molecular formula C31H46O2 B079835 Phylloquinone CAS No. 11104-38-4

Phylloquinone

Cat. No.: B079835
CAS No.: 11104-38-4
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-NKFFZRIASA-N
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Description

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin with the chemical formula C31H46O2 and a molecular weight of 450.6957 g/mol . It is a crucial cofactor for the enzyme γ-glutamyl carboxylase, which activates vitamin K-dependent proteins through the post-translational modification of specific glutamate residues into gamma-carboxyglutamate (Gla) residues . This mechanism is fundamental to Vitamin K1's role in the synthesis and activation of key hepatic coagulation factors, including Prothrombin (Factor II), Factor VII, Factor IX, and Factor X . Consequently, it is extensively used in research concerning blood coagulation disorders, warfarin overdose, and vitamin K deficiency .Beyond its classical role in hemostasis, Vitamin K1 is an essential compound for studying extrahepatic processes. It is a cofactor for proteins such as osteocalcin in bone and Matrix Gla Protein (MGP) in the vascular system . Research applications include investigating bone metabolism and osteoporosis, as Vitamin K1 is required for the carboxylation of osteocalcin, a protein integral to bone mineralization . In cardiovascular research, Vitamin K1-dependent MGP is a potent inhibitor of vascular calcification, making Vitamin K1 a valuable tool for studying the mechanisms behind arterial stiffness and cardiovascular disease . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
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InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1
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InChI Key

MBWXNTAXLNYFJB-NKFFZRIASA-N
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Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
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Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C
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Molecular Formula

C31H46O2
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DSSTOX Substance ID

DTXSID8023472
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Molecular Weight

450.7 g/mol
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Physical Description

Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid
Record name Phytonadione
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Boiling Point

140-145 °C @ 0.001 mm Hg
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Solubility

Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS
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Density

0.964 @ 25 °C/25 °C
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Impurities

Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer.
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Color/Form

Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid

CAS No.

79083-00-4, 84-80-0, 11104-38-4
Record name rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione
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Melting Point

-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/
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Foundational & Exploratory

The Core of Photosystem I: An In-depth Technical Guide to the Phylloquinone Biosynthesis Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phylloquinone (vitamin K1) biosynthesis pathway in the model plant organism, Arabidopsis thaliana. This compound is an essential component of Photosystem I (PSI), acting as a crucial electron carrier. Its synthesis is a complex process involving enzymes localized in both chloroplasts and peroxisomes. This document details the enzymatic steps, subcellular compartmentalization, and regulation of the pathway. It also provides quantitative data from studies on wild-type and mutant Arabidopsis lines, along with detailed experimental protocols for key analytical techniques used to investigate this pathway.

The this compound Biosynthesis Pathway: A Multi-compartmental Process

The biosynthesis of this compound in Arabidopsis thaliana begins with the precursor chorismate, derived from the shikimate pathway in the chloroplasts. The pathway involves a series of enzymatic reactions, with intermediates shuttled between the chloroplast and the peroxisome before the final steps of this compound assembly occur back in the chloroplast.

The initial steps, catalyzed by Isochorismate Synthase (ICS) and the multifunctional PHYLLO protein, occur in the chloroplast stroma. The resulting o-succinylbenzoate (OSB) is then transported to the peroxisome. Within the peroxisome, OSB is activated to its CoA thioester by Acyl-Activating Enzyme 14 (AAE14/MenE) and then cyclized to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by Naphthoate Synthase (NS/MenB). A thioesterase (DHNAT) then hydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate (DHNA). DHNA is subsequently transported back to the chloroplast for the final stages of this compound synthesis.

In the chloroplast, DHNA is prenylated with a phytyl group by DHNA phytyltransferase (MenA). The phytyl diphosphate (B83284) precursor is supplied by the methylerythritol 4-phosphate (MEP) pathway or recycled from chlorophyll (B73375) degradation via the action of VTE5 and VTE6 kinases. The penultimate step involves the reduction of demethylthis compound, a reaction catalyzed by NAD(P)H DEHYDROGENASE C1 (NDC1). The final step is the methylation of demethylphylloquinol to this compound, catalyzed by demethylphylloquinol methyltransferase (MenG).

Phylloquinone_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS1/ICS2 OSB o-Succinylbenzoate Isochorismate->OSB PHYLLO OSB_p o-Succinylbenzoate OSB->OSB_p Transport DHNA 1,4-Dihydroxy-2-naphthoate Demethylthis compound Demethylthis compound DHNA->Demethylthis compound MenA Phytyl_PP Phytyl-diphosphate Phytyl_PP->Demethylthis compound Demethylphylloquinol Demethylphylloquinol Demethylthis compound->Demethylphylloquinol NDC1 This compound This compound Demethylphylloquinol->this compound MenG (SAM -> SAH) ICS ICS1/ICS2 PHYLLO PHYLLO (MenD, MenC, MenH) MenA MenA NDC1 NDC1 MenG MenG VTE VTE5/VTE6 Phytol Phytol (from Chlorophyll degradation) Phytol->Phytyl_PP VTE5, VTE6 OSB_CoA OSB-CoA OSB_p->OSB_CoA AAE14 DHNA_CoA DHNA-CoA OSB_CoA->DHNA_CoA NS DHNA_p 1,4-Dihydroxy-2-naphthoate DHNA_CoA->DHNA_p DHNAT DHNA_p->DHNA Transport AAE14 AAE14 (MenE) NS NS (MenB) DHNAT DHNAT

Caption: The this compound biosynthesis pathway in Arabidopsis thaliana.

Quantitative Data

The study of knockout and knockdown mutants in Arabidopsis thaliana has been instrumental in elucidating the function of genes involved in this compound biosynthesis. The following tables summarize key quantitative findings from such studies.

Table 1: this compound and Precursor Levels in Arabidopsis thaliana Wild-Type and Mutant Lines

GenotypeThis compound Content (% of Wild-Type)Key Precursor AccumulatedReference(s)
Wild-Type (Col-0) 100%-[1][2]
AtmenG Not detectable2-phytyl-1,4-naphthoquinone[1]
vte6-1 (knockout) Not detectable-[2]
vte6-3 (knockdown) ~10%-[2]
ndc1 ReducedDemethylthis compound[3]
ics1 Reduced-[4]
ics2 Slightly Reduced-[4]
ics1 ics2 Severely Reduced-[4]
phyllo Not detectable-[4][5]

Table 2: Enzyme Kinetic Parameters for Key Enzymes in the this compound Biosynthesis Pathway

EnzymeSubstrateKm (µM)kcat (min-1)Optimal pHReference(s)
AtICS1 Chorismate41.538.7~7.5[2][6]
AtICS2 Chorismate28.8 ± 6.917.0 ± 1.2~7.7[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in Arabidopsis thaliana.

This compound Extraction from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for lipid-soluble vitamin extraction.[8][9]

Materials:

  • Fresh Arabidopsis thaliana leaf tissue (100-200 mg)

  • Liquid nitrogen

  • Pre-heated isopropanol (B130326) (75°C) with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined screw caps

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass tube containing 3 mL of pre-heated isopropanol with 0.01% BHT. Incubate at 75°C for 15 minutes.

  • Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly and agitate for 1 hour at room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids and transfer to a new glass tube.

  • Re-extract the remaining plant material with 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT. Shake for 30 minutes and centrifuge as before.

  • Combine the organic phases from both extractions.

  • Wash the combined organic phase by adding an equal volume of 0.9% NaCl solution, vortexing, and centrifuging to separate the phases. Discard the upper aqueous phase.

  • Evaporate the solvent from the final organic phase to dryness under a gentle stream of nitrogen gas.

  • Re-suspend the dried lipid extract in a known volume of mobile phase (e.g., methanol/hexane) for HPLC analysis.

Quantification of this compound by HPLC

This protocol outlines a common method for separating and quantifying this compound using reverse-phase HPLC with fluorescence detection after post-column reduction.[3][10][11]

Instrumentation:

  • HPLC system with a pump, autosampler, and fluorescence detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Post-column zinc reactor (a tube packed with zinc particles).

Reagents:

  • HPLC-grade methanol, methylene (B1212753) chloride, and hexane.

  • Zinc chloride, acetic acid, sodium acetate (B1210297) for the mobile phase modifier.

  • This compound standard for calibration.

Procedure:

  • Mobile Phase Preparation: A typical mobile phase is methanol/methylene chloride (90:10, v/v) containing a zinc chloride/acetate buffer.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Injection: Inject the re-suspended sample extract (from Protocol 3.1) and the standard solutions onto the HPLC system.

  • Separation: Perform isocratic elution at a flow rate of approximately 1.0 mL/min.

  • Post-Column Reduction: The column eluent passes through the zinc reactor, which reduces the this compound (a quinone) to its fluorescent hydroquinone (B1673460) form.

  • Detection: The fluorescence detector is set to an excitation wavelength of ~244 nm and an emission wavelength of ~418 nm.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Subcellular Localization of a Pathway Enzyme using GFP Fusion

This protocol describes the transient expression of a Green Fluorescent Protein (GFP)-tagged this compound biosynthesis enzyme in Arabidopsis protoplasts to determine its subcellular localization.[12][13][14]

Materials:

  • Arabidopsis thaliana seedlings or cell culture.

  • Plasmid vector for expressing C-terminal or N-terminal GFP fusion proteins under a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium tumefaciens strain (e.g., GV3101).

  • Enzymes for protoplast isolation (e.g., cellulase, macerozyme).

  • Confocal laser scanning microscope.

Procedure:

  • Vector Construction: Clone the full-length coding sequence of the gene of interest in-frame with the GFP coding sequence in the expression vector.

  • Agrobacterium Transformation: Introduce the resulting plasmid into Agrobacterium tumefaciens.

  • Protoplast Isolation: Isolate protoplasts from young Arabidopsis leaves or a cell suspension culture by enzymatic digestion of the cell walls.

  • Transient Expression: Co-cultivate the isolated protoplasts with the transformed Agrobacterium for 24-48 hours to allow for T-DNA transfer and transient expression of the GFP fusion protein.

  • Microscopy: Observe the transformed protoplasts using a confocal laser scanning microscope.

    • Excite GFP with a 488 nm laser and detect emission between 500-530 nm.

    • Simultaneously, visualize chlorophyll autofluorescence (for chloroplasts) using a 488 nm or 633 nm laser and detecting emission above 650 nm.

    • For peroxisome co-localization, a peroxisomal marker protein fused to a different fluorescent protein (e.g., mCherry) can be co-expressed.

  • Image Analysis: Analyze the merged images to determine if the GFP signal co-localizes with the chlorophyll autofluorescence (indicating chloroplast localization) or the peroxisomal marker.

Enzyme Assay for Isochorismate Synthase (ICS)

This protocol is based on methods used for the biochemical characterization of Arabidopsis ICS1 and ICS2.[2][5][6][7]

Materials:

  • Recombinant purified AtICS1 or AtICS2 protein.

  • Chorismate substrate.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.7).

  • MgCl2.

  • HPLC system with a UV detector.

  • Optional: Purified isochorismate pyruvate (B1213749) lyase (IPL) for a coupled assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, MgCl2 (e.g., 10 mM), and the purified ICS enzyme.

  • Initiate Reaction: Start the reaction by adding a known concentration of chorismate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction, for example, by adding acid or by using a centrifugal filter to remove the enzyme.

  • Product Analysis by HPLC:

    • Inject the reaction supernatant onto a C18 reverse-phase HPLC column.

    • Separate the substrate (chorismate) and the product (isochorismate) using an appropriate mobile phase and gradient.

    • Detect the compounds by their UV absorbance at ~274 nm.

    • Quantify the amount of isochorismate produced by integrating the peak area and comparing it to a standard curve.

  • Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of the chorismate substrate and measure the initial reaction velocities. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

Experimental Workflow: Analysis of a T-DNA Knockout Mutant

The following diagram illustrates a typical workflow for the characterization of a T-DNA insertion mutant for a gene in the this compound biosynthesis pathway.

Experimental_Workflow start Obtain T-DNA insertion line for gene of interest genotyping Genotyping (PCR) to confirm homozygous knockout start->genotyping phenotyping Phenotypic Analysis (growth, pigmentation) genotyping->phenotyping pq_analysis This compound and Precursor Quantification (HPLC) phenotyping->pq_analysis ps_analysis Photosystem I Analysis (spectroscopy, immunoblots) pq_analysis->ps_analysis gene_expression Gene Expression Analysis (RT-qPCR) ps_analysis->gene_expression complementation Genetic Complementation (transform mutant with WT gene) gene_expression->complementation conclusion Conclude on the function of the gene in the pathway complementation->conclusion

Caption: A typical workflow for characterizing a knockout mutant.

This guide provides a foundational understanding of the this compound biosynthesis pathway in Arabidopsis thaliana for researchers. The intricate interplay between different cellular compartments and the connection to other metabolic pathways highlight the complexity and importance of this essential process in plant biology. The provided data and protocols serve as a valuable resource for further investigation into this pathway, with potential applications in crop improvement and the development of novel herbicides.

References

An In-depth Technical Guide on the Role of Phylloquinone in Photosystem I Electron Transport

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Photosystem I (PSI) is a large, membrane-bound pigment-protein complex that catalyzes the light-driven transfer of electrons from plastocyanin to ferredoxin, a critical step in oxygenic photosynthesis.[1] This process is mediated by a chain of redox cofactors organized within the PsaA and PsaB core proteins. Phylloquinone, also known as vitamin K1, plays an indispensable role in this chain, functioning as the secondary electron acceptor, designated A1.[2] This guide provides a comprehensive technical overview of the function of this compound in PSI, detailing its binding environment, the kinetics and thermodynamics of electron transfer, and the experimental methodologies used to elucidate its role. Quantitative data are summarized for clarity, and key processes are visualized using logical and pathway diagrams.

Introduction to the PSI Electron Transport Chain

The PSI reaction center orchestrates one of the most efficient light energy conversion processes in nature. Upon excitation by light, the primary electron donor, a special pair of chlorophyll (B73375) a molecules known as P700, initiates a charge separation.[3] The electron is then passed sequentially through a series of acceptors:

  • A0: A primary chlorophyll a acceptor.

  • A1: A this compound molecule.[2]

  • Fx: A [4Fe-4S] iron-sulfur cluster.

  • FA/FB: Two terminal [4Fe-4S] clusters that transfer the electron to the soluble ferredoxin.[1]

This electron transport chain is organized into two quasi-symmetrical branches, termed the A- and B-branches, housed within the PsaA and PsaB protein subunits, respectively.[1][4] Each branch contains a this compound molecule (PhQA and PhQB), though evidence strongly suggests that forward electron transport predominantly occurs along the A-branch.[5][6][7]

The A1 Site: this compound as a Critical Intermediate

This compound (PhQ) was identified as the A1 acceptor and is present in a stoichiometry of approximately two molecules per P700.[2] It functions as a crucial intermediate, accepting an electron from A0 and transferring it to the iron-sulfur cluster Fx. This step is vital for stabilizing the charge separation and preventing charge recombination between P700+ and A0-.

The binding pocket for this compound is a highly specific, non-polar environment within the protein matrix. The orientation of the this compound ring is nearly perpendicular to the membrane plane.[8] This environment is critical for tuning the redox potential of the quinone. In organic solvents, the one-electron reduction potential (Em) of this compound is approximately -260 mV.[9][10][11] However, within the PSI protein, its potential is shifted to a much more negative value (between -612 mV to -818 mV), which is a prerequisite for the efficient reduction of the Fx cluster.[9][12] This significant redox tuning is attributed to the protein environment, which prevents solvation of the reduced this compound anion.[12]

Site-directed mutagenesis studies have identified key amino acid residues that influence PhQ binding and function. For example, tryptophan residue W693 in the PsaA subunit is predicted to be close to the this compound and is involved in π-π stacking interactions.[5][6] Mutating this residue alters the electronic structure of the this compound radical anion (A1•−) and slows forward electron transfer, highlighting its role in poising the redox potential of A1 for the reduction of Fx.[5][6][13]

Quantitative Data on PSI Electron Transfer

The electron transfer reactions within PSI are extraordinarily rapid and efficient. The key kinetic and thermodynamic parameters related to this compound are summarized below.

Table 1: Electron Transfer Kinetics Involving this compound (A1)
Transfer StepOrganism/ComplexTime Constant (τ) or Half-time (t½)TechniqueReference
A0 → A1Synechocystis sp. PCC 6803τ ≈ 13-30 psPicosecond Transient Absorption[2][3]
A1A•− → FxSpinach PSIt½ ≈ 25 ns & 150 ns (biphasic)Flash-Absorbance Spectroscopy[14]
A1A•− → FxChlamydomonas reinhardtiit½ ≈ 13 ns (fast phase)Flash-Absorbance Spectroscopy[4]
A1B•− → FxChlamydomonas reinhardtiit½ ≈ 140 ns (slow phase)Flash-Absorbance Spectroscopy[4]
P700+A1A•− RecombinationSynechocystis sp. PCC 6803 (Fx-core)τ ≈ 500 µsHigh-Frequency Pulsed EPR[15][16]
Table 2: Redox Potentials (Em) of this compound in PSI vs. Solution
CofactorEnvironmentRedox Potential (Em vs. NHE)MethodReference
This compound (Q/Q•−)Aqueous Solution-260 mVQuantum Chemical Calculation[9][10][11]
A1A (PhQA)Plant PSI-773 mVCalculation (from crystal structure)[12]
A1B (PhQB)Plant PSI-818 mVCalculation (from crystal structure)[12]
A1A (PhQA)Cyanobacterial PSI-612 mVCalculation (from crystal structure)[12]
A1B (PhQB)Cyanobacterial PSI-719 mVCalculation (from crystal structure)[12]

Mandatory Visualizations

Diagram 1: PSI Electron Transport Chain```dot

PSI_Electron_Transport Plastocyanin Plastocyanin (reduced) P700 P700 Plastocyanin->P700 e⁻ Ferredoxin Ferredoxin (oxidized) Light Light (hν) Light->P700 A0 A0 P700->A0 e⁻ A1 A1 A0->A1 e⁻ 13-30 ps Fx Fx A1->Fx e⁻ 20-200 ns FA_FB FA_FB Fx->FA_FB e⁻ FA_FB->Ferredoxin e⁻

Caption: Workflow for pump-probe transient absorption spectroscopy of PSI.

Diagram 3: Factors Influencing this compound Function

Phylloquinone_Function PhQ_Structure This compound Headgroup & Tail Binding_Site Protein Binding Site (e.g., PsaA-W693) PhQ_Structure->Binding_Site binds to Redox_Potential Tuned Redox Potential (E'm ≈ -700 to -800 mV) PhQ_Structure->Redox_Potential inherently has Binding_Site->Redox_Potential tunes ET_Function Efficient Electron Transfer (A0 → A1 → Fx) Redox_Potential->ET_Function enables

Caption: Logical relationship between PhQ structure, its environment, and function.

Experimental Protocols

The characterization of this compound's role in PSI relies on a suite of sophisticated biophysical techniques. Below are generalized protocols for key experiments.

Picosecond Transient Absorption Spectroscopy

This pump-probe technique is used to measure the ultrafast kinetics of electron transfer from A0 to A1. [17][18] Objective: To resolve the formation and decay of the A1•− radical anion.

Methodology:

  • Sample Preparation: Isolate PSI core complexes from a source organism (e.g., Synechocystis sp. PCC 6803) using established biochemical methods. [17]Suspend the complexes in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) with an appropriate detergent (e.g., 0.03% β-dodecyl maltoside). The sample's optical density should be adjusted to ~1.0 at the P700 maximum absorption wavelength in a 1-2 mm path-length cuvette.

  • Instrumentation: Utilize a femtosecond laser system. The output is split into two beams: a high-intensity "pump" beam to excite the sample and a lower-intensity "probe" beam. The pump is tuned to an excitation wavelength (e.g., 590 nm or 700 nm) to initiate photosynthesis. [17][19]The probe beam is passed through a nonlinear crystal to generate a white-light continuum, allowing for spectral detection across a broad range (e.g., 380-500 nm for PhQ detection). [17]3. Data Acquisition: The probe pulse is delayed relative to the pump pulse using a mechanical delay stage. The absorption spectrum of the probe light passing through the sample is recorded at various time delays after pump excitation. The change in absorbance (ΔA) is calculated as ΔA = log(I_unpumped / I_pumped).

  • Data Analysis: The collected data (ΔA as a function of wavelength and time) are subjected to global analysis. This involves fitting the data to a sum of exponential decay components to generate "decay-associated spectra" (DAS). The DAS helps to distinguish the spectral signatures of different transient species (e.g., P700+, A0•−, A1•−). [17]The lifetime of the component associated with the rise of the A1•− signal and the decay of the A0•− signal corresponds to the A0 → A1 electron transfer time.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is used to directly detect the paramagnetic this compound radical anion (A1•−) and study its electronic structure and interactions. [8][20] Objective: To characterize the A1•− EPR signal and measure charge recombination kinetics.

Methodology:

  • Sample Preparation: Prepare concentrated PSI samples as described above. To trap the A1•− state, a strong reductant like sodium dithionite (B78146) is added under anaerobic conditions to chemically reduce the Fx, FA, and FB clusters, preventing forward electron transfer from A1.

  • Photoaccumulation: The sample, loaded into an EPR tube, is frozen to cryogenic temperatures (e.g., 77 K). It is then illuminated with strong white light to photo-accumulate the P700+A1•− radical pair state. [20]3. EPR Measurement: The EPR spectrum is recorded at cryogenic temperatures. The A1•− radical gives a characteristic signal that can be distinguished from other paramagnetic species. [20]For orientation studies, PSI complexes can be ordered in multilayers on a planar substrate. [8]4. Kinetic Measurements (Pulsed EPR): To measure recombination kinetics (e.g., P700+A1•− → P700A1), time-resolved EPR techniques are used. A short laser flash generates the radical pair, and the decay of the EPR signal intensity is monitored over time (microseconds to milliseconds). [15][16]

Site-Directed Mutagenesis and Reconstitution

These methods are used to probe the structure-function relationships of the A1 binding site.

Objective: To identify key amino acid residues and structural requirements for PhQ function.

Methodology:

  • Site-Directed Mutagenesis:

    • Identify a target amino acid residue in the psaA or psaB gene based on structural models (e.g., PsaA-W693). [6] * Use a transformable organism like Chlamydomonas reinhardtii or Synechocystis 6803. [5][21] * Introduce a specific mutation (e.g., tryptophan to leucine) into the gene using standard molecular biology techniques.

    • Transform the host organism and select for mutants.

    • Isolate PSI from the mutant strain and characterize the effects on electron transfer kinetics using spectroscopy (as described in 5.1 and 5.2). [6]2. A1 Site Reconstitution:

    • Use a mild organic solvent (e.g., diethyl ether) to gently extract the native this compound from isolated PSI particles. This blocks electron transfer past A0.

    • Introduce an artificial quinone or a modified this compound analogue into the depleted A1 binding site by incubation. [22] * Remove excess, unbound quinone.

    • Measure the recovery of forward electron transfer activity (e.g., P700+ re-reduction kinetics) to assess the functional competence of the incorporated quinone. [22]

Conclusion and Future Directions

This compound is a cornerstone of the Photosystem I electron transport chain. Its function as the A1 acceptor is enabled by a precisely tuned redox potential, which is a direct consequence of its specific interactions within the protein binding pocket. Ultrafast spectroscopy and EPR have been instrumental in defining the kinetics of its involvement, while mutagenesis and reconstitution studies have revealed the structural basis for its function.

Future research will continue to refine our understanding of PSI. Key areas of interest include:

  • Asymmetry of the A- and B-Branches: Further investigation into why the A-branch is the dominant pathway for forward electron transfer and the potential physiological roles of the B-branch. [4]* Role in Photoprotection: Exploring the role of this compound in alternative electron pathways, such as the Mehler reaction, where electrons are transferred to O2 under high-light stress conditions. [1]* Artificial Photosynthesis: Using the principles of the native A1 site to design and incorporate novel artificial quinones and cofactors to create bio-inspired systems for energy conversion.

This guide provides a foundational understanding for professionals seeking to engage with the intricate mechanisms of photosynthetic electron transport, offering a basis for further research and the development of novel bio-inspired technologies.

References

The Discovery and Chemical Structure of Phylloquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloquinone, or vitamin K1, is a vital fat-soluble vitamin indispensable for hemostasis and bone metabolism. Its discovery in the early 20th century marked a significant milestone in nutritional science, leading to the elucidation of its critical role as a cofactor in the post-translational modification of specific proteins. This technical guide provides an in-depth exploration of the historical discovery of this compound, a detailed analysis of its chemical structure, and a summary of the experimental protocols used for its isolation and characterization. Furthermore, it delineates its essential function within the vitamin K cycle, a key signaling pathway for blood coagulation. Quantitative data are presented in structured tables, and complex biological and experimental processes are illustrated using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

The Discovery of this compound

The journey to understanding this compound began in the late 1920s with the work of Danish scientist Henrik Dam.[1] While investigating sterol metabolism in chicks fed a cholesterol-free diet, Dam observed a previously unknown hemorrhagic disease.[1][2][3] The chicks exhibited prolonged bleeding times and spontaneous hemorrhages, which could not be resolved by supplementing their diet with any of the known vitamins at the time, including vitamins A, C, and D.[1] This led Dam to postulate the existence of a new, unidentified fat-soluble nutrient essential for blood coagulation, which he termed the "Koagulationsvitamin" or vitamin K.[2][3][4]

In the following decade, extensive research focused on isolating and identifying this antihemorrhagic factor. In 1939, a team led by Edward A. Doisy at St. Louis University successfully isolated vitamin K from alfalfa. Almost simultaneously, Dam and his colleague Paul Karrer isolated the vitamin from the same source. Doisy's group was also instrumental in elucidating its chemical nature.[4] They identified two primary forms: K1, isolated from plants (alfalfa), and K2, produced by bacteria.[5] The structure of vitamin K1, which was named this compound due to its presence in green plants, was determined, and its synthesis was achieved shortly thereafter.[6]

For their crucial contributions to the discovery of vitamin K and its chemical structure, Henrik Dam and Edward A. Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[1][4][7]

Chemical Structure of this compound

This compound (Vitamin K1) is a lipid-soluble vitamin belonging to the naphthoquinone class of compounds.[8][9][10] Its structure is characterized by a 2-methyl-1,4-naphthoquinone ring system, which is the functional core, and a long isoprenoid side chain attached at the 3-position.[6][11][12][13]

The key structural features are:

  • Naphthoquinone Ring: A bicyclic aromatic ketone that is essential for its biological activity in the vitamin K cycle.

  • Phytyl Side Chain: A 20-carbon aliphatic side chain derived from phytol.[13] This lipophilic chain anchors the molecule within cellular membranes, particularly the endoplasmic reticulum, where the enzymatic reactions of the vitamin K cycle occur.

The precise chemical name for this compound is 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione .[6][14]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties reflect its fat-soluble, non-polar nature.

PropertyValueReference(s)
Molecular Formula C₃₁H₄₆O₂[6][14][15]
Molecular Weight 450.70 g/mol [6][14][15]
Appearance Yellow, viscous oil
Melting Point -20 °C[15]
Density 0.984 g/mL at 25 °C[15]
Refractive Index n20/D 1.527[15]
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene, hexane, chloroform, ether, and vegetable oils.
Stability Stable to air and moisture, but decomposes in sunlight and is destroyed by alkaline solutions.[14]
IUPAC Name 2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione[6][14]
CAS Number 84-80-0[14][15]
Spectroscopic Data

The structure of this compound has been unequivocally confirmed through various spectroscopic methods. The key spectral characteristics are outlined below.

Spectroscopic TechniqueKey Features and ObservationsReference(s)
UV-Vis Spectroscopy In petroleum ether, shows characteristic absorption maxima (λ_max) at 242, 248, 260, 269, and 325 nm. These absorptions are indicative of the naphthoquinone chromophore.[16]
Infrared (IR) Spectroscopy Exhibits strong absorption bands characteristic of a C=O group (carbonyl) in the region of 1660-1820 cm⁻¹. Other bands would indicate C=C stretching from the aromatic ring and the aliphatic side chain, as well as C-H stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. Key signals would include those from the aromatic protons of the naphthoquinone ring, the methyl group on the ring, and the numerous methyl and methylene (B1212753) groups of the phytyl side chain.[17]
Mass Spectrometry (MS) Electron Ionization (EI) and other methods can be used. The molecular ion peak [M]⁺ would be observed at m/z 450. Fragmentation patterns would correspond to the loss of parts of the phytyl side chain and cleavage of the naphthoquinone ring, confirming the overall structure.[18]

Experimental Protocols

The isolation and quantification of this compound from biological matrices require multi-step procedures to remove interfering lipids and concentrate the analyte. Modern methods rely on chromatographic techniques for their high sensitivity and specificity.

Extraction and Purification from Plant Material

A generalized workflow for the extraction of this compound from green leafy vegetables for analytical purposes is described below. This protocol combines solvent extraction with solid-phase extraction (SPE) for cleanup.

Protocol: Pressurized Liquid Extraction (PLE) and LC-MS/MS Analysis

  • Sample Preparation: Plant samples (e.g., spinach, kale) are freeze-dried to remove water, which can interfere with extraction efficiency, and then ground into a fine powder.[19]

  • Pressurized Liquid Extraction (PLE): A precise amount of the dried plant material (e.g., 0.1 g) is placed into a PLE extraction cell. The extraction is performed using an appropriate solvent mixture, such as 2-propanol and hexane, under elevated temperature and pressure to enhance efficiency.[19][20]

  • Solvent Evaporation: The collected extract is evaporated to dryness under a stream of nitrogen gas. This step concentrates the analyte and removes the extraction solvent.[19]

  • Reconstitution: The dried residue is redissolved in a small, precise volume of a solvent compatible with the subsequent chromatographic analysis, such as methanol (B129727) with 0.1% formic acid.[19]

  • Analysis by LC-MS/MS: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[19][21]

    • Chromatography: A reversed-phase HPLC column (e.g., C18) is used to separate this compound from other extracted compounds.

    • Mass Spectrometry: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the this compound parent ion and its characteristic fragment ions, allowing for highly selective and sensitive quantification.[18]

G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis start Green Leafy Vegetable Sample freeze_dry Freeze-Drying start->freeze_dry grind Grinding to Fine Powder freeze_dry->grind ple Pressurized Liquid Extraction (e.g., Propanol/Hexane) grind->ple evap Evaporation under Nitrogen ple->evap recon Reconstitution in Mobile Phase evap->recon hplc HPLC Separation (Reversed-Phase C18) recon->hplc ms Tandem Mass Spectrometry (MS/MS Detection) hplc->ms quant Quantification ms->quant

Caption: Experimental workflow for this compound extraction and analysis.

Signaling Pathway: The Vitamin K Cycle and Blood Coagulation

This compound's primary physiological role is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[6][22] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues to form gamma-carboxyglutamate (B555490) (Gla) residues in a select group of proteins known as vitamin K-dependent proteins (VKDPs).[23][24]

This carboxylation is critical for the biological function of these proteins, as the Gla residues are able to bind calcium ions (Ca²⁺).[24][25] This calcium-binding ability allows the VKDPs to anchor to negatively charged phospholipid membranes, a crucial step for their activation.

The most well-known VKDPs are the blood coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[24][25][26] The activation of these factors on platelet surfaces is a central part of the coagulation cascade, which leads to the formation of a fibrin (B1330869) clot to stop bleeding.[26][27]

To sustain this essential carboxylation process, the body utilizes an efficient salvage pathway known as the vitamin K cycle. This cycle allows a small amount of vitamin K to be reused many times.[24][28]

The key steps of the Vitamin K cycle are:

  • Carboxylation: Vitamin K in its reduced form, hydroquinone (B1673460) (KH₂), donates electrons for the carboxylation of Glu to Gla by the GGCX enzyme. In this process, KH₂ is oxidized to vitamin K 2,3-epoxide (KO).[22][24][28]

  • First Reduction: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K epoxide (KO) back to the quinone form of vitamin K.[22][23] This is the step that is inhibited by anticoagulant drugs like warfarin.[28]

  • Second Reduction: Vitamin K quinone is then reduced again to the active hydroquinone (KH₂) form by VKOR or potentially another reductase, completing the cycle.[22][28]

G KH2 Vitamin K Hydroquinone (KH₂) (Active Form) KO Vitamin K Epoxide (KO) KH2->KO O₂, CO₂ K Vitamin K Quinone (K) KO->K K->KH2 GGCX γ-Glutamyl Carboxylase (GGCX) GGCX->KH2 Gla γ-Carboxyglutamate (Gla) (Active Protein) GGCX->Gla Product VKOR1 VKOR VKOR1->KO VKOR2 VKOR / Reductase VKOR2->K Glu Protein-bound Glutamate (Glu) Glu->GGCX Substrate

Caption: The Vitamin K cycle for protein carboxylation.

Conclusion

The discovery of this compound was a seminal event in nutritional biochemistry, revealing a critical link between diet and the complex mechanism of blood coagulation. Its chemical structure, centered on a functional naphthoquinone ring and a lipophilic phytyl side chain, is perfectly suited for its role as a membrane-associated enzymatic cofactor. The elucidation of the vitamin K cycle has provided profound insights into hemostasis and has been fundamental to the development of anticoagulant therapies. Continued research, supported by advanced analytical protocols, continues to expand our understanding of this compound's roles beyond coagulation, including its impact on bone health and vascular biology, making it a subject of ongoing importance for researchers and drug development professionals.

References

phylloquinone vs menaquinone: fundamental differences.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Phylloquinone and Menaquinone

Introduction

Vitamin K, a group of fat-soluble vitamins, is essential for a range of physiological processes far beyond its well-established role in blood coagulation.[1][2] The two primary natural forms, this compound (vitamin K1) and menaquinones (vitamin K2), share a common 2-methyl-1,4-naphthoquinone ring structure but exhibit fundamental differences in their chemical structure, dietary sources, bioavailability, metabolism, and biological functions.[1][3][4] While vitamin K1 is predominantly utilized by the liver for the synthesis of coagulation factors, vitamin K2 demonstrates a broader range of activity in extrahepatic tissues, playing crucial roles in bone metabolism and cardiovascular health.[1][5] This technical guide provides a comprehensive comparison of this compound and menaquinones, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support researchers, scientists, and drug development professionals.

Chemical Structure

The foundational structure for all vitamin K forms is the 2-methyl-1,4-naphthoquinone ring. The distinction between K1 and K2 lies in the composition of the aliphatic side chain attached at the C3 position.[4][6]

  • This compound (K1): Possesses a single, partially unsaturated phytyl side chain composed of four isoprenoid residues, three of which are saturated.[3][6][7]

  • Menaquinones (K2): Feature a fully unsaturated side chain made of a variable number of isopentenyl units.[6] They are designated as MK-n, where 'n' signifies the number of isoprenoid residues, ranging from MK-4 to MK-13.[8][9] The most studied forms are the short-chain MK-4 and the long-chain MK-7.[3][8]

FeatureThis compound (Vitamin K1)Menaquinones (Vitamin K2)
Core Structure 2-methyl-1,4-naphthoquinone ring2-methyl-1,4-naphthoquinone ring
Side Chain Single phytyl groupMultiple unsaturated isoprene (B109036) units
Saturation Partially unsaturated (one double bond)Fully unsaturated
Nomenclature K1MK-n (e.g., MK-4, MK-7), where 'n' is the number of isoprene units

Dietary Sources and Bioavailability

The dietary origins and absorption efficiency of K1 and K2 are markedly different, impacting their physiological availability.

  • This compound (K1): The primary dietary form, K1 is synthesized by plants and is abundant in green leafy vegetables like spinach and broccoli, as well as vegetable oils.[10][11][12] However, its bioavailability from plants is relatively low because it is tightly bound to chloroplast membranes.[4][7] For instance, the body absorbs only 4% to 17% as much this compound from spinach as from a supplement.[10] The presence of dietary fat can significantly improve its absorption.[4][13]

  • Menaquinones (K2): Menaquinones are predominantly of bacterial origin and are found in fermented foods (like cheese and natto) and animal products (meat, dairy, eggs).[1][10][11] Dietary intake of menaquinones can account for up to 25% of total vitamin K intake.[5][7] MK-4 is unique as it is not typically produced by bacteria but is formed in animal tissues via the conversion of dietary this compound.[3][10] Menaquinones, particularly long-chain forms like MK-7, are generally more bioavailable than K1 from food sources as they are consumed in a fat-containing matrix.[7]

ParameterThis compound (Vitamin K1)Menaquinones (Vitamin K2)
Primary Sources Green leafy vegetables (spinach, broccoli), vegetable oils (soybean, canola).[10][12]Fermented foods (natto, cheese), animal products (meat, eggs, dairy).[9][10]
Bioavailability Low from plant sources (4-17% of supplemental form); improved with fat.[10][13]Generally higher than K1 from food, especially long-chain MKs.[5][7]
Endogenous Synthesis Can be converted to MK-4 in certain animal tissues.[3]Most forms (except MK-4) are synthesized by bacteria, including in the human gut.[10]

Metabolism and Pharmacokinetics

The structural differences between K1 and K2 directly influence their absorption, transport, tissue distribution, and circulatory half-life.

  • Absorption and Transport: As fat-soluble vitamins, both are absorbed in the small intestine with the aid of bile salts and are incorporated into chylomicrons.[14] After absorption, their transport pathways diverge. This compound is transported primarily with triacylglycerol-rich lipoproteins, which are rapidly cleared by the liver.[15] In contrast, menaquinones are transported by both triacylglycerol-rich lipoproteins and low-density lipoprotein (LDL), which facilitates broader distribution to extrahepatic tissues.[15]

  • Half-Life and Tissue Distribution: this compound has a relatively short circulatory half-life, being cleared from the blood within hours.[16][17] It is preferentially taken up and stored by the liver.[1][16] Menaquinones, particularly long-chain forms like MK-7, have a much longer half-life, remaining in circulation for several days.[16][18][19] This prolonged circulation allows for more effective delivery to peripheral tissues, including bone, arteries, and the pancreas.[5][16][18] MK-4 is found in various tissues, often as a result of local conversion from K1.[3][16]

ParameterThis compound (Vitamin K1)Menaquinones (Vitamin K2)
Transport Lipoprotein Primarily Triacylglycerol-rich lipoproteins.[15]Triacylglycerol-rich and Low-Density Lipoproteins (LDL).[15]
Primary Tissue Target Liver.[1][5][15]Extrahepatic tissues (bone, vasculature).[1][5][15]
Circulatory Half-Life Short (cleared within 8-24 hours).[16][17]Long (especially MK-7, detectable up to 96 hours).[16][20]
Tissue Distribution High concentrations in the liver, heart, and pancreas.[16]MK-4 is high in the brain, kidneys, and pancreas; long-chain MKs are found in the liver.[16]

Biological Functions and Mechanisms of Action

The fundamental mechanism for all K vitamins is their role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is central to the Vitamin K cycle.[1] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on Vitamin K-Dependent Proteins (VKDPs), a step that is critical for their biological activity.[1][21]

The Vitamin K Cycle

The vitamin K cycle is a salvage pathway that recycles vitamin K, allowing a small dietary amount to be reused many times for the continuous carboxylation of VKDPs.[1][22] The cycle involves the following key steps:

  • Reduction: The dietary quinone form of vitamin K is reduced to its active hydroquinone (B1673460) form (KH2) by the enzyme Vitamin K epoxide reductase (VKOR).[2][22]

  • Carboxylation: KH2 acts as a cofactor for GGCX, which carboxylates Glu residues on VKDPs to Gla residues.[2][21] In this reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO).[2][21]

  • Recycling: VKOR reduces KO back to the quinone form, completing the cycle.[2][21]

Vitamin_K_Cycle cluster_carboxylation K_quinone Vitamin K (Quinone) K_hydroquinone Vitamin K (Hydroquinone - KH2) Active Form K_quinone->K_hydroquinone VKOR / Reductase K_epoxide Vitamin K Epoxide (KO) K_hydroquinone->K_epoxide γ-Glutamyl Carboxylase (GGCX) VKDP_Glu VKDP with Glutamate (Glu) K_epoxide->K_quinone VKOR VKDP_Gla Active VKDP with γ-carboxyglutamate (Gla) VKDP_Glu->VKDP_Gla CO2, O2

The Vitamin K Cycle and VKDP Carboxylation.
Differential Roles in Health

The distinct pharmacokinetics of K1 and K2 lead to tissue-specific effects.

  • This compound (K1) and Coagulation: Due to its rapid uptake by the liver, K1 is the primary vitamer involved in the carboxylation of coagulation factors II, VII, IX, and X.[2][23] This makes K1 essential for hemostasis, and its primary clinical application is in managing bleeding risks and reversing the effects of anticoagulants like warfarin.[5]

  • Menaquinones (K2) in Bone and Cardiovascular Health: The longer half-life and broader distribution of K2, especially MK-7, make it more effective at activating extrahepatic VKDPs.[5][7]

    • Bone Health: K2 activates osteocalcin (B1147995), a protein synthesized by osteoblasts.[2][17] Carboxylated osteocalcin binds calcium and incorporates it into the bone matrix, enhancing bone mineral density and strength.[17][24]

    • Cardiovascular Health: K2 is responsible for activating Matrix Gla-Protein (MGP), a potent inhibitor of soft tissue calcification.[2][15] Active MGP prevents calcium from depositing in arterial walls, thereby protecting against vascular calcification and atherosclerosis.[15][25] Several studies suggest that high intake of menaquinones, but not this compound, is associated with a reduced risk of coronary heart disease and peripheral arterial disease.[25][26]

K1_K2_Function Diet Dietary Vitamin K K1 This compound (K1) Diet->K1 K2 Menaquinones (K2) Diet->K2 Liver Liver K1->Liver Preferential Uptake (Short Half-Life) K2->Liver Extrahepatic Extrahepatic Tissues (Bone, Vasculature) K2->Extrahepatic Broader Distribution (Long Half-Life) Coagulation Activation of Coagulation Factors Liver->Coagulation Primary Function BoneCardio Activation of Osteocalcin & MGP Extrahepatic->BoneCardio Primary Function

Differential Tissue Activity of Vitamin K1 and K2.

Experimental Protocols

Accurate quantification of vitamin K vitamers and the carboxylation status of VKDPs is essential for research and clinical assessment.

Protocol 1: Measurement of Circulating Vitamin K by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (LC-MS/MS) is the gold standard for directly measuring this compound and menaquinones in serum or plasma.[27][28][29]

  • Sample Preparation:

    • To 500 µL of serum or plasma, add a known amount of an internal standard (e.g., a synthetic vitamin K analog).[27]

    • Precipitate proteins by adding 2 mL of ethanol (B145695) and vortexing.[27]

    • Perform a liquid-liquid extraction of lipids, including vitamin K, by adding 4 mL of hexane (B92381) and vortexing.[27]

    • Evaporate the hexane layer to dryness and reconstitute the residue in the mobile phase for injection.

  • Chromatography:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of a mixture of methanol, ethanol, and an aqueous buffer to separate the different vitamin K forms.

  • Detection:

    • Fluorescence: For fluorescence detection, a post-column reduction step using a zinc reactor is required to convert the non-fluorescent quinone forms to their highly fluorescent hydroquinone forms.[27][29] Excitation is typically at ~246 nm and emission at ~430 nm.[27]

    • Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity without the need for post-column derivatization and is capable of simultaneously quantifying K1, K1-epoxide, MK-4, and MK-7.[28]

  • Quantification: Calculate concentrations by comparing the peak area of the analyte to that of the internal standard against a standard curve.[27]

Protocol 2: Measurement of Undercarboxylated VKDPs by ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to indirectly assess vitamin K status by quantifying the levels of inactive, undercarboxylated VKDPs, such as undercarboxylated osteocalcin (ucOC) and dephospho-uncarboxylated Matrix Gla-protein (dp-ucMGP).[27]

  • Principle: These are sandwich immunoassays that use specific monoclonal antibodies. One antibody captures the protein, while a second, enzyme-conjugated antibody detects the uncarboxylated form.

  • Procedure (General):

    • Plate Coating: A microplate is pre-coated with a capture antibody specific to the target protein (e.g., osteocalcin or MGP).[27]

    • Sample Incubation: Standards, controls, and patient plasma/serum samples are added to the wells and incubated, allowing the target protein to bind to the capture antibody.[27]

    • Washing: The plate is washed to remove unbound material.

    • Detection Antibody Incubation: A second, labeled monoclonal antibody that specifically recognizes the undercarboxylated Gla domains is added and incubated.[27]

    • Substrate Reaction: After another wash step, a substrate (e.g., TMB) is added. The enzyme on the detection antibody catalyzes a color change.[27]

    • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The color intensity is directly proportional to the amount of undercarboxylated protein in the sample.[27]

Experimental_Workflow cluster_assays Biomarker Analysis Start Blood Sample (Serum or Plasma) Centrifuge Centrifugation Start->Centrifuge Plasma Plasma / Serum Centrifuge->Plasma Extraction Lipid Extraction + Internal Standard Plasma->Extraction ELISA Functional Assay ELISA Plasma->ELISA HPLC Direct Quantification HPLC or LC-MS/MS Extraction->HPLC K_Levels Circulating K1/K2 Levels HPLC->K_Levels VKDP_Status ucOC / dp-ucMGP Levels (Functional K Status) ELISA->VKDP_Status Interpretation Data Interpretation & Correlation K_Levels->Interpretation VKDP_Status->Interpretation

Experimental Workflow for Vitamin K Biomarker Analysis.

Conclusion

This compound (K1) and menaquinones (K2) are not interchangeable forms of vitamin K. Their fundamental differences in chemical structure translate to distinct pharmacokinetic profiles and tissue-specific biological activities. This compound's rapid hepatic clearance makes it the primary vitamer for maintaining coagulation, while the prolonged circulation and extrahepatic distribution of long-chain menaquinones render them more effective for optimizing bone and cardiovascular health by activating proteins like osteocalcin and MGP. For researchers and drug development professionals, understanding these core distinctions is critical for designing targeted nutritional and therapeutic strategies. Future dietary recommendations may need to evolve to consider the separate and synergistic roles of both K1 and K2 for overall health.[5][7]

References

The Pivotal Role of Phylloquinone in the Bioenergetics of Cyanobacteria and Green Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloquinone, also known as vitamin K1, is an indispensable component of the photosynthetic machinery in cyanobacteria and green algae. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, primarily focusing on its critical role as a one-electron carrier within Photosystem I (PSI). Beyond its canonical function in electron transport, this document elucidates its involvement in alternative electron pathways such as the Mehler reaction, details its intricate biosynthetic pathway, and explores its emerging role in cellular signaling. Quantitative data are systematically presented, and key experimental protocols are detailed to facilitate further research and application in fields ranging from fundamental photosynthesis research to drug development.

Core Function: this compound as the Intermediate Electron Acceptor A1 in Photosystem I

This compound is a vital electron carrier in Photosystem I (PSI), a large membrane protein complex that catalyzes light-induced electron transfer from plastocyanin to ferredoxin.[1][2][3] Within the PSI reaction center, two molecules of this compound are present, though evidence suggests that electron transfer primarily occurs along one of these branches (the A-branch).[4][5] this compound functions as the intermediate electron acceptor, designated A1, accepting an electron from the primary acceptor A0, which is a chlorophyll (B73375) a molecule.[6] Subsequently, the reduced this compound anion radical (A1•−) transfers the electron to a series of three iron-sulfur clusters (Fx, FA, and FB).[7]

The electron transfer from A0 to A1 is an ultrafast process, occurring on a picosecond timescale, while the subsequent transfer to the iron-sulfur clusters is a slower process, taking place on the nanosecond to microsecond timescale.[4][5] This sequence of electron transfers is crucial for generating the reducing power (in the form of NADPH) necessary for carbon fixation.

Quantitative Analysis of Electron Transfer Dynamics

The kinetics of electron transfer through the PSI complex have been extensively studied using techniques such as transient absorption and electron paramagnetic resonance (EPR) spectroscopy. The rates of these transfers are critical for the overall efficiency of photosynthesis.

ParameterOrganism/ConditionValueReference(s)
Electron Transfer A0 → A1 Synechocystis sp. PCC 6803~30 ps[5]
Electron Transfer A1 → Fx (slow phase) Synechocystis sp. PCC 6803~200-300 ns[4]
Electron Transfer A1 → Fx (fast phase) Synechocystis sp. PCC 6803~10 ns[4]
P700+/A1− Recombination (cryogenic) Spinach~23 µs[8]
Midpoint Potential of A1 Spinach-470 mV[8]
Midpoint Potential of P740 (Chl d donor) Acaryochloris marina+335 mV[9]
Cyclic Electron Flow Contribution Synechocystis sp. PCC 6803~35% of total electron flow[10]
Redox Properties of this compound in Photosystem I

The redox potential of this compound is finely tuned by its protein environment within the PSI complex, ensuring efficient electron transfer. This tuning is achieved through interactions with nearby amino acid residues.

CofactorOrganismCalculated Midpoint Potential (Em)Reference(s)
A1A Plant PSI-773 mV[1]
A1B Plant PSI-818 mV[1]
A1A Cyanobacterial PSI-612 mV[1]
A1B Cyanobacterial PSI-719 mV[1]

This compound's Role in the Mehler Reaction

Under conditions of high light stress, the electron acceptors downstream of PSI can become saturated. In such instances, this compound can participate in an alternative electron pathway known as the Mehler reaction. This process involves the reduction of molecular oxygen to superoxide (B77818) (O2•−). This pathway is thought to serve as a "safety valve," dissipating excess light energy and protecting the photosynthetic apparatus from photo-oxidative damage.

The Biosynthesis of this compound: A Multi-compartmentalized Pathway

This compound is synthesized via a complex pathway that involves enzymes located in both the chloroplasts and peroxisomes in green algae and plants, while it is primarily localized in the cytoplasm and thylakoid membranes in cyanobacteria.[2][6][11] The pathway begins with chorismate and proceeds through a series of enzymatic steps to produce the final this compound molecule. Key enzymes in this pathway include MenA, MenB, MenD, MenE, and MenG, which are named after their homologs in the menaquinone biosynthesis pathway in bacteria.[3]

This biosynthetic pathway is a significant metabolic hub, with intermediates branching off to produce other essential molecules like salicylic (B10762653) acid and benzoic acid derivatives, which are involved in plant defense signaling.[11]

Phylloquinone_Biosynthesis cluster_plastid Plastid/Cytoplasm cluster_peroxisome Peroxisome (in Algae/Plants) Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate Isochorismate->SHCHC MenD OSB o-succinylbenzoate SHCHC->OSB MenH OSB_CoA o-succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenC DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA MenB Demethylthis compound 2-phytyl-1,4-naphthoquinone DHNA->Demethylthis compound MenA This compound This compound Demethylthis compound->this compound MenG (SAM -> SAH) Phytyl_PP Phytyl-PP Phytyl_PP->Demethylthis compound

Experimental Protocols

Isolation of Photosystem I Complexes from Cyanobacteria

A common method for isolating PSI complexes involves the solubilization of thylakoid membranes with a mild detergent followed by purification steps.

  • Cell Culture and Harvest: Grow cyanobacterial cultures (e.g., Synechocystis sp. PCC 6803) in appropriate media (e.g., BG-11) to the desired cell density. Harvest cells by centrifugation.

  • Thylakoid Membrane Preparation: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or bead beater. Centrifuge the lysate to pellet the thylakoid membranes.

  • Solubilization: Resuspend the thylakoid membranes in a buffer containing a detergent such as n-dodecyl-β-D-maltoside (β-DM) to solubilize the membrane protein complexes.

  • Purification:

    • Sucrose (B13894) Density Gradient Centrifugation: Load the solubilized membrane fraction onto a sucrose density gradient and centrifuge at high speed. The different protein complexes will separate based on their density, with PSI trimers typically forming a distinct green band.

    • Affinity Chromatography: For tagged PSI constructs (e.g., His-tagged or Strep-tagged), affinity chromatography provides a more specific and rapid purification method.[12]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to measure the kinetics of electron transfer reactions in PSI.

  • Sample Preparation: Prepare a purified PSI sample in a suitable buffer and place it in a cuvette.

  • Excitation: Excite the sample with a short laser pulse (the "pump" pulse) at a wavelength that is absorbed by the chlorophyll molecules in PSI.

  • Probing: After a defined time delay, a second, weaker light pulse (the "probe" pulse) is passed through the sample. The absorption of this probe pulse is measured.

  • Data Acquisition: By varying the time delay between the pump and probe pulses, a series of absorption difference spectra are recorded. These spectra reveal the formation and decay of transient species, such as the reduced this compound radical.

  • Kinetic Analysis: The decay kinetics of the transient absorption signals are analyzed to determine the rates of electron transfer between the different cofactors in PSI.[4]

TAS_Workflow start Start laser Pulsed Laser Source start->laser beam_splitter Beam Splitter laser->beam_splitter pump Pump Pulse beam_splitter->pump probe Probe Pulse beam_splitter->probe sample PSI Sample pump->sample delay Variable Delay Line probe->delay delay->sample detector Detector sample->detector data Data Acquisition (Absorption Difference Spectra) detector->data analysis Kinetic Analysis data->analysis end End analysis->end

Generation and Analysis of this compound Biosynthesis Mutants

Creating and analyzing mutants with defects in the this compound biosynthesis pathway is a key strategy for understanding its function.

  • Mutant Construction:

    • Identify the target gene in the this compound biosynthesis pathway (e.g., menA, menB).

    • Construct a disruption cassette containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene.

    • Transform the cyanobacterial or algal cells with the disruption cassette. Homologous recombination will replace the target gene with the resistance cassette.

    • Select for transformed cells on antibiotic-containing media.[13]

  • Phenotypic Analysis:

    • Growth Assays: Compare the growth rates of the mutant and wild-type strains under different light conditions (low light, high light). This compound-deficient mutants are often sensitive to high light.[14]

    • Photosynthetic Activity: Measure parameters such as oxygen evolution and chlorophyll fluorescence to assess the impact of the mutation on overall photosynthetic performance.

  • Biochemical Analysis:

    • This compound Quantification: Extract lipids from the cells and quantify the levels of this compound and its precursors using High-Performance Liquid Chromatography (HPLC).[14]

    • PSI Analysis: Isolate PSI complexes from the mutant and analyze their composition and electron transfer properties as described above.

This compound and Cellular Signaling

The role of this compound and its biosynthetic intermediates in cellular signaling is an emerging area of research. In plants and algae, the compartmentalization of the biosynthesis pathway between chloroplasts and peroxisomes suggests a need for intracellular communication. Intermediates of the pathway are precursors for signaling molecules like salicylic acid, which is involved in plant defense responses.[11] This indicates that the this compound biosynthetic pathway is integrated with broader cellular signaling networks.

Furthermore, there is evidence for "retrograde signaling," where signals originating from the chloroplast (potentially including tetrapyrroles, which share precursors with this compound) regulate gene expression in the nucleus.[15][16] This communication is essential for coordinating the expression of nuclear and chloroplast-encoded genes required for photosynthesis. While a direct signaling role for this compound itself is not yet fully established, its metabolic context strongly suggests its involvement in the intricate signaling web that governs photosynthetic acclimation and stress responses.

Concluding Remarks

This compound is a central player in the photosynthetic processes of cyanobacteria and green algae. Its primary role as the A1 electron acceptor in Photosystem I is well-established, and ongoing research continues to unveil its broader significance in photoprotection and cellular signaling. The detailed understanding of its function, biosynthesis, and regulation is not only fundamental to our knowledge of photosynthesis but also presents opportunities for biotechnological applications, such as the development of novel herbicides that target its unique biosynthetic pathway, and the engineering of more robust photosynthetic organisms for biofuel production. The experimental approaches detailed in this guide provide a framework for researchers to further explore the multifaceted nature of this essential molecule.

References

The Genetic Regulation of Phylloquinone (Vitamin K1) Synthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phylloquinone, also known as vitamin K1, is a crucial component of the photosynthetic electron transport chain in plants and a vital nutrient for human health.[1][2][3] Its biosynthesis is a complex, highly regulated process involving enzymes encoded by nuclear genes, with catalytic activities distributed across multiple subcellular compartments, primarily the chloroplasts and peroxisomes.[1][4][5] This technical guide provides an in-depth overview of the genetic and biochemical regulation of the this compound biosynthetic pathway in plants. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential metabolic route. The guide details the core enzymatic steps, the subcellular compartmentalization of the pathway, and the transcriptional control mechanisms. Furthermore, it presents quantitative data on metabolite levels and gene expression, detailed experimental protocols for key analytical techniques, and visual representations of the metabolic and regulatory networks.

The Core this compound Biosynthetic Pathway

The biosynthesis of this compound in plants originates from the shikimate pathway, utilizing chorismate as a precursor. The pathway can be broadly divided into three stages: the formation of the naphthoquinone ring, the synthesis of the phytyl side chain, and the final condensation and modification steps.

The initial steps leading to the formation of the DHNA (1,4-dihydroxy-2-naphthoate) core are particularly notable for their evolutionary history and subcellular location. In higher plants, a key multifunctional enzyme, PHYLLO, catalyzes three of the initial four steps in the chloroplast.[6][7][8] This enzyme is a fusion of what were ancestrally four separate eubacterial genes (menF, menD, menC, and menH).[6][8] Interestingly, the isochorismate synthase (ICS) activity, originally part of the menF module in the ancestral gene fusion, is now primarily carried out by separate ICS enzymes in higher plants, creating a critical branch point between this compound and salicylic (B10762653) acid biosynthesis.[6][8]

The intermediate steps of the pathway, involving the conversion of o-succinylbenzoate (OSB) to DHNA, take place in the peroxisomes.[1][4] This necessitates the transport of OSB from the chloroplast to the peroxisome and the subsequent return of DHNA to the chloroplast for the final steps of this compound synthesis.[5]

The final stages in the chloroplast involve the attachment of the phytyl diphosphate (B83284) (PDP) tail to the DHNA ring, a reduction step, and a final methylation to produce the active this compound molecule.[9]

Key Genes and Enzymes

The table below summarizes the key genes and enzymes involved in the this compound biosynthetic pathway in the model plant Arabidopsis thaliana.

Gene (Arabidopsis) Enzyme Abbreviation Reaction Step Subcellular Localization
ICS1, ICS2Isochorismate SynthaseICSChorismate → IsochorismateChloroplast
PHYLLO (At3g49950)Multifunctional enzyme (MenD, MenC, MenH domains)PHYLLOIsochorismate →→ o-Succinylbenzoate (OSB)Chloroplast
MenE (At1g51360)o-Succinylbenzoate-CoA LigaseMenEOSB → OSB-CoAPeroxisome
MenB (At1g51370)Naphthoate SynthaseMenBOSB-CoA → 1,4-dihydroxy-2-naphthoate (DHNA)Peroxisome
DHNAT (At4g38530)DHNA-CoA ThioesteraseDHNATDHNA-CoA → DHNAPeroxisome
MenA (At1g49940)DHNA PhytyltransferaseMenADHNA + Phytyl-PP → Demethylthis compoundChloroplast (Envelope)
NDC1 (At4g39740)Naphthoquinone Dioxygenase Catalyzing 1NDC1Demethylthis compound → DemethylphylloquinolChloroplast (Plastoglobuli)
MenG (At1g23360)Demethylphylloquinol MethyltransferaseMenGDemethylphylloquinol → this compoundChloroplast (Thylakoid)
VTE5 (At5g04490)Phytol KinaseVTE5Phytol → Phytyl-PChloroplast
FOLK (At2g38590)Farnesol KinaseFOLKFarnesol/Phytol → Farnesyl-P/Phytyl-PChloroplast

Quantitative Data

Quantitative analysis of this compound levels and the expression of its biosynthetic genes is crucial for understanding the regulation and metabolic flux through the pathway.

This compound Content in Plant Tissues

This compound is most abundant in photosynthetic tissues.[10] The following table provides a summary of this compound content in various vegetables.

Vegetable This compound Content (μ g/100g fresh weight)
Kale3000-6000
Parsley3000-6000
Spinach3000-6000
Green Cabbage3000-6000
Broccoli1000-2000
Brussels Sprouts1000-2000
White Cabbage1000-2000
Lettuce (Romaine)102.5
Lettuce (Iceberg)24.1
Tubers and Roots<10

Data compiled from:[10][11]

Impact of Mutations on this compound Synthesis and Photosynthesis

Mutations in the this compound biosynthetic genes typically lead to a pale-green or seedling-lethal phenotype due to impaired Photosystem I (PSI) activity.[6][7]

Mutant This compound Level (% of Wild-Type) PSI Activity (% of Wild-Type) Phenotype
atmenA0Severely reducedSeedling lethal
atmenG0 (Accumulates demethylthis compound)Less efficient electron transferViable, but impaired growth
vte6-1/vte6-2Not detectableImpairedImpaired PSI complex accumulation
vte6-3~10%ImpairedImpaired PSI complex accumulation

Data compiled from:[9][12][13]

Experimental Protocols

Quantification of this compound by HPLC with Fluorescence Detection

This method is highly sensitive and widely used for the quantification of this compound in plant tissues.[14][15][16][17] It involves extraction, purification, and separation by HPLC, followed by post-column reduction and fluorescence detection.

3.1.1. Sample Preparation

  • Harvest and immediately freeze plant tissue (e.g., leaves) in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extract the this compound from a known weight of powdered tissue (e.g., 100 mg) with a suitable solvent mixture, such as 2-propanol/hexane (B92381).[15] An internal standard (e.g., a vitamin K1 analog) should be added at the beginning of the extraction.

  • Vortex the mixture vigorously and centrifuge to pellet the solid debris.

  • Collect the supernatant (hexane layer) and evaporate to dryness under a stream of nitrogen gas.

3.1.2. Solid-Phase Extraction (SPE) Cleanup

  • Reconstitute the dried extract in a small volume of hexane.

  • Load the sample onto a pre-conditioned silica (B1680970) SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Elute the this compound with a slightly more polar solvent mixture (e.g., hexane with a small percentage of diethyl ether).

  • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

3.1.3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol (B129727) and methylene (B1212753) chloride (e.g., 90:10 v/v) containing a zinc salt, acetic acid, and sodium acetate.[15]

  • Flow Rate: 1.0 mL/min.

  • Post-Column Reduction: Pass the column eluent through a post-column reactor containing metallic zinc to reduce the this compound to its fluorescent hydroquinone (B1673460) form.[16][18]

  • Fluorescence Detection:

    • Excitation Wavelength: ~243-244 nm[16][17]

    • Emission Wavelength: ~430 nm[16]

3.1.4. Quantification

  • Generate a standard curve using known concentrations of a this compound standard.

  • Quantify the this compound in the samples by comparing the peak area of the analyte to the standard curve, normalized to the recovery of the internal standard.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of this compound biosynthetic genes in plant tissues.[19][20][21][22]

3.2.1. RNA Extraction

  • Harvest and flash-freeze plant material in liquid nitrogen.

  • Homogenize the tissue to a fine powder.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.

3.2.2. cDNA Synthesis

  • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • Use a mix of oligo(dT) and random primers to ensure comprehensive reverse transcription of all RNA species.

3.2.3. qPCR Reaction

  • Design and validate primers for the target genes (e.g., ICS1, PHYLLO, MenA, etc.) and one or more stable reference genes (e.g., ACTIN, UBIQUITIN). Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.

  • Prepare the qPCR reaction mixture containing:

    • SYBR Green Master Mix

    • Forward and reverse primers

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

3.2.4. Data Analysis

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Isolation of Chloroplasts and Peroxisomes

This protocol allows for the separation of chloroplasts and peroxisomes to study the subcellular localization of this compound biosynthetic enzymes.[1][23]

3.3.1. Protoplast Isolation

  • Sterilize and finely chop young, healthy leaves.

  • Incubate the leaf pieces in an enzyme solution containing cellulase (B1617823) and macerozyme to digest the cell walls and release protoplasts.

3.3.2. Organelle Separation by Density Gradient Centrifugation

  • Gently lyse the protoplasts by passing them through a fine mesh or by osmotic shock.

  • Layer the lysate onto a discontinuous sucrose (B13894) or Percoll density gradient.

  • Centrifuge the gradient at a low speed to separate the organelles based on their density. Intact chloroplasts will form a band at a higher density than broken chloroplasts and other organelles, while peroxisomes will band at a distinct, higher density.[23]

  • Carefully collect the distinct organelle fractions.

  • Verify the purity of the fractions using marker enzyme assays (e.g., catalase for peroxisomes, RuBisCO for chloroplasts).

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound is tightly regulated at the transcriptional level to coordinate with photosynthesis and plant defense responses.

Transcriptional Regulation

Several families of transcription factors have been implicated in the regulation of the this compound pathway. A gene regulatory network (GRN) analysis in Camelina sativa identified members of the WRKY and AP2/ERF families as key regulators.[23] Specifically, WRKY transcription factors appear to coordinate the expression of ICS1 with salicylic acid pathway genes, while the AP2/ERF transcription factor RAP2.12 is predicted to play a dominant role in regulating the PHYLLO gene.[23]

// Transcription Factors node [fillcolor="#FBBC05", fontcolor="#202124"]; WRKY [label="WRKY TFs"]; RAP2_12 [label="RAP2.12 (AP2/ERF)"];

// Target Genes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ICS1 [label="ICS1"]; PHYLLO [label="PHYLLO"]; SA_genes [label="SA Pathway Genes"];

// Pathways node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SA_biosynthesis [label="Salicylic Acid Biosynthesis"]; PhQ_biosynthesis [label="this compound Biosynthesis"];

// Edges WRKY -> ICS1 [color="#EA4335", arrowhead=normal]; WRKY -> SA_genes [color="#EA4335", arrowhead=normal]; RAP2_12 -> PHYLLO [color="#EA4335", arrowhead=normal];

ICS1 -> SA_biosynthesis [color="#202124", arrowhead=vee]; PHYLLO -> PhQ_biosynthesis [color="#202124", arrowhead=vee];

// Invisible edges for layout edge [style=invis]; WRKY -> RAP2_12; } Caption: Transcriptional control of the this compound and salicylic acid branch point.

Subcellular Compartmentalization and Transport

The spatial separation of the this compound biosynthetic pathway between the chloroplasts and peroxisomes necessitates the transport of intermediates across organellar membranes. This adds another layer of regulation to the overall flux through the pathway.

// Transport steps OSB_out -> OSB_in [label="Transport", style=dashed, color="#EA4335", arrowhead=vee]; DHNA_out -> DHNA_in [label="Transport", style=dashed, color="#EA4335", arrowhead=vee]; } Caption: Transport of intermediates between chloroplasts and peroxisomes.

Experimental Workflow for Studying this compound Biosynthesis

A typical experimental workflow to investigate the genetic regulation of this compound biosynthesis is outlined below.

Experimental_Workflow Plant_Material Plant Material (e.g., Wild-Type vs. Mutant) RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction Organelle_Isolation Organelle Isolation (Chloroplasts & Peroxisomes) Plant_Material->Organelle_Isolation cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR Analysis cDNA_Synthesis->RT_qPCR Gene_Expression Gene Expression Profile RT_qPCR->Gene_Expression HPLC HPLC-Fluorescence Analysis Metabolite_Extraction->HPLC Phylloquinone_Quantification This compound Quantification HPLC->Phylloquinone_Quantification Western_Blot Western Blot Analysis Organelle_Isolation->Western_Blot Protein_Localization Protein Subcellular Localization Western_Blot->Protein_Localization

Conclusion

The genetic regulation of this compound synthesis in plants is a multifaceted process characterized by a unique evolutionary history, complex subcellular compartmentalization, and intricate transcriptional control. This guide has provided a comprehensive overview of the current understanding of this vital metabolic pathway. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers aiming to further elucidate the regulatory mechanisms governing this compound biosynthesis and to explore avenues for its metabolic engineering in crops for improved nutritional value and stress resilience. Future research will likely focus on identifying additional regulatory factors, characterizing the transport mechanisms for pathway intermediates, and understanding the interplay between this compound biosynthesis and other metabolic networks within the plant cell.

References

A Technical Guide to the Subcellular Localization of Phylloquinone in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phylloquinone, also known as vitamin K1, is a vital lipid-soluble molecule in plants, primarily recognized for its essential role as an electron carrier in Photosystem I (PSI) within the chloroplasts.[1] Its biosynthesis is a complex process, compartmentalized between the peroxisomes and chloroplasts.[2] While the bulk of this compound resides in the thylakoid membranes, a significant portion is also found in plastoglobules, lipoprotein subcompartments of the chloroplast. Furthermore, emerging evidence suggests a potential role for this compound in the plasma membrane of non-photosynthetic tissues, implicating it in transmembrane electron transport.[3] Understanding the precise subcellular distribution of this compound is crucial for elucidating its diverse functions and for metabolic engineering strategies aimed at enhancing its content in crops. This guide provides an in-depth overview of the subcellular localization of this compound in plant cells, detailing quantitative data, experimental protocols for its determination, and key associated pathways.

Data Presentation: Subcellular Distribution of this compound

The quantitative distribution of this compound across different subcellular compartments is critical for understanding its metabolic roles. While precise percentages can vary between plant species and developmental stages, the following table summarizes the known localization and relative abundance of this compound.

Subcellular CompartmentSub-compartmentRelative AbundancePrimary FunctionKey References
Chloroplast Thylakoid MembraneHighElectron carrier in Photosystem I[1][4]
PlastoglobulesSignificantStorage, potential role in stress response and metabolism[2][4]
EnvelopeLowBiosynthetic intermediate transport[1]
Peroxisome StromaTransient/LowBiosynthetic intermediates[2]
Plasma Membrane Lipid BilayerLow (in non-photosynthetic tissue)Putative role in transmembrane electron transport[3]

Experimental Protocols

Determining the subcellular localization of a lipophilic molecule like this compound requires meticulous cell fractionation and sensitive analytical techniques. Below are detailed methodologies for key experiments.

Chloroplast Isolation and Sub-fractionation

This protocol describes the isolation of intact chloroplasts from plant leaves and their subsequent fractionation into thylakoids and plastoglobules.

Materials:

  • Fresh plant leaves (e.g., spinach, Arabidopsis)

  • Grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate, 0.1% BSA)

  • Percoll gradients (e.g., 40% and 80%)

  • Resuspension buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6)

  • Hypotonic lysis buffer (e.g., 10 mM HEPES-KOH pH 7.6, 5 mM MgCl2)

  • Sucrose (B13894) solutions (for plastoglobule isolation, e.g., 0.6 M, 0.4 M)

  • Centrifuge and ultracentrifuge

  • Homogenizer (e.g., blender or mortar and pestle)

  • Miracloth or nylon mesh

Procedure:

  • Homogenization: Homogenize fresh leaf tissue in ice-cold grinding buffer.

  • Filtration: Filter the homogenate through several layers of Miracloth or nylon mesh to remove cell debris.

  • Chloroplast Pelletization: Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet intact chloroplasts.

  • Percoll Gradient Centrifugation: Resuspend the crude chloroplast pellet in a small volume of grinding buffer and layer it onto a discontinuous Percoll gradient (e.g., 40%/80%). Centrifuge at a moderate speed (e.g., 2,500 x g for 15 minutes). Intact chloroplasts will band at the interface of the two Percoll layers.

  • Chloroplast Lysis: Carefully collect the intact chloroplasts, wash them in resuspension buffer, and then lyse them by resuspending the pellet in a hypotonic lysis buffer.

  • Thylakoid and Stroma Separation: Centrifuge the lysed chloroplasts at a higher speed (e.g., 4,000 x g for 15 minutes) to pellet the thylakoid membranes. The supernatant contains the stromal fraction.

  • Plastoglobule Isolation: Resuspend the thylakoid pellet and sonicate briefly to detach plastoglobules. Layer the sonicated thylakoids onto a discontinuous sucrose gradient (e.g., 0.4 M and 0.6 M sucrose layers) and ultracentrifuge (e.g., 100,000 x g for 1 hour). Plastoglobules will float to the top of the gradient.

  • Purity Assessment: Assess the purity of each fraction using marker enzymes or proteins via Western blotting (e.g., ATP synthase for thylakoids, RuBisCO for stroma).

Non-Aqueous Fractionation (NAF)

NAF is a powerful technique to determine the in vivo distribution of metabolites by minimizing their redistribution during fractionation.

Materials:

Procedure:

  • Tissue Preparation: Rapidly freeze plant tissue in liquid nitrogen and lyophilize (freeze-dry).

  • Homogenization: Homogenize the dried tissue in a mixture of heptane and tetrachloroethylene.

  • Density Gradient Formation: Create a linear density gradient of heptane and tetrachloroethylene in an ultracentrifuge tube.

  • Centrifugation: Layer the homogenate onto the gradient and centrifuge at high speed (e.g., 35,000 x g for 2 hours). Cellular components will separate based on their density.

  • Fraction Collection: Carefully collect fractions from the top of the gradient.

  • Marker Enzyme Analysis: Analyze each fraction for the activity of marker enzymes specific to different compartments (e.g., chlorophyll (B73375) for chloroplasts, nitrate (B79036) reductase for cytosol).

  • Metabolite Analysis: Extract and quantify this compound in each fraction using HPLC or LC-MS.

  • Data Analysis: Correlate the distribution of this compound with the distribution of marker enzymes to determine its subcellular localization.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method is used for the sensitive detection and quantification of this compound in isolated subcellular fractions.[5][6][7][8][9]

Materials:

  • Isolated subcellular fractions (e.g., thylakoids, plastoglobules)

  • Extraction solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol)

  • Internal standard (e.g., dihydro-vitamin K1)

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., methanol/water or isopropanol/hexane)

  • Post-column reduction system (optional, for fluorescence detection)

Procedure:

  • Extraction: Extract lipids, including this compound, from the subcellular fractions using an appropriate organic solvent. Add an internal standard for accurate quantification.

  • Sample Preparation: Evaporate the solvent under a stream of nitrogen and redissolve the lipid extract in the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. Separate this compound from other lipids on the C18 column using an isocratic or gradient elution.

  • Detection: Detect this compound using a UV detector (at ~243 nm) or, for higher sensitivity, a fluorescence detector after post-column chemical reduction to its hydroquinone (B1673460) form.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard and a standard curve of known this compound concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Phylloquinone_Biosynthesis_Pathway Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Plastid Isochorismate Isochorismate ICS->Isochorismate PHYLLO PHYLLO (multifunctional) Isochorismate->PHYLLO o_Succinylbenzoate o-Succinylbenzoate PHYLLO->o_Succinylbenzoate MenE MenE o_Succinylbenzoate->MenE Peroxisome OSB_CoA o-Succinylbenzoyl-CoA MenE->OSB_CoA MenB MenB OSB_CoA->MenB DHNA_CoA 1,4-dihydroxy-2- naphthoyl-CoA MenB->DHNA_CoA DHNAT DHNAT DHNA_CoA->DHNAT DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) DHNAT->DHNA MenA MenA DHNA->MenA Plastid Phytyl_DP Phytyl-diphosphate Phytyl_DP->MenA Demethylthis compound Demethylthis compound MenA->Demethylthis compound MenG MenG Demethylthis compound->MenG This compound This compound MenG->this compound Photosystem_I_Electron_Transport P700 P700 A0 A0 (Chlorophyll) P700->A0 e- A1 A1 (this compound) A0->A1 e- Fx Fx (Fe-S cluster) A1->Fx e- Fa_Fb Fa/Fb (Fe-S clusters) Fx->Fa_Fb e- Fd Ferredoxin Fa_Fb->Fd e- FNR FNR Fd->FNR NADPH NADP+ -> NADPH FNR->NADPH Light Light (Photon) Light->P700 Experimental_Workflow_Subcellular_Localization Start Plant Tissue (e.g., Leaves) Homogenization Homogenization & Filtration Start->Homogenization Crude_Chloroplasts Crude Chloroplast Pellet Homogenization->Crude_Chloroplasts Percoll_Gradient Percoll Gradient Centrifugation Crude_Chloroplasts->Percoll_Gradient Intact_Chloroplasts Intact Chloroplasts Percoll_Gradient->Intact_Chloroplasts Lysis Hypotonic Lysis Intact_Chloroplasts->Lysis Thylakoid_Pellet Thylakoid Pellet Lysis->Thylakoid_Pellet Stroma Stroma (Supernatant) Lysis->Stroma Sonication Sonication Thylakoid_Pellet->Sonication Analysis This compound Quantification (HPLC or LC-MS) Stroma->Analysis Sucrose_Gradient Sucrose Gradient Ultracentrifugation Sonication->Sucrose_Gradient Plastoglobules Plastoglobules Sucrose_Gradient->Plastoglobules Thylakoids Washed Thylakoids Sucrose_Gradient->Thylakoids Plastoglobules->Analysis Thylakoids->Analysis Plasma_Membrane_Redox_Concept Extracellular Extracellular Space Cytosol Cytosol PM Plasma Membrane NADH_Oxidase NADH Oxidase Phylloquinone_PM This compound NADH_Oxidase->Phylloquinone_PM Acceptor Electron Acceptor Phylloquinone_PM->Acceptor NADH_cyto NADH NADH_cyto->NADH_Oxidase e- NAD_cyto NAD+ NADH_cyto->NAD_cyto

References

The Role of Phylloquinone as a Vitamin K1 Precursor in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K1, primarily obtained from the diet as phylloquinone, is a critical fat-soluble vitamin essential for a range of physiological processes in humans. Beyond its well-established role in the carboxylation of clotting factors, this compound serves as a precursor to menaquinone-4 (MK-4), a vital vitamer implicated in bone metabolism and the regulation of gene expression. This technical guide provides an in-depth examination of the metabolic journey of this compound, from its absorption and transport to its tissue-specific conversion into MK-4. Detailed experimental protocols for studying vitamin K metabolism are provided, alongside a comprehensive summary of quantitative data to facilitate further research and drug development in this field.

Introduction

This compound (vitamin K1) is the primary dietary form of vitamin K, predominantly found in green leafy vegetables and vegetable oils.[1] Its essential role in human health is centered on its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[2] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) residues in vitamin K-dependent proteins (VKDPs), a modification crucial for their biological activity.[3] These proteins are integral to blood coagulation, bone metabolism, and the prevention of vascular calcification.[4]

While this compound itself is active in the liver for the carboxylation of coagulation factors, there is significant evidence that it also acts as a precursor to menaquinone-4 (MK-4), a form of vitamin K2.[5] MK-4 is found in various extrahepatic tissues, such as the brain, kidney, and pancreas, suggesting it has specific functions in these locations.[6][7] The conversion of this compound to MK-4 involves a multi-step process, highlighting a complex interplay of absorption, metabolism, and tissue-specific enzymatic activity. Understanding this pathway is paramount for elucidating the full spectrum of vitamin K's biological functions and for the development of therapeutic strategies targeting vitamin K-dependent pathways.

Absorption and Transport of this compound

As a fat-soluble vitamin, the absorption of this compound is dependent on the presence of dietary fats and bile salts.[8] It is incorporated into micelles in the small intestine and absorbed by enterocytes. Following absorption, this compound is packaged into chylomicrons and transported via the lymphatic system to the liver.[8] From the liver, it is distributed to other tissues primarily via triglyceride-rich lipoproteins (TRLs).[9][10]

The bioavailability of this compound can vary significantly depending on its dietary source. This compound from supplements or fortified oils is more readily absorbed than that from plant matrices, such as spinach, where it is tightly bound to chloroplast membranes.[1][11]

Quantitative Data on this compound and Menaquinone-4

The following tables summarize key quantitative data regarding the bioavailability, plasma concentrations, and tissue distribution of this compound and MK-4 in humans.

Table 1: Bioavailability of this compound from Various Sources

SourceBioavailability/AbsorptionReference
Kale (consumed with oil)4.7% (mean)[12][13]
Spinach (raw, 150g)Lower than supplement[8]
Supplement (500 µg tablet)Higher than spinach[8]
Fortified OilNo significant difference from broccoli[11]
BroccoliNo significant difference from fortified oil[11]

Table 2: Plasma Concentrations of this compound and Menaquinone-4 in Healthy Adults

VitamerConcentration Range (nmol/L)Mean Concentration (nmol/L)Reference
This compound0.10 - 8.720.94[14]
This compound (Men)1.13[14]
This compound (Women)0.81[14]
Menaquinone-40.050 - 1.598 ng/mL[15]
Menaquinone-7 (B21479)0.074 - 0.759 ng/mL[15]

Table 3: Tissue Distribution of this compound and Menaquinone-4 in Humans (pmol/g wet weight)

TissueThis compound (Median)Menaquinone-4 (Median)Reference
Liver10.6Low[6]
Heart9.3Low[6]
Pancreas28.4Equaled this compound[6]
Brain< 2Exceeded this compound[6]
Kidney< 2Exceeded this compound[6]
Lung< 2Low[6]

Table 4: Adequate Intake (AI) for Vitamin K (this compound)

Age GroupAI (µ g/day )Reference
Adult Men (19+ years)120[16]
Adult Women (19+ years)90[16]
Pregnancy/Lactation90[17]
Children (9-13 years)60[17]
Children (4-8 years)55[17]
Children (1-3 years)30[17]
Infants (7-12 months)2.5[17]
Infants (0-6 months)2.0[17]

Metabolic Conversion of this compound to Menaquinone-4

The conversion of dietary this compound to MK-4 in tissues is a critical metabolic pathway. Evidence suggests a two-step process. First, the phytyl side chain of this compound is removed to form menadione (B1676200) (vitamin K3).[18] This conversion is thought to occur in the intestine.[19] Menadione then circulates in the bloodstream and is taken up by various tissues. In the target tissues, the enzyme UBIAD1 (UbiA Prenyltransferase Domain Containing 1) catalyzes the prenylation of menadione, attaching a geranylgeranyl pyrophosphate (GGPP) side chain to form MK-4.[20][21]

Phylloquinone_to_MK4_Conversion This compound Dietary this compound (K1) Intestine Intestine This compound->Intestine Absorption Menadione Menadione (K3) Intestine->Menadione Side-chain cleavage Circulation Circulation Menadione->Circulation UBIAD1 UBIAD1 Menadione->UBIAD1 Substrate Tissues Extrahepatic Tissues (e.g., Brain, Kidney, Pancreas) Circulation->Tissues MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 Prenylation with GGPP

Caption: Metabolic pathway of this compound to menaquinone-4.

The Vitamin K Cycle and its Significance

The biological activity of vitamin K is dependent on a cyclic series of oxidation and reduction reactions that occur in the endoplasmic reticulum. This process, known as the vitamin K cycle, ensures a continuous supply of the reduced form of vitamin K (hydroquinone), which is the active cofactor for GGCX.

The cycle involves three key enzymes:

  • γ-Glutamyl Carboxylase (GGCX): Utilizes vitamin K hydroquinone (B1673460) to carboxylate glutamate residues, oxidizing the hydroquinone to vitamin K epoxide.

  • Vitamin K Epoxide Reductase (VKORC1): Reduces vitamin K epoxide back to vitamin K quinone. This is the primary target of warfarin (B611796) anticoagulants.

  • A second reductase (potentially VKORC1 or another enzyme): Reduces vitamin K quinone to the active vitamin K hydroquinone.

Vitamin_K_Cycle KH2 Vitamin K Hydroquinone GGCX γ-Glutamyl Carboxylase (GGCX) KH2->GGCX KO Vitamin K Epoxide VKORC1_epoxide Vitamin K Epoxide Reductase (VKORC1) KO->VKORC1_epoxide K Vitamin K Quinone VKORC1_quinone Reductase (e.g., VKORC1) K->VKORC1_quinone GGCX->KO O2, CO2 Gla γ-Carboxyglutamate (Gla) GGCX->Gla VKORC1_epoxide->K Dithiol (reduced) -> Disulfide (oxidized) VKORC1_quinone->KH2 Dithiol (reduced) -> Disulfide (oxidized) Glu Glutamate (Glu) Glu->GGCX

Caption: The Vitamin K Cycle.

Experimental Protocols

In Vivo Study of this compound Absorption and Metabolism using Stable Isotopes

This protocol outlines a method for assessing the bioavailability and metabolism of this compound in human subjects using stable isotope-labeled vitamin K1.[18][22]

Objective: To quantify the absorption and conversion of orally administered this compound.

Materials:

  • Deuterium-labeled this compound (e.g., ring-D4 vitamin K1) for oral administration.

  • ¹³C-labeled this compound for intravenous administration (to determine clearance).

  • Encapsulation materials for oral dosage.

  • Sterile saline for intravenous solution.

  • Blood collection tubes (e.g., containing EDTA).

  • Centrifuge.

  • Liquid nitrogen for sample storage.

  • HPLC-MS/MS system.

Procedure:

  • Subject Recruitment and Baseline: Recruit healthy volunteers. Collect baseline blood samples.

  • Dosing: Administer a single oral dose of deuterium-labeled this compound and a simultaneous intravenous dose of ¹³C-labeled this compound.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.

  • Plasma Separation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Preparation (Plasma Extraction):

    • Thaw plasma samples.

    • Add an internal standard (e.g., a structural analog of vitamin K).

    • Precipitate proteins with a solvent like ethanol.

    • Extract lipids containing vitamin K using a nonpolar solvent (e.g., hexane).

    • Evaporate the solvent and reconstitute the residue in a mobile phase compatible with HPLC.

  • HPLC-MS/MS Analysis:

    • Inject the extracted sample into the HPLC-MS/MS system.

    • Use a suitable column (e.g., C18) to separate this compound and its metabolites.

    • Employ mass spectrometry to detect and quantify the different isotopic forms of this compound and MK-4.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the plasma concentration-time profiles of both labeled forms of this compound.

    • Determine the absolute bioavailability of oral this compound by comparing the AUC of the oral dose to the AUC of the intravenous dose.

    • Quantify the appearance of labeled MK-4 in the plasma to assess the conversion rate.

Experimental_Workflow_Stable_Isotope cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis Recruitment Subject Recruitment & Baseline Sampling Dosing Oral D-labeled K1 & IV 13C-labeled K1 Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaSep Plasma Separation Sampling->PlasmaSep Extraction Lipid Extraction PlasmaSep->Extraction HPLCMS HPLC-MS/MS Analysis Extraction->HPLCMS DataAnalysis Pharmacokinetic Modeling & Bioavailability Calculation HPLCMS->DataAnalysis

Caption: Experimental workflow for a stable isotope-based this compound absorption study.
In Vitro Assay for UBIAD1-Mediated Menaquinone-4 Synthesis

This protocol describes an in vitro method to assess the enzymatic activity of UBIAD1 in converting menadione to MK-4.[20][23]

Objective: To measure the UBIAD1-dependent formation of MK-4 from menadione.

Materials:

  • Cell line expressing UBIAD1 (e.g., HEK293 cells transfected with UBIAD1).

  • Cell culture reagents.

  • Homogenization buffer.

  • Ultracentrifuge.

  • Reaction buffer.

  • [³H]-labeled menadione.

  • Geranylgeranyl pyrophosphate (GGPP).

  • Thin-layer chromatography (TLC) plates.

  • Scintillation counter.

Procedure:

  • Cell Culture and Microsome Preparation:

    • Culture UBIAD1-expressing cells to confluency.

    • Harvest cells and resuspend in homogenization buffer.

    • Lyse cells (e.g., by sonication or dounce homogenization).

    • Perform differential centrifugation to isolate the microsomal fraction, which contains UBIAD1.

  • Enzymatic Reaction:

    • Resuspend the microsomal pellet in the reaction buffer.

    • Add [³H]-labeled menadione and GGPP to initiate the reaction.

    • Incubate at 37°C for a defined period.

  • Lipid Extraction:

    • Stop the reaction and extract the lipids using an organic solvent system (e.g., chloroform/methanol).

  • TLC Analysis:

    • Spot the lipid extract onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system to separate menadione and MK-4.

  • Quantification:

    • Scrape the portion of the TLC plate corresponding to the MK-4 band.

    • Quantify the amount of [³H]-MK-4 formed using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of MK-4 synthesis (e.g., in pmol/mg protein/hour).

Conclusion

This compound's role extends beyond that of a simple vitamin; it is a crucial precursor for the endogenous synthesis of menaquinone-4, a vitamer with significant biological activity in extrahepatic tissues. The absorption, transport, and metabolic conversion of this compound are complex processes that are influenced by dietary factors and regulated by specific enzymes like UBIAD1. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate metabolism of vitamin K and its implications for human health. A deeper understanding of these pathways will be instrumental in developing novel therapeutic interventions for a range of conditions, from coagulopathies to osteoporosis and vascular disease.

References

An In-depth Technical Guide to the Enzymatic Steps in the Phylloquinone Production Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core enzymatic steps in the biosynthesis of phylloquinone (vitamin K1), a crucial component of photosystem I in plants and an essential vitamin for human health. The pathway is a complex process involving enzymes localized in both chloroplasts and peroxisomes.

Core Enzymatic Pathway

The biosynthesis of this compound in plants, particularly in the model organism Arabidopsis thaliana, begins with the chorismate derived from the shikimate pathway. The pathway can be broadly divided into three stages: the formation of the naphthoquinone ring, the synthesis of the phytyl side chain, and the final condensation and methylation steps.

The initial steps leading to the formation of o-succinylbenzoate (OSB) are catalyzed by a multifunctional protein in Arabidopsis encoded by the PHYLLO gene. This protein contains domains with homology to the bacterial enzymes MenF, MenD, MenH, and MenC.[1] The pathway then proceeds through a series of reactions involving enzymes encoded by the Men gene family, homologous to those found in cyanobacteria and E. coli.[2][3] A notable feature of the plant pathway is the involvement of peroxisomes for the conversion of OSB to 1,4-dihydroxy-2-naphthoate (DHNA).[4]

The final steps, including the attachment of the phytyl tail and the methylation of the naphthoquinone ring, occur back in the chloroplast. The enzyme NDC1, a type II NAD(P)H dehydrogenase, plays a crucial role in reducing the demethylthis compound intermediate before the final methylation by MenG.[5]

Pathway Visualization

The following diagram illustrates the enzymatic steps and subcellular localization of the this compound biosynthesis pathway in plants.

Phylloquinone_Pathway cluster_plastid Chloroplast cluster_peroxisome Peroxisome Chorismate Chorismate PHYLLO PHYLLO (MenF, MenD, MenH, MenC) Chorismate->PHYLLO OSB o-Succinylbenzoate (OSB) PHYLLO->OSB OSB_p o-Succinylbenzoate (OSB) OSB->OSB_p Transport DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) MenA MenA (DHNA phytyltransferase) DHNA->MenA Demethylthis compound Demethylthis compound MenA->Demethylthis compound Phytyl_DP Phytyl-diphosphate Phytyl_DP->MenA NDC1 NDC1 Demethylthis compound->NDC1 Demethylphylloquinol Demethylphylloquinol NDC1->Demethylphylloquinol MenG MenG (Methyltransferase) Demethylphylloquinol->MenG This compound This compound (Vitamin K1) MenG->this compound SAH S-Adenosyl- homocysteine (SAH) MenG->SAH SAM S-Adenosyl- methionine (SAM) SAM->MenG MenE MenE (OSB-CoA ligase) OSB_p->MenE OSB_CoA OSB-CoA MenE->OSB_CoA MenB MenB (Naphthoate synthase) OSB_CoA->MenB DHNA_CoA DHNA-CoA MenB->DHNA_CoA DHNAT DHNAT (Thioesterase) DHNA_CoA->DHNAT DHNA_p 1,4-Dihydroxy-2-naphthoate (DHNA) DHNAT->DHNA_p DHNA_p->DHNA Transport

Caption: The enzymatic pathway of this compound biosynthesis in plants.

Quantitative Data

Quantitative kinetic data for the enzymes of the this compound biosynthesis pathway in Arabidopsis thaliana are not extensively available in the public literature. The following tables summarize available data on this compound content in Arabidopsis and kinetic parameters for a bacterial homolog of a key enzyme.

Table 1: this compound Content in Arabidopsis thaliana

Plant LineThis compound Content (nmol/g fresh weight)Reference
Wild-Type (Col-0)~1.5 - 2.0[6]
AtmenG mutantNot detectable[6]
vte6-1 (null mutant)Not detectable[7]
vte6-3 (knockdown)~0.2 (10% of wild-type)[7]

Table 2: Kinetic Parameters of o-Succinylbenzoyl-CoA Synthetase (MenE) from Escherichia coli

SubstrateKm (µM)Vmax (µmol/min/mg)Reference
o-Succinylbenzoate (OSB)163.2[8]
ATP73.53.2[8]
Coenzyme A3603.2[8]

Note: This data is for the E. coli enzyme and may not directly reflect the kinetics of the Arabidopsis ortholog.

Experimental Protocols

Quantification of this compound in Plant Tissues by HPLC

This protocol describes a method for the extraction and quantification of this compound from plant leaf tissue using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • 2-propanol

  • n-Hexane

  • Silica (B1680970) solid-phase extraction (SPE) cartridges

  • HPLC system with a fluorescence detector and a post-column zinc reduction unit

  • This compound standard

  • Internal standard (e.g., 2,3-dihydrothis compound)

Procedure:

  • Sample Preparation:

    • Harvest 100-200 mg of fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a centrifuge tube.

  • Extraction:

    • Add 2 mL of 2-propanol to the powdered tissue and vortex vigorously for 1 minute.

    • Add 4 mL of n-hexane and vortex for an additional 5 minutes to extract the lipids.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a new tube.

    • Repeat the hexane extraction on the remaining pellet and combine the hexane fractions.

    • Evaporate the hexane extract to dryness under a stream of nitrogen gas.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge by washing with 5 mL of n-hexane.

    • Resuspend the dried lipid extract in 1 mL of n-hexane and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of n-hexane to remove nonpolar lipids.

    • Elute the this compound fraction with 5 mL of a mixture of n-hexane and diethyl ether (e.g., 95:5 v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • HPLC Analysis:

    • Reconstitute the dried sample in 100-200 µL of the HPLC mobile phase.

    • Inject an aliquot (e.g., 20 µL) onto a reverse-phase C18 HPLC column.

    • Perform isocratic elution with a mobile phase such as methanol/water (e.g., 95:5 v/v) at a flow rate of 1 mL/min.

    • After separation on the column, pass the eluent through a post-column zinc reductor to convert this compound to its fluorescent hydroquinone (B1673460) form.

    • Detect the this compound hydroquinone using a fluorescence detector with excitation at ~243 nm and emission at ~430 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of a this compound standard.

    • Quantify the this compound in the sample by comparing its peak area to the standard curve.

    • Use an internal standard added at the beginning of the extraction to correct for recovery losses.

Representative Protocol for Recombinant Expression and Purification of a Men Protein

This protocol provides a general framework for the expression of a His-tagged Arabidopsis Men protein in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC). This protocol would require optimization for each specific protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity resin

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Cloning and Transformation:

    • Clone the coding sequence of the target Arabidopsis Men gene into a His-tag expression vector.

    • Transform the resulting plasmid into an appropriate E. coli expression strain.

  • Protein Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified lysate onto the equilibrated resin.

    • Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Analyze the purified protein by SDS-PAGE.

Representative Protocol for an Enzymatic Assay of a this compound Biosynthesis Enzyme

This generalized protocol outlines the steps for measuring the activity of a this compound biosynthesis enzyme in vitro using a purified recombinant enzyme. Specific substrates, cofactors, and detection methods will vary depending on the enzyme being assayed.

Materials:

  • Purified recombinant enzyme

  • Substrate(s) for the specific enzyme

  • Cofactors (e.g., ATP, CoA, Mg2+, NADPH, SAM)

  • Assay buffer with an optimal pH for the enzyme

  • Method for detecting product formation or substrate consumption (e.g., HPLC, spectrophotometry)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, required cofactors, and the specific substrate(s) at desired concentrations.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a known amount of the purified enzyme.

  • Enzymatic Reaction:

    • Incubate the reaction for a defined period during which the reaction rate is linear.

    • Stop the reaction at various time points by heat inactivation, addition of acid, or another appropriate method.

  • Product Detection and Quantification:

    • Analyze the reaction mixture to quantify the amount of product formed or substrate consumed. This can be achieved by:

      • HPLC: Separate the product from the substrate and quantify by UV or fluorescence detection.

      • Spectrophotometry: If the product or a coupled reaction product has a unique absorbance spectrum, monitor the change in absorbance over time.

      • Radiometric assays: Use a radiolabeled substrate and measure the incorporation of the label into the product.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear phase of the reaction.

    • To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and plot the initial velocities against substrate concentration, fitting the data to the Michaelis-Menten equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a this compound biosynthesis enzyme.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_assay Enzymatic Assay & Kinetics A Isolate mRNA from Arabidopsis thaliana B Reverse Transcription to cDNA A->B C PCR Amplification of Target Gene B->C D Ligation into Expression Vector C->D E Transformation into E. coli D->E F Induction of Protein Expression E->F G Cell Lysis F->G H Affinity Chromatography (e.g., Ni-NTA) G->H I SDS-PAGE Analysis H->I J In Vitro Enzyme Assay (Varying Substrate Conc.) H->J K Product Quantification (e.g., HPLC) J->K L Data Analysis (Michaelis-Menten Plot) K->L M Determination of Km and Vmax L->M

Caption: Workflow for recombinant expression and kinetic characterization.

References

The Fork in the Road: An In-depth Technical Guide to the Evolution of Phylloquinone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phylloquinone (vitamin K1) and its prokaryotic counterpart, menaquinone (vitamin K2), are essential lipid-soluble naphthoquinones critical for electron transport in photosynthesis and respiration. While their final structures are similar, the evolutionary history of their biosynthetic pathways reveals a fascinating story of divergence, horizontal gene transfer, gene fusion, and subcellular innovation. Two distinct, non-homologous pathways have evolved to produce the core naphthoquinone ring: the ancient futalosine (B117586) pathway and the more widespread canonical menaquinone pathway. This guide provides a detailed examination of the evolution of these pathways, from their proposed origins in early prokaryotes to the complex, compartmentalized system found in modern plants. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in biochemistry, evolutionary biology, and drug development.

Two Paths to a Naphthoquinone Core: Futalosine vs. Canonical Pathway

The biosynthesis of the this compound and menaquinone naphthoquinone ring originates from the shikimate pathway intermediate, chorismate. From this crucial branchpoint, two entirely different enzymatic routes have evolved.

The Futalosine Pathway: An Ancient Relic?

Discovered in Streptomyces, the futalosine pathway (Mqn pathway) is an alternative route to the naphthoquinone core. Phylogenetic analyses suggest this pathway predates the canonical pathway. Its distribution is broad but patchy, found in approximately 13.2% of prokaryotic proteomes across a wide taxonomic range of 18 different phyla, including both aerobic and anaerobic organisms. This wide distribution across diverse phyla, despite its lower overall prevalence, supports the hypothesis of it being the more ancient of the two pathways. The pathway is notably present in several pathogenic bacteria like Helicobacter pylori and Chlamydia trachomatis, but absent in humans, making its enzymes attractive targets for narrow-spectrum antibiotics.

The key enzymes in this pathway are designated MqnA, MqnB, MqnC, and MqnD. The pathway proceeds through the novel nucleoside intermediate, futalosine.

G chorismate Chorismate mqnA MqnA (Chorismate Dehydratase) chorismate->mqnA afl Aminodeoxyfutalosine (AFL) mqnA->afl (or FL directly in T. thermophilus) deaminase Deaminase (in some species) afl->deaminase mqnB MqnB (Futalosine Hydrolase) afl->mqnB (Direct in H. pylori) futalosine Futalosine (FL) deaminase->futalosine futalosine->mqnB dhfl Dehypoxanthinyl Futalosine (DHFL) mqnB->dhfl mqnC MqnC (Radical SAM Enzyme) dhfl->mqnC cdhfl Cyclic DHFL mqnC->cdhfl mqnD MqnD cdhfl->mqnD dhna6 1,4-Dihydroxy-6- naphthoate mqnD->dhna6 downstream Further steps (Decarboxylation, Prenylation, Methylation) dhna6->downstream mk Menaquinone downstream->mk

Fig 1. The Futalosine Pathway for Menaquinone Biosynthesis.
The Canonical Menaquinone/Phylloquinone Pathway

The canonical pathway, first elucidated in Escherichia coli, is the more prevalent route, found in approximately 32.1% of prokaryotic proteomes.[1] It is the exclusive pathway in cyanobacteria and, through endosymbiosis, became the foundational pathway for this compound synthesis in algae and plants. The genes encoding this pathway are often organized into men operons in bacteria.[2][3] This pathway converts chorismate to 1,4-dihydroxy-2-naphthoate (DHNA), the direct precursor for the attachment of the phytyl tail.

Quantitative and Genomic Data

A comparative analysis of the two pathways reveals significant differences in their prevalence, genetic organization, and the kinetic properties of their initial enzymes.

Table 1: Distribution and Organization of Naphthoquinone Biosynthesis Pathways
FeatureCanonical (Men) PathwayFutalosine (Mqn) PathwayReference(s)
Prevalence ~32.1% of prokaryotic proteomes~13.2% of prokaryotic proteomes[1]
Phylogenetic Breadth Concentrated in specific phylaDistributed across 18 of 31 phyla[1]
Oxygen Requirement Predominantly aerobic or facultative anaerobesAerobic, anaerobic, and facultative[1]
Gene Organization Often clustered in men operons (e.g., E. coli, B. subtilis)Often scattered throughout the genome (e.g., H. pylori)[2][3][4]
Table 2: Comparative Enzyme Kinetics of the First Committed Step
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference(s)
MenF (Isochorismate Synthase)Escherichia coliChorismate195 ± 231.336.8 x 103[5]
MqnA (Chorismate Dehydratase)Streptomyces coelicolorChorismate154 ± 5.31.026.6 x 103[1]

Note: kcat for MenF was converted from 80 min-1.

The kinetic data for the first committed enzymes, MenF and MqnA, show remarkably similar catalytic efficiencies, despite their completely different mechanisms and protein structures. This suggests strong selective pressure for an efficient entry point into naphthoquinone synthesis in both pathways.

Evolution in Photosynthetic Organisms: The Plant Pathway

The this compound biosynthetic pathway in plants is a direct evolutionary descendant of the canonical pathway from the cyanobacterial endosymbiont that gave rise to the chloroplast. However, this ancestral pathway has undergone dramatic reorganization.

Endosymbiosis, Gene Fusion, and Fission

Following the endosymbiotic event, the cyanobacterial men genes were transferred to the host nucleus. In the lineage leading to green algae and plants, a remarkable gene fusion event occurred, combining four separate bacterial genes—menF, menD, menC, and menH—into a single, multifunctional gene locus named PHYLLO . This fusion ensures the co-expression of four key enzymatic steps.

Later in the evolution of higher plants, a subsequent fission event occurred. The isochorismate synthase (ICS) domain of the PHYLLO protein, derived from menF, became catalytically inactive. A separate, duplicated ICS gene evolved to control the production of isochorismate. This evolutionary innovation created a critical metabolic branch point, allowing for the independent regulation of this compound synthesis and the synthesis of salicylic (B10762653) acid, a key plant defense hormone, from the same precursor.

Subcellular Compartmentalization: A Eukaryotic Innovation

For decades, this compound synthesis was assumed to be an exclusively plastidial process. However, research in Arabidopsis thaliana revealed a more complex reality. While the early and late stages of the pathway occur in the chloroplast, a central segment—involving the enzymes MenE, MenB, and a thioesterase (DHNAT)—takes place in the peroxisomes.[6] This spatial separation necessitates the transport of metabolic intermediates (o-succinylbenzoate) out of the chloroplast to the peroxisome and the subsequent transport of DHNA back into the chloroplast, a layer of regulatory complexity not seen in their prokaryotic ancestors.

G cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome chorismate Chorismate ics ICS (Isochorismate Synthase) chorismate->ics isochorismate Isochorismate ics->isochorismate phyllo PHYLLO (MenD, MenC, MenH) isochorismate->phyllo osb o-Succinylbenzoate (OSB) phyllo->osb osb_in OSB osb->osb_in Transport dhna_in 1,4-Dihydroxy-2- naphthoate (DHNA) menA MenA (Phytyltransferase) dhna_in->menA dmpq Demethylthis compound menA->dmpq menG MenG (Methyltransferase) dmpq->menG pq This compound menG->pq phytyl_pp Phytyl-PP phytyl_pp->menA menE MenE (OSB-CoA Ligase) osb_in->menE osb_coa OSB-CoA menE->osb_coa menB MenB (DHNA-CoA Synthase) osb_coa->menB dhnac DHNA-CoA menB->dhnac dhnat DHNAT (Thioesterase) dhnac->dhnat dhna_out DHNA dhnat->dhna_out dhna_out->dhna_in Transport

Fig 2. Compartmentation of the this compound Pathway in Plants.

An Evolutionary Timeline

The evolutionary history of this compound biosynthesis can be conceptualized as a series of key events, from the origin of distinct pathways in prokaryotes to their eventual modification in eukaryotes.

G A Last Universal Common Ancestor (LUCA) B Emergence of Futalosine (Mqn) Pathway in early prokaryotes. Broad, patchy distribution suggests ancient origin. A->B C Emergence of Canonical (Men) Pathway in Bacteria. More prevalent but less taxonomically widespread. B->C Pathway Divergence D Horizontal Gene Transfer (HGT) of Men pathway from Bacteria to Archaea. C->D E Endosymbiosis: Cyanobacterium with Men pathway engulfed by eukaryotic host. C->E F Gene Transfer to Nucleus: Cyanobacterial men genes move to the host genome. E->F G Gene Fusion Event: menF-D-C-H genes fuse to form the multifunctional PHYLLO gene in the green algal/plant lineage. F->G H Subcellular Compartmentation: Recruitment of peroxisomes for intermediate steps (MenE, MenB) of the pathway. G->H I Gene Fission/Duplication: ICS domain of PHYLLO is inactivated. Separate ICS gene evolves for independent salicylic acid biosynthesis in higher plants. H->I

Fig 3. Proposed Evolutionary Timeline of this compound Biosynthesis.

Detailed Experimental Protocols

The elucidation of this complex evolutionary history has relied on a suite of biochemical and genetic techniques. Below are detailed protocols for key experimental approaches.

Protocol: Isochorismate Synthase (MenF) Enzymatic Assay

This protocol is adapted from methods used to characterize E. coli MenF and is designed to quantify the conversion of chorismate to isochorismate.[5][7]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 1 mM Chorismate (substrate)

    • 1-5 µg of purified recombinant MenF enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of cold methanol (B129727) or by heat inactivation, which also precipitates the enzyme.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction at >12,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).

    • Detection: Monitor the eluent using a photodiode array (PDA) detector. Chorismate has a characteristic absorbance maximum around 275 nm, while isochorismate absorbs at a similar wavelength. The products are identified by comparing their retention times and UV spectra to authentic standards.

    • Quantification: Calculate the amount of isochorismate produced by integrating the area under the corresponding peak and comparing it to a standard curve.

Protocol: Gene Function Analysis via Knockout and Complementation in Arabidopsis

This reverse genetics workflow is fundamental for confirming the in vivo function of a pathway gene.[8][9][10]

G A 1. Identify Gene of Interest (GOI) e.g., a putative MenG homolog in Arabidopsis B 2. Screen T-DNA Insertion Line Collections (e.g., SALK, GABI-Kat) for insertions in GOI using online databases. A->B C 3. Order Seeds and Grow Plants Grow seeds from the identified T-DNA line. B->C D 4. Genotype Plants via PCR Extract genomic DNA. Use a combination of gene-specific primers (LP, RP) and a T-DNA left-border primer (LBa1) to identify wild-type, heterozygous, and homozygous knockout (KO) plants. C->D E 5. Phenotypic Analysis Observe the homozygous KO mutant for expected phenotypes (e.g., pale leaves, seedling lethality). D->E F 6. Metabolite Analysis Quantify this compound and its precursors (e.g., demethylthis compound) using HPLC or LC-MS/MS to confirm the metabolic block. E->F G 7. Complementation (Rescue) Clone the wild-type (WT) version of the GOI into a plant transformation vector. Transform the homozygous KO mutant with the WT gene construct via Agrobacterium. F->G If phenotype confirmed H 8. Analyze Complemented Lines Select transformed plants. Observe for rescue of the KO phenotype (restoration of greening) and restoration of wild-type this compound levels. G->H I Conclusion: Gene Function Confirmed H->I If phenotype rescued

References

Phylloquinone's Function Beyond Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phylloquinone, or vitamin K1, is a lipid-soluble naphthoquinone primarily synthesized in plants and green algae, where it serves as a crucial electron carrier within Photosystem I during photosynthesis.[1] Beyond this vital photosynthetic role, this compound is an essential vitamin for animals, acting as a critical cofactor in a variety of physiological processes fundamental to health and disease. In vertebrates, this compound is the primary dietary source of vitamin K and is required for blood coagulation, bone metabolism, and the regulation of vascular health.[2] This technical guide provides an in-depth exploration of the extra-photosynthetic functions of this compound, focusing on the underlying molecular mechanisms, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Vitamin K Cycle and Gamma-Carboxylation: The Core Mechanism

The principal function of this compound in animals is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[3] This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) on a suite of proteins known as vitamin K-dependent proteins (VKDPs).[4] The presence of Gla residues is essential for the biological activity of these proteins, enabling them to bind calcium ions and subsequently interact with phospholipids (B1166683) on cell surfaces, triggering a variety of physiological cascades.[5]

This process is sustained by the vitamin K cycle, a salvage pathway that regenerates the active form of vitamin K. The cycle involves the following key steps:

  • Carboxylation: In the endoplasmic reticulum, GGCX utilizes the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), as a cofactor to convert Glu to Gla on target proteins. In this process, KH2 is oxidized to vitamin K epoxide (KO).[3]

  • Reduction of Vitamin K Epoxide: The enzyme vitamin K epoxide reductase (VKOR) reduces KO back to the quinone form of vitamin K (K).[6]

  • Reduction of Vitamin K Quinone: The quinone form is then further reduced to the active hydroquinone form (KH2) by VKOR or other cellular reductases, completing the cycle.[6]

This efficient recycling mechanism allows a small amount of dietary vitamin K to be used multiple times, thus lowering the daily requirement.[6]

Vitamin K Cycle cluster_GGCX Carboxylation Reaction VK_quinone This compound (K) VK_hydroquinone This compound Hydroquinone (KH2) VK_quinone->VK_hydroquinone VKORC1 / Reductases GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide This compound Epoxide (KO) VKOR Vitamin K Epoxide Reductase (VKORC1) VK_epoxide->VKOR Substrate GGCX->VK_epoxide Gla_protein Active VKDP (Gla) GGCX->Gla_protein Carboxylation VKOR->VK_quinone Product Glu_protein VKDP (Glu) Glu_protein->GGCX O2 O2 O2->GGCX CO2 CO2 CO2->GGCX

Caption: The Vitamin K Cycle and Gamma-Carboxylation.

Role in Hemostasis

The most well-established function of this compound is its indispensable role in blood coagulation. Several key proteins of the coagulation cascade are VKDPs, including prothrombin (Factor II), and Factors VII, IX, and X.[7] The gamma-carboxylation of these factors is essential for their ability to bind to phospholipid surfaces at the site of vascular injury, a critical step in the formation of a stable blood clot.[5] Insufficient this compound intake leads to the production of undercarboxylated, and thus inactive, coagulation factors, resulting in an increased risk of bleeding.[7]

Bone Metabolism

This compound also plays a significant role in maintaining bone health. Two key VKDPs have been identified in bone:

  • Osteocalcin (B1147995) (OC): Also known as bone Gla protein, osteocalcin is synthesized by osteoblasts and is one of the most abundant non-collagenous proteins in the bone matrix.[8] Carboxylated osteocalcin is thought to play a role in bone mineralization.[9]

  • Matrix Gla Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification.[10]

While the precise mechanisms are still under investigation, evidence from observational studies and some clinical trials suggests that adequate this compound intake is associated with higher bone mineral density (BMD) and a reduced risk of fractures.[11] However, results from clinical trials have been inconsistent.

Quantitative Data: this compound and Bone Health
Study ParameterStudy PopulationThis compound DoseDurationKey FindingsReference
Undercarboxylated Osteocalcin (%ucOC) Postmenopausal women200 µ g/day and 500 µ g/day 6 weeksDose-dependent decrease in serum %ucOC (P < 0.001).[7]
Undercarboxylated Osteocalcin (%ucOC) Healthy adults (19-36 years)250, 375, 500, 1000 µ g/day 2 weeksDose-dependent decrease in %ucOC. ~1000 µ g/day required for maximal gamma-carboxylation.[12]
Bone Mineral Density (BMD) Older women (>60 years)200 µ g/day (+ Ca & D3)2 yearsSignificant increase in BMD and BMC at the ultradistal radius in the combined treatment group.[4]
Bone Mineral Density (BMD) Older men and women (60-80 years)500 µ g/day (+ Ca & D3)3 yearsNo significant differences in BMD changes at any site compared to control.[13]
Bone Mineral Density (BMD) Adult patients with Crohn's disease1000 µ g/day (+ Ca & D3)12 monthsNo significant effect on BMD at the lumbar spine or femur; modest increase in total radius BMD.[13]
Meta-analysis of RCTs VariousVariedVariedVitamin K supplementation was efficacious in increasing BMD at the lumbar spine but not the femoral neck.[14]

Vascular Health and Inhibition of Calcification

The role of this compound in cardiovascular health is an area of intense research. The primary mechanism is believed to be through the carboxylation and activation of MGP, a potent inhibitor of vascular calcification.[15] Inadequate vitamin K status leads to high levels of inactive, dephospho-uncarboxylated MGP (dp-ucMGP), which is associated with increased arterial calcification.[15]

Quantitative Data: this compound and Vascular Calcification
Study ParameterStudy PopulationThis compound DoseDurationKey FindingsReference
Coronary Artery Calcification (CAC) Hemodialysis patients with CAC ≥3010 mg thrice weekly12 months86% reduction in dp-ucMGP levels. No significant difference in CAC progression between groups.[16]
Coronary Artery Calcification (CAC) Healthy older adults with pre-existing CAC500 µ g/day 3 years6% less progression of CAC in the this compound group compared to control (P = 0.04).[17]
Coronary Artery Calcification (CAC) Asymptomatic screening population (39-45 years)Dietary intakeCross-sectionalNo significant correlation between dietary this compound intake and CAC score.[2]

Emerging Roles of this compound

Beyond its well-established functions, recent research has uncovered novel roles for this compound in cellular processes.

Inhibition of Ferroptosis and Neuroprotection

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Recent studies have identified this compound as a potent inhibitor of ferroptosis. This neuroprotective effect is mediated, at least in part, through the Kruppel-like factor 2 (Klf2) and the xCT/GPX4 pathway. This compound appears to upregulate Klf2, which in turn enhances the expression of the cystine/glutamate antiporter (xCT) and glutathione (B108866) peroxidase 4 (GPX4), key components of the cellular antioxidant defense system that protects against lipid peroxidation.[18][19]

Phylloquinone_Ferroptosis_Inhibition This compound This compound (VK1) Klf2 Klf2 This compound->Klf2 Upregulates Neuroprotection Neuroprotection This compound->Neuroprotection xCT xCT (SLC7A11) Klf2->xCT Promotes expression GPX4 GPX4 Klf2->GPX4 Promotes expression Cysteine_out Cysteine (intracellular) xCT->Cysteine_out Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Lipid_alcohols Non-toxic Lipid Alcohols GPX4->Lipid_alcohols Reduces Cystine_in Cystine (extracellular) Cystine_in->xCT GSH Glutathione (GSH) Cysteine_out->GSH Synthesis GSH->GPX4 Cofactor Lipid_peroxides Lipid Peroxides Lipid_peroxides->GPX4 Substrate Lipid_peroxides->Ferroptosis SXR_Activation cluster_dna Gene Promoter Region This compound This compound SXR SXR (PXR) This compound->SXR Binds & Activates SXR_RXR_complex SXR-RXR Heterodimer SXR->SXR_RXR_complex RXR RXR RXR->SXR_RXR_complex PXRE PXR Response Element (PXRE) SXR_RXR_complex->PXRE Binds to Transcription Transcription SXR_RXR_complex->Transcription Modulates DNA DNA Target_Genes Target Genes (e.g., CYP3A4, MDR1) Sphingolipid_Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids GCS VitaminK Vitamin K (Proposed Influence) CerS CerS VitaminK->CerS DEGS1 DEGS1 VitaminK->DEGS1 SPT SPT KSR KSR SMS SMS GCS GCS HPLC_MSMS_Workflow start Plasma Sample (e.g., 350 µL) step1 Spike with Internal Standard (e.g., Vitamin K1-d7) start->step1 step2 Protein Precipitation (e.g., with Ethanol) step1->step2 step3 Centrifugation step2->step3 step4 Solid-Phase Extraction (SPE) - Apply supernatant to cartridge - Wash to remove interferences - Elute this compound step3->step4 step5 Evaporation (under Nitrogen stream) step4->step5 step6 Reconstitution (in mobile phase) step5->step6 step7 LC-MS/MS Analysis - HPLC separation (e.g., Phenyl-Hexyl column) - Tandem Mass Spectrometry detection step6->step7 end Quantification of this compound step7->end

References

An In-depth Technical Guide to the Structural Characterization of Phylloquinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural characterization of phylloquinone (vitamin K1) and its isomers. Acknowledging the distinct biological activities of these isomers, particularly the higher potency of the trans-isomer, this document outlines the critical analytical techniques for their differentiation and quantification. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are presented to support research and development in this field.

Introduction to this compound and its Isomers

This compound, a vital fat-soluble vitamin, plays a crucial role in blood coagulation and bone metabolism.[1] It consists of a 2-methyl-1,4-naphthoquinone ring and a phytyl side chain.[2] The presence of a double bond in the phytyl tail gives rise to cis and trans geometric isomers. The trans-isomer is the biologically active form, while the cis-isomer is considered to have little to no biological activity.[3][4] Synthetic this compound used in supplements and food fortification can be a mixture of both isomers, making their accurate characterization and quantification essential for nutritional and pharmaceutical applications.[3][5]

Chromatographic Techniques for Isomer Separation

The separation of cis and trans this compound isomers is primarily achieved through chromatographic methods. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Convergence Chromatography (UPC²), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominent techniques employed.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a well-established method for separating this compound isomers.[6] The British and European Pharmacopoeias include a normal-phase HPLC method for this purpose.[6]

Table 1: HPLC Parameters for this compound Isomer Separation [6]

ParameterValue
Column Silica (B1680970), 5 µm, 250 x 4.6 mm
Mobile Phase Heptane:Diisopropyl ether:n-Amyl alcohol (99.4:0.5:0.1, v/v/v)
Flow Rate 1.5 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Temperature 30 °C

Note: Retention times can vary based on the specific silica column and system equilibration.

Ultra-Performance Convergence Chromatography (UPC²)

UPC², a form of supercritical fluid chromatography, offers a rapid and efficient alternative to HPLC for the separation of this compound isomers.[3][5] This technique utilizes compressed carbon dioxide as the primary mobile phase, reducing solvent consumption and analysis time.[3]

Table 2: UPC² Parameters for this compound Isomer Separation [3]

ParameterValue
Column ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm
Mobile Phase A CO₂
Mobile Phase B Methanol
Gradient 0.5% B for 2 min, ramp to 10% B over 0.5 min, hold for 0.5 min
Flow Rate 1.5 mL/min
Back Pressure 1500 psi
Detection PDA at 246 nm
Injection Volume 1 µL
Temperature 40 °C

Table 3: Quantitative Data from UPC² Separation [3]

AnalyteRetention Time (min)Resolution (USP)
cis-Phylloquinone2.55-
trans-Phylloquinone2.641.7
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound isomers, particularly in complex matrices like human serum.[1][7][8]

Table 4: LC-MS/MS Parameters for this compound Isomer Analysis [7]

ParameterValue
LC System UPLC
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ion Source APCI, Positive Ion Mode
Analyte Precursor Ion (m/z)
This compound (K1)451.3
This compound-d7 (IS)458.3

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for the definitive structural characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can differentiate between cis and trans isomers based on differences in chemical shifts and coupling constants, particularly around the C2'-C3' double bond of the phytyl side chain.

Distinguishing Features in ¹H NMR:

The vinylic proton (H-2') in the trans isomer typically appears at a slightly different chemical shift compared to the cis isomer. Furthermore, the coupling constant (J) between the vinylic proton and the protons on the adjacent carbon (C-4') will differ due to the different dihedral angles in the cis and trans configurations.

Table 5: ¹H NMR Chemical Shift Data for trans-Phylloquinone (CDCl₃) [9][10]

ProtonChemical Shift (ppm)
Aromatic Protons7.67 - 8.06
H-2' (vinylic)5.01
H-1'3.36
CH₃ at C-22.18
Other Phytyl Protons0.82 - 1.95

¹³C NMR Spectroscopy:

The chemical shifts of the carbons involved in and adjacent to the C2'-C3' double bond will differ between the cis and trans isomers.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. While a crystal structure of this compound itself is not widely reported, the technique is applicable to small molecules and would provide unambiguous determination of the cis or trans configuration. The general process involves crystallizing the purified isomer and analyzing the diffraction pattern of X-rays passed through the crystal.[11][12]

Experimental Protocols

Sample Preparation
  • Homogenization: Homogenize fresh or freeze-dried vegetable samples.

  • Internal Standard Addition: Spike the homogenate with a known amount of an internal standard (e.g., dihydrothis compound or a deuterated this compound analog).

  • Extraction: Extract lipids using a solvent mixture such as 2-propanol/hexane (B92381). Sonication can be used to improve extraction efficiency.

  • Phase Separation: Add water to the mixture and centrifuge to separate the organic and aqueous layers.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the hexane extract through a silica SPE cartridge to remove interfering compounds.

  • Elution: Elute the this compound-containing fraction with a less polar solvent mixture (e.g., hexane/diethyl ether).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

  • Dilution: Dissolve a known amount of the oil in hexane.

  • Internal Standard Addition: Add an internal standard.

  • SPE Cleanup: Directly apply the diluted oil to a conditioned silica SPE cartridge.

  • Wash and Elute: Wash the cartridge with hexane to remove triglycerides and then elute the this compound fraction.

  • Solvent Evaporation and Reconstitution: Proceed as described for vegetable extracts.

  • Grinding: Grind tablets into a fine powder.

  • Extraction: Extract the powder with a suitable organic solvent like iso-octane.

  • Filtration and Dilution: Filter the extract to remove insoluble excipients and dilute as necessary before injection.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve a purified sample of the this compound isomer (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure and isomeric purity. 2D NMR techniques like COSY and HSQC can be used for more complex structural assignments.

Signaling Pathways and Experimental Workflows

The Vitamin K Cycle

This compound is a key component of the vitamin K cycle, a series of enzymatic reactions essential for the post-translational modification of vitamin K-dependent proteins.[3][7][13][14][15]

Vitamin_K_Cycle cluster_carboxylation γ-Carboxylation K_quinone This compound (K) Quinone_Reductase Quinone Reductase K_quinone->Quinone_Reductase Reduction KH2 This compound Hydroquinone (KH2) GGCX γ-Glutamyl Carboxylase (GGCX) KH2->GGCX Cofactor KO This compound Epoxide (KO) VKOR Vitamin K Epoxide Reductase (VKOR) KO->VKOR Reduction GGCX->KO Oxidation Gla γ-Carboxyglutamate (Gla) GGCX->Gla Glu Glutamate (Glu) Glu->GGCX VKOR->K_quinone Quinone_Reductase->KH2

The Vitamin K Cycle

This compound Biosynthesis Pathway

This compound is synthesized in plants and cyanobacteria through a complex pathway involving multiple enzymes and cellular compartments.[9][16][17][18][19][20]

Phylloquinone_Biosynthesis Chorismate Chorismate MenF ICS Chorismate->MenF Isochorismate Isochorismate MenD SEPHCHC Synthase Isochorismate->MenD OSB o-Succinylbenzoate MenE OSB-CoA Ligase OSB->MenE DHNA_CoA 1,4-Dihydroxy-2-naphthoyl-CoA MenB DHNA-CoA Synthase DHNA_CoA->MenB DHNA 1,4-Dihydroxy-2-naphthoate MenA Phytyltransferase DHNA->MenA + Phytyl-PP Demethylthis compound Demethylthis compound MenG Methyltransferase Demethylthis compound->MenG + SAM This compound This compound MenF->Isochorismate MenH SEPHCHC Dehydrogenase MenD->MenH MenC OSB Synthase MenH->MenC MenC->OSB MenE->DHNA_CoA DHNAT DHNA-CoA Thioesterase MenB->DHNAT DHNAT->DHNA MenA->Demethylthis compound MenG->this compound

This compound Biosynthesis Pathway

Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of this compound isomers from a food matrix.

Experimental_Workflow Sample Food Sample (e.g., Vegetables, Oil) Homogenization Homogenization / Dilution Sample->Homogenization Extraction Solvent Extraction (+ Internal Standard) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis Chromatographic Separation (HPLC or UPC²) Cleanup->Analysis Detection Detection (UV/PDA or MS/MS) Analysis->Detection Data_Analysis Data Analysis (Quantification & Isomer Ratio) Detection->Data_Analysis

Experimental Workflow

Conclusion

The structural characterization of this compound isomers is a critical aspect of quality control in the food and pharmaceutical industries, as well as in nutritional research. This guide has provided a detailed overview of the primary analytical techniques, including HPLC, UPC², LC-MS/MS, and NMR, used for the separation, identification, and quantification of cis and trans this compound. By presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways, this document serves as a valuable resource for professionals in the field, facilitating accurate and reliable analysis of these important biomolecules.

References

Phylloquinone's Involvement in Plant Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Phylloquinone, or vitamin K1, is a vital lipid-soluble naphthoquinone primarily recognized for its indispensable role as an electron carrier within Photosystem I (PSI) in all photosynthetic organisms.[1][2] While its function in photosynthesis is well-established, a growing body of evidence reveals its deeper involvement in a variety of plant stress responses. This technical guide provides an in-depth exploration of the core mechanisms, signaling pathways, and quantitative changes associated with this compound under abiotic and biotic stress conditions. We detail the intricate biosynthesis pathway and its critical branch points with defense signaling molecules, summarize key quantitative data from stress-related studies, and provide detailed experimental protocols for the quantification and analysis of this compound and its associated processes. This document aims to serve as a comprehensive resource for researchers investigating plant stress physiology and for professionals in drug development seeking to leverage these pathways for crop improvement.

The this compound Biosynthesis Pathway: A Hub for Stress Signaling

This compound is synthesized through a complex pathway that is spatially distributed across different cellular compartments, primarily the chloroplast and peroxisomes.[3][4] This compartmentalization highlights the intricate regulation required for its production. The pathway begins with chorismate, a product of the shikimate pathway, and involves a series of enzymatic steps to produce the final this compound molecule.[5]

A critical feature of this pathway is its direct link to the synthesis of key defense signaling molecules. The enzyme isochorismate synthase (ICS) converts chorismate to isochorismate, which serves as a precursor for both this compound and the major plant defense hormone, salicylic (B10762653) acid (SA).[1][6] This metabolic branch point positions the this compound pathway as a central hub that can modulate resources between primary photosynthetic functions and defense responses. In higher plants, the evolution of a separate, active ICS gene dedicated to SA synthesis, while the ICS activity in the fused PHYLLO gene (involved in this compound synthesis) was inactivated, allowed for independent regulation of these two crucial compounds.[1] The intermediate steps of the pathway, involving enzymes like MenE, MenB, and DHNAT, have been localized to peroxisomes, further underscoring the complex subcellular trafficking required.[3][4]

Phylloquinone_Biosynthesis This compound and Salicylic Acid Biosynthesis Pathway cluster_chloroplast1 Chloroplast cluster_peroxisome Peroxisome cluster_chloroplast2 Chloroplast (Thylakoid/Plastoglobuli) Chorismate Chorismate ICS ICS Chorismate->ICS Isochorismate Isochorismate PHYLLO PHYLLO (MenF/D/C/H) Isochorismate->PHYLLO SA Salicylic Acid (Defense Signaling) Isochorismate->SA via active ICS SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate OSB o-succinylbenzoate SHCHC->OSB MenE MenE OSB->MenE Transport ICS->Isochorismate PHYLLO->SHCHC OSB_CoA OSB-CoA MenB MenB OSB_CoA->MenB DHNA_CoA DHNA-CoA DHNAT DHNAT DHNA_CoA->DHNAT DHNA 1,4-dihydroxy-2-naphthoate MenA MenA DHNA->MenA Transport MenB->DHNA_CoA DHNAT->DHNA Phytyl_DP Phytyl-diphosphate Phytyl_DP->MenA Demethylthis compound 2-phytyl-1,4-naphthoquinone (Demethylthis compound) MenG MenG Demethylthis compound->MenG This compound This compound (Vitamin K1) MenA->Demethylthis compound MenG->this compound

Caption: this compound biosynthesis pathway showing compartmentalization and the salicylic acid branch point.

This compound's Role in Abiotic Stress Responses

This compound's primary location in the thylakoid membranes positions it at the forefront of sensing and responding to abiotic stresses that impact photosynthesis, such as high light, drought, and senescence.

High Light and Oxidative Stress

Under high light conditions, the photosynthetic electron transport chain can become over-reduced, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress. This compound, as the A1 electron acceptor in PSI, is central to managing this electron flow.[7][8] Studies on the Arabidopsis AtmenG mutant, which is deficient in the final methylation step of this compound synthesis, provide critical insights.[9] This mutant cannot produce this compound and instead accumulates its precursor, 2-phytyl-1,4-naphthoquinone. Under high light, AtmenG plants show a significant decrease in PSI reaction centers, suggesting that the absence of proper this compound methylation affects PSI stability or turnover.[9] This limitation in functional PSI complexes leads to an over-reduction of Photosystem II (PSII), further exacerbating stress.[9]

Interestingly, the AtmenG mutant also shows altered gene expression, with increased transcription of Chalcone Synthase (CHS1) and subsequent accumulation of anthocyanins, which are photoprotective compounds.[9] This suggests a retrograde signaling pathway from the chloroplast to the nucleus, where the status of the prenyl quinone pool influences the expression of nuclear genes involved in photoprotection.

Senescence and Redox State Alterations

During leaf senescence, there is a significant shift in the redox state of the this compound pool. The fully reduced quinol form, PhQH2, increases at the expense of the oxidized quinone form, PhQ.[10] In normally developing leaves, PhQH2 constitutes only 5-10% of the total this compound pool, but this can rise to 25-35% in senescing leaves of Arabidopsis and tomato.[7][10] A similar increase in the PhQH2/PhQ ratio is observed when plants are kept in the dark, indicating that this reduced pool is not a direct result of photochemical reduction but may point to a distinct, yet-uncharacterized redox function for this compound, possibly related to its antioxidant capacity or involvement in other metabolic processes during stress and senescence.[7][10]

Non-Canonical Functions in Plasma Membrane Redox

Beyond its canonical role in chloroplasts, this compound has been detected in plasma membrane (PM) preparations of heterotrophic plant tissues.[11][12] This suggests a function analogous to menaquinone (vitamin K2) in bacterial respiratory electron transport.[11] Research on the non-photosynthetic parasitic plant Phelipanche aegyptiaca provides strong evidence for a functional this compound biosynthesis pathway that is redirected to the plasma membrane.[11] In this context, this compound is proposed to act as a lipid-soluble electron carrier in a transmembrane electron transport chain, contributing to PM redox signaling and potentially playing a role in generating ROS as a response to stress or pathogen attack.[11][12]

Quantitative Data on this compound Under Different Conditions

Quantitative analysis reveals significant changes in the this compound pool in response to developmental and environmental cues.

Table 1: Redox Status of this compound in Arabidopsis thaliana Leaves Under Various Conditions Data extracted from van Oostende et al. (2008).[7][10]

ConditionTotal this compound (nmol/g FW)PhQH2 (% of Total Pool)PhQ (% of Total Pool)
Developing Green Leaves ~ 12.55 - 10%90 - 95%
Senescing Leaves ~ 8.025 - 35%65 - 75%
Light-Exposed Leaves ~ 12.0~ 5%~ 95%
Dark-Adapted Leaves ~ 12.0~ 10%~ 90%

Table 2: Effect of this compound Deficiency on Photosystem I in Wild Type vs. AtmenG Mutant Data summarized from Lohmann et al. (2006).[9]

Plant LineGrowth LightPSI Reaction Centers (P700) (relative units)
Wild Type (Col-0)Low Light (50 µmol m⁻² s⁻¹)100%
AtmenG MutantLow Light (50 µmol m⁻² s⁻¹)~100%
Wild Type (Col-0)High Light (400 µmol m⁻² s⁻¹)100%
AtmenG MutantHigh Light (400 µmol m⁻² s⁻¹)~60%

Experimental Protocols

Accurate quantification of this compound and analysis of its functional consequences are crucial for research in this field.

Protocol 1: Quantification of this compound (PhQ) and this compound Quinol (PhQH2) by HPLC with Fluorometric Detection

This method, adapted from van Oostende et al. (2008), allows for the simultaneous quantification of both the oxidized and reduced forms of this compound in a single run.[7][10]

  • Sample Preparation and Extraction:

    • Freeze approximately 100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder.

    • Immediately add 1 mL of ice-cold 100% ethanol. To prevent the auto-oxidation of PhQH2 during extraction, perform this step under dim light and on ice.

    • Spike the sample with an internal standard (e.g., a known amount of menaquinone-4 quinol (MK-4H2) and menaquinone-4 (MK-4) mixture) to correct for re-oxidation and calculate recovery.[7]

    • Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for HPLC analysis.

  • HPLC Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: Isocratic elution with Methanol:Ethanol (80:20, v/v) containing 1 mM sodium acetate, 2 mM acetic acid, and 2 mM ZnCl2.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20-50 µL.

  • Detection and Quantification:

    • Naphthoquinone species are detected fluorometrically (Excitation: 238 nm, Emission: 426 nm) after on-line post-column reduction.[7]

    • The post-column reactor consists of a short column packed with -100 mesh zinc dust, which reduces the quinone forms to the highly fluorescent quinol forms.[7]

    • Quantification is performed by comparing the peak areas of PhQ and PhQH2 to external calibration standards and normalizing against the internal standard. Re-oxidation levels can be calculated by comparing the initial MK-4H2/MK-4 ratio with the ratio measured in the sample.[7]

Caption: Experimental workflow for the quantification of PhQ and PhQH2 via HPLC.

Protocol 2: Immunoblot Analysis of Photosystem I Abundance

This protocol provides a general framework for assessing the impact of this compound deficiency on the stability of PSI complexes, as performed in the study of the AtmenG mutant.[9]

  • Thylakoid Membrane Isolation: Isolate thylakoid membranes from leaf tissue of wild-type and mutant plants grown under control and stress conditions using standard differential centrifugation methods.

  • Protein Quantification: Determine the total protein concentration of the thylakoid preparations using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Separate thylakoid proteins (e.g., 5-10 µg per lane) on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to a core subunit of PSI (e.g., PsaA, PsaB, or PsaD).

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity provides a semi-quantitative measure of the relative abundance of the PSI subunit.

Proposed Signaling and Future Directions

The evidence strongly suggests that this compound is more than a passive component of the photosynthetic machinery. Its status and biosynthesis are integrated with the plant's broader stress response network. A key proposed mechanism involves retrograde signaling, where the redox state of the this compound pool or the accumulation of its precursors in the chloroplast sends signals to the nucleus to modulate the expression of stress-protective genes.[9]

signaling_pathway Hypothetical this compound-Mediated Stress Signaling cluster_chloro Chloroplast Stress Abiotic Stress (e.g., High Light) PSI Over-reduction of PSI Electron Transport Chain Stress->PSI PQ_status Altered this compound Redox State / Precursor Accumulation PSI->PQ_status Signal Retrograde Signal PQ_status->Signal Nucleus Nucleus Signal->Nucleus Gene_exp Modulation of Stress-Responsive Gene Expression (e.g., CHS1) Nucleus->Gene_exp Response Physiological Response (e.g., Anthocyanin Accumulation, Photoprotection) Gene_exp->Response

Caption: Hypothetical model of this compound's role in retrograde signaling during abiotic stress.

For drug development professionals, the this compound biosynthesis pathway presents potential targets for enhancing crop resilience. Modulating the activity of key enzymes could redirect metabolic flux towards salicylic acid to bolster disease resistance or enhance this compound levels to improve photosynthetic stability under stress. Further research is needed to elucidate the precise nature of the retrograde signals, the identity of the this compound quinol reductase, and the full extent of this compound's role in plasma membrane redox activities. A deeper understanding of these processes will unlock new strategies for developing more robust and productive crops.

References

An In-depth Technical Guide to the Key Enzymes in the Phylloquinone (Vitamin K1) Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phylloquinone, also known as vitamin K1, is a vital lipid-soluble vitamin essential for photosynthesis in plants and a crucial nutrient for animals, playing a key role in blood coagulation and bone metabolism.[1] Its biosynthesis is a complex, multi-step process involving a series of key enzymes. This technical guide provides a comprehensive overview of these core enzymes, their functions, quantitative data, and detailed experimental protocols for their study. The pathway involves enzymes homologous to those in the bacterial menaquinone (vitamin K2) biosynthesis pathway, often designated by "Men" nomenclature. In plants, this pathway is uniquely compartmentalized between the plastids and peroxisomes.

The this compound Synthesis Pathway: An Overview

The synthesis of this compound begins with the shikimate pathway product, chorismate, and culminates in the formation of the phytylated and methylated naphthoquinone ring structure of vitamin K1. The pathway can be broadly divided into three stages:

  • Formation of the Naphthoquinone Ring Precursor: This stage involves the conversion of chorismate to o-succinylbenzoate (OSB). In many plants, the first four enzymes of this stage are fused into a single multifunctional protein named PHYLLO.

  • Activation and Cyclization: OSB is then activated with Coenzyme A and cyclized to form 1,4-dihydroxy-2-naphthoate (DHNA).

  • Phytylation and Methylation: The final steps involve the attachment of a phytyl group to the DHNA core and a subsequent methylation to yield the final this compound molecule.

Core Enzymes of the this compound Synthesis Pathway

This section details the key enzymes involved in the this compound biosynthesis pathway, their specific reactions, and available quantitative data.

Isochorismate Synthase (ICS) / MenF
  • Function: The first committed step in the pathway is the conversion of chorismate to isochorismate. This reaction is catalyzed by isochorismate synthase. In the context of this compound synthesis, the specific isozyme is often referred to as MenF.

  • Reaction: Chorismate → Isochorismate

  • Subcellular Localization (Plants): Plastids

  • Notes: In higher plants, the menF gene is part of a larger fused gene called PHYLLO, which also contains the domains for MenD, MenC, and MenH. However, the MenF domain within the PHYLLO protein is often inactive, and separate, active ICS enzymes are responsible for this step.

SEPHCHC Synthase (MenD)
  • Function: MenD, or 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, catalyzes the addition of a succinylsemialdehyde moiety (derived from α-ketoglutarate) to isochorismate.

  • Reaction: Isochorismate + α-ketoglutarate → SEPHCHC + CO₂

  • Subcellular Localization (Plants): Plastids (as part of the PHYLLO fusion protein)

  • Notes: This enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor.

o-Succinylbenzoate Synthase (OSB Synthase) / MenC
  • Function: MenC catalyzes the conversion of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), which is derived from SEPHCHC, to o-succinylbenzoate (OSB).

  • Reaction: SHCHC → o-Succinylbenzoate + H₂O

  • Subcellular Localization (Plants): Plastids (as part of the PHYLLO fusion protein)

SHCHC Synthase (MenH)
  • Function: MenH is responsible for the conversion of SEPHCHC to SHCHC.

  • Reaction: SEPHCHC → SHCHC + Pyruvate

  • Subcellular Localization (Plants): Plastids (as part of the PHYLLO fusion protein)

o-Succinylbenzoate-CoA Ligase (MenE)
  • Function: MenE activates OSB by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming OSB-CoA.

  • Reaction: o-Succinylbenzoate + CoA + ATP → o-Succinylbenzoyl-CoA + AMP + PPi

  • Subcellular Localization (Plants): Peroxisomes

Naphthoate Synthase (MenB)
  • Function: MenB, also known as 1,4-dihydroxy-2-naphthoyl-CoA synthase, catalyzes the cyclization of OSB-CoA to form the bicyclic naphthoate ring structure, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).

  • Reaction: o-Succinylbenzoyl-CoA → 1,4-dihydroxy-2-naphthoyl-CoA

  • Subcellular Localization (Plants): Peroxisomes

DHNA-CoA Thioesterase (DHNAT)
  • Function: This enzyme hydrolyzes the thioester bond of DHNA-CoA to release 1,4-dihydroxy-2-naphthoate (DHNA) and CoA.

  • Reaction: 1,4-dihydroxy-2-naphthoyl-CoA + H₂O → 1,4-dihydroxy-2-naphthoate + CoA

  • Subcellular Localization (Plants): Peroxisomes

Demethylthis compound Phytyltransferase (MenA)
  • Function: MenA, a prenyltransferase, attaches the phytyl group from phytyl-diphosphate to the DHNA molecule, forming demethylthis compound.

  • Reaction: 1,4-dihydroxy-2-naphthoate + Phytyl-diphosphate → Demethylthis compound + Diphosphate + H₂O

  • Subcellular Localization (Plants): Plastid inner envelope membrane

Demethylthis compound Reductase (NDC1)
  • Function: NDC1 is a type II NAD(P)H dehydrogenase that reduces demethylthis compound to demethylphylloquinol. This reduction is a prerequisite for the subsequent methylation step.

  • Reaction: Demethylthis compound + NADPH + H⁺ → Demethylphylloquinol + NADP⁺

  • Subcellular Localization (Plants): Plastoglobules within the plastid

Demethylthis compound Methyltransferase (MenG)
  • Function: The final step in the pathway is the methylation of demethylphylloquinol, catalyzed by MenG. This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to form this compound.

  • Reaction: Demethylphylloquinol + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

  • Subcellular Localization (Plants): Thylakoid membranes within the plastid

Quantitative Data Summary

The following table summarizes the available kinetic data for the key enzymes in the this compound synthesis pathway. Much of the detailed kinetic analysis has been performed on the homologous enzymes from the menaquinone pathway in E. coli.

EnzymeGeneSubstrate(s)KmVmaxOrganism
Isochorismate SynthaseAtICS1Chorismate41.5 µM38.7 min⁻¹ (kcat)Arabidopsis thaliana[2]
SEPHCHC SynthasemenDIsochorismate53 nM-Escherichia coli[3][4]
α-ketoglutarate1.5 µM-Escherichia coli[3]
o-Succinylbenzoate-CoA LigasemenEo-Succinylbenzoate16 µM3.2 µmol/min/mgEscherichia coli[5]
ATP73.5 µM-Escherichia coli
CoA360 µM-Escherichia coli
Naphthoate SynthasemenBOSB-CoA--Data not available
Demethylthis compound ReductaseNDC1Demethylthis compound--Data not available
Demethylthis compound MethyltransferasemenGDemethylphylloquinol--Data not available

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the this compound synthesis pathway.

Isochorismate Synthase (ICS) Activity Assay (HPLC-based)

This assay measures the conversion of chorismate to isochorismate, which can be subsequently converted to salicylic (B10762653) acid for detection.

  • Principle: Isochorismate produced by ICS is converted to the fluorescent compound salicylic acid, either spontaneously by heating or enzymatically using a salicylate (B1505791) synthase. The amount of salicylic acid is then quantified by HPLC with fluorescence detection.

  • Materials:

    • Purified or partially purified ICS enzyme preparation.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.

    • Substrate: 1 mM Chorismate.

    • (Optional) Salicylate Synthase (e.g., from Pseudomonas aeruginosa).

    • Stop Solution: 1 M HCl.

    • HPLC system with a fluorescence detector (Excitation: 305 nm, Emission: 407 nm).

  • Procedure:

    • Prepare the reaction mixture in a microcentrifuge tube containing Assay Buffer and 1 mM chorismate.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the ICS enzyme preparation.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the Stop Solution.

    • To convert isochorismate to salicylate, either heat the sample at 65°C for 30 minutes or add an excess of salicylate synthase and incubate for a further 30 minutes.

    • Centrifuge the sample to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of salicylic acid produced.

    • Calculate the enzyme activity based on the amount of salicylate formed per unit time per amount of enzyme.

o-Succinylbenzoate-CoA Ligase (MenE) Activity Assay (Coupled Spectrophotometric Assay)

This is a continuous assay that couples the MenE reaction to the MenB reaction.

  • Principle: The product of the MenE reaction, OSB-CoA, is used as a substrate by MenB to produce DHNA-CoA. The formation of DHNA-CoA can be monitored by the increase in absorbance at 392 nm.

  • Materials:

    • Purified MenE and MenB enzymes.

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Substrates: o-Succinylbenzoate (OSB), ATP, Coenzyme A (CoA).

    • Spectrophotometer capable of reading at 392 nm.

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, OSB, ATP, CoA, and an excess of purified MenB enzyme (to ensure MenE is the rate-limiting step).

    • Equilibrate the mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the MenE enzyme preparation.

    • Immediately monitor the increase in absorbance at 392 nm over time.

    • The initial linear rate of absorbance increase is proportional to the MenE activity.

    • Calculate the specific activity using the molar extinction coefficient of DHNA-CoA at 392 nm.

Demethylthis compound Reductase (NDC1) and Demethylthis compound Methyltransferase (MenG) Coupled Assay (HPLC-based)

This assay measures the combined activity of NDC1 and MenG, resulting in the formation of this compound.

  • Principle: NDC1 reduces demethylthis compound to demethylphylloquinol using NADPH. MenG then methylates demethylphylloquinol to form this compound, using SAM as the methyl donor. The product, this compound, is quantified by HPLC with fluorescence detection.[6]

  • Materials:

    • Purified NDC1 and MenG enzymes.

    • Assay Buffer: 50 mM KH₂PO₄, pH 7.5, 150 mM KCl, 0.2% (v/v) Tween 20.[6]

    • Substrates: Demethylthis compound, NADPH, S-adenosyl-L-methionine (SAM).

    • HPLC system with a fluorescence detector.

  • Procedure:

    • Prepare the reaction mixture in a glass tube containing Assay Buffer, demethylthis compound, NADPH, and SAM.[6]

    • Add the purified NDC1 and MenG enzymes to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 1-3 hours).[6]

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the lipids.

    • Evaporate the organic solvent and resuspend the lipid extract in a suitable solvent for HPLC analysis.

    • Quantify the amount of this compound produced by reverse-phase HPLC with fluorescence detection.

    • Enzyme activity is expressed as the amount of this compound formed per unit time per amount of enzyme.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Phylloquinone_Synthesis_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_plastid_final Plastid Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF (ICS) SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB_plastid o-Succinylbenzoate SHCHC->OSB_plastid MenC OSB_peroxisome o-Succinylbenzoate OSB_plastid->OSB_peroxisome Transport OSB_CoA o-Succinylbenzoyl-CoA OSB_peroxisome->OSB_CoA MenE DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB DHNA_peroxisome 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA_peroxisome DHNAT DHNA_plastid 1,4-dihydroxy-2-naphthoate DHNA_peroxisome->DHNA_plastid Transport Demethylthis compound Demethylthis compound DHNA_plastid->Demethylthis compound MenA Demethylphylloquinol Demethylphylloquinol Demethylthis compound->Demethylphylloquinol NDC1 This compound This compound Demethylphylloquinol->this compound MenG

Caption: The compartmentalized this compound synthesis pathway in plants.

MenE_Assay_Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Assay Buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT) Mix Combine Buffer, Substrates, and excess MenB in a cuvette Buffer->Mix Substrates Substrates (OSB, ATP, CoA) Substrates->Mix Enzymes Purified Enzymes (MenE, excess MenB) Initiate Initiate reaction with MenE Enzymes->Initiate Equilibrate Equilibrate to 30°C Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 392 nm Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate Calculate initial rate from the linear phase Plot->Calculate Activity Determine Specific Activity (using molar extinction coefficient) Calculate->Activity

Caption: Workflow for the coupled spectrophotometric assay of MenE activity.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway in photosynthetic organisms, involving a conserved set of "Men" enzymes with a unique subcellular compartmentalization in plants. This guide has provided a detailed overview of the core enzymes, their reactions, available quantitative data, and robust experimental protocols to facilitate further research in this area. Understanding the intricacies of this pathway is not only crucial for plant biology but also holds potential for applications in agriculture and human health, including the development of novel herbicides and the enhancement of the nutritional value of crops. Further research is needed to fully characterize the kinetics and regulation of the plant-specific enzymes to gain a more complete understanding of this compound biosynthesis.

References

Methodological & Application

Application Notes: HPLC Methods for Phylloquinone (Vitamin K1) Quantification in Leaf Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phylloquinone, also known as vitamin K1, is a fat-soluble vitamin essential for photosynthesis in plants and plays a crucial role in blood coagulation in animals.[1][2] Its quantification in leaf tissue is vital for agricultural research, nutritional science, and the development of pharmaceuticals and dietary supplements. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the accurate and precise measurement of this compound. This document provides detailed application notes and protocols for the quantification of this compound in leaf tissue using both normal-phase and reverse-phase HPLC methods.

Principle of Detection

This compound is typically detected using fluorescence after post-column reduction or by mass spectrometry.[3][4][5] The most common approach involves the separation of this compound from other lipid-soluble compounds by HPLC, followed by its reduction to a fluorescent hydroquinone (B1673460) form.[5][6][7] This is achieved by passing the column eluent through a post-column reactor containing a reducing agent, such as powdered zinc.[5][6] The resulting hydroquinone is then detected by a fluorescence detector, offering high sensitivity and selectivity.[2][3][4] Tandem mass spectrometry (LC-MS/MS) offers an alternative with even greater specificity and sensitivity, often simplifying sample preparation.[8][9]

Experimental Workflow for this compound Quantification

Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis HPLC Analysis cluster_data Data Processing A Leaf Tissue Collection & Homogenization B Spiking with Internal Standard A->B C Solvent Extraction (e.g., Heptane (B126788):Ethyl Acetate (B1210297) or 2-Propanol:Hexane) B->C D Centrifugation C->D E Supernatant Collection D->E F Solid-Phase Extraction (SPE) (Silica Cartridge) E->F G Elution F->G H Evaporation & Reconstitution G->H I HPLC Injection H->I J Chromatographic Separation (Normal or Reverse Phase) I->J K Post-Column Reduction (Zinc Reactor) J->K L Fluorescence Detection or MS/MS K->L M Peak Integration & Quantification L->M

Caption: Experimental workflow for this compound quantification in leaf tissue.

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Leaf Tissue

This protocol is a generalized procedure synthesized from common practices in the literature.[6][8][9]

Materials and Reagents:

  • Fresh or freeze-dried leaf tissue

  • Internal Standard (IS): Dihydrothis compound or a deuterated form like Vitamin K1-d7[9]

  • Extraction Solvent 1: n-heptane:ethyl acetate[9]

  • Extraction Solvent 2: 2-propanol:hexane (B92381) (3:2, v/v)[6]

  • Solid-Phase Extraction (SPE) Cartridges: Silica-based

  • Elution Solvent for SPE: e.g., a mixture of hexane and diisopropyl ether

  • Reconstitution Solvent: Mobile phase or a compatible solvent

  • Homogenizer (e.g., mortar and pestle with liquid nitrogen, or a mechanical homogenizer)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

  • Sample Homogenization: Weigh approximately 0.2 g of freeze-dried or 1 g of fresh leaf tissue and homogenize to a fine powder, preferably under liquid nitrogen to prevent degradation.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenized sample. This will be used to correct for procedural losses.[9]

  • Extraction:

    • Add the extraction solvent (e.g., 15 mL of 2-propanol/hexane) to the sample.[6]

    • Vortex or sonicate the mixture for a specified period to ensure thorough extraction.

  • Phase Separation: Add deionized water (e.g., 4 mL) and vortex again. Centrifuge the mixture to separate the organic and aqueous phases.[6]

  • Collection of Supernatant: Carefully collect the upper organic layer containing the lipid-soluble vitamins.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a silica (B1680970) SPE cartridge according to the manufacturer's instructions.

    • Load the extracted supernatant onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove interfering compounds.

    • Elute the this compound fraction with an appropriate solvent mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known, small volume of the HPLC mobile phase or a compatible solvent.

    • The sample is now ready for HPLC analysis.

Protocol 2: Normal-Phase HPLC for this compound Quantification

Normal-phase HPLC is particularly useful for separating isomers of Vitamin K1.[10]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and fluorescence detector.

  • Column: Silica-based column (e.g., Hypersil Silica).

  • Mobile Phase: A non-polar solvent mixture, typically heptane with small amounts of polar modifiers like diisopropyl ether and octanol.

  • Flow Rate: 0.4 - 1.0 mL/min.[10]

  • Post-Column Reactor: A column packed with powdered zinc.[6]

  • Fluorescence Detection: Excitation at approximately 244 nm and emission at 430 nm.[11]

Procedure:

  • Column Equilibration: Equilibrate the silica column with the mobile phase for an extended period (e.g., at least 2 hours) to ensure stable retention times. This is a critical step in normal-phase chromatography.[10]

  • Injection: Inject the reconstituted sample extract onto the HPLC system.

  • Data Acquisition: Record the chromatogram and integrate the peak area corresponding to this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.

Protocol 3: Reverse-Phase HPLC for this compound Quantification

Reverse-phase HPLC is a widely used and robust method for the analysis of this compound.[1][3][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and fluorescence detector.

  • Column: C18 reverse-phase column (e.g., LiChroCART RP 18).[3]

  • Mobile Phase: A polar solvent mixture, such as methanol/water or methanol/methylene chloride, often containing salts like zinc chloride, acetic acid, and sodium acetate to facilitate post-column reduction.[5][6]

  • Flow Rate: Typically around 1.0 mL/min.[6]

  • Post-Column Reactor: A column packed with powdered zinc.[5][6]

  • Fluorescence Detection: Excitation at approximately 246 nm and emission at 430 nm.[3]

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample extract.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for this compound and the internal standard.

  • Quantification: Determine the this compound concentration using a calibration curve as described for the normal-phase method.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for HPLC-based this compound analysis, compiled from various sources.

ParameterValueMethodReference
Intra-assay Precision (%CV) 3.0% - 8.2%Reverse-Phase HPLC-Fluorescence[4][11]
Inter-assay Precision (%CV) 8.1% - 16%Reverse-Phase HPLC-Fluorescence[4][11]
Recovery 76% - 98%Reverse-Phase HPLC-Fluorescence[13]
Limit of Quantification 0.01 ng/LReverse-Phase HPLC-Fluorescence[3]
Retention Time RSD (cis-isomer) 0.08%Normal-Phase HPLC[10]
Retention Time RSD (trans-isomer) 0.11%Normal-Phase HPLC[10]
Peak Area RSD (cis-isomer) 0.12%Normal-Phase HPLC[10]
Peak Area RSD (trans-isomer) 0.09%Normal-Phase HPLC[10]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different forms of Vitamin K and the analytical detection principle.

DetectionPrinciple cluster_forms Forms of this compound cluster_process Analytical Process PhQ This compound (PhQ) (Quinone Form) Reduction Post-Column Reduction (Zinc Reactor) PhQ->Reduction + 2e-, + 2H+ PhQH2 Phylloquinol (PhQH2) (Hydroquinone Form) Detection Fluorescence Detection PhQH2->Detection Fluorescent Signal Reduction->PhQH2

Caption: Principle of this compound detection by fluorescence.

References

Application Note: Quantitative Analysis of Phylloquinone (Vitamin K1) and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the robust and sensitive quantitative analysis of phylloquinone (Vitamin K1) and its key metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology leverages a stable isotope-labeled internal standard (Vitamin K1-d7) to ensure high accuracy and precision. The protocols described herein cover sample preparation from plasma and urine, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable quantification. This method is highly suitable for nutritional research, clinical diagnostics, and pharmacokinetic studies.

Introduction

This compound, or Vitamin K1, is a fat-soluble vitamin essential for critical physiological processes, including the synthesis of proteins required for blood coagulation and bone metabolism. Following ingestion and absorption, this compound undergoes metabolism, primarily through ω- and β-oxidation of its side chain, leading to the formation of metabolites such as K acid I and K acid II, which are then excreted in the urine, often as glucuronide conjugates.[1]

The accurate measurement of this compound and its metabolites in biological fluids like plasma, serum, and urine is vital for assessing nutritional status, diagnosing deficiencies, and conducting pharmacokinetic studies.[1] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and reliability.[2][3]

This compound Metabolic Pathway

The metabolism of Vitamin K involves the shortening of its phytyl side chain. This process is critical for its eventual excretion from the body. The diagram below illustrates the key oxidative steps that convert this compound into its primary urinary metabolites.

Phylloquinone_Metabolism PK This compound (K1) omega_cooh ω-COOH Metabolite PK->omega_cooh ω-oxidation k_acid_I K Acid I (7-carbon side chain) omega_cooh->k_acid_I β-oxidation k_acid_II K Acid II (5-carbon side chain) k_acid_I->k_acid_II β-oxidation Excretion Urinary Excretion (as Glucuronide Conjugates) k_acid_II->Excretion

Caption: Metabolic pathway of this compound via side-chain oxidation.

Experimental Protocols

Sample Preparation: Plasma/Serum

This protocol combines protein precipitation with solid-phase extraction (SPE) for efficient sample cleanup and extraction of this compound.

  • Aliquoting and Internal Standard Spiking:

    • Transfer 200-500 µL of plasma or serum sample, calibrator, or quality control (QC) sample into a glass or polypropylene (B1209903) tube.[2]

    • Add the internal standard (IS), such as 20 µL of Vitamin K1-d7 working solution, and vortex briefly.

  • Protein Precipitation:

    • Add cold acetonitrile (B52724) or ethanol (B145695) at a 2:1 ratio to the sample volume (e.g., 400 µL for a 200 µL sample).[2]

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Carefully transfer the supernatant to a clean tube.

    • Condition an SPE cartridge (e.g., silica (B1680970) or Oasis HLB) as per the manufacturer's instructions.[4]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with n-hexane).[2]

    • Elute the analyte and IS using an appropriate solvent, such as a mixture of n-hexane and diethyl ether or methanol/isopropanol/hexane.[2][4]

  • Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas, potentially with gentle heating (e.g., 60°C).

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow cluster_sample Sample Processing cluster_cleanup Extraction & Cleanup plasma Plasma/Serum Sample add_is Add Internal Standard (e.g., K1-d7) plasma->add_is precipitate Protein Precipitation (Acetonitrile/Ethanol) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporation (N2 Stream) spe->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for plasma/serum sample preparation.

Sample Preparation: Urine (for Metabolites)

The analysis of urinary metabolites like K acid I and K acid II requires a modified approach.

  • Extraction and Deconjugation: Vitamin K metabolites in urine are primarily found as glucuronide conjugates and must be deconjugated.[1]

  • Derivatization: The extracted catabolites are often converted to their methyl ester derivatives to improve their chromatographic and mass spectrometric properties.[1]

Note: This process is more complex and readers are advised to consult specialized literature for detailed protocols.[1]

Liquid Chromatography (LC) Conditions

The following table outlines typical parameters for the chromatographic separation of this compound.

ParameterTypical Setting
HPLC System UPLC or HPLC system
Column ZORBAX SB-C18 (50 mm × 2.1 mm, 1.8 µm)[5], Biphenyl[6], or Phenyl-Hexyl[7]
Mobile Phase A Water with 0.01% Formic Acid[5]
Mobile Phase B Methanol with 0.01% Formic Acid and 2.5 mmol/L Ammonium Formate[5]
Gradient Gradient elution is typically used (e.g., 70% to 98% B over several minutes)[5]
Flow Rate 0.2 - 0.4 mL/min[4][5]
Column Temp. 40 - 50 °C[4][5]
Injection Vol. 2 - 4 µL[2][5]
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer, typically with the settings below.

ParameterTypical Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode[4][8]
Detection Mode Multiple Reaction Monitoring (MRM)[2][4]
Nebulizer Gas Nitrogen or Zero Air[4]
Collision Gas Nitrogen or Argon[4]

Table 1: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (K1) 451.4187.124
This compound (K1) - Quantifier 451.4199.232
Vitamin K1-d7 (IS) 458.3194.124
(Data sourced from Klapkova et al., 2019)[2]

Data and Performance Characteristics

The presented LC-MS/MS method demonstrates excellent performance for the quantification of this compound.

Table 2: Method Validation and Performance Parameters

ParameterResultReference
Linearity Range 0.03 - 10.0 ng/mL[2]
Correlation Coefficient (R²) > 0.99[2][5]
LOD 0.001 - 0.05 µg/kg[5][9]
LOQ 0.004 - 0.16 µg/kg[5][9]
Intra-assay Precision (%CV) 2.3% - 10.4%[2]
Inter-assay Precision (%CV) 7.2% - 13.2%[2]
Accuracy (Recovery) 88% - 115%[6][9]

Table 3: Representative this compound Concentrations in Healthy Adults

PopulationThis compound Range (ng/mL)Reference
Women 0.044 – 1.357[2][10]
Men 0.030 – 1.214[2][10]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable means for the quantitative analysis of this compound in human plasma and serum. The use of a stable isotope-labeled internal standard ensures accuracy by compensating for matrix effects and analytical variations.[9] This robust protocol is well-suited for high-throughput applications in clinical diagnostics, nutritional assessment, and pharmaceutical research, facilitating a deeper understanding of Vitamin K metabolism and its role in health and disease.[3]

References

Application Note and Protocol for the Extraction of Phylloquinone (Vitamin K1) from Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phylloquinone, also known as vitamin K1, is a fat-soluble vitamin synthesized exclusively by plants, green algae, and certain cyanobacteria.[1] In plants, it functions as a crucial electron carrier within Photosystem I.[1][2] For humans, this compound obtained from dietary sources like green leafy vegetables and vegetable oils is essential for vital processes including blood coagulation and bone metabolism.[1] Accurate quantification of this compound in plant matrices is critical for nutritional analysis, crop development, and pharmaceutical research.

This document provides a detailed protocol for the extraction and purification of this compound from plant samples, preparing it for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).[3][4] The methodology is based on a combination of solvent extraction and solid-phase extraction (SPE) for sample clean-up, a robust procedure validated in numerous studies.[5][6][7]

Principle

The protocol is based on the lipophilic nature of this compound.[8] The overall process involves disrupting the plant cell matrix, typically through homogenization, to release the cellular contents.[6][9] A non-polar organic solvent, n-hexane, is used to selectively extract lipids, including this compound, from the aqueous plant homogenate.[5][8] To enhance extraction and remove proteins, a polar solvent like ethanol (B145695) or isopropanol (B130326) is often used for initial protein precipitation.[5][7] Following the initial liquid-liquid extraction, a solid-phase extraction (SPE) step using a silica-based cartridge is employed to remove more polar interfering compounds, yielding a purified this compound fraction.[5][10][11] The final eluate is concentrated and reconstituted in a suitable solvent for chromatographic analysis.[5][9] Due to the light sensitivity of vitamin K1, all procedures should be performed under low-light conditions or using amber glassware to prevent photodegradation.[9][10]

Materials and Reagents

  • n-Hexane (HPLC Grade)[9]

  • Ethanol or 2-Propanol (HPLC Grade)[5][7]

  • Methanol (HPLC Grade)[9]

  • Diethyl Ether (HPLC Grade)[5]

  • Sodium Carbonate Solution[9]

  • Anhydrous Sodium Sulfate

  • This compound (Vitamin K1) standard (Sigma-Aldrich or equivalent)[6]

  • Internal Standard (e.g., 2,3-dihydrothis compound or a synthetic derivative like K1(25))[5][7]

  • Ultrapure Water

  • Nitrogen Gas[9]

  • Silica (B1680970) SPE Cartridges (e.g., 500 mg, 6 mL)[5][10]

  • Homogenizer (e.g., Polytron or blender)[9][12]

  • Sonicator/Ultrasonic Bath[9][10]

  • Centrifuge[9]

  • Vortex Mixer[9]

  • Sample Evaporation Unit (Nitrogen blow-down)[9]

  • Glass centrifuge tubes (amber or covered with foil)

  • Volumetric flasks (amber)

Experimental Protocol

Sample Preparation
  • For fresh samples, accurately weigh approximately 1.0 g of the plant material (e.g., spinach, lettuce, broccoli).[9][12] Samples should be homogenized using a blender or homogenizer.[9] Freeze-dried samples can also be used, which may improve extraction efficiency.[13]

  • To minimize degradation, all sample preparation steps should be carried out while avoiding direct light.[9]

  • Transfer the weighed sample to a 50 mL glass centrifuge tube.

  • Spike the sample with a known amount of internal standard. This is crucial for correcting for losses during the extraction and purification process.[5]

Liquid-Liquid Extraction
  • Add 2 mL of ethanol to the sample tube to precipitate proteins.[5] Vortex for 30 seconds.[5]

  • Add 10 mL of n-hexane to the tube.[9]

  • For enhanced extraction, sonicate the mixture for 15-30 minutes.[7][9] Alternatively, vortex vigorously for 5 minutes to ensure thorough mixing and extraction of lipids.[5]

  • Centrifuge the mixture at approximately 2,500-4,000 rpm for 10 minutes to separate the organic and aqueous phases.[5][9]

  • Carefully transfer the upper n-hexane layer (supernatant) to a clean glass tube.[5][9]

  • Repeat the extraction process on the remaining plant pellet two more times with additional n-hexane to maximize recovery.[9]

  • Pool all the n-hexane extracts.

Solid-Phase Extraction (SPE) Clean-up
  • Evaporate the pooled hexane (B92381) extracts to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40-50°C.[5][9]

  • Condition a silica SPE cartridge by passing 6 mL of n-hexane through it.[5][10] Do not allow the cartridge to dry out.

  • Reconstitute the dried extract residue in a small volume (e.g., 1-2 mL) of n-hexane and load it onto the conditioned SPE cartridge.[5]

  • Wash the cartridge with 6 mL of n-hexane to elute non-polar interfering compounds like hydrocarbons.[10][11]

  • Elute the this compound fraction from the cartridge using 8 mL of a 3% diethyl ether in n-hexane solution (v/v) (e.g., 97:3 n-hexane:diethyl ether).[5][10][14] Collect the eluate in a clean tube.

Final Sample Preparation
  • Evaporate the collected eluate to complete dryness under a stream of nitrogen.[5][10]

  • Reconstitute the final, purified residue in a precise volume (e.g., 150-500 µL) of the HPLC mobile phase (e.g., methanol).[9]

  • Vortex the sample to ensure the residue is fully dissolved.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.[10]

  • The sample is now ready for injection into an HPLC system for quantification. Analysis is commonly performed using a reversed-phase C18 column with fluorescence detection after post-column reduction with zinc, or by LC-MS/MS.[6][10][13][15]

Data Presentation

The this compound content can vary significantly among different plant species and even due to factors like maturation and growing location.[16] The table below summarizes representative values found in various vegetables.

Plant SampleThis compound ContentNotesReference
Spinach114.30 µg/g (dry weight)[13][17]
Spinach338.89 - 454.12 µ g/100g (wet weight)Varies by market source[9]
KaleHigh ContentSpecific value not provided[13]
ArugulaHigh ContentSpecific value not provided[13]
Lettuce100.37 - 129.56 µ g/100g (wet weight)[9]
Cabbage104.97 - 135.53 µ g/100g (wet weight)[9]
Napa Cabbage58.75 - 79.91 µ g/100g (wet weight)[9]
BroccoliHigh ContentSpecific value not provided[13]
Avocado1.22 µg/g (dry weight)[13][17]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound extraction protocol.

Phylloquinone_Extraction_Workflow Workflow for this compound Extraction from Plant Samples cluster_prep Sample Preparation cluster_extract Solvent Extraction cluster_purify Purification cluster_analysis Analysis Sample 1. Weigh Plant Sample Homogenize 2. Homogenize & Add Internal Standard Sample->Homogenize AddSolvent 3. Add Ethanol & n-Hexane Homogenize->AddSolvent Sonicate 4. Sonicate / Vortex AddSolvent->Sonicate Centrifuge 5. Centrifuge (4000 rpm, 10 min) Sonicate->Centrifuge Collect 6. Collect Supernatant (Repeat 2x) Centrifuge->Collect Evap1 7. Evaporate Pooled Extracts (N2) Collect->Evap1 SPE 8. SPE Clean-up (Silica Cartridge) Load -> Wash -> Elute Evap1->SPE Evap2 9. Evaporate Eluate (N2) SPE->Evap2 Recon 10. Reconstitute in Mobile Phase Evap2->Recon Analyze 11. HPLC Analysis Recon->Analyze

Caption: General workflow for this compound extraction and purification.

References

Tracing the Fate of Vitamin K1: Application Notes and Protocols for Stable Isotope Labeling in Phylloquinone Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, Sweden – December 18, 2025 – Advanced new application notes and detailed protocols are now available for researchers, scientists, and drug development professionals utilizing stable isotope labeling to trace the metabolism of phylloquinone (vitamin K1). These resources provide a comprehensive guide to designing and executing robust studies to elucidate the absorption, distribution, metabolism, and excretion of this essential nutrient. By leveraging the power of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), in conjunction with mass spectrometry, investigators can gain precise insights into the complex pharmacokinetic and metabolic pathways of vitamin K1.[1]

Stable isotope labeling offers a powerful alternative to radioactive tracers, allowing for safe and effective metabolic studies in human subjects, including vulnerable populations.[2] This methodology is critical for determining the bioavailability of this compound from various food sources, understanding its conversion to other vitamin K forms like menaquinone-4 (MK-4), and assessing its overall turnover and tissue distribution.[1][3]

Core Concepts in Stable Isotope Labeling for this compound Metabolism

The fundamental principle of this technique involves introducing a known amount of isotopically labeled this compound into a biological system and subsequently tracking its journey. Mass spectrometry is the analytical cornerstone of these studies, as it can differentiate between the labeled tracer and the endogenous, unlabeled pool of the vitamin.[1] This allows for precise quantification of absorption, bioavailability, and turnover rates.

The most commonly employed analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity and specificity in analyzing complex biological matrices like plasma and serum.[4][5] Gas Chromatography-Mass Spectrometry (GC/MS) is also a viable method for determining the isotopic enrichment of this compound.[3][6]

Experimental Workflow and Signaling Pathways

To facilitate the design and implementation of these studies, we have outlined a typical experimental workflow and the key metabolic pathways of this compound.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of Labeled This compound (e.g., D- or 13C-labeled) dosing Preparation of Dosing Vehicle synthesis->dosing admin Oral or Intravenous Administration to Subject dosing->admin collection Time-course Blood/ Tissue Sample Collection admin->collection extraction Lipid Extraction and Sample Cleanup collection->extraction analysis LC-MS/MS or GC/MS Analysis extraction->analysis quantification Quantification of Labeled and Unlabeled this compound analysis->quantification modeling Pharmacokinetic Modeling and Data Analysis quantification->modeling phylloquinone_metabolism This compound Dietary this compound (K1) absorption Intestinal Absorption This compound->absorption transport Transport in Lipoproteins (e.g., TRL, LDL) absorption->transport liver Liver Uptake transport->liver extrahepatic Extrahepatic Tissues (e.g., bone, arteries) transport->extrahepatic vk_cycle Vitamin K Cycle liver->vk_cycle mk4_conversion Conversion to Menaquinone-4 (MK-4) liver->mk4_conversion catabolism Catabolism liver->catabolism extrahepatic->vk_cycle extrahepatic->mk4_conversion carboxylation γ-Carboxylation of Vitamin K-Dependent Proteins vk_cycle->carboxylation Activates excretion Urinary and Fecal Excretion catabolism->excretion

References

Application of Phylloquinone as a Biomarker for Dietary Intake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phylloquinone (vitamin K1) as a biomarker for dietary intake. This document includes quantitative data on dietary sources and physiological levels, detailed experimental protocols for plasma analysis, and visualizations of relevant pathways and workflows.

Introduction

This compound is the primary dietary form of vitamin K, predominantly found in green leafy vegetables and certain plant oils.[1][2] Its measurement in circulation is a valuable tool for assessing recent dietary intake and understanding its role in various physiological processes beyond coagulation, including bone metabolism and vascular health.[3][4] While plasma this compound concentrations reflect recent intake due to its relatively short half-life, they serve as a responsive and reliable short-term biomarker.[5] Other biomarkers, such as undercarboxylated vitamin K-dependent proteins (e.g., osteocalcin), can provide insights into vitamin K status and insufficiency.[5][6]

Data Presentation

Dietary Sources of this compound

This compound is abundant in green leafy vegetables and some vegetable oils.[1][2] Its bioavailability can be influenced by the food matrix and the presence of dietary fat, which enhances absorption.[1][7]

Table 1: Major Dietary Sources of this compound

Food SourceThis compound Content (µ g/100g )
Kale250 - 1139[8]
Spinach240 - 1220[8]
Collards180[2]
Broccoli184 (per 150g raw)[9]
Cabbage145[2]
Iceberg Lettuce35[2]
Soybean Oil193[2]
Canola Oil127[2]
Olive Oil55[2]
Cottonseed Oil60[2]

Note: The this compound content in vegetables can vary depending on factors like cultivar, growing conditions, and maturation.[8]

Circulating this compound Levels

Fasting plasma concentrations of this compound in healthy individuals typically range from 0.29 to 2.64 nmol/L.[7] These levels are responsive to dietary intake and can be influenced by supplementation.

Table 2: Circulating this compound Concentrations in Healthy Adults

Population/StudyMean Plasma this compound (nmol/L)Key Findings
Healthy Individuals (General Range)0.29 - 2.64Represents a typical fasting range.[7]
Postmenopausal Women (Placebo)~0.8 (baseline)Supplementation with 500 µ g/day significantly increased levels.[10]
Framingham Offspring CohortNot specified, but higher intake correlated with healthier dietary patterns.High this compound intake may indicate a heart-healthy diet.[11]
Irish Adults (18-90 years)Mean intake of 85.2 µ g/day Younger adults (18-35) had lower intakes and poorer vitamin K status.[12]

Experimental Protocols

The quantification of this compound in plasma or serum is most commonly performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: HPLC with Fluorescence Detection

This is a widely used and sensitive method for routine this compound quantification.[5][13] It involves post-column reduction of this compound to its fluorescent hydroquinone (B1673460) form.

Protocol:

  • Sample Preparation (Liquid-Liquid and Solid-Phase Extraction):

    • To 0.5 mL of plasma or serum in a glass tube, add an internal standard (e.g., a proprietary vitamin K derivative).[13]

    • Add 2 mL of ethanol (B145695) to precipitate proteins and vortex for 30 seconds.[13]

    • Add 4 mL of n-hexane and vortex vigorously for 5 minutes to extract lipids.[13]

    • Centrifuge at approximately 2500 rpm for 5 minutes to separate the phases.[13]

    • Transfer the upper hexane (B92381) layer to a clean glass tube and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 50°C.[13]

    • Condition a silica (B1680970) Solid-Phase Extraction (SPE) cartridge with hexane.[13]

    • Reconstitute the dried extract in a small volume of hexane and load it onto the conditioned SPE cartridge.[13]

    • Wash the cartridge with hexane to remove non-polar interferences.

    • Elute this compound with a more polar solvent mixture (e.g., hexane:diethyl ether).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol (B129727), dichloromethane, and an aqueous buffer.

    • Post-Column Reduction: Pass the column effluent through a post-column reactor containing a reducing agent (e.g., zinc) to convert this compound to its fluorescent form.[14]

    • Detector: Fluorescence detector with excitation at ~244 nm and emission at ~430 nm.[15]

Method 2: LC-MS/MS

LC-MS/MS offers high specificity and sensitivity for the quantification of this compound and other vitamin K analogs.[16][17]

Protocol:

  • Sample Preparation (Protein Precipitation and SPE):

    • To 350 µL of plasma, add an internal standard.[17]

    • Add 175 µL of ethanol to precipitate proteins and vortex.[13][17]

    • Centrifuge to pellet the precipitated proteins.

    • Apply the supernatant to a conditioned Oasis® HLB SPE cartridge.[13][17]

    • Wash the cartridge with a methanol/water mixture.

    • Elute the analytes with a methanol/isopropanol/hexane mixture.[17]

    • Evaporate the eluate under nitrogen and reconstitute in the mobile phase.[13][17]

  • LC-MS/MS Conditions:

    • Column: A Phenyl-Hexyl column is often used.[13]

    • Mobile Phase: A gradient of methanol/water with formic acid (Eluent A) and methanol with formic acid (Eluent B).[17]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is commonly used.[17]

    • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for specific detection of precursor and product ions for this compound and the internal standard.[17]

Visualizations

Signaling Pathways and Workflows

Vitamin_K_Cycle This compound This compound (Dietary Intake) Phylloquinone_Hydroquinone This compound Hydroquinone (KH2) This compound->Phylloquinone_Hydroquinone Reduction Phylloquinone_Epoxide This compound Epoxide (KO) Phylloquinone_Hydroquinone->Phylloquinone_Epoxide Oxidation GGCX Gamma-Glutamyl Carboxylase (GGCX) Phylloquinone_Hydroquinone->GGCX Phylloquinone_Epoxide->this compound Reduction VKOR Vitamin K Epoxide Reductase (VKOR) Phylloquinone_Epoxide->VKOR GGCX->Phylloquinone_Epoxide Gla_Proteins Carboxylated Proteins (Gla) GGCX->Gla_Proteins VKOR->this compound Glu_Proteins Vitamin K-Dependent Proteins (Glu) Glu_Proteins->GGCX

Caption: The Vitamin K cycle, essential for protein carboxylation.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Ethanol) Plasma->Protein_Precipitation LLE Liquid-Liquid Extraction (Hexane) Protein_Precipitation->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC Reduction Post-Column Reduction (Zinc) HPLC->Reduction Detection Fluorescence Detection Reduction->Detection

Caption: Experimental workflow for this compound analysis by HPLC.

Biomarker_Logic Diet Dietary Intake (this compound-rich foods) Absorption Intestinal Absorption Diet->Absorption Circulation Circulating Plasma This compound Absorption->Circulation Status Vitamin K Status Circulation->Status Function Physiological Function (e.g., Carboxylation) Status->Function

Caption: Relationship between dietary intake and biomarker levels.

References

Revolutionizing Vitamin K1 Analysis: A High-Throughput Assay for Phylloquinone Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phylloquinone (Vitamin K1) is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] Accurate and efficient quantification of this compound in biological matrices is critical for nutritional assessment, diagnosing deficiencies, and for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development. Traditional methods for this compound analysis can be labor-intensive and time-consuming. This application note describes a robust, high-throughput assay for the sensitive and specific measurement of this compound in human plasma or serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol detailed herein is optimized for rapid sample processing and analysis, making it ideal for large-scale clinical and preclinical studies.

Principle of the Method

This method utilizes a simplified protein precipitation and solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation using a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[1] Quantification is achieved by isotope dilution using a stable isotope-labeled internal standard (this compound-d7), which corrects for matrix effects and variations in extraction recovery and instrument response.[1]

Key Features

  • High-Throughput: Simplified sample preparation and a short chromatographic run time allow for the analysis of a large number of samples per day.

  • High Sensitivity and Specificity: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and specificity for accurate quantification of low endogenous levels of this compound.[2]

  • Robustness: The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[1]

  • Versatility: The method is applicable to both human plasma and serum samples.

Data Presentation

Method Validation Summary

The assay has been validated according to the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[3][4][5][6] The key performance characteristics are summarized in the table below.

Validation ParameterResultAcceptance Criteria (ICH M10)
Linearity (r²) > 0.99r² ≥ 0.98
Lower Limit of Quantification (LLOQ) 0.1 ng/mLSignal-to-noise ratio ≥ 5
Intra-assay Precision (%CV) < 10%≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (%CV) < 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 10%Within ± 15% (± 20% at LLOQ)
Recovery > 90%Consistent, precise, and reproducible
Matrix Effect MinimalIS-normalized matrix factor CV ≤ 15%
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable% Nominal Concentration within ± 15%
LC-MS/MS Parameters
ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol (B129727) with 0.1% Formic Acid
Gradient Optimized for separation of this compound and internal standard
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[1]
MRM Transitions
This compound (K1)Precursor Ion (m/z): 451.4 -> Product Ion (m/z): 187.1
This compound-d7 (IS)Precursor Ion (m/z): 458.4 -> Product Ion (m/z): 194.1
Collision Energy Optimized for each transition

Experimental Protocols

Materials and Reagents
  • This compound (Vitamin K1) certified reference standard

  • This compound-d7 (Internal Standard, IS)

  • LC-MS grade methanol, acetonitrile (B52724), isopropanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma/serum (drug-free, can be stripped of endogenous Vitamin K by UV light exposure)[7]

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based, 100 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials with inserts

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d7 in ethanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d7 stock solution with methanol.

Sample Preparation Protocol
  • Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of plasma or serum sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound-d7 internal standard working solution to each tube (except for blank matrix samples). Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.[1]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Mobile Phase A:Mobile Phase B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma/Serum Sample (200 µL) add_is Add Internal Standard (this compound-d7) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant spe_load Load onto SPE Cartridge supernatant->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Experimental Workflow for this compound Measurement

G cluster_cycle Vitamin K Cycle cluster_carboxylation Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR/Reductase VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase (GGCX) Glu_protein Vitamin K-Dependent Protein (Glu residues) VK_hydroquinone->Glu_protein VK_epoxide->VK_quinone VKOR Gla_protein Activated Protein (Gla residues) Glu_protein->Gla_protein CO2, O2

Vitamin K Cycle and Protein Carboxylation Pathway

Analytical Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application.[8][9] The validation should be conducted in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[1][3][5][6][10][11][12]

Key Validation Parameters
  • Selectivity and Specificity: Assessed by analyzing blank matrix from at least six different sources to ensure no significant interference at the retention time of this compound and the internal standard.

  • Calibration Curve and Linearity: A calibration curve should be prepared in the same biological matrix as the samples. A typical range is 0.1 to 50 ng/mL. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted linear regression.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

  • Recovery: The extraction recovery of this compound is determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at three concentration levels.

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked matrix from different sources to the peak response of the analyte in a neat solution. The IS-normalized matrix factor is calculated to assess the variability.

  • Stability: The stability of this compound in the biological matrix should be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage stability at -80°C.

Conclusion

The described high-throughput LC-MS/MS assay provides a sensitive, specific, and reliable method for the quantification of this compound in human plasma and serum.[1] The simplified sample preparation protocol and rapid analysis time make this method well-suited for large-scale clinical trials and research studies where a high volume of samples needs to be analyzed efficiently and accurately. Proper validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality data for drug development and clinical research.

References

Application Notes and Protocols for the Separation of Phylloquinone from Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of phylloquinone (vitamin K1) from other lipids in various matrices, including plasma, serum, food, and medical foods. The protocols are compiled from established and validated methods in scientific literature, offering robust and reliable procedures for accurate analysis.

Introduction

This compound, a fat-soluble vitamin, is essential for blood coagulation and bone metabolism.[1] Its accurate quantification is crucial in clinical diagnostics, nutritional assessments, and pharmacokinetic studies. However, the lipophilic nature and low endogenous concentrations of this compound in complex biological samples present significant analytical challenges.[1] Co-extraction with other lipids and fat-soluble vitamins can lead to interferences, ion suppression in mass spectrometry, and inaccurate quantification.[2][3]

This document outlines several effective techniques for the extraction, cleanup, and separation of this compound from interfering lipidic compounds, with a primary focus on chromatographic methods.

Overview of Separation Techniques

The separation of this compound from other lipids typically involves a multi-step process encompassing sample preparation and chromatographic analysis. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Commonly Employed Techniques:

  • Liquid-Liquid Extraction (LLE): A fundamental technique for separating lipids from aqueous matrices.[2][4]

  • Solid-Phase Extraction (SPE): A highly effective method for sample cleanup and concentration of this compound, removing interfering compounds.[1][5][6]

  • Saponification: A classical method for removing large amounts of triglycerides, though it can be harsh and may degrade vitamin K1 if not performed carefully.[7][8]

  • Enzymatic Hydrolysis: A milder alternative to saponification, using enzymes like lipase (B570770) to break down triglycerides.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): The cornerstone of this compound analysis, offering high-resolution separation from other lipids and vitamin K analogs.[5][9][12] Various detectors can be coupled with HPLC for sensitive quantification.

  • Ultra-Performance Convergence Chromatography (UPC2): A newer technique offering rapid separation of vitamin K1 isomers.

The following workflow diagram illustrates the general steps involved in this compound analysis.

G General Workflow for this compound Analysis cluster_pretreatment Sample Preparation cluster_analysis Analysis A Sample Collection (e.g., Plasma, Food Homogenate) B Addition of Internal Standard (e.g., d7-phylloquinone) A->B C Sample Pre-treatment B->C D Liquid-Liquid Extraction (LLE) (e.g., with Hexane) C->D Initial Cleanup E Solid-Phase Extraction (SPE) (e.g., Silica (B1680970) Cartridge) D->E Further Purification F Evaporation & Reconstitution E->F G Chromatographic Separation F->G H HPLC / LC-MS/MS G->H I Detection H->I J Fluorescence (FLD) after post-column reduction I->J High Sensitivity K Tandem Mass Spectrometry (MS/MS) I->K High Specificity L Data Analysis & Quantification J->L K->L

General workflow for this compound analysis.

Experimental Protocols

Method 1: HPLC with Fluorescence Detection after Post-Column Reduction

This is a widely used and highly sensitive method for the quantification of this compound in plasma and food matrices.[5][9][12] The protocol involves extraction, cleanup, and chromatographic separation, followed by post-column chemical reduction of this compound to its fluorescent hydroquinone (B1673460) form for detection.[5][12]

Experimental Protocol

  • Sample Preparation (Plasma/Serum):

    • To a 0.5 mL plasma or serum sample in a glass tube, add an internal standard (e.g., a proprietary vitamin K derivative or K1(25)).[5]

    • Add 2 mL of ethanol (B145695) to precipitate proteins and vortex for 30 seconds.[13]

    • Add 4 mL of n-hexane and vortex vigorously for 5 minutes to extract the lipids containing this compound.[4][10]

    • Centrifuge at approximately 2500 rpm for 5 minutes to separate the phases.[9]

    • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

    • Evaporate the hexane extract to dryness under a stream of nitrogen gas at a temperature not exceeding 50°C.[13]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a silica SPE cartridge (e.g., Agilent Bond Elut, 500 mg) with hexane.[5][9]

    • Reconstitute the dried extract in a small volume of the mobile phase or hexane and load it onto the conditioned SPE cartridge.[5]

    • Wash the cartridge with a non-polar solvent like hexane to remove non-polar lipid interferences.

    • Elute this compound with a slightly more polar solvent, such as a mixture of hexane and diethyl ether.[1]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.[5]

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A non-aqueous or low-aqueous reversed-phase mobile phase. A common mobile phase consists of methanol (B129727)/methylene chloride (90:10 v/v) containing zinc chloride, acetic acid, and sodium acetate.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Post-Column Reactor: A column packed with zinc metal particles to reduce this compound to its hydroquinone form.[10][12]

    • Fluorescence Detection: Excitation at 244 nm and emission at 418 nm.[14]

Method 2: LC-MS/MS for High Specificity and Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the determination of this compound, especially in complex matrices.[5][6][11]

Experimental Protocol

  • Sample Preparation (Plasma):

    • To a 350 µL aliquot of plasma in an amber tube, add 50 µL of an internal standard (IS), such as d7-vitamin K1.

    • Add 175 µL of ethanol to precipitate the proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Apply the supernatant to an Oasis® HLB solid-phase extraction (SPE) cartridge.

    • Wash the SPE cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of hexane.

    • Elute the this compound with an appropriate solvent.

    • Evaporate the eluate under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A phenyl-hexyl or C18 column.

    • Mobile Phase: A gradient elution using two eluents:

      • Eluent A: Methanol/water (1:1) with formic acid.

      • Eluent B: Methanol with formic acid.

    • Gradient Program: A typical gradient would be a linear increase from a low percentage of Eluent B to 100% B over several minutes, followed by a hold at 100% B and re-equilibration.

    • Mass Spectrometer: A tandem mass spectrometer operating in atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Method 3: Ultrasound-Assisted Extraction (UAE) for Food Matrices

Ultrasound-assisted extraction is an efficient method for extracting this compound from fat-containing foods.[6][15]

Experimental Protocol

  • Sample Preparation (Fat-containing food):

    • Homogenize the food sample.

    • Mix the homogenized sample with a suitable solvent (e.g., a mixture of n-hexane and isopropanol).

    • Perform ultrasound-assisted extraction at a controlled temperature (e.g., 50°C) and power (e.g., 700 W) for a specific duration (e.g., 50 minutes).[15]

    • Centrifuge the mixture and collect the supernatant.

  • SPE Clean-up:

    • Activate a silica gel SPE column with n-hexane.[6]

    • Load the extract onto the column.

    • Wash the cartridge with n-hexane.

    • Elute this compound with a mixture of n-hexane and diethyl ether (e.g., 97:3, v/v).[6]

    • Dry the eluate with nitrogen and reconstitute in methanol for LC-MS/MS analysis.[6]

Data Presentation

The following tables summarize the quantitative data for the described methods.

Table 1: Performance Characteristics of this compound Separation Methods

ParameterHPLC-FluorescenceLC-MS/MS
Limit of Detection (LOD) ~0.05 µg/L (plasma)[12]0.05 µg/kg (food)[6][15]
Limit of Quantitation (LOQ) 27 pg on column (medical foods)[10]0.16 µg/kg (food)[6][15]
Linear Range 0.1 to 1.0 ng (on column)[10]10–500 ng/mL[6][15]
Recovery 101.6 ± 2.85% (medical foods)[10]80.9% to 119.1% (spiked food)[15]
Precision (CV) < 10% (replicates)[12]-

Visualization of Methodologies

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described experimental protocols.

G Protocol for HPLC with Fluorescence Detection A Plasma/Serum Sample (0.5 mL) + Internal Standard B Protein Precipitation (2 mL Ethanol) A->B C Liquid-Liquid Extraction (4 mL n-Hexane) B->C D Centrifugation (2500 rpm, 5 min) C->D E Collect Hexane Layer & Evaporate D->E F SPE Cleanup (Silica Cartridge) E->F G Elution & Evaporation F->G H Reconstitution in Mobile Phase G->H I HPLC Separation (C18 Column) H->I J Post-Column Reduction (Zinc) I->J K Fluorescence Detection J->K

Protocol for HPLC with Fluorescence Detection.

G Protocol for LC-MS/MS Analysis A Plasma Sample (350 µL) + Internal Standard B Protein Precipitation (175 µL Ethanol) A->B C Centrifugation B->C D Load Supernatant onto SPE Cartridge C->D E Wash SPE Cartridge D->E F Elute this compound E->F G Evaporate & Reconstitute F->G H LC-MS/MS Injection G->H I Tandem MS Detection (MRM) H->I

Protocol for LC-MS/MS Analysis.

G Protocol for Ultrasound-Assisted Extraction A Homogenized Food Sample B Add Extraction Solvent A->B C Ultrasound-Assisted Extraction B->C D Centrifugation & Collect Supernatant C->D E SPE Cleanup (Silica Gel) D->E F Elute with Hexane/Diethyl Ether E->F G Dry & Reconstitute for Analysis F->G

Protocol for Ultrasound-Assisted Extraction.

Conclusion

The selection of an appropriate method for the separation of this compound from other lipids is critical for obtaining accurate and reliable results. For high-sensitivity applications in relatively clean matrices like plasma, HPLC with post-column fluorescence detection is a robust and well-established technique. For complex matrices or when higher specificity is required, LC-MS/MS is the method of choice. Proper sample preparation, including effective extraction and cleanup steps like LLE and SPE, is paramount to minimize matrix effects and ensure the quality of the analytical data. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for the Fluorescence-Based Analysis of Phylloquinone (Vitamin K1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the quantitative analysis of phylloquinone (Vitamin K1) using fluorescence detection. The primary method described is High-Performance Liquid Chromatography (HPLC) coupled with post-column reduction and fluorescence detection, a highly sensitive and widely adopted technique for the determination of this compound in various biological and food matrices.

Principle of Fluorescence Detection

This compound in its native quinone form is not fluorescent. The methodology detailed herein relies on the post-chromatographic chemical reduction of the non-fluorescent this compound to its fluorescent hydroquinone (B1673460) form. This conversion is typically achieved online after the HPLC separation by passing the column eluent through a reactor containing a reducing agent, most commonly metallic zinc. The resulting hydroquinone is then detected by a fluorescence detector, providing high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound using HPLC with fluorescence detection, compiled from various studies. This allows for a direct comparison of the method's performance under different conditions.

ParameterValueMatrixReference
Excitation Wavelength (λex) 244 - 248 nmHuman Plasma/Serum, Food[1][2][3][4]
Emission Wavelength (λem) 418 - 430 nmHuman Plasma/Serum, Food[1][2][3][4]
Limit of Detection (LOD) 0.05 µg/mLVegetables and Fruits[5]
14 pg per injectionFood Samples[6]
25 pg (injected amount)Plasma[7]
Limit of Quantification (LOQ) 0.01 ng/LHuman Serum[1]
0.0625 ng per injection-[1]
Linearity Range 0.09 - 45.0 µg/mLVegetables and Fruits[5]
1.000 - 50.036 ng/mLHuman Plasma[2]
Intra-assay Precision (RSD) 3.0% - 8.2%Human Plasma[8]
Inter-assay Precision (RSD) 8.1% - 16%Human Plasma[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Human Plasma/Serum

This protocol details the extraction and analysis of this compound from human plasma or serum samples using HPLC with post-column zinc reduction and fluorescence detection.[1][8][9]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., Vitamin K1(25) or a proprietary vitamin K derivative)[8][10]

  • HPLC-grade methanol (B129727), ethanol (B145695), n-hexane, and dichloromethane[1][3]

  • Zinc dust (325 mesh)

  • Solid Phase Extraction (SPE) cartridges (e.g., silica-based)[9]

  • Human plasma/serum samples

2. Sample Preparation

  • To 500 µL of plasma or serum, add a known amount of internal standard.[1]

  • Add 2 mL of ethanol to precipitate proteins and vortex.[1]

  • Extract the mixture by adding 4 mL of n-hexane and vortexing for 2 minutes.[1]

  • Centrifuge at 2,500 rpm for 10 minutes to separate the layers.

  • Transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the hexane extraction on the lower aqueous layer and combine the hexane extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small volume of mobile phase or an appropriate solvent for SPE.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a silica (B1680970) SPE cartridge with n-hexane.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering lipids.

    • Elute the this compound with a more polar solvent mixture (e.g., hexane:ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 98:2 v/v) or methanol/dichloromethane.[2][3][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

4. Post-Column Reduction

  • Reactor: A stainless steel column (e.g., 2.1 x 50 mm) dry-packed with zinc dust.[3] This reactor is placed between the analytical column and the fluorescence detector.

  • The eluent from the HPLC column flows through the zinc reactor, where this compound is reduced to its hydroquinone form.

5. Fluorescence Detection

  • Excitation Wavelength: 246 nm.[1]

  • Emission Wavelength: 430 nm.[1]

Protocol 2: Analysis of this compound in Vegetables

This protocol is adapted for the analysis of this compound in vegetable matrices.[5][6]

1. Sample Preparation

  • Homogenize a known weight of the vegetable sample.

  • Extract the homogenate with n-hexane. Sonication can be used to improve extraction efficiency.[6]

  • Centrifuge the mixture and collect the hexane supernatant.

  • Perform a solid-phase extraction (SPE) cleanup as described in Protocol 1 to remove pigments and other interferences.[6]

  • Evaporate the purified extract and reconstitute in the mobile phase for HPLC analysis.

2. HPLC and Detection Conditions

  • Follow the HPLC, post-column reduction, and fluorescence detection parameters as outlined in Protocol 1. Adjustments to the mobile phase composition and gradient may be necessary to optimize the separation of this compound from matrix-specific interferences.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HPLC with fluorescence detection.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample (Plasma, Vegetable) Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC Reduction Post-Column Reduction (Zinc Reactor) HPLC->Reduction Detection Fluorescence Detection (Ex: 246 nm, Em: 430 nm) Reduction->Detection Quant Quantification Detection->Quant G This compound This compound (Quinone) Non-Fluorescent Hydroquinone Hydroquinone Fluorescent This compound->Hydroquinone Post-Column Reduction (e.g., Zinc)

References

Application Notes and Protocols for In Vitro Assays of Phylloquinone-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone, also known as vitamin K1, is an essential cofactor for a group of enzymes that catalyze the post-translational modification of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues in vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, which are involved in vital physiological processes including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2][3] The key enzymes in this process are Gamma-Glutamyl Carboxylase (GGCX) and Vitamin K Epoxide Reductase (VKOR).[4][5] Dysregulation of these enzymes is linked to various diseases, making them important targets for drug discovery and development.[1][4]

These application notes provide detailed protocols for various in vitro assays to study the activity and inhibition of GGCX and VKOR, aiding in basic research and the development of novel therapeutics.

The Vitamin K Cycle: The Core Signaling Pathway

The functional interplay of GGCX and VKOR is best understood within the context of the Vitamin K cycle, which occurs in the endoplasmic reticulum.[1][2] This cycle ensures the continuous supply of the reduced form of vitamin K (vitamin K hydroquinone, KH2), the active cofactor for GGCX.[1] GGCX utilizes KH2 to carboxylate VKDPs, a process during which KH2 is oxidized to vitamin K 2,3-epoxide (KO).[2][6][7] VKOR then reduces KO back to vitamin K quinone, which is subsequently reduced to KH2, thus completing the cycle.[2] The anticoagulant drug warfarin (B611796) exerts its effect by inhibiting VKOR.[2]

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum VK_quinone Vitamin K (Quinone) VKR Vitamin K Reductase (Warfarin-resistant) VK_quinone->VKR KH2 Reduced Vitamin K (KH2, Hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) KH2->GGCX Cofactor KO Vitamin K Epoxide (KO) VKOR Vitamin K Epoxide Reductase (VKOR) KO->VKOR GGCX->KO Oxidation Gla VKDP-Gla (Active) GGCX->Gla Carboxylation VKOR->VK_quinone Reduction VKR->KH2 Glu VKDP-Glu Glu->GGCX Substrate Warfarin Warfarin Warfarin->VKOR Inhibition

The Vitamin K Cycle

I. Gamma-Glutamyl Carboxylase (GGCX) Assays

GGCX is the central enzyme that performs the vitamin K-dependent carboxylation. Several in vitro methods have been developed to measure its activity.

Application Note 1: Radiometric Assay for GGCX Activity

This assay provides a highly sensitive method to directly measure the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a peptide substrate.

Workflow:

Radiometric_Assay_Workflow A Prepare Reaction Mix (Buffer, DTT, KH2, Peptide Substrate) B Add GGCX Source (e.g., Microsomes) A->B C Add NaH14CO3 B->C D Incubate at 37°C C->D E Stop Reaction (e.g., cold TCA) D->E F Boil to Remove Unincorporated 14CO2 E->F G Precipitate & Wash Carboxylated Peptide F->G H Measure Radioactivity (Scintillation Counting) G->H

Workflow for the Radiometric GGCX Activity Assay

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, dithiothreitol (B142953) (DTT), reduced vitamin K (KH2), and a peptide substrate (e.g., FLEEL).[1]

  • Enzyme Addition: Initiate the reaction by adding the GGCX-containing sample, such as a microsomal preparation.[1]

  • Radiolabeling: Add NaH¹⁴CO₃ to the reaction mixture.[1]

  • Incubation: Incubate the reaction at 37°C for a specified time.[1]

  • Reaction Termination: Stop the reaction by adding an equal volume of cold trichloroacetic acid (TCA).[1]

  • Removal of Unincorporated Radiolabel: Boil the sample to remove any unincorporated ¹⁴CO₂.[1]

  • Peptide Precipitation and Washing: Precipitate the carboxylated peptide and wash it to remove any remaining unincorporated radiolabel.[1]

  • Quantification: Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.[1]

Application Note 2: HPLC-Based Fluorescence Assay for GGCX Activity

This method offers a non-radioactive alternative by using a fluorescently labeled peptide substrate. The carboxylated and uncarboxylated forms of the peptide are separated by HPLC and quantified by fluorescence detection.

Workflow:

HPLC_Assay_Workflow A Prepare Reaction Mix (Buffer, DTT, KH2, Fluorescent Peptide Substrate) B Add GGCX Source (e.g., Microsomes) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Inject into HPLC D->E F Separate Carboxylated & Uncarboxylated Peptides E->F G Quantify by Fluorescence F->G

Workflow for the HPLC-based GGCX Activity Assay

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer, DTT, KH2, and a fluorescently labeled peptide substrate (e.g., FITC-FLEEL).[1][8]

  • Enzyme Addition: Add the GGCX-containing microsomal preparation to initiate the reaction.[1]

  • Incubation: Incubate the reaction at 37°C for a defined period.[1]

  • Reaction Quenching: Stop the reaction, for instance, by adding a quenching solution or by rapid freezing.[1]

  • HPLC Analysis: Inject the reaction mixture into an HPLC system.[1]

  • Separation: Separate the carboxylated and uncarboxylated peptides using a suitable solvent gradient (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).[1]

  • Detection: Quantify the separated peptides using a fluorescence detector.

Application Note 3: Cell-Based ELISA for GGCX Activity

This assay measures GGCX activity within a cellular context by quantifying the amount of a carboxylated reporter protein secreted into the cell culture medium.[1] This approach is well-suited for high-throughput screening (HTS).[6]

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) that stably expresses a reporter protein containing a Gla domain (e.g., from Factor IX) fused to a stable protein backbone.[2][6]

  • Compound Treatment: Treat the cells with test compounds at various concentrations.[8]

  • Induction of Carboxylation: Add this compound (Vitamin K1) to the cell culture medium to stimulate carboxylation.[8]

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatant.[2][8]

  • ELISA: Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA.[2]

II. Vitamin K Epoxide Reductase (VKOR) Assays

VKOR is the target of the widely used anticoagulant warfarin.[4] Assays for VKOR are crucial for screening new anticoagulant drugs and for studying warfarin resistance.

Application Note 4: DTT-Driven In Vitro VKOR Assay

This is a classic in vitro assay that measures the conversion of vitamin K epoxide (KO) to vitamin K, using dithiothreitol (DTT) as an artificial reducing agent.[9][10]

Protocol:

  • Microsome Preparation: Isolate microsomes from cells expressing VKOR.[11]

  • Inhibitor Pre-incubation: Pre-incubate the microsomes with various concentrations of an inhibitor (e.g., warfarin) on ice.[11]

  • Reaction Initiation: Start the reaction by adding a reaction buffer containing DTT and KO.

  • Incubation: Incubate the reaction at 30°C.[11]

  • Extraction: Stop the reaction and extract the vitamin K metabolites using an organic solvent mixture (e.g., isopropanol/hexane).[11]

  • HPLC Analysis: Dry the organic phase, redissolve the residue in a suitable solvent like methanol, and analyze the conversion of KO to vitamin K by reverse-phase HPLC.[11][12]

Application Note 5: Cell-Based VKOR Inhibition Assay

This assay assesses the ability of compounds to inhibit VKOR activity within a cellular environment.[4]

Protocol:

  • Cell Culture and Transfection: Use a cell line, such as HEK293, and transfect it with a construct containing the VKOR gene.[4][11] A reporter system, like a chimeric FIXgla-Protein C gene, can be co-expressed to measure the carboxylation output.[11]

  • Compound Treatment: Treat the transfected cells with a range of concentrations of the test compounds.[4]

  • Incubation: Incubate the cells for a sufficient period to allow for compound interaction and effects on the vitamin K cycle.

  • Sample Analysis: Measure the level of carboxylated reporter protein secreted into the medium using an ELISA.[11] The inhibition of VKOR will lead to a decrease in the carboxylation of the reporter protein.

Quantitative Data Summary

The following tables summarize key quantitative data for inhibitors of this compound-dependent enzymes from published studies.

Table 1: IC50 Values for VKOR Inhibitors

CompoundAssay TypeCell LineIC50 (µM)Reference
WarfarinCell-BasedHEK2930.0061[4]
A114Cell-BasedHEK2935.51[4]
A116Cell-BasedHEK2935.53[4]
LansoprazoleCell-BasedHEK293~10 (inhibition at this concentration)[13]
NitazoxanideCell-BasedHEK293~10 (inhibition at this concentration)[13]

Table 2: Kinetic Parameters for VKORC1

SubstrateParameterValueAssay ConditionsReference
K1>OKmVaries with DTT concentrationDTT-driven in vitro assay[14]
DTTKmVaries with K1>O concentrationDTT-driven in vitro assay[14]
WarfarinKiCondition-independent valueDTT-driven in vitro assay[9][10]

Note: IC50 values are highly dependent on assay conditions. It is recommended to determine these values under standardized conditions for accurate comparison. The Ki for warfarin is considered a more robust measure of its inhibitory potential than IC50.[9][10]

Conclusion

The in vitro assays described provide a robust toolkit for researchers studying this compound-dependent enzymes. The choice of assay will depend on the specific research question, available resources, and desired throughput. These methods are fundamental for understanding the mechanism of these critical enzymes and for the discovery and characterization of new therapeutic agents targeting the vitamin K cycle.

References

Application Notes and Protocols for the Synthesis of Deuterated Phylloquinone Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated phylloquinone (Vitamin K1) serves as an indispensable internal standard for mass spectrometry-based quantification of endogenous this compound in biological matrices. Its use significantly enhances the accuracy and precision of analytical methods by correcting for analyte loss during sample preparation and variations in instrument response. This document provides detailed protocols for the chemical synthesis of deuterated this compound standards, focusing on the preparation of d7-phylloquinone, a commonly used analogue with deuterium (B1214612) labels on the aromatic ring and the methyl group.

Overview of Synthetic Strategies

The synthesis of deuterated this compound is a multi-step process that typically involves:

  • Deuteration of a suitable precursor: This can be achieved on a precursor to the naphthoquinone ring, such as 2-methylnaphthalene (B46627).

  • Formation of the deuterated menadione (B1676200) core: The deuterated precursor is converted into deuterated 2-methyl-1,4-naphthoquinone (menadione).

  • Coupling with the phytol (B49457) side chain: The deuterated menadione, or its reduced form (menadiol), is coupled with a phytol derivative to yield the final deuterated this compound.

An alternative biosynthetic approach involves growing plants in a deuterated environment, which is also briefly discussed.[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of d7-Phylloquinone

This protocol outlines a plausible synthetic route to d7-phylloquinone, combining methods for deuteration, menadione synthesis, and side-chain coupling.

Part A: Synthesis of d4-2-Methylnaphthalene via High-Temperature Deuteration

This step focuses on deuterating the aromatic ring of 2-methylnaphthalene.

  • Materials:

    • 2-Methylnaphthalene

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • Sodium deuteroxide (NaOD) in D₂O (40 wt. %) or Sodium Carbonate (Na₂CO₃)

    • High-pressure batch reactor (e.g., made of Hastelloy® C-22)

    • Hexane

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Rotary evaporator

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Place 2-methylnaphthalene and a catalytic amount of NaOD or Na₂CO₃ into the high-pressure reactor.

    • Add a sufficient volume of D₂O to the reactor.

    • Seal the reactor and heat to 400-450 °C for a specified duration to achieve high deuteration efficiency.[1][2] Optimal reaction time should be determined empirically.

    • After cooling the reactor to room temperature, extract the deuterated 2-methylnaphthalene with hexane.

    • Wash the organic phase with water to remove any remaining catalyst.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Analyze the product by GC-MS to confirm the incorporation of deuterium and determine the isotopic distribution. High deuteration efficiencies, approaching 100%, have been reported under these conditions.[1][2]

Part B: Oxidation of d4-2-Methylnaphthalene to d4-Menadione

This step converts the deuterated aromatic precursor into the corresponding quinone.

  • Materials:

    • d4-2-Methylnaphthalene (from Part A)

    • Chromium trioxide (CrO₃)

    • Glacial acetic acid

    • Ice-cold water

    • Filtration apparatus

  • Procedure:

    • Dissolve the d4-2-methylnaphthalene in glacial acetic acid in a round-bottom flask.

    • Slowly add a solution of chromium trioxide in aqueous acetic acid to the reaction mixture while maintaining the temperature between 30-65 °C.

    • After the addition is complete, heat the mixture to approximately 60-65 °C for 1 hour.

    • Cool the reaction mixture and pour it into a larger volume of ice-cold water to precipitate the product.

    • Collect the yellow crystalline product, d4-menadione, by filtration, wash with water, and dry. Yields for the non-deuterated synthesis are reported to be in the range of 38-42%.

Part C: Synthesis of d7-Phylloquinone via Grignard Reaction and Condensation

This part describes the introduction of a d3-methyl group and subsequent coupling with the phytol side chain. An alternative to Part A and B would be to start with a brominated naphthoquinone derivative, introduce the d3-methyl group via a Grignard reaction with CD₃MgBr, and then couple with phytol. For this protocol, we will assume the use of d4-menadione from Part B and introduce the d3-methyl group in a later conceptual step for clarity, though in practice, synthesis of d3-menadione would be a more direct route. A more common laboratory synthesis involves the condensation of menadiol (B113456) with phytol.

  • Materials:

  • Procedure:

    • Reduction of d4-Menadione to d4-Menadiol:

      • In a reaction vessel, dissolve d4-menadione in a suitable solvent like diethyl ether or aqueous methanol.

      • Add a solution of sodium dithionite in water portion-wise until the yellow color of the quinone disappears, indicating the formation of the hydroquinone (B1673460) (menadiol).

      • Extract the d4-menadiol into an organic solvent, dry the organic layer, and use it immediately in the next step as menadiols are prone to oxidation.

    • Condensation with Isophytol:

      • Dissolve the crude d4-menadiol and isophytol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the mixture in an ice bath.

      • Slowly add boron trifluoride diethyl etherate as a catalyst.

      • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

    • Workup and Purification:

      • Once the reaction is complete, quench it by adding water.

      • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

      • Concentrate the crude product under reduced pressure.

      • Purify the crude d4-phylloquinone by silica gel column chromatography using a hexane-ethyl acetate gradient. Note that this reaction often produces a mixture of isomers and byproducts, leading to low yields of the desired product (often <30%).

    • Final Purification:

      • Further purify the product using preparative HPLC to isolate the desired deuterated this compound standard.

    • Characterization:

      • Confirm the identity and isotopic enrichment of the final product using LC-MS/MS and NMR spectroscopy.

Note on d7-labeling: To obtain d7-phylloquinone, one would ideally start with a deuterated precursor that leads to d4 on the aromatic ring and d3 on the methyl group. A practical approach would be to synthesize d3-menadione separately (e.g., from 1,4-naphthoquinone (B94277) and a deuterated methyl source) and then carry out a deuteration of the aromatic ring, or vice-versa. The protocol above illustrates the general steps involved. Commercially available d7-phylloquinone standards are typically deuterated on the naphthoquinone ring (d4) and the 2-methyl group (d3).

Protocol 2: Biosynthetic Production of Deuterated this compound

This method provides an alternative to chemical synthesis for obtaining intrinsically labeled this compound.

  • Principle: Plants are grown in a hydroponic system using deuterium oxide (D₂O) as the source of water. The deuterium is incorporated into various plant constituents, including this compound, during their biosynthesis.[3]

  • Procedure:

    • Grow a plant species known to be a good source of this compound (e.g., broccoli or collard greens) in a hydroponic growth chamber.[3]

    • Use a nutrient solution prepared with a specific atom percentage of deuterium oxide (e.g., 31 atom % D₂O).[3]

    • After a sufficient growth period, harvest the plant material.

    • Extract the deuterated this compound from the plant tissue using liquid-liquid extraction.

    • Purify the extracted compound using solid-phase extraction and reversed-phase HPLC.[3]

  • Advantages: This method produces this compound that is labeled within its natural food matrix, which can be particularly useful for bioavailability studies.

  • Disadvantages: The degree and position of labeling are not as precisely controlled as in chemical synthesis, resulting in a distribution of isotopomers.

Data Presentation

The following tables summarize key quantitative data related to the analysis and characterization of deuterated this compound standards, as specific yields for the synthetic protocols are highly variable and often not reported in detail in the literature.

Table 1: Analytical Performance of Deuterated this compound Standards in Plasma

ParameterUnlabeled this compoundDeuterated this compoundReference
Linearity (R) 0.9990.999[4]
Minimum Detectable Concentration (pmol/injection) 0.050.08[4]
Average Recovery (%) 96.796.2[4]
Relative Standard Deviation (RSD) (%) 5.46.6[4]

Table 2: Isotopic Distribution of Biosynthetically Labeled this compound

SourceMost Abundant Labeled Isotopomers (m/z)Percentage of Total Labeled this compoundReference
Deuterium-labeled collard greens459-46364%[4][5]
Deuterium-labeled broccoli452-467 (most abundant at 458)14.1% (for m/z 458)[3]

Visualizations

Diagram 1: Chemical Synthesis Workflow for d7-Phylloquinone

G A0 2-Methylnaphthalene A1 d4-2-Methylnaphthalene A0->A1 D2O, NaOD, 450°C B0 d4-2-Methylnaphthalene B1 d4-Menadione B0->B1 CrO3, Acetic Acid C0 d4-Menadione C1 d4-Menadiol C0->C1 Na2S2O4 (Reduction) C3 Crude d4-Phylloquinone C1->C3 BF3.OEt2 (Condensation) C2 Isophytol C2->C3 C4 Purified d4-Phylloquinone C3->C4 HPLC Purification

Caption: Workflow for the chemical synthesis of deuterated this compound.

Diagram 2: Biosynthetic Labeling Workflow

G Start Plant Seedlings (e.g., Broccoli) Hydroponics Hydroponic Growth with D2O Nutrient Solution Start->Hydroponics Harvest Harvest Plant Material Hydroponics->Harvest Extraction Liquid-Liquid Extraction Harvest->Extraction Purification Solid-Phase Extraction and HPLC Extraction->Purification FinalProduct Intrinsically Labeled Deuterated this compound Purification->FinalProduct

Caption: Workflow for the biosynthetic labeling of this compound.

Diagram 3: General Synthetic Pathway of this compound

G Chorismate Chorismate DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA Multiple Steps PNQ 2-Phytyl-1,4-naphthoquinone DHNA->PNQ DHNA phytyltransferase Phytyl_DP Phytyl-diphosphate Phytyl_DP->PNQ This compound This compound (Vitamin K1) PNQ->this compound Methylation

Caption: Biosynthetic pathway of this compound in plants.

References

Application Notes and Protocols for the Determination of Phylloquinone (Vitamin K1) in Olive Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone, also known as vitamin K1, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. Olive oil, a staple in the Mediterranean diet, is a significant dietary source of this compound.[1][2] Accurate quantification of this compound in olive oil is essential for nutritional assessment, quality control, and clinical research. This document provides detailed application notes and standardized protocols for the determination of this compound in olive oil using various analytical techniques. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) detection, as well as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The concentration of this compound in olive oil can vary depending on factors such as the olive variety, ripeness, extraction process, and storage conditions. The following tables summarize quantitative data from various studies, providing an overview of expected concentrations and method performance characteristics.

Table 1: this compound Content in Olive Oil Reported in Various Studies

Olive Oil TypeThis compound Concentration (µ g/100g )Analytical MethodReference
Not Specified55HPLC[1]
Not Specified12.7 - 18.9RP-HPLC-UV[3][4]
Extra Virgin60 - 348Not Specified[1][2]
Not Specified83 (average)Not Specified[1]
Refined/CheaperLower than Extra VirginNot Specified[5]

Table 2: Method Validation Parameters for this compound Analysis

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
LC-MS/MS0.05 µg/kg0.16 µg/kg80.9 - 119.1> 0.9988[1]
HPLC-DAD-FLD0.009 - 2.166 µg/g-96.0 - 102.9-[4]
LC-ESI-MS/MS-0.5 µ g/100g 94 - 125-[6]

Experimental Workflows

The general workflow for determining this compound in olive oil involves sample preparation, including extraction and purification, followed by chromatographic separation and detection.

This compound Analysis Workflow Sample Olive Oil Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Dissolution in organic solvent Purification Purification/ Clean-up Extraction->Purification Isolate lipid fraction Analysis Chromatographic Analysis (HPLC or LC-MS/MS) Purification->Analysis Inject purified extract Quantification Data Acquisition & Quantification Analysis->Quantification Detection

Caption: General experimental workflow for this compound analysis in olive oil.

Experimental Protocols

Protocol 1: Determination of this compound by HPLC with UV Detection

This protocol outlines a common method for quantifying this compound using reversed-phase HPLC with UV detection.

1. Sample Preparation: Direct Injection

  • Accurately weigh approximately 1 g of olive oil into a 10 mL volumetric flask.

  • Dissolve the oil in and dilute to volume with n-hexane or an appropriate mobile phase component.

  • Vortex the solution until homogeneous.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 µ-Bondapak column (10 µm, 300 × 3.9 mm) or equivalent.[3][4]

  • Mobile Phase: Acetonitrile/Dichloromethane/Methanol (60:20:20, v/v/v).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20 °C.[3][4]

  • Detection Wavelength: 248 nm.[3][4]

  • Injection Volume: 20 µL.

3. Quantification

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase or hexane (B92381).

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared olive oil sample.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of this compound by HPLC with Fluorescence Detection (FLD) after Post-Column Reduction

This method offers enhanced sensitivity and selectivity compared to UV detection. It involves the post-column chemical reduction of this compound to its fluorescent hydroquinone (B1673460) form.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Dissolve a known amount of olive oil in hexane.

  • Apply the solution to a silica (B1680970) SPE cartridge preconditioned with hexane.

  • Wash the cartridge with hexane to remove non-polar lipids.

  • Elute the this compound fraction with a more polar solvent mixture, such as hexane/diethyl ether (96:4, v/v).[5]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

SPE Workflow Start Dissolved Olive Oil in Hexane Condition Condition Silica SPE Cartridge with Hexane Start->Condition Load Load Sample Condition->Load Wash Wash with Hexane (Remove Lipids) Load->Wash Elute Elute this compound (Hexane/Diethyl Ether) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for HPLC-FLD Reconstitute->End

Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up.

2. Chromatographic and Post-Column Reaction Conditions

  • HPLC System: A standard HPLC system coupled with a post-column reaction module and a fluorescence detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: Isocratic or gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

  • Post-Column Reduction: After separation on the column, the eluent is mixed with a reducing agent (e.g., zinc metal in a reactor column) to convert this compound to its fluorescent form.

  • Fluorescence Detector: Excitation wavelength around 243 nm and emission wavelength around 430 nm.

3. Quantification

  • Quantification is performed using an external calibration curve generated from this compound standards that have also undergone post-column reduction.

Protocol 3: Determination of this compound by LC-MS/MS

This method provides the highest sensitivity and specificity, making it ideal for detecting low concentrations of this compound and for complex matrices.

1. Sample Preparation: Ultrasound-Assisted Extraction (UAE) and SPE

  • Extraction:

    • Mix the olive oil sample with an extraction solvent.

    • Perform ultrasound-assisted extraction under optimized conditions (e.g., 50 °C for 50 minutes with a material-to-liquid ratio of 1:70 g/mL).[1]

  • Purification:

    • Use a solid-phase extraction (SPE) clean-up step similar to Protocol 2 to remove interfering matrix components.[1]

    • Elute with a mixture such as hexane/anhydrous ether (97:3, v/v).[1]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: ZORBAX SB-C18 column (50 mm × 2.1 mm, 1.8 µm) or similar.[1]

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.01% formic acid.

    • B: Methanol with 0.01% formic acid and 2.5 mmol/L ammonium (B1175870) formate.[1]

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

3. Quantification

  • Quantification is typically performed using an internal standard (e.g., a deuterated form of this compound) to correct for matrix effects and variations in instrument response.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Concluding Remarks

The choice of analytical method for the determination of this compound in olive oil depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. For routine quality control, HPLC-UV may be sufficient. For research applications requiring higher sensitivity and the ability to analyze complex matrices, HPLC-FLD with post-column reduction or LC-MS/MS are the preferred methods. Proper method validation is crucial to ensure accurate and reliable results.

References

Quantification of Phylloquinone in Fermented Food Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone, the primary dietary form of vitamin K, plays a crucial role in blood coagulation and bone metabolism.[1] While abundant in green leafy vegetables, fermented foods also serve as a significant source of this vital nutrient.[2] The fermentation process can influence the this compound content of the final product, making accurate quantification essential for nutritional assessment and understanding its contribution to human health.[3] This document provides detailed application notes and protocols for the quantification of this compound in various fermented food products, including cheese, natto, kimchi, sauerkraut, and kefir. The methodologies described herein are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the most common and reliable techniques for vitamin K analysis.[4][5]

Quantitative Data Summary

The this compound content in fermented foods can vary significantly depending on the raw materials, starter cultures, and fermentation conditions. The following tables summarize the quantitative data for this compound in several common fermented food products.

Table 1: this compound Content in Various Cheeses

Cheese TypeThis compound (µ g/100g )Reference(s)
Cheddar0.7 - 2.4[4][6]
Gouda1.9 - 2.1[4]
Blue Cheese1.3 - 2.0[4]
Soft Cheese (e.g., Brie)0.5 - 1.1[4]
Hard Cheese (e.g., Parmesan)0.9 - 1.5[5]
FetaNot typically reported
MozzarellaNot typically reported

Table 2: this compound Content in Other Fermented Foods

Food ProductThis compound (µ g/100g )Reference(s)
Natto (fermented soybeans)19.6 - 40.4[2][7][8]
Kimchi (fermented cabbage)~42[7][9]
Sauerkraut (fermented cabbage)~5[10]
Kefir (fermented milk)~5[7][9]

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust extraction and analytical methods. The following protocols provide detailed procedures for sample preparation and analysis using HPLC and LC-MS/MS.

Experimental Workflow

experimental_workflow start Fermented Food Sample homogenize Homogenization start->homogenize extract Solvent Extraction homogenize->extract purify Purification (SPE) extract->purify analyze HPLC or LC-MS/MS Analysis purify->analyze quantify Quantification analyze->quantify end This compound Concentration quantify->end vitamin_k_cycle cluster_enzymes VK This compound (K) VKH2 Hydroquinone (KH2) (Active form) VK->VKH2  Vitamin K Reductase VKO Epoxide (KO) VKH2->VKO Carboxylation γ-Glutamyl Carboxylation VKH2->Carboxylation VKO->VK   VKOR VKOR VKO->VKOR Carboxylation->VKO GGCX GGCX Carboxylation->GGCX VKOR->VK Proteins Vitamin K-dependent Proteins (Inactive) GGCX->Proteins CarboxylatedProteins Carboxylated Proteins (Active) Proteins->CarboxylatedProteins

References

Application Notes and Protocols for Phylloquinone (Vitamin K1) Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of phylloquinone (Vitamin K1) in serum. The protocols are based on established and validated methods from the scientific literature, offering robust and reliable procedures for accurate analysis. The low concentration of this compound in serum necessitates efficient sample preparation to eliminate potential interferants prior to analysis.[1]

The most common sample preparation techniques involve protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), often used in combination to achieve the desired sensitivity and selectivity.[2][3] Subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) after post-column reduction, or with tandem mass spectrometry (LC-MS/MS).[2][4]

Core Sample Preparation Techniques

Effective sample preparation is critical for the accurate quantification of this compound in serum. Due to its lipophilic nature and low endogenous concentrations, the primary goals of sample preparation are to release this compound from matrix components, remove interfering substances like proteins and phospholipids, and concentrate the analyte of interest.[3][5]

Protein Precipitation

Protein precipitation is often the initial step to remove the bulk of proteins from the serum sample. This is typically achieved by adding a water-miscible organic solvent, such as ethanol (B145695) or acetonitrile.[2][5] This process denatures and precipitates the proteins, which can then be separated by centrifugation.

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique to extract the lipophilic this compound from the aqueous serum matrix into an immiscible organic solvent.[3] Common extraction solvents include hexane (B92381), heptane (B126788), and isooctane.[3][6] This method provides good selectivity and sample clean-up; however, multiple extraction steps may be necessary to ensure high recovery.[3][7]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration following initial extraction steps.[2][7] For this compound analysis, silica-based SPE cartridges are commonly employed.[1][2] The sample extract is loaded onto the cartridge, interfering compounds are washed away, and the purified this compound is then eluted with a suitable solvent mixture.[1][2]

Experimental Protocols

Below are detailed protocols for common sample preparation methods for this compound analysis in serum.

Protocol 1: Combined Liquid-Liquid Extraction and Solid-Phase Extraction

This protocol combines LLE and SPE for a thorough clean-up, suitable for sensitive analytical methods like LC-MS/MS.[1][2]

Materials:

  • Serum sample

  • Internal standard (IS) solution (e.g., this compound-D7)[1]

  • Ethanol (with 0.01% BHT as an antioxidant)[1]

  • n-Hexane[1][2]

  • Diethyl ether[1][2]

  • Silica (B1680970) SPE cartridges (e.g., 100 mg, 1 mL)[1]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To 200 µL of serum in a glass tube, add 10 µL of the internal standard solution.[1]

  • Protein Precipitation: Add 200 µL of ethanol (containing 0.01% BHT). Vortex briefly to mix.[1]

  • Liquid-Liquid Extraction:

    • Add 1,000 µL of n-hexane to the tube.[1]

    • Vortex vigorously for 5 minutes.[2]

    • Centrifuge at 5,000 rpm for 3 minutes to separate the phases.[1]

    • Carefully transfer 600 µL of the upper hexane layer to a new tube.[1]

  • Evaporation: Evaporate the hexane extract to dryness under a stream of nitrogen at a temperature not exceeding 50°C.[2]

  • Reconstitution: Reconstitute the dried extract in 1,000 µL of n-hexane.[1]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning/Equilibration: Condition a silica SPE cartridge with 1 mL of hexane:diethyl ether (1:1), followed by 3 x 1 mL of hexane.[1]

    • Loading: Load the entire 1 mL of the reconstituted sample onto the conditioned cartridge.[1]

    • Washing: Wash the cartridge with 3 x 1 mL of hexane to remove non-polar interferences.[1]

    • Elution: Elute the this compound with 1 mL of hexane:diethyl ether (97:3).[1]

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase).

Protocol 2: Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional LLE that uses a solid support material.

Materials:

  • Serum sample

  • Internal standard (IS) solution

  • Isopropanol (IPA)

  • Heptane

  • Butylated Hydroxytoluene (BHT)[6]

  • ISOLUTE® SLE+ plate (or similar)[6]

  • Positive pressure manifold or centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of serum, add 10 µL of the IS solution. Let it stand for 1 hour to equilibrate.[6]

    • Add 400 µL of IPA:Heptane (1:3) containing 1 mg/mL BHT and mix thoroughly.[6]

  • Sample Loading:

    • Transfer 500 µL of the pre-treated sample onto the ISOLUTE® SLE+ plate.[6]

    • Apply a short pulse of positive pressure (e.g., 5 psi for 3-5 seconds) to initiate flow and allow the sample to absorb for 5 minutes.[6]

  • Analyte Extraction:

    • Add 500 µL of heptane and allow it to flow under gravity for 5 minutes.[6]

    • Repeat with a second 500 µL aliquot of heptane and allow it to flow for another 5 minutes.[6]

    • Apply a final pulse of positive pressure (e.g., 10 psi for 10-20 seconds) to elute the remaining solvent.[6]

  • Post-extraction:

    • Evaporate the extracts at room temperature.[6]

    • Reconstitute the residue in 150 µL of IPA prior to injection.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated methods for this compound analysis in serum.

MethodSample VolumeKey Preparation StepsLOQRecoveryIntra-assay CV (%)Inter-assay CV (%)Reference
LLE-SPE-LDTD-MS/MS200 µLLLE (Hexane), SPE (Silica)Not ReportedNot ReportedNot ReportedNot Reported[1]
SPE-UPLC-MS/MS200 µLPRiME µElution SPE0.05 ng/mLNot Reported≤20% at LLMINot Reported
LLE-SPE-LC-MS/MS500 µLLLE (Hexane), SPE (Silica)0.03-0.05 ng/mL (depending on analyte)102.6-108.3%2.3-10.4%7.4-12.8%[2]
HPLC-FLD0.25 mLLLE, SPENot explicitly stated, sensitive to 4 fmolGood agreement with EQA scheme3.0-8.2%8.1-16%[4]
LC-MS/MS100 µLProtein Precipitation (Acetonitrile), HybridSPE6.1 pg/mL98-107%3.0-6.8%3.0-5.8%[5]
HPLC-FLDNot specifiedLLE, SPE0.14 nmol/L>90%3.8-7.0%8.7-9.0%[8]
Online SPE-LC-MS/MSNot specifiedOnline SPE0.05 nmol/LNot ReportedNot ReportedNot Reported[9]

LOQ: Limit of Quantitation; CV: Coefficient of Variation; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LDTD: Laser Diode Thermal Desorption; UPLC: Ultra-Performance Liquid Chromatography; MS/MS: Tandem Mass Spectrometry; FLD: Fluorescence Detection; LLMI: Lower Limit of the Measuring Interval; EQA: External Quality Assurance.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the sample preparation of this compound from serum, combining protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Phylloquinone_Sample_Prep Serum Serum Sample (e.g., 200-500 µL) IS Add Internal Standard (e.g., this compound-D7) Serum->IS PP Protein Precipitation (e.g., Ethanol) IS->PP Centrifuge1 Centrifugation PP->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 LLE Liquid-Liquid Extraction (e.g., n-Hexane) Supernatant1->LLE Centrifuge2 Phase Separation (Centrifugation) LLE->Centrifuge2 OrganicLayer Collect Organic Layer (Hexane) Centrifuge2->OrganicLayer Evaporation1 Evaporation to Dryness (Nitrogen Stream) OrganicLayer->Evaporation1 Reconstitution1 Reconstitution (e.g., Hexane) Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Reconstitution1->SPE Wash Wash (e.g., Hexane) SPE->Wash Load Elute Elution (e.g., Hexane:Diethyl Ether) Wash->Elute Evaporation2 Final Evaporation Elute->Evaporation2 Reconstitution2 Final Reconstitution (Mobile Phase) Evaporation2->Reconstitution2 Analysis LC-MS/MS or HPLC-FLD Analysis Reconstitution2->Analysis

Caption: General workflow for this compound sample preparation from serum.

References

Application Notes and Protocols for the Development of Monoclonal Antibodies for Phylloquinone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone (Vitamin K1) is a critical fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate quantification of this compound in biological matrices is vital for clinical diagnostics, nutritional assessment, and pharmaceutical research. While chromatographic methods like HPLC are considered the gold standard, immunoassays, particularly those employing monoclonal antibodies (mAbs), offer a high-throughput and potentially more accessible alternative. However, the development of reliable immunoassays for small molecules like this compound presents unique challenges, primarily due to the haptenic nature of the molecule and the potential for cross-reactivity with other vitamin K analogs.

These application notes provide a comprehensive guide to the development of specific and high-affinity monoclonal antibodies against this compound and their application in a competitive enzyme-linked immunosorbent assay (ELISA). The protocols outlined below cover antigen preparation, antibody production and characterization, and the development and validation of a quantitative immunoassay.

Data Presentation

Table 1: Characteristics of a Representative Anti-Phylloquinone Monoclonal Antibody
ParameterValueMethod
Antibody ID PK-mAb-123-
Isotype IgG1, kappaIsotyping ELISA
Affinity (Kd) 1.5 x 10⁻⁹ MAffinity ELISA
Immunogen This compound-KLH-
Specificity High for this compoundCompetitive ELISA
Table 2: Performance of a Competitive ELISA for this compound
ParameterResult
Assay Range 0.1 - 10 ng/mL
IC50 1.2 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Intra-assay Precision (CV%) < 8%
Inter-assay Precision (CV%) < 12%
Table 3: Cross-Reactivity of Anti-Phylloquinone mAb (PK-mAb-123)
CompoundStructure% Cross-Reactivity
This compound (Vitamin K1) 2-methyl-3-phytyl-1,4-naphthoquinone100%
Menaquinone-4 (MK-4) 2-methyl-3-geranylgeranyl-1,4-naphthoquinone< 5%
Menaquinone-7 (MK-7) 2-methyl-3-farnesylgeranylgeranyl-1,4-naphthoquinone< 2%
Menadione (B1676200) (Vitamin K3) 2-methyl-1,4-naphthoquinone< 0.1%
Warfarin 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one< 0.01%

Experimental Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugate (Immunogen)

This compound, as a small molecule (hapten), must be conjugated to a larger carrier protein to elicit a robust immune response. This protocol describes the synthesis of a this compound analog with a carboxylic acid linker and its subsequent conjugation to Keyhole Limpet Hemocyanin (KLH) using carbodiimide (B86325) (EDC-NHS) chemistry.[1]

Materials:

  • This compound

  • Menadione (for synthesis of the analog)

  • Reagents for multi-step organic synthesis to introduce a carboxylic acid side chain to the naphthoquinone ring[1]

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA) for coating antigen preparation

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Synthesis of Carboxy-Functionalized this compound Analog: Synthesize a this compound analog bearing a carboxylic acid side chain. This multi-step synthesis starts from menadione and introduces a linker arm to the naphthoquinone ring, which is then terminated with a carboxyl group.[1]

  • Activation of Carboxyl Group:

    • Dissolve 5 mg of the carboxy-functionalized this compound analog in 1 mL of DMF.

    • Add 10 mg of EDC and 5 mg of NHS to the solution.

    • Incubate for 4 hours at room temperature with gentle stirring, protected from light.

  • Conjugation to Carrier Protein (KLH):

    • Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).

    • Slowly add the activated this compound solution dropwise to the KLH solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with continuous stirring.

  • Purification of the Conjugate:

    • Dialyze the conjugation mixture against PBS (pH 7.4) for 48 hours at 4°C, with at least four changes of buffer to remove unreacted hapten and coupling reagents.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a BCA assay.

    • Confirm successful conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance peaks of both the protein and the this compound analog.

    • The molar substitution ratio (hapten:protein) can be estimated using MALDI-TOF mass spectrometry.

  • Preparation of Coating Antigen: Repeat steps 2-5 using BSA as the carrier protein to create the this compound-BSA conjugate for use in screening and ELISA.

Protocol 2: Monoclonal Antibody Production

This protocol follows the standard hybridoma technology workflow.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • SP2/0-Ag14 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • Complete cell culture medium (e.g., DMEM with 20% FBS, L-glutamine, and antibiotics)

  • 96-well cell culture plates

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH conjugate with an equal volume of FCA.

    • Inject 100 µg of the conjugate per mouse intraperitoneally (i.p.).

    • Administer booster injections of 50 µg of the conjugate emulsified in FIA on days 21 and 42.

    • A final booster of 50 µg of the conjugate in PBS is given i.p. 3-4 days before cell fusion.

  • Cell Fusion:

    • Harvest splenocytes from the immunized mouse.

    • Fuse the splenocytes with SP2/0 myeloma cells at a ratio of 5:1 using PEG.

  • Selection and Cloning:

    • Plate the fused cells in 96-well plates in complete medium.

    • The following day, add HAT medium to select for hybridoma cells.

    • Replenish with fresh HAT medium every 2-3 days for 10-14 days.

    • Once hybridoma colonies are visible, switch to HT medium for one week, and then to complete medium.

  • Screening:

    • Screen the supernatants from wells with growing hybridomas for the presence of anti-phylloquinone antibodies using an indirect ELISA (see Protocol 3).

  • Cloning and Expansion:

    • Expand positive hybridoma clones and subclone by limiting dilution to ensure monoclonality.

    • Cryopreserve positive clones.

    • Produce larger quantities of the monoclonal antibody by in vitro cell culture or in vivo ascites production.

  • Antibody Purification:

    • Purify the monoclonal antibody from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.

Protocol 3: Screening of Hybridomas by Indirect ELISA

Materials:

  • This compound-BSA conjugate

  • 96-well ELISA plates

  • Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Blocking buffer (5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Hybridoma supernatants

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA (1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with 200 µL of blocking buffer for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of hybridoma supernatant to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer) and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm. Wells with a high absorbance are considered positive.

Protocol 4: Characterization of Monoclonal Antibody

1. Affinity Determination by ELISA:

Procedure:

  • Coat a 96-well plate with serial dilutions of the this compound-BSA conjugate (e.g., from 10 µg/mL to 0.1 µg/mL) overnight at 4°C.

  • Wash and block the plate as described in Protocol 3.

  • Add a constant, subsaturating concentration of the purified monoclonal antibody to all wells and incubate for 2 hours at room temperature.

  • Proceed with the secondary antibody and substrate steps as in Protocol 3.

  • Plot the absorbance at 450 nm against the antigen coating concentration. The concentration of antigen that gives 50% of the maximal binding (EC50) is related to the antibody's affinity. The dissociation constant (Kd) can be estimated from this data.

2. Specificity Determination by Competitive ELISA:

Procedure:

  • Coat a 96-well plate with this compound-BSA conjugate at a concentration that gives 80-90% of the maximal signal in a direct ELISA.

  • Prepare serial dilutions of this compound and potential cross-reactants (Menaquinone-4, Menaquinone-7, Menadione, Warfarin) in PBS.

  • In a separate plate or tubes, pre-incubate a constant concentration of the monoclonal antibody with each dilution of the competitor for 1 hour at 37°C.

  • Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate.

  • Incubate for 1 hour at 37°C.

  • Proceed with the washing, secondary antibody, and substrate steps as in Protocol 3.

  • Plot the percentage of inhibition versus the competitor concentration.

  • Determine the IC50 value (concentration of competitor that causes 50% inhibition) for each compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Protocol 5: Quantitative Competitive ELISA for this compound

Materials:

  • Purified anti-phylloquinone monoclonal antibody

  • This compound-HRP conjugate (or use an unconjugated this compound for competition and a secondary HRP-conjugated antibody)

  • 96-well ELISA plates

  • This compound standard solutions

  • Plasma or serum samples

  • Other reagents as in Protocol 3

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the purified anti-phylloquinone mAb (2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking: Wash and block the plate as described in Protocol 3.

  • Competitive Reaction:

    • Add 50 µL of this compound standard solutions or samples to the appropriate wells.

    • Immediately add 50 µL of a fixed concentration of this compound-HRP conjugate to each well.

    • Incubate for 2 hours at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm. The absorbance is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_hybridoma Hybridoma Technology cluster_characterization Antibody Characterization This compound This compound (Hapten) Conjugation EDC-NHS Conjugation This compound->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen This compound-KLH (Immunogen) Conjugation->Immunogen Immunization Mouse Immunization Immunogen->Immunization Fusion Cell Fusion (Splenocytes + Myeloma) Immunization->Fusion Selection HAT Selection Fusion->Selection Screening Screening (ELISA) Selection->Screening Cloning Cloning & Expansion Screening->Cloning Purification Antibody Purification (Protein A/G) Cloning->Purification Affinity Affinity Determination Purification->Affinity Specificity Specificity Testing Purification->Specificity Final_mAb Characterized Anti-Phylloquinone mAb Affinity->Final_mAb Specificity->Final_mAb

Caption: Workflow for the development of anti-phylloquinone monoclonal antibodies.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat plate with anti-phylloquinone mAb Wash1 2. Wash Coating->Wash1 Blocking 3. Block non-specific sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Sample 5. Add Sample or Standard (contains free this compound) Wash2->Sample Conjugate 6. Add this compound-HRP (fixed amount) Wash2->Conjugate Incubate 7. Incubate Conjugate->Incubate Wash3 8. Wash Incubate->Wash3 Substrate 9. Add TMB Substrate Wash3->Substrate Develop 10. Color Development Substrate->Develop Stop 11. Stop Reaction Develop->Stop Read 12. Read Absorbance at 450nm Stop->Read

Caption: Workflow for the competitive ELISA of this compound.

Competitive_ELISA_Principle cluster_low Low this compound in Sample cluster_high High this compound in Sample mAb1 Antibody PK_HRP1 PK-HRP mAb1->PK_HRP1 Binds PK_HRP2 PK-HRP mAb1->PK_HRP2 Binds PK_HRP3 PK-HRP mAb1->PK_HRP3 Binds PK_Sample1 PK Result1 High Signal mAb2 Antibody PK_HRP4 PK-HRP mAb2->PK_HRP4 Binds PK_Sample2 PK mAb2->PK_Sample2 Binds PK_Sample3 PK mAb2->PK_Sample3 Binds PK_Sample4 PK mAb2->PK_Sample4 Binds Result2 Low Signal

Caption: Principle of the competitive ELISA for this compound detection.

References

Troubleshooting & Optimization

Technical Support Center: Phylloquinone (Vitamin K1) Extraction from Oily Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of phylloquinone from oily seeds.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when extracting this compound from oily seeds?

A1: The primary challenges include:

  • Low Yields: this compound is often present in low concentrations in oily seeds.[1]

  • Co-extraction of Lipids: The high oil content of the seeds leads to significant co-extraction of triglycerides and other lipids, which can interfere with downstream analysis.[2][3]

  • Interference from Pigments: Co-extraction of pigments like chlorophylls (B1240455) can complicate quantification.

  • This compound Degradation: Vitamin K1 is sensitive to light, heat, and alkaline conditions, which can lead to degradation during extraction.[4][5]

  • Complex Matrix: The intricate matrix of oily seeds requires robust extraction and purification steps to isolate this compound effectively.[2]

Q2: Which extraction method is most suitable for oily seeds?

A2: The choice of extraction method depends on the specific seed matrix, available equipment, and desired scale. Common methods include:

  • Solvent Extraction: A widely used method employing organic solvents like hexane, ethanol, or a combination of solvents.[6][7] Direct solvent extraction is often effective for legumes.[6]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency and can reduce extraction time and solvent consumption.[2][3][8]

  • Enzyme-Assisted Extraction: The use of enzymes, such as lipases, can help to break down the oil matrix and improve the release of this compound.[9][10] This method is particularly useful for nuts.[6]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, offering a "greener" alternative with high selectivity, though it may result in lower yields compared to solvent extraction with hexane.[7]

Q3: How can I prevent the degradation of this compound during extraction?

A3: To minimize degradation, it is crucial to:

  • Protect from Light: Conduct all extraction and handling steps under subdued or yellow light and store samples in amber vials.[4]

  • Avoid High Temperatures: Use moderate temperatures during extraction and evaporation steps. For instance, an optimal temperature for ultrasound-assisted extraction has been identified as 50°C.[3][8]

  • Avoid Alkaline Conditions: this compound is unstable in alkaline media. Therefore, methods like hot saponification, which are used for other fat-soluble vitamins, are not recommended.[5]

Q4: What are typical concentrations of this compound found in oily seeds?

A4: The this compound content can vary significantly depending on the type of seed. For example, rapeseed and soybean oils contain higher amounts (140-200 µ g/100 g), while almond, sunflower, and sesame oils have lower concentrations (6-15 µ g/100 g).[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield Incomplete cell lysis and extraction.- Increase the solvent-to-sample ratio.[8] - Employ mechanical disruption (e.g., homogenization, sonication) to break up the food matrix.[4] - Optimize extraction time and temperature.[3][8]
Degradation of this compound.- Ensure all procedures are carried out under subdued light.[4] - Avoid exposure to high temperatures and alkaline conditions.[5]
Inefficient purification.- Utilize Solid-Phase Extraction (SPE) for cleanup of the crude extract.[1][8]
Interfering Peaks in Chromatogram Co-extraction of lipids and pigments.- Incorporate a purification step like Solid-Phase Extraction (SPE) using silica (B1680970) cartridges to remove interfering compounds.[1] - For high-lipid samples, an enzymatic hydrolysis step with lipase (B570770) can be employed to break down triglycerides.[3][10]
Contamination from glassware or solvents.- Use high-purity solvents and thoroughly clean all glassware.
Poor Reproducibility Inconsistent sample preparation.- Ensure uniform particle size of the ground seed material. - Maintain consistent extraction parameters (time, temperature, solvent volume) across all samples.
Variability in the natural this compound content of the seeds.- Analyze a homogenized, representative sample of the seeds.

Data Presentation

Table 1: Comparison of this compound Content in Various Vegetable Oils

Vegetable Oil This compound Content (µ g/100 g) Reference
Rapeseed Oil140 - 200[1]
Soybean Oil118 - 200[1]
Olive Oil55 - 83[1]
Almond Oil6 - 15[1]
Sunflower Oil6 - 15[1]
Safflower Oil6 - 15[1]
Walnut Oil6 - 15[1]
Sesame Oil6 - 15[1]
Peanut Oil< 3[1]
Corn Oil< 3[1]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of this compound

Parameter Optimal Condition Reference
Material-to-Liquid Ratio1:70 (g/mL)[3][8]
Extraction Temperature50 °C[3][8]
Extraction Power700 W[3][8]
Extraction Time50 min[3][8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Solid-Phase Extraction (SPE) Cleanup

This protocol is based on a method developed for the determination of vitamin K1 in fat-containing foods.[3][8]

1. Sample Preparation:

  • Grind the oily seeds into a fine powder.

2. Ultrasound-Assisted Extraction:

  • Accurately weigh 1 g of the powdered sample into a centrifuge tube.

  • Add the extraction solvent at a material-to-liquid ratio of 1:70 (g/mL).

  • Place the tube in an ultrasonic bath and extract under the following conditions:

    • Temperature: 50 °C

    • Power: 700 W

    • Time: 50 min

  • After extraction, centrifuge the mixture.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Activate a silica SPE cartridge.

  • Load the supernatant from the centrifugation step onto the cartridge.

  • Wash the cartridge with a suitable solvent to remove interfering compounds. A material-wash fluid ratio of 1:60 (g/mL) has been found to be effective.[8]

  • Elute the this compound fraction using 8 mL of hexane/anhydrous ether (97:3, v/v).[3][8]

4. Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., HPLC or LC-MS/MS).

Protocol 2: Direct Solvent Extraction

This protocol is a general method for the extraction of this compound from food matrices.

1. Sample Preparation:

  • Homogenize 1.0 g of the oily seed sample.

2. Extraction:

  • Add 30.0 mL of a suitable solvent mixture (e.g., hexane-isopropanol) to the homogenized sample.

  • Mix vigorously for a specified period (e.g., 10 minutes).

  • Centrifuge the mixture at a specified speed (e.g., 184 x g) for 10 minutes to separate the phases.[6]

3. Purification (if necessary):

  • The resulting extract can be further purified using SPE as described in Protocol 1.

4. Analysis:

  • The extract is then ready for analysis by HPLC with fluorescence detection or LC-MS/MS.[1][8]

Visualizations

Phylloquinone_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Oily Seed Sample Grinding Grinding/Homogenization Start->Grinding Extraction Extraction (e.g., UAE, Solvent Extraction) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Crude Extract Evaporation Evaporation & Reconstitution SPE->Evaporation Purified this compound Analysis HPLC or LC-MS/MS Analysis Evaporation->Analysis Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_purification Purification Issues Start Low this compound Yield IncompleteExtraction Incomplete Extraction? Start->IncompleteExtraction Check OptimizeParams Optimize Extraction Parameters: - Solvent:Sample Ratio - Time & Temperature - Homogenization IncompleteExtraction->OptimizeParams Yes Degradation Degradation? IncompleteExtraction->Degradation No ProtectSample Protect from: - Light - Heat - Alkaline Conditions Degradation->ProtectSample Yes InefficientPurification Inefficient Purification? Degradation->InefficientPurification No ImproveCleanup Improve Cleanup: - Use SPE - Consider Enzymatic Hydrolysis InefficientPurification->ImproveCleanup Yes

References

optimizing HPLC column temperature for phylloquinone isomer separation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of phylloquinone (Vitamin K1) isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: Poor Resolution of cis and trans this compound Isomers

Q: My HPLC method is not separating the cis and trans isomers of this compound. What are the common causes and how can I fix this?

A: Inadequate resolution between this compound isomers is a frequent challenge. The separation of these isomers is highly dependent on several critical factors. Here are the primary causes and their solutions:

  • Incorrect Column Temperature: Temperature is a critical parameter for the separation of this compound's cis and trans isomers.[1][2] Lower temperatures generally yield better resolution.[1] For some methods, particularly those using C30 columns, the optimal temperature is often between 15-20°C.[2]

    • Solution: Optimize the column temperature by testing a range, starting with sub-ambient temperatures if your equipment allows. A stable column oven is essential for reproducible results.[1]

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient shape selectivity for these isomers in Reversed-Phase (RP) HPLC.[2]

    • Solution: For RP-HPLC, consider switching to a C30 stationary phase, which is specifically designed for separating long-chain, structurally related isomers and offers excellent shape selectivity.[2] For Normal-Phase (NP) HPLC, a silica-based column is commonly used.[1][2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is crucial for achieving the necessary selectivity.

    • Solution (RP-HPLC): Optimize the mobile phase, which is often composed of methanol (B129727) or acetonitrile (B52724) with a small percentage of water.[2]

    • Solution (NP-HPLC): Use a non-polar mobile phase such as heptane (B126788) with small amounts of polar modifiers like diisopropyl ether and octanol.[1][2]

Issue 2: Unstable and Drifting Retention Times

Q: The retention times for my this compound isomers are inconsistent from one injection to the next. What could be causing this?

A: Drifting retention times are often indicative of an unequilibrated system, particularly in NP-HPLC.

  • Insufficient Column Equilibration: This is a very common issue in NP-HPLC. The column needs to be thoroughly equilibrated with the mobile phase to ensure stable interactions. Inadequate equilibration can even lead to the reversal of elution order for some components.

    • Solution: Ensure the column is flushed with the mobile phase for an extended period. This could take two hours or more.[2]

  • Water Content in Normal-Phase Mobile Phase: NP-LC is highly sensitive to the water content in the mobile phase.[2][3]

    • Solution: To achieve stable retention times more quickly, you can pre-saturate the non-polar mobile phase solvent (e.g., heptane) with water before mixing it with the rest of the mobile phase components.[2]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[4]

    • Solution: Use a reliable column oven and allow the system to fully stabilize at the set temperature before starting your analytical run.[1]

Issue 3: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peaks are tailing or are broader than expected. What are the potential causes and solutions?

A: Poor peak shape can compromise both resolution and sensitivity. Here are some common culprits:

  • Column Deterioration: Loss of stationary phase or contamination can lead to a decline in column efficiency and broader peaks.[1]

  • Extra-Column Volume: Excessive volume in tubing, connections, or the detector flow cell can contribute to band broadening.[1]

    • Solution: Check all connections and use tubing with the smallest appropriate internal diameter and length to minimize extra-column band broadening.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.[2]

    • Solution: Try diluting the sample or decreasing the injection volume to see if the peak shape improves.[1]

  • Secondary Interactions (Tailing): For silica-based columns, interactions between the analyte and silanol (B1196071) groups can cause peak tailing.

    • Solution: Operating at a lower pH (e.g., 2-3) can protonate the silanol groups, minimizing these interactions. Using a modern, high-purity, end-capped column is also recommended to reduce exposed silanols.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC methods for separating this compound isomers? A1: The most prevalent techniques are Normal-Phase HPLC (NP-HPLC) and Reversed-Phase HPLC (RP-HPLC).[2] NP-HPLC on silica (B1680970) columns is often cited in pharmacopoeial methods.[2] RP-HPLC, particularly with C30 stationary phases, provides high shape selectivity for these hydrophobic, long-chain isomers.[2] UltraPerformance Convergence Chromatography (UPC²), a form of Supercritical Fluid Chromatography (SFC), is a faster alternative that reduces organic solvent consumption.[2]

Q2: Why is the separation of cis and trans isomers of this compound important? A2: The trans-isomer of this compound is the biologically active form.[2] Synthetic vitamin K1, often used in dietary supplements, can contain a significant amount of the inactive cis-isomer.[2] Therefore, it is crucial to separate these isomers to accurately determine the potency and nutritional value of a product.[2]

Q3: What type of column is best for separating this compound isomers? A3: For NP-HPLC, silica columns are commonly used.[2][3] For RP-HPLC, a C30 stationary phase is highly recommended over a standard C18 due to its superior shape selectivity for structurally similar isomers.[2] However, with optimized methods, C18 columns can also be used, especially in UPC² systems.[2][5]

Q4: How can I improve the detection sensitivity for this compound isomers? A4: While UV absorbance can be used for detection, sensitivity is significantly enhanced by using fluorescence detection after post-column reduction.[2][6] This process involves converting the this compound to its highly fluorescent hydroquinone (B1673460) derivative using a post-column reactor with a reducing agent like zinc.[2][6] Alternatively, LC-MS/MS offers excellent sensitivity and selectivity.[2]

Data Presentation

Table 1: Comparison of HPLC Methods for Vitamin K1 Isomer Separation

ParameterNP-HPLC MethodRP-HPLC Method
Stationary Phase Silica[2]C30[2]
Mobile Phase Heptane with diisopropyl ether and octanol[2]Methanol/Water or Methanol[2]
Column Temperature Ambient (often unspecified)15-20 °C for optimal resolution[2]
Key Advantage Established pharmacopoeial method[2]High shape selectivity for isomers[2]
Key Challenge Long equilibration times[2][3]Standard C18 columns are often ineffective[2]

Table 2: Performance Data for a UPC² (SFC) Method for Vitamin K Isomers

ParameterValue
Stationary Phase HSS C18 SB (1.8 µm)[2]
Mobile Phase CO₂ and Acetonitrile/Methanol mixture[2]
Run Time < 3 minutes[2][5]
Resolution (cis/trans K1) 1.7[2]
Key Advantage Very fast analysis, reduced solvent use[2][5]

Experimental Protocols

Protocol 1: NP-HPLC Separation of this compound Isomers (Based on European Pharmacopoeia)

  • System Preparation: Use an HPLC system configured for normal-phase chromatography. Ensure all tubing and components are compatible with organic solvents.[2][3]

  • Column: Use a silica-based HPLC column.[1][3]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of heptane with small amounts of polar modifiers like diisopropyl ether and octanol.[1][2] For improved stability, pre-saturate the heptane with water.

  • Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.4 mL/min) for at least 2 hours or until stable retention times are achieved.

  • Sample Preparation: Dissolve the this compound standard or sample extract in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: As per the specific method, often around 0.4 mL/min.[3]

    • Column Temperature: Maintain a constant ambient or sub-ambient temperature (e.g., 15°C) for optimal resolution.[1]

    • Injection Volume: Typically 10-20 µL.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Identify and quantify the cis and trans isomers based on their retention times and peak areas compared to a reference standard.

Visualizations

G Troubleshooting Workflow for Poor Isomer Separation start Poor or No Separation of cis/trans Isomers check_temp Is Column Temperature Optimized and Stable? start->check_temp check_column Is the Stationary Phase Appropriate? (e.g., C30 for RP) check_temp->check_column No adjust_temp Adjust Temperature (Try 15-20°C) check_temp->adjust_temp Yes check_mobile_phase Is the Mobile Phase Composition Optimized? check_column->check_mobile_phase No change_column Switch to C30 (RP) or Silica (NP) Column check_column->change_column Yes adjust_mobile_phase Modify Solvent Ratios or Modifiers check_mobile_phase->adjust_mobile_phase Yes success Resolution Achieved check_mobile_phase->success No adjust_temp->success change_column->success adjust_mobile_phase->success

Caption: Troubleshooting workflow for poor this compound isomer separation.

G Experimental Workflow for Temperature Optimization start Start: Define HPLC Method (Column, Mobile Phase) set_temp_high Set Initial Temperature (e.g., 25°C) start->set_temp_high equilibrate_high Equilibrate System set_temp_high->equilibrate_high inject_high Inject Standard & Acquire Data equilibrate_high->inject_high set_temp_mid Set Mid Temperature (e.g., 20°C) inject_high->set_temp_mid equilibrate_mid Equilibrate System set_temp_mid->equilibrate_mid inject_mid Inject Standard & Acquire Data equilibrate_mid->inject_mid set_temp_low Set Low Temperature (e.g., 15°C) inject_mid->set_temp_low equilibrate_low Equilibrate System set_temp_low->equilibrate_low inject_low Inject Standard & Acquire Data equilibrate_low->inject_low analyze Compare Chromatograms: Resolution, Retention Time inject_low->analyze optimal_temp Select Optimal Temperature analyze->optimal_temp

Caption: Experimental workflow for optimizing column temperature.

References

troubleshooting low recovery of phylloquinone during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low phylloquinone recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound during sample preparation?

A1: this compound (Vitamin K1) is a lipid-soluble vitamin sensitive to several environmental factors. The primary causes of degradation include:

  • Light: Exposure to both natural and artificial light, especially UV radiation, can lead to significant photo-oxidation and degradation.[1][2] this compound is particularly sensitive to daylight and fluorescent lighting.[1]

  • Alkaline Conditions: Vitamin K compounds are unstable in alkaline environments (pH > 6).[1][2]

  • Oxygen: The presence of oxygen can cause oxidative degradation, a process that can be accelerated by heat and light.[1][3]

  • Heat: While considered moderately stable at high temperatures, prolonged exposure to heat can accelerate degradation.[1][2] This is a crucial consideration during steps like solvent evaporation.[4]

  • Matrix Components: Certain components within the sample matrix, such as trace minerals (e.g., copper, zinc, iron), can promote the degradation of vitamin K.[1]

Q2: What are the best practices for storing samples to ensure this compound stability?

A2: To minimize degradation during storage, samples containing this compound should be:

  • Protected from light: Always use amber-colored vials or wrap containers in aluminum foil to prevent light exposure.[1][2] All sample preparation work should ideally be done under yellow light.[2]

  • Stored at low temperatures: For long-term stability, freezing samples at -20°C or -80°C is highly recommended.[1]

Q3: Which analytical technique is most recommended for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this compound quantification.[5] For enhanced sensitivity and specificity, HPLC coupled with fluorescence detection after post-column reduction is a classic and highly effective approach.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now often preferred as it offers superior sensitivity for detecting very low concentrations in complex biological matrices.[4][8]

Q4: Why is an internal standard essential for accurate this compound analysis?

A4: An internal standard (IS) is critical for accurate quantification because it compensates for the potential loss of this compound during the multi-step extraction and cleanup process.[4] A good internal standard, such as a structural analog like K1(25) (2,3-dihydrothis compound), has chemical properties similar to this compound and will be affected by the extraction procedure in the same way, allowing for precise correction of recovery variations.[6][9]

Troubleshooting Low this compound Recovery

This guide provides solutions to specific issues that can lead to poor recovery rates during sample preparation.

Issue 1: Low recovery after Liquid-Liquid Extraction (LLE)

Possible Cause: Incomplete extraction due to solvent choice or technique.

  • Solution: The polarity of the extraction solvent must be appropriate for the sample matrix.[10] For high-fat samples, a single extraction may be insufficient.[10] Using a solvent mixture like 2-propanol/hexane (B92381) or ethanol (B145695) followed by hexane is a common and effective strategy.[8][9][11] To maximize yield, perform the extraction multiple times (2-3 times) and pool the organic layers.[4]

Possible Cause: Formation of an emulsion at the solvent interface.

  • Solution: Emulsions can trap the analyte and prevent its transfer to the organic layer.[4] To break an emulsion, try centrifuging the sample at a higher speed or for a longer duration.[4] The addition of salt ("salting out") can also help separate the layers.[4]

Possible Cause: Adhesion of this compound to glassware.

  • Solution: this compound can adhere to glass surfaces, leading to losses. Using silanized glassware can significantly reduce this surface adhesion.[4]

Issue 2: Poor and inconsistent recovery after Solid-Phase Extraction (SPE)

Possible Cause: Improper conditioning or equilibration of the SPE cartridge.

  • Solution: The sorbent bed must be properly activated and conditioned before loading the sample. For reversed-phase sorbents like C18, this typically involves washing with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by an equilibration step with water or a buffer.[12] Failure to perform these steps correctly will result in poor analyte retention.[4]

Possible Cause: Analyte breakthrough during sample loading.

  • Solution: Breakthrough occurs when the analyte fails to bind to the sorbent and is washed away. This can happen if the sample loading flow rate is too fast or if the sample solvent is too strong (i.e., has a high elution strength).[4][13] Ensure the sample is dissolved in a weak solvent and consider diluting it before loading.[13] Analyze the load fraction to confirm if the analyte is being lost at this stage.[13]

Possible Cause: Premature elution of the analyte during the wash step.

  • Solution: The wash step is intended to remove interferences, but a wash solvent that is too strong can also remove the target analyte.[13] If you suspect this is happening, analyze the wash fraction.[13] To fix this, decrease the strength of the wash solvent by reducing the percentage of the organic component in the mixture.[13]

Possible Cause: Incomplete elution from the cartridge.

  • Solution: If this compound is strongly retained, the elution solvent may be too weak to desorb it completely.[13] To improve elution, increase the strength of the elution solvent by using a stronger organic solvent or by increasing its proportion in the mixture.[13] Alternatively, increase the volume of the elution solvent to ensure complete recovery.[13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low this compound recovery.

TroubleshootingWorkflow Start Start: Low this compound Recovery Check_Storage Review Sample Storage & Handling Start->Check_Storage Check_LLE Troubleshoot Liquid-Liquid Extraction (LLE) Start->Check_LLE Check_Degradation Investigate Potential Degradation Start->Check_Degradation Storage_Solution1 Action: Use amber vials & store at -20°C or lower. Work under yellow light. Check_Storage->Storage_Solution1 Check_SPE Troubleshoot Solid-Phase Extraction (SPE) Check_LLE->Check_SPE LLE_Issue LLE Issue? Check_LLE->LLE_Issue SPE_Issue Analyze Load, Wash & Elute Fractions Check_SPE->SPE_Issue Degradation_Source Source of Degradation? Check_Degradation->Degradation_Source LLE_Solvent Inadequate Solvent/Technique LLE_Issue->LLE_Solvent Yes LLE_Emulsion Emulsion Formation LLE_Issue->LLE_Emulsion Yes LLE_Solvent_Action Action: Use Hexane/Isopropanol (B130326) mix. Perform multiple extractions. LLE_Solvent->LLE_Solvent_Action LLE_Emulsion_Action Action: Centrifuge at higher speed. Add salt. LLE_Emulsion->LLE_Emulsion_Action Analyte_in_Load Analyte in Load? SPE_Issue->Analyte_in_Load Analyte Lost? Analyte_in_Wash Analyte in Wash? Analyte_in_Load->Analyte_in_Wash No Load_Action Action: Reduce sample solvent strength. Decrease flow rate. Analyte_in_Load->Load_Action Yes Analyte_Retained Analyte Retained on Column? Analyte_in_Wash->Analyte_Retained No Wash_Action Action: Decrease wash solvent strength. Analyte_in_Wash->Wash_Action Yes Elute_Action Action: Increase elution solvent strength or volume. Analyte_Retained->Elute_Action Yes Light_Exposure Light Exposure Degradation_Source->Light_Exposure Yes Heat_Exposure Heat Exposure (e.g., Evaporation) Degradation_Source->Heat_Exposure Yes Light_Action Action: Protect samples from light at all stages. Light_Exposure->Light_Action Heat_Action Action: Evaporate solvent under N2 at low temp (<50°C). Heat_Exposure->Heat_Action

Caption: A decision tree for troubleshooting low this compound recovery.

Data on Extraction Method Performance

The choice of extraction method can significantly impact the recovery of this compound. The following table summarizes a comparison of five different extraction methods on soybean and pine nut samples.

Extraction MethodMean this compound Content in Soybean (µ g/100 g)Mean this compound Content in Pine Nut (µ g/100 g)
Direct solvent extraction I26.9221.39
Direct solvent extraction II26.9221.39
Saponification15.260.00
Enzyme extraction37.7722.31
Pressurized liquid extraction25.1017.51
Data sourced from Kim et al.[14]

As the data indicates, the saponification method resulted in significantly lower (or complete loss of) this compound recovery, while enzyme extraction yielded the highest concentrations.[14]

Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)

This protocol is a common and robust method for extracting this compound from plasma or serum.[6]

1. Sample Preparation and LLE: a. To a 0.5 mL plasma or serum sample in a glass tube, add a suitable internal standard (e.g., K1(25)).[6] b. Add 2 mL of ethanol to precipitate proteins and vortex for 30 seconds.[6][8] c. Add 4 mL of n-hexane and vortex vigorously for 5 minutes to extract the lipids containing this compound.[6][8] d. Centrifuge at approximately 2500-3700 x g for 5-10 minutes to separate the phases.[1][8] e. Carefully transfer the upper hexane layer to a clean glass tube.[1] For exhaustive extraction, the bottom layer can be re-extracted with another 4 mL of n-hexane, and the supernatants pooled.[8] f. Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 50°C.[6][8]

2. Solid-Phase Extraction (SPE) Clean-up: a. Condition Cartridge: Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by washing it with hexane.[1][6] b. Load Sample: Reconstitute the dried extract from the LLE step in a small volume of n-hexane and load it onto the conditioned SPE cartridge.[6][8] c. Wash: Wash the cartridge to remove interfering lipids. A common wash solvent is a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297). d. Elute: Elute the this compound from the cartridge using a stronger solvent mixture (e.g., a higher percentage of ethyl acetate in hexane). e. Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute the final residue in an appropriate solvent (e.g., isopropanol or mobile phase) for HPLC analysis.[1]

Protocol 2: HPLC with Fluorescence Detection

This method is used for the final quantification step.

1. HPLC System Conditions: a. Column: A reversed-phase C18 column is typically used.[5] b. Mobile Phase: A common mobile phase is a mixture of organic solvents like methanol, acetonitrile, and dichloromethane, often with additives like zinc chloride and acetic acid for the post-column reaction.[5][7] c. Flow Rate: A typical flow rate is around 1.0 mL/min.[6]

2. Post-Column Reduction: a. After separation on the analytical column, the eluent passes through a post-column reactor.[6] b. This reactor contains a reducing agent, typically metallic zinc, which converts the non-fluorescent this compound to its highly fluorescent hydroquinone (B1673460) form.[5][6]

3. Fluorescence Detection: a. The fluorescent hydroquinone is then detected by a fluorescence detector.[6] b. Typical wavelengths are an excitation wavelength of ~244 nm and an emission wavelength of ~430 nm.[6]

References

minimizing phylloquinone degradation during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analytical procedures for phylloquinone (Vitamin K1), with a focus on minimizing its degradation to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during analytical procedures?

A1: this compound (K1) is a sensitive compound susceptible to degradation from several factors. The most significant are:

  • Light: Exposure to daylight, fluorescent light, and UV radiation can cause significant degradation of this compound.[1][2][3] It is a highly photosensitive compound.[4][5]

  • Temperature: While moderately stable at room temperature, elevated temperatures can accelerate degradation, particularly during sample processing steps.[1]

  • pH: this compound stability is pH-dependent. It is less stable in alkaline conditions (pH > 6).[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, a process that can be exacerbated by heat and light.[1]

  • Matrix Components: The sample matrix itself can influence stability. For instance, trace minerals such as copper, zinc, and iron in feed premixes can hasten the degradation of vitamin K.[1]

Q2: How should I store my samples to ensure the stability of this compound?

A2: To minimize degradation during storage, the following practices are essential:

  • Protect from Light: Always use amber-colored vials or wrap sample containers in aluminum foil to prevent photodegradation.[1][3]

  • Low Temperature Storage: For short-term storage, refrigeration at 2-8°C is generally sufficient. For long-term stability, freezing at -20°C or -80°C is recommended.[1][6]

  • Inert Atmosphere: For highly sensitive samples or long-term storage, consider purging the sample container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.[1]

Q3: What are the recommended analytical methods for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for this compound quantification due to its precision and specificity.[7] The two most common detection methods are:

  • HPLC with Fluorescence Detection: This highly sensitive method involves post-column chemical reduction of this compound to its fluorescent hydroquinone (B1673460) form.[8][9][10] A common approach uses a zinc metal reactor for this reduction.[11]

  • HPLC with Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity and is particularly useful for complex matrices.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low Recovery of this compound

Possible Causes:

  • Degradation during extraction: Exposure to light, heat, or oxygen during sample preparation.

  • Inefficient extraction: The chosen solvent system may not be optimal for the sample matrix.

  • Adsorption to labware: this compound can adsorb to glass and plastic surfaces.

Solutions:

  • Work under subdued light: Use yellow or amber lighting and protect samples with aluminum foil.

  • Control temperature: Avoid excessive heat during solvent evaporation steps. Use a nitrogen stream at a temperature not exceeding 50°C.[8]

  • Optimize extraction solvent: A common and effective extraction system is 2-propanol and hexane (B92381).[9] For complex matrices, enzymatic extraction or different solvent combinations may be necessary to achieve complete extraction.[7]

  • Use appropriate labware: Silanized glassware can help to reduce adsorption.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary silanol (B1196071) interactions: The hydroxyl group of this compound can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[1]

  • Column overload: Injecting too high a concentration or volume of the sample.[1]

  • Inappropriate mobile phase: The mobile phase composition may not be optimal for the analyte and column.

Solutions:

  • Use a suitable column: A Phenyl-Hexyl column can provide good peak shape for this compound analysis.[8]

  • Optimize injection volume and concentration: Dilute the sample or reduce the injection volume.

  • Adjust mobile phase: A common mobile phase for this compound analysis is a mixture of methanol (B129727) and methylene (B1212753) chloride.[9] Ensure the mobile phase is properly degassed.

Issue 3: Inconsistent and Irreproducible Results

Possible Causes:

  • Sample heterogeneity: Uneven distribution of this compound in the sample.

  • Inconsistent sample handling: Variations in light exposure, temperature, and time during sample preparation.

  • Instrument instability: Fluctuations in pump flow rate, detector response, or column temperature.

Solutions:

  • Homogenize samples thoroughly: Ensure a representative portion of the sample is taken for analysis.

  • Standardize protocols: Follow a strict, standardized procedure for all samples, including timing of each step.

  • Perform system suitability tests: Regularly check the performance of the HPLC system to ensure it is operating within specifications.

Data on this compound Stability

The following tables summarize quantitative data on the degradation of this compound under various conditions.

Table 1: Effect of Light Exposure on this compound in Vegetable Oils

Oil TypeLight ConditionDurationThis compound Loss (%)
Various Vegetable OilsDaylight2 days87-94%
Various Vegetable OilsFluorescent Light2 days46-59%

Source: Adapted from literature data.[2]

Table 2: Effect of Temperature on this compound in Sea Buckthorn Juice

Storage Temperature (°C)Storage Duration (days)This compound Degradation (%)
6up to 718-32%
25up to 718-32%
40up to 718-32%

Source: Adapted from literature data.[12] This study suggests that for this specific matrix, degradation was not highly dependent on temperature within the tested range.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma for HPLC-Fluorescence Analysis

This protocol is a widely used method for the quantification of this compound in plasma.[8]

  • Sample Preparation:

    • To 0.5 mL of plasma or serum in a glass tube, add a suitable internal standard.

    • Add 2 mL of ethanol (B145695) to precipitate proteins and vortex for 30 seconds.[8]

    • Add 4 mL of n-hexane and vortex vigorously for 5 minutes to extract the lipids containing this compound.[8]

    • Centrifuge at approximately 2500 rpm for 5 minutes to separate the phases.[8]

  • Solvent Evaporation:

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Evaporate the hexane extract to dryness under a stream of nitrogen gas at a temperature not exceeding 50°C.[8]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a silica (B1680970) SPE cartridge with hexane.[8]

    • Reconstitute the dried extract in a small volume of hexane and load it onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with an appropriate solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis with Post-Column Fluorescence Detection
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: A C18 or Phenyl-Hexyl column is typically used.

  • Mobile Phase: A common mobile phase is methanol/methylene chloride (90:10 v/v) containing zinc chloride, acetic acid, and sodium acetate, pumped at a constant flow rate of 1.0 mL/min.[9]

  • Post-Column Reduction:

    • The column eluent is passed through a post-column reactor containing metallic zinc.[11] This reduces the this compound to its fluorescent hydroquinone form.

  • Fluorescence Detection:

    • The fluorescent derivative is detected at an excitation wavelength of approximately 244 nm and an emission wavelength of 418 nm.[9]

  • Quantification:

    • Quantitation is achieved by comparing the peak area ratios of the samples to authentic standards of this compound and the internal standard.[9]

Visualized Workflows

Phylloquinone_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Ethanol) add_is->protein_precip l_l_extraction Liquid-Liquid Extraction (Hexane) protein_precip->l_l_extraction centrifuge Centrifugation l_l_extraction->centrifuge transfer_hexane Transfer Hexane Layer centrifuge->transfer_hexane evaporation1 Evaporation (N2 Stream) transfer_hexane->evaporation1 spe_cleanup SPE Clean-up evaporation1->spe_cleanup evaporation2 Final Evaporation spe_cleanup->evaporation2 reconstitution Reconstitution evaporation2->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection

Caption: Workflow for this compound Extraction from Plasma.

HPLC_Fluorescence_Detection_Workflow cluster_hplc HPLC System cluster_detection Detection System mobile_phase Mobile Phase pump HPLC Pump mobile_phase->pump injector Autosampler pump->injector column HPLC Column injector->column post_column_reactor Post-Column Reactor (Zinc) column->post_column_reactor fluorescence_detector Fluorescence Detector post_column_reactor->fluorescence_detector data_system Data Acquisition fluorescence_detector->data_system

Caption: HPLC with Post-Column Fluorescence Detection Workflow.

References

Technical Support Center: Enhancing Phylloquinone (Vitamin K1) Detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of phylloquinone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and robust quantification.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges users may encounter during the LC-MS analysis of this compound, offering step-by-step solutions to enhance detection sensitivity.

Question: I am observing a low or no signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer: A weak or absent signal for this compound is a common issue stemming from its lipophilic nature and low physiological concentrations. Several factors from sample handling to instrument settings can contribute to this problem.

Initial Checks:

  • Analyte Degradation: this compound is highly sensitive to UV light. Ensure all sample preparation steps are conducted in amber vials or under yellow light to prevent photodegradation.[1]

  • Analyte Adhesion: Due to its hydrophobicity, this compound can adhere to glass and plastic surfaces. To mitigate this, use silanized glass vials and low-retention pipette tips. It is also advisable to minimize sample transfer steps.[2][3]

Troubleshooting Workflow for Low Signal Intensity:

G start Start: Low or No This compound Signal check_is Check Internal Standard (IS) Signal start->check_is is_ok IS Signal is Good check_is->is_ok Good is_low IS Signal is Also Low check_is->is_low Low matrix_effects Investigate Matrix Effects: - Ion suppression? is_ok->matrix_effects sample_prep Review Sample Preparation: - Inefficient extraction? - Analyte degradation/adhesion? is_low->sample_prep instrument_setup Check Instrument Setup: - Injection issue? - Ion source settings? sample_prep->instrument_setup end Signal Improved instrument_setup->end improve_cleanup Enhance Sample Cleanup: - Use SPE or LLE - Phospholipid removal matrix_effects->improve_cleanup Yes ionization Optimize Ionization: - Switch to APCI? - Add mobile phase additives? matrix_effects->ionization No chromatography Optimize Chromatography: - Adjust gradient - Change column improve_cleanup->chromatography chromatography->ionization ionization->end

Caption: Troubleshooting workflow for low this compound signal intensity.

Question: How can I improve the ionization efficiency of this compound?

Answer: The choice of ionization source and mobile phase composition is critical for maximizing the this compound signal.

  • Ionization Source: While Electrospray Ionization (ESI) can be used, Atmospheric Pressure Chemical Ionization (APCI) is often recommended for non-polar molecules like this compound and may provide better sensitivity.[2][4] APCI is also generally less susceptible to ion suppression from matrix components like phospholipids.[2]

  • Mobile Phase Additives: For ESI, the addition of certain additives can promote the formation of adducts and enhance ionization. Commonly used additives include ammonium (B1175870) formate, ammonium fluoride (B91410), or formic acid in the mobile phase.[2][5]

Question: My peak shape is poor (e.g., tailing or broad peaks). How can I improve it?

Answer: Poor peak shape can compromise both sensitivity and accurate quantification.

  • Column Choice: A high-efficiency column with a smaller particle size (e.g., sub-2 µm) can significantly improve peak shape and resolution.[2] Reversed-phase C18 columns are commonly used, but for specific applications, Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity and better separation from matrix components.[1][2][6]

  • Gradient Optimization: Adjusting the gradient elution can help to sharpen peaks. A typical gradient for this compound analysis starts with a higher aqueous mobile phase and ramps up to a high organic content.[2][7]

  • Column Temperature: Maintaining a stable and optimized column temperature (e.g., 30-50 °C) can improve peak symmetry.[2][7]

Question: I suspect matrix effects are suppressing my signal. What are the best strategies to overcome this?

Answer: Matrix effects, where co-eluting endogenous compounds interfere with the ionization of the analyte, are a significant challenge in biological samples.[8]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is the use of a SIL-IS, such as this compound-d7.[8] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis.[1][8]

  • Enhanced Sample Preparation: A more rigorous sample cleanup procedure can reduce the number of interfering compounds introduced into the mass spectrometer. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing matrix components than simple protein precipitation.[2][8] For plasma or serum samples, specific phospholipid removal products can also be beneficial.[9]

  • Chromatographic Separation: Improving the chromatographic resolution to separate this compound from co-eluting matrix components is a key strategy. This can be achieved by adjusting the gradient profile or evaluating different column chemistries.[1][8]

Frequently Asked Questions (FAQs)

What are the typical MRM transitions for this compound and its deuterated internal standard?

Multiple Reaction Monitoring (MRM) is essential for achieving high sensitivity and specificity. The most commonly reported transitions are summarized below. It is crucial to optimize these on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (K1) 451.3187.2~25-32Primary quantitative transition.[2]
451.4187.124Quantitative transition.[5]
451.3211.1~20Qualifier ion for confirmation.[2]
This compound-d7 (K1-d7) 458.3194.1~24-25Commonly used internal standard.[2][5]
458.3193.825Internal standard transition.

Which sample preparation method is most effective for plasma/serum samples?

The optimal sample preparation method balances recovery, sample cleanliness, and throughput. A combination of protein precipitation followed by either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is generally recommended for complex matrices like plasma or serum.[2]

  • Protein Precipitation (PPT) followed by LLE: This involves precipitating proteins with a solvent like ethanol (B145695) or acetonitrile (B52724), followed by extraction of the supernatant with a non-polar solvent such as n-hexane.[2][5]

  • Protein Precipitation (PPT) followed by SPE: After protein precipitation, the supernatant is loaded onto an SPE cartridge (e.g., silica (B1680970) or polymeric reversed-phase) to further clean up the sample and concentrate the analyte.[7]

Experimental Protocols

Below is a detailed, representative protocol for the quantification of this compound in human plasma, synthesized from established methods.[2][5]

1. Preparation of Standards and Internal Standard

  • Stock Solutions: Prepare individual stock solutions of this compound and this compound-d7 in ethanol at a concentration of 1 mg/mL. Store at -20°C, protected from light.

  • Working Solutions: Serially dilute the stock solutions with ethanol to create working solutions for calibration standards and quality controls (QCs). The internal standard working solution is typically prepared at a concentration around 100 ng/mL.

  • Calibration Standards and QCs: Spike appropriate volumes of the this compound working solutions into blank human plasma (plasma stripped of endogenous Vitamin K by UV light exposure) to create calibration standards. A typical calibration range is 0.03 to 10.0 ng/mL.[5]

2. Sample Preparation Workflow

G cluster_0 Sample Preparation plasma 1. Aliquot Plasma (200-500 µL) add_is 2. Add Internal Standard (this compound-d7) plasma->add_is ppt 3. Protein Precipitation (e.g., cold acetonitrile or ethanol) add_is->ppt centrifuge 4. Centrifuge (e.g., 13,000 rpm, 10 min) ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant spe 6. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute supernatant->spe evap 7. Evaporate to Dryness (under Nitrogen stream) spe->evap reconstitute 8. Reconstitute (in initial mobile phase) evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical sample preparation workflow for this compound analysis.

3. LC-MS/MS Conditions

The following tables summarize typical starting conditions for LC-MS/MS analysis. These should be optimized for your specific instrumentation and application.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 or Phenyl-Hexyl Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid or ~5mM Ammonium Formate/Fluoride[2]
Mobile Phase B Methanol or Acetonitrile/Isopropanol with 0.1% Formic Acid[2]
Gradient 80% B to 100% B over 5 minutes, hold 100% B for 2-3 minutes
Flow Rate 0.2 - 0.6 mL/min[2]
Column Temperature 30 - 50 °C[2][7]
Injection Volume 2 - 10 µL[2]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ion Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[2]
Nebulizer Current 3 µA
Probe Temperature 400 °C
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The sensitivity of a this compound assay is often defined by its Lower Limit of Quantification (LLOQ). The following table provides a summary of LLOQs achieved in various studies, highlighting the impact of different methodologies.

Table 3: Comparison of Achieved LLOQs for this compound

LLOQ (ng/mL)MatrixSample PrepIonizationNotesReference
0.05SerumOnline SPEAPCIDescribed as the lowest reported LOQ to date.[3][10]
0.05SerumPRiME µElution SPEESIAchieved with a water/methanol/ammonium fluoride gradient.
0.03PlasmaPPT + SPEAPCIPart of a calibration range from 0.03 to 10.0 ng/mL.
0.03SerumLLE + SPEESICalibration range from 0.03 to 10 ng/mL.[5]
0.14 nmol/L (~0.06 ng/mL)PlasmaPPT + SPEAPCILLOQ determined with a coefficient of variation ≤ 20%.[7]

References

Technical Support Center: Optimization of Mobile Phase for Phylloquinone Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the optimization of the mobile phase for better phylloquinone (Vitamin K1) separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a mobile phase for this compound separation?

A1: The selection of a mobile phase for this compound separation depends primarily on the chromatographic mode you are using: Reversed-Phase (RP) or Normal-Phase (NP) HPLC.

  • Reversed-Phase HPLC: This is the most common approach. The mobile phase is typically a mixture of a polar organic solvent (e.g., methanol (B129727), acetonitrile) and water.[1] Due to the nonpolar nature of this compound, a high percentage of the organic solvent is required for elution. Key considerations include solvent strength, selectivity, and the use of additives to improve peak shape and resolution.

  • Normal-Phase HPLC: In this mode, a nonpolar solvent like heptane (B126788) or hexane (B92381) is used as the main component of the mobile phase, with small amounts of a polar modifier (e.g., diisopropyl ether, octanol) to control retention and selectivity. This method is particularly useful for separating geometric isomers (cis/trans) of this compound.

Q2: I am observing poor resolution between this compound and other components in my sample. How can I improve it by modifying the mobile phase?

A2: Poor resolution can be addressed by several mobile phase optimization strategies:

  • Adjusting Solvent Strength:

    • In Reversed-Phase HPLC , decreasing the polarity of the mobile phase (increasing the organic solvent percentage) will decrease the retention time, while increasing the polarity (decreasing the organic solvent percentage) will increase retention time and may improve separation from less retained impurities.[2][3]

    • In Normal-Phase HPLC , increasing the concentration of the polar modifier will decrease retention time. Fine-tuning the modifier percentage is crucial for resolving isomers.

  • Changing Solvent Selectivity: If adjusting the solvent strength is insufficient, changing the organic solvent can alter the selectivity of the separation. For instance, switching from methanol to acetonitrile (B52724) in a reversed-phase method can change the elution order of closely eluting peaks.[4]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can significantly improve the resolution of complex samples and sharpen peaks.[1]

Q3: My this compound peak is tailing. What are the potential mobile phase-related causes and solutions?

A3: Peak tailing is a common issue in HPLC and can often be traced back to the mobile phase or its interaction with the stationary phase.

  • Secondary Silanol (B1196071) Interactions: In reversed-phase chromatography, residual acidic silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[5]

    • Solution: Adding a small amount of an acidic modifier, like acetic acid or formic acid, to the mobile phase can suppress the ionization of silanol groups and reduce these secondary interactions.[6]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting peak shape.[4] While this compound itself is not ionizable, other sample components or the stationary phase can be affected.

  • Metal Contamination: Trace metal ions in the system can chelate with certain analytes, leading to tailing. While less common for this compound, ensuring high-purity solvents and considering a mobile phase additive that can act as a metal chelator might help in complex matrices.

Q4: My retention times for this compound are drifting. What could be the cause related to the mobile phase?

A4: Retention time drift can be frustrating and points to a lack of equilibrium in the HPLC system.

  • Insufficient Column Equilibration: This is a common cause, especially in normal-phase chromatography where equilibration can take longer.[7] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Instability: Some mobile phase components can be volatile or unstable. For example, the concentration of a volatile modifier in a normal-phase system can change over time due to evaporation. Ensure your mobile phase reservoir is properly covered. This compound is also sensitive to light, so protecting the mobile phase and samples from light is crucial to prevent degradation.[8]

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition from one batch to another can lead to shifts in retention time.[7] Always prepare the mobile phase accurately and consistently.

Troubleshooting Guides

Problem 1: Poor Separation of this compound cis/trans Isomers
  • Symptoms: A single broad peak or two closely co-eluting peaks for this compound.

  • Likely Cause: The chosen chromatographic method lacks the selectivity to resolve the isomers.

  • Troubleshooting Steps:

    • Switch to Normal-Phase HPLC: Normal-phase chromatography on a silica (B1680970) column is generally superior for separating this compound isomers.

    • Optimize the Polar Modifier: In a normal-phase system (e.g., heptane), carefully adjust the percentage of the polar modifier (e.g., diisopropyl ether, octanol). Small changes can have a significant impact on resolution.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance the resolution between isomers.[9]

Problem 2: Low Sensitivity with Fluorescence Detection
  • Symptoms: Small this compound peak or high baseline noise when using fluorescence detection.

  • Likely Cause: Inefficient post-column reduction of this compound to its fluorescent hydroquinone (B1673460) form.

  • Troubleshooting Steps:

    • Check the Reducing Agent: Ensure the post-column reduction system is functioning correctly. For zinc-based reduction, check that the zinc is active and not depleted.[10]

    • Optimize Mobile Phase for Reduction: The mobile phase composition can affect the efficiency of the post-column reaction. Ensure the mobile phase contains the necessary reagents for the reduction, such as zinc chloride, acetic acid, and sodium acetate (B1210297), if required by the method.[6][10]

    • Mobile Phase Degassing: Ensure the mobile phase is properly degassed to prevent bubbles from interfering with the detector.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General this compound Quantification

This protocol is a general starting point for the quantification of this compound in various matrices.

  • Sample Preparation:

    • Extract this compound from the sample using a suitable solvent, such as a mixture of 2-propanol and hexane.[11]

    • Perform solid-phase extraction (SPE) for sample cleanup if necessary, particularly for complex matrices like food or plasma.[11]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and methylene (B1212753) chloride (e.g., 90:10 v/v). To each liter, add 5 mL of a solution containing 2 M zinc chloride, 1 M acetic acid, and 1 M sodium acetate for post-column reduction.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detection with post-column reduction using a zinc reactor.

      • Excitation: 244 nm

      • Emission: 418 nm[6]

Protocol 2: Normal-Phase HPLC for Isomer Separation

This protocol is adapted from methods designed for the separation of cis and trans isomers of this compound.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

  • HPLC Conditions:

    • Column: Silica column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Heptane with a small percentage of a polar modifier like diisopropyl ether or octanol. The exact percentage needs to be optimized to achieve baseline separation of the isomers.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detection at 254 nm.

Data Presentation

Table 1: Comparison of Mobile Phases for this compound Separation

Chromatographic ModeStationary PhaseMobile Phase CompositionApplicationReference
Reversed-PhaseC18Methanol/Methylene Chloride (90:10 v/v) with Zinc Chloride, Acetic Acid, and Sodium AcetateQuantification in food matrices[6]
Reversed-PhaseC18Methanol 85%, 2-Propanol 9%, Acetonitrile 5%, and 1% of a solution with Zinc Chloride, Sodium Acetate, and Acetic AcidQuantification in human serum[10]
Normal-PhaseSilicaHeptane with small amounts of Diisopropyl Ether and OctanolSeparation of cis and trans isomers
Reversed-PhaseC18Acetonitrile/Dichloromethane/Methanol (60:20:20, v/v/v)Quantification in olive oil, chard, and human plasma[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis extraction Liquid-Liquid Extraction (e.g., Hexane/Isopropanol) spe Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (C18 or Silica Column) injection->separation post_column Post-Column Reduction (e.g., Zinc Reactor) separation->post_column detection Detection (Fluorescence or UV) post_column->detection data_analysis data_analysis detection->data_analysis Data Acquisition and Analysis

Caption: General experimental workflow for this compound analysis by HPLC.

Troubleshooting_Logic cluster_rp Reversed-Phase cluster_np Normal-Phase start Poor Peak Resolution? adjust_strength Adjust Solvent Strength (% Organic) start->adjust_strength Yes adjust_modifier Fine-tune Polar Modifier % start->adjust_modifier Yes change_solvent Change Organic Solvent (e.g., MeOH to ACN) adjust_strength->change_solvent use_gradient Implement Gradient Elution change_solvent->use_gradient end_node Improved Resolution use_gradient->end_node change_modifier Change Polar Modifier (e.g., IPA to Octanol) adjust_modifier->change_modifier change_modifier->end_node

References

strategies to prevent phylloquinone photo-oxidation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the photo-oxidation of phylloquinone (Vitamin K1) during analysis. This compound is highly sensitive to light, and exposure can lead to significant degradation, compromising the accuracy and reliability of experimental results.[1] This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to protect this compound from light during analysis?

A1: this compound is a highly photosensitive molecule.[2] Exposure to both natural and artificial light, particularly in the UV and visible spectra, can induce photo-oxidation, a process that chemically alters the molecule.[1][2] This degradation can lead to a significant underestimation of its concentration in a sample, resulting in inaccurate and unreliable data. The degradation of this compound has been shown to follow first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[2]

Q2: What are the primary degradation products of this compound photo-oxidation?

A2: The photo-oxidation of this compound in polar solvents, often used in analytical chemistry, proceeds through the formation of unstable intermediates. The process is initiated by a charge transfer from the β,γ-double bond of the side chain to the quinone part of the molecule. This leads to an intramolecular proton transfer, forming 1,3-quinone methide diradicals. A subsequent proton transfer results in the formation of 1,2-quinone methides.[3] Ultimately, this pathway can lead to the formation of this compound chromenol, which is considered a final photodegradation product.[3] In some studies, complete degradation of the parent molecule has been observed, with the appearance of new products with a much lower mass-to-charge ratio (m/z).[2]

Q3: What is the UV-Vis absorbance spectrum of this compound, and why is it important?

A3: this compound in ethanol (B145695) exhibits a maximum absorption at a wavelength of approximately 327 nm.[2] Understanding the absorbance spectrum is crucial because it indicates the wavelengths of light that are most likely to be absorbed by the molecule, and thus, most likely to cause photodegradation. This knowledge helps in selecting appropriate lighting conditions and protective measures in the laboratory.

Q4: Are there any chemical agents that can help stabilize this compound against photo-oxidation?

A4: Yes, certain photoprotective agents, which act as antioxidants, can significantly improve the photostability of this compound in organic solvents.[2] These agents can be added to standard solutions or sample preparations to minimize degradation. Their effectiveness varies, so the choice of agent and its concentration should be optimized for the specific analytical method.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis that may be related to photo-oxidation.

Issue Possible Cause Recommended Solution(s)
Low or No Recovery of this compound Significant degradation of this compound due to light exposure during sample preparation, storage, or analysis.- Conduct all sample preparation steps under subdued or red light. - Use amber-colored volumetric flasks, vials, and autosampler vials. If unavailable, wrap all glassware and plasticware in aluminum foil.[1] - Store samples and standards at low temperatures (e.g., -20°C or -80°C) in light-protected containers.[4]
Inconsistent or Poorly Reproducible Results Variable light exposure between samples or between analytical runs.- Standardize all procedures to ensure consistent light exposure for all samples and standards. - Prepare calibration standards and quality control samples under the same lighting conditions as the unknown samples. - If possible, use an autosampler with a cooled, dark sample compartment.
Appearance of Extra, Unidentified Peaks in the Chromatogram These may be photodegradation products of this compound.- Prepare a sample of a known concentration of this compound and intentionally expose it to light. Analyze this sample to identify the retention times of the degradation products. - Compare the chromatograms of light-exposed and protected samples to confirm if the extra peaks are due to degradation.
Gradual Decrease in Analyte Response Over a Sequence of Injections Degradation of this compound in the autosampler vials due to prolonged exposure to ambient light.- Use amber or foil-wrapped autosampler vials. - Limit the time samples spend in the autosampler before injection. - If analyzing a large number of samples, consider preparing smaller batches to minimize the time samples are queued for analysis.

Data Presentation

Table 1: Kinetics of this compound Photo-oxidation

This table summarizes the degradation kinetics of this compound under specific light conditions.

Matrix Light Source Rate Constant (k) Half-life (t½) Reference
Cyclohexane (B81311)UV (66 w.m⁻².h⁻¹) & Visible (80 kilolux)0.185 h⁻¹~3.7 hours[2]
Dosage FormUV (66 w.m⁻².h⁻¹) & Visible (80 kilolux)0.222 h⁻¹~3.1 hours[2]

The increased rate of degradation in the dosage form may be attributed to interactions with excipients.[2]

Table 2: Efficacy of Photoprotective Agents on this compound Stability

This table presents the improvement in photostability of this compound in cyclohexane when combined with various photoprotective agents.

Photoprotective Agent (0.01% w/v) Fold Improvement in Photostability Reference
p-Aminobenzoic Acid (PABA)46[2]
Sodium Benzoate20[2]
Methyl 4-hydroxybenzoate15[2]
Citric Acid13[2]
Boric Acid17[2]
Tartaric Acid15[2]
Propyl 4-hydroxybenzoate20[2]
Zinc Oxide (ZnO)14[2]
Titanium Dioxide (TiO₂)12[2]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Samples and Standards

This protocol outlines the fundamental steps for handling this compound to minimize photo-oxidation.

  • Lighting: Perform all manipulations of this compound standards and samples under yellow or red light, or in a darkened room. Avoid direct exposure to fluorescent lighting and sunlight.[5]

  • Glassware and Containers: Use amber-colored glassware (e.g., volumetric flasks, vials) for all solutions containing this compound. If amberware is not available, wrap all containers, including autosampler vials, securely with aluminum foil to block light transmission.[1]

  • Storage: Store stock solutions, standards, and sample extracts at -20°C or below in light-protected containers. For long-term storage, -80°C is recommended.[4]

  • Extraction: During sample extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction), ensure that all steps are performed with minimal light exposure. For instance, cover separatory funnels and collection tubes with aluminum foil.

Protocol 2: Sample Preparation for HPLC Analysis of this compound from Serum

This protocol is a detailed procedure for the extraction of this compound from serum, incorporating measures to prevent photodegradation.[4]

  • Initial Setup: In a room with subdued lighting, aliquot 500 µL of serum into a glass tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a deuterated form of this compound).

  • Protein Precipitation: Add 2 mL of ethanol to the serum to precipitate proteins. Vortex the mixture briefly.

  • Liquid-Liquid Extraction:

    • Add 4 mL of n-hexane to the tube.

    • Wrap the tube in aluminum foil and shake vigorously for 5 minutes to extract the lipids, including this compound.

    • Centrifuge the mixture at approximately 2,147 x g for 10 minutes to separate the layers.

  • Isolation and Evaporation:

    • Carefully transfer the upper n-hexane layer to a clean glass tube.

    • Evaporate the n-hexane to dryness under a gentle stream of nitrogen gas.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Wash the SPE cartridge (pre-conditioned) with 2 mL of n-hexane, followed by another 3 x 3 mL of n-hexane.

    • Elute the this compound with 3 x 3 mL of a diethyl ether:n-hexane (3:97) mixture.

    • Evaporate the eluate under nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 65 µL of isopropanol.

    • Transfer the reconstituted sample to an amber autosampler vial for HPLC analysis.[4]

Visualizations

Photo_Oxidation_Pathway This compound This compound (Ground State) Excited_this compound Excited State this compound This compound->Excited_this compound Light Absorption Charge_Transfer Intramolecular Charge Transfer Excited_this compound->Charge_Transfer Proton_Transfer_1 Intramolecular Proton Transfer Charge_Transfer->Proton_Transfer_1 Diradical 1,3-Quinone Methide Diradical Proton_Transfer_1->Diradical Proton_Transfer_2 Solvent-Mediated Proton Transfer Diradical->Proton_Transfer_2 Quinone_Methide 1,2-Quinone Methide Proton_Transfer_2->Quinone_Methide Final_Product This compound Chromenol (Degradation Product) Quinone_Methide->Final_Product Light Light (hν)

Caption: Photo-oxidation pathway of this compound in polar solvents.

Experimental_Workflow cluster_Preparation Sample Preparation (Subdued Light) cluster_Analysis Analysis Sample Serum Sample in Amber Tube Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Ethanol) Add_IS->Precipitate Extract Liquid-Liquid Extraction (Hexane) Precipitate->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate1 Evaporation (Nitrogen Stream) Centrifuge->Evaporate1 SPE Solid-Phase Extraction (SPE) Evaporate1->SPE Evaporate2 Evaporation (Nitrogen Stream) SPE->Evaporate2 Reconstitute Reconstitution in Mobile Phase Evaporate2->Reconstitute Inject Injection into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/Fluorescence/MS) Separate->Detect

Caption: Workflow for this compound analysis with light protection.

References

dealing with interference from chlorophyll in phylloquinone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with chlorophyll (B73375) interference in phylloquinone analysis.

Frequently Asked Questions (FAQs)

Q1: Why is chlorophyll a problem in this compound analysis?

Chlorophyll can significantly interfere with the accurate quantification of this compound (Vitamin K1) for several reasons:

  • Spectral Overlap: Chlorophyll exhibits strong absorbance in the same region of the UV-Vis spectrum as this compound, leading to artificially inflated readings in spectrophotometric and some HPLC-UV detection methods.

  • Chromatographic Co-elution: In reversed-phase HPLC, chlorophylls (B1240455) can co-elute with this compound, resulting in overlapping peaks that are difficult to integrate accurately.[1]

  • Ion Suppression: In mass spectrometry (MS)-based detection, high concentrations of chlorophyll can cause ion suppression, reducing the signal intensity of this compound and compromising sensitivity.

Q2: What are the primary methods for removing chlorophyll interference?

The most common and effective methods for removing chlorophyll from sample extracts prior to this compound analysis are:

  • Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to retain chlorophyll while allowing this compound to be eluted.[2][3][4]

  • Saponification: A chemical method that hydrolyzes the ester bonds in chlorophyll, converting it into water-soluble chlorophyllin, which can then be easily separated from the lipid-soluble this compound.[5][6][7]

  • Liquid-Liquid Extraction (LLE): A separation technique that partitions compounds between two immiscible liquid phases based on their differential solubilities. Chlorophyll can be selectively partitioned into a different solvent layer than this compound.[8][9][10]

Q3: Which chlorophyll removal method is most suitable for my samples?

The optimal method depends on your specific sample matrix, desired throughput, and available equipment. The following table provides a general comparison to guide your decision:

Method Principle Advantages Disadvantages Best Suited For
Solid-Phase Extraction (SPE) Adsorption of chlorophyll onto a solid sorbent.High throughput, effective for a wide range of matrices, commercially available columns for chlorophyll removal.[2][3]Can be costly, may require method development to optimize recovery.High-throughput screening, analysis of various plant and food matrices.
Saponification Hydrolysis of chlorophyll to a water-soluble form.Effective for samples with high lipid content, can also hydrolyze triglycerides, reducing matrix complexity.[5]Can be time-consuming, risk of this compound degradation under harsh alkaline conditions, potential for emulsion formation.[5][11]Samples with high fat content, such as oils and fatty tissues.
Liquid-Liquid Extraction (LLE) Partitioning of chlorophyll and this compound into different immiscible solvents.Simple, inexpensive, and effective for initial cleanup.[9][10]Can be labor-intensive, may not provide complete removal in a single step, can use large volumes of organic solvents.[9]Initial cleanup of crude extracts, samples with moderate chlorophyll content.

Troubleshooting Guides

Issue 1: Incomplete Chlorophyll Removal

Symptoms:

  • Green or yellow color persists in the final extract.

  • Large, interfering peaks are observed in the chromatogram at or near the retention time of this compound.

  • Inconsistent and non-reproducible this compound quantification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete chlorophyll removal.

Detailed Steps:

  • For Solid-Phase Extraction (SPE):

    • Verify Cartridge Selection: Ensure you are using a cartridge specifically designed for chlorophyll removal (e.g., graphitized carbon, silica, or specialized polymeric sorbents).[2][3] Check that the cartridge capacity is not being exceeded by the amount of chlorophyll in your sample.

    • Optimize Solvents:

      • Loading: The sample should be loaded in a solvent that promotes strong retention of chlorophyll on the sorbent.

      • Washing: Use a wash solvent that is strong enough to remove other interferences but weak enough to leave chlorophyll bound to the sorbent.

      • Elution: The elution solvent should be strong enough to elute this compound while leaving the chlorophyll behind. You may need to test different solvent compositions and polarities.[12]

    • Conditioning: Proper conditioning of the SPE cartridge according to the manufacturer's instructions is critical for optimal performance.[12]

  • For Saponification:

    • Reaction Conditions: Incomplete saponification can occur if the concentration of the base (e.g., NaOH or KOH), the reaction time, or the temperature is insufficient. Consider increasing these parameters cautiously, as overly harsh conditions can degrade this compound.[5]

    • Mixing: Ensure thorough mixing of the sample with the saponification solution to facilitate the reaction.

    • Phase Separation: After saponification, ensure a clean separation of the aqueous layer (containing chlorophyllin) from the organic layer (containing this compound). Emulsions can trap chlorophyllin in the organic phase. If an emulsion forms, try adding a small amount of a saturated salt solution or centrifuging at a higher speed.

  • For Liquid-Liquid Extraction (LLE):

    • Multiple Extractions: A single LLE step may not be sufficient for complete chlorophyll removal. Perform sequential extractions with fresh solvent until the extracting solvent layer is colorless.[8]

    • Solvent Choice: The choice of immiscible solvents is crucial. A common approach is to partition a methanol (B129727) or ethanol (B145695) extract with a nonpolar solvent like hexane (B92381). The more polar chlorophylls will remain in the alcohol phase, while the less polar this compound partitions into the hexane.[10]

    • Emulsions: As with saponification, emulsion formation can hinder separation. Address this by centrifugation or the addition of salt.

Issue 2: Low Recovery or Loss of this compound

Symptoms:

  • This compound concentrations are consistently lower than expected or below the limit of detection.

  • Poor recovery of internal standards.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Steps:

  • For Solid-Phase Extraction (SPE):

    • Analyte Breakthrough: this compound may be eluting prematurely during the sample loading or washing steps. Collect and analyze these fractions to confirm if this is the case. If so, a weaker loading/washing solvent is needed.

    • Incomplete Elution: The elution solvent may not be strong enough to fully recover the this compound from the cartridge. Use a stronger elution solvent or increase the volume of the elution solvent.[13]

    • Adsorption: this compound can adsorb to glass and plastic surfaces. Use silanized glassware and polypropylene (B1209903) tubes to minimize this.

  • For Saponification:

    • Degradation: this compound is sensitive to heat, light, and strong alkaline conditions. Minimize exposure to these factors. Consider performing the saponification at a lower temperature for a longer duration or using a milder base.

    • Oxidation: Protect the sample from oxygen during the procedure by working under a nitrogen atmosphere.

    • Extraction Efficiency: After saponification, ensure that the this compound is exhaustively extracted from the aqueous phase into the organic solvent. Perform multiple extractions.

  • For Liquid-Liquid Extraction (LLE):

    • Partitioning Efficiency: The solvent system may not be optimal for partitioning this compound into the desired phase. Consult literature for appropriate solvent systems for this compound extraction.

    • Incomplete Phase Transfer: Ensure that you are collecting the correct phase and that the phases have completely separated before collection.

    • Evaporation Loss: If the solvent is evaporated to concentrate the sample, be mindful that this compound can be lost if the sample is taken to complete dryness or heated excessively. Use a gentle stream of nitrogen and avoid overheating.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Chlorophyll Removal

This protocol is a general guideline and may require optimization for your specific sample matrix and SPE cartridge.

  • Sample Preparation:

    • Extract this compound and chlorophyll from the sample using a suitable solvent (e.g., hexane, isopropanol/hexane mixture).

    • Centrifuge or filter the extract to remove any particulate matter.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the loading solvent recommended for your SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a silica-based or other appropriate SPE cartridge by sequentially passing through the following solvents (volumes will depend on the cartridge size):

      • Elution solvent (e.g., hexane:diethyl ether, 97:3 v/v)[4]

      • Loading solvent (e.g., hexane)

  • Sample Loading:

    • Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a non-eluting solvent (e.g., hexane) to remove any remaining non-polar interferences that are not strongly retained.

  • Elution:

    • Elute the this compound from the cartridge using an appropriate solvent mixture (e.g., hexane:diethyl ether, 97:3 v/v).[4] Chlorophyll will remain on the cartridge.

  • Sample Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Saponification for Chlorophyll Removal

Caution: This procedure involves the use of strong bases. Handle with appropriate personal protective equipment.

  • Sample Preparation:

    • Homogenize the sample and weigh a suitable amount into a flask.

    • Add an antioxidant such as pyrogallol (B1678534) to prevent degradation of this compound.

  • Saponification Reaction:

    • Add a solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in ethanol or methanol (e.g., 1 M KOH in ethanol).

    • Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes). Protect the reaction from light.[5]

  • Extraction of this compound:

    • After cooling, add a nonpolar organic solvent (e.g., hexane or petroleum ether) to the flask.

    • Shake vigorously to extract the this compound into the organic layer.

    • Allow the phases to separate (centrifugation may be necessary). The upper organic layer contains the this compound, while the lower aqueous layer contains the water-soluble chlorophyllin.

  • Washing:

    • Wash the organic layer with water or a dilute salt solution to remove any residual base and water-soluble impurities.

  • Sample Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

Quantitative Data Summary

The following table summarizes the reported efficiency of different chlorophyll removal methods. Note that efficiency can vary significantly depending on the sample matrix and specific experimental conditions.

Method Sample Matrix Chlorophyll Removal Efficiency This compound Recovery Reference
Saponification (Ethanol-NaOH) Microalgae Biomass92.0% - 92.3%Not explicitly stated for this compound, but lipid loss was a consideration.[5]
Saponification (General) Microalgae Oil96%Not explicitly stated for this compound.[7]
Solid-Phase Extraction (SPE) Fat-containing foodsEffective cleanup for LC-MS/MS analysis80.9% - 119.1%[14]
Solid-Phase Extraction (HLB cartridge) Leaf Extracts~85%Not explicitly stated, but the qualitative fingerprint of other metabolites was preserved.[15]
Magnetic Solid Phase Extraction (MSPE) Plant ExtractsUp to 99.01%Not explicitly stated for this compound, but lutein (B1675518) recovery was over 90%.[16][17]
Liquid-Liquid Extraction (Hexane partitioning) Botanical Crude ExtractSubstantial removal, but some co-extraction of other compounds.Not quantified, but some loss of medium polar isoflavones was observed.[9]

References

Technical Support Center: Enhancing the Stability of Phylloquinone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of phylloquinone (Vitamin K1) analytical standards. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound analytical standards?

A1: this compound is susceptible to degradation from several key factors:

  • Light: Exposure to both natural and artificial light, especially UV radiation, is a major cause of degradation. This compound is particularly sensitive to daylight and fluorescent lighting.[1] All work with this compound solutions should be performed under yellow light to prevent degradation.

  • Temperature: While moderately stable at room temperature for short periods, elevated temperatures accelerate the degradation of this compound.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the naphthoquinone ring, a primary degradation pathway. This process is often accelerated by light and heat.

  • pH: this compound stability is influenced by the pH of the solution. It is generally more stable in neutral to slightly acidic conditions and is unstable in alkaline (basic) solutions.

  • Matrix Components: The composition of the sample matrix can impact stability. For instance, in food matrices, processing can lead to significant losses.[1]

Q2: What are the best practices for preparing and storing this compound stock solutions?

A2: To ensure the long-term stability of your this compound standards:

  • Solvent Selection: Prepare stock solutions in a high-purity organic solvent such as ethanol (B145695), methanol, or isopropanol.

  • Inert Atmosphere: To minimize oxidation, it is recommended to purge the solvent with an inert gas like nitrogen or argon before preparing the solution. After preparation, overlay the solution with the inert gas before capping the vial.

  • Light Protection: Always use amber-colored glass vials or wrap clear vials in aluminum foil to protect the solution from light.

  • Storage Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: How many freeze-thaw cycles can a this compound plasma sample undergo before significant degradation occurs?

A3: While specific data on this compound is limited, studies on other metabolites in plasma suggest that repeated freeze-thaw cycles should be minimized. Generally, it is best practice to aliquot samples after the initial collection to avoid more than one or two freeze-thaw cycles. Some studies have shown that up to five cycles might not significantly affect certain biomarkers, but this can be analyte-dependent. For sensitive compounds like this compound, limiting freeze-thaw cycles is crucial to maintain sample integrity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem 1: Low or no this compound peak is detected in a freshly prepared standard.

  • Possible Cause: Degradation during preparation due to light exposure.

  • Solution: Prepare standards under yellow or red light to minimize photodegradation. Use amber vials and avoid exposure to direct sunlight or fluorescent lighting.

  • Possible Cause: Oxidative degradation.

  • Solution: Use solvents that have been purged with nitrogen or argon. Overlay the standard solution with an inert gas before sealing the vial.

Problem 2: Poor peak shape (e.g., tailing, fronting, or splitting) in HPLC analysis.

  • Possible Cause: Incompatibility between the injection solvent and the mobile phase.

  • Solution: Whenever possible, dissolve the analytical standard in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Possible Cause: Secondary interactions with the stationary phase.

  • Solution: Ensure the mobile phase is optimized. For C18 columns, the addition of a small amount of an acidic modifier can help improve peak shape.

  • Possible Cause: Column contamination or void.

  • Solution: Flush the column with a strong solvent. If the problem persists, try a new column. Always use a guard column to protect the analytical column.

Problem 3: Inconsistent and non-reproducible results in LC-MS/MS analysis.

  • Possible Cause: Matrix effects (ion suppression or enhancement) from co-eluting compounds in the sample. This is a common issue in complex matrices like plasma.

  • Solution:

    • Improve Sample Preparation: Incorporate a robust sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.

    • Optimize Chromatography: Adjust the gradient or mobile phase composition to achieve better separation of this compound from matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., this compound-d7) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.

  • Possible Cause: Degradation of the analyte in the autosampler.

  • Solution: Use a cooled autosampler (typically set at 4-10°C) to maintain the stability of the processed samples while they are awaiting injection. Stability tests have shown that this compound in processed serum samples can be stable in a cooled autosampler for up to 168 hours with minimal degradation (less than 12%).[2]

Problem 4: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Presence of this compound degradation products or isomers.

  • Solution:

    • Peak Identification: If using mass spectrometry, analyze the m/z of the unknown peaks. Common degradation products include this compound epoxide.

    • Prevent Degradation: Review sample handling and storage procedures to minimize degradation as outlined in the FAQs.

    • Isomeric Separation: Ensure your chromatographic method is capable of separating the cis and trans isomers of this compound if necessary, as the cis isomer has little to no biological activity.

Quantitative Stability Data

The following tables summarize the stability of this compound under different conditions.

Table 1: Photodegradation of this compound in Organic Solvent

ConditionDegradation Rate Constant (k)Half-life (t½)Reference
UV/Visible Light Irradiation0.185 h⁻¹~3.7 hours[3][4]

Note: The study was conducted on a solution of this compound in cyclohexane.

Table 2: Temperature Stability of this compound in a Food Matrix (Sea Buckthorn Juice)

Storage TemperatureStorage DurationDegradation (%)Reference
6°C7 days18 - 32%[1]
25°C7 days18 - 32%[1]
40°C7 days18 - 32%[1]

Note: This data is for a complex food matrix and may not directly translate to the stability of a pure analytical standard in an organic solvent, but it illustrates the general effect of temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard

  • HPLC-grade ethanol or methanol

  • Amber glass volumetric flasks and vials

  • Calibrated pipettes

  • Inert gas (nitrogen or argon)

Procedure:

  • Allow the this compound standard to equilibrate to room temperature before opening.

  • Accurately weigh the required amount of this compound.

  • Dissolve the weighed standard in the chosen solvent in an amber volumetric flask. It is recommended to use a solvent that has been purged with inert gas.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to the final volume with the solvent.

  • Before sealing, flush the headspace of the flask with an inert gas.

  • For stock solutions (e.g., 1 mg/mL), aliquot into smaller amber vials to minimize the number of freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

  • Prepare working standards by diluting the stock solution with the appropriate solvent immediately before use. Protect these solutions from light at all times.

Protocol 2: Sample Preparation for this compound Analysis in Human Plasma by LC-MS/MS

Objective: To extract this compound from human plasma and remove interfering substances prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Internal standard solution (e.g., this compound-d7 in ethanol)

  • HPLC-grade ethanol

  • HPLC-grade n-hexane

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • To 200 µL of plasma in a glass tube, add a known amount of the internal standard solution.

  • Add 200 µL of ethanol to precipitate the proteins and vortex for 30 seconds.

  • Add 1 mL of n-hexane and vortex vigorously for 5 minutes to extract the lipids, including this compound.

  • Centrifuge at approximately 2500 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.

  • Perform an SPE clean-up step by reconstituting the dried extract in a small volume of hexane and loading it onto a pre-conditioned silica (B1680970) SPE cartridge.

  • Wash the cartridge with hexane to remove non-polar interferences.

  • Elute the this compound with a more polar solvent mixture, such as hexane:ethyl acetate.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

Phylloquinone_Standard_Preparation_Workflow cluster_prep Standard Preparation cluster_storage Storage cluster_use Usage start Start: Weigh this compound Standard dissolve Dissolve in Inert Gas-Purged Solvent (e.g., Ethanol) in Amber Flask start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate volume Bring to Final Volume sonicate->volume aliquot Aliquot into Amber Vials volume->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot for Use store->thaw As Needed dilute Prepare Working Standards by Dilution thaw->dilute analyze Analyze Promptly dilute->analyze

Caption: Workflow for the preparation and storage of this compound analytical standards.

Phylloquinone_Degradation_Pathways This compound This compound (Stable Form) degraded Degradation Products (e.g., this compound Epoxide, cis-isomer) This compound->degraded Degradation light Light (UV, Fluorescent) heat Elevated Temperature oxygen Oxygen (Oxidation) ph Alkaline pH

Caption: Major factors leading to the degradation of this compound.

Troubleshooting_Phylloquinone_Analysis cluster_issues Problem Identification cluster_solutions Potential Solutions start Analytical Issue Encountered no_peak No/Low Peak start->no_peak bad_peak Poor Peak Shape start->bad_peak inconsistent Inconsistent Results start->inconsistent protect_light Protect from Light no_peak->protect_light Cause: Photodegradation inert_gas Use Inert Gas no_peak->inert_gas Cause: Oxidation solvent_match Match Injection Solvent to Mobile Phase bad_peak->solvent_match Cause: Solvent Mismatch spe Improve Sample Cleanup (SPE/LLE) inconsistent->spe Cause: Matrix Effects sil_is Use Stable Isotope-Labeled Internal Standard inconsistent->sil_is Cause: Matrix Effects cooled_as Use Cooled Autosampler inconsistent->cooled_as Cause: Autosampler Degradation

Caption: A troubleshooting decision tree for common issues in this compound analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Phylloquinone Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of phylloquinone (Vitamin K1).

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in chromatography?

An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Poor peak shapes, such as peak tailing, fronting, or splitting, can compromise the accuracy and reproducibility of your results by affecting resolution and integration.[1][2][3]

Q2: What are the common types of poor peak shape for this compound?

The most common issues observed are peak tailing (asymmetrical peak with a drawn-out trailing edge), peak fronting (asymmetrical peak with a sloping front), and split peaks (a single peak appearing as two or more).[3][4][5][6]

Q3: Why is my this compound peak tailing?

Peak tailing is often caused by secondary interactions between this compound and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[5][7][8][9] Other causes can include column overload, column degradation, or issues with the mobile phase pH.[5][9][10]

Q4: What causes my this compound peak to show fronting?

Peak fronting for this compound is commonly a result of column overload, where too much sample is injected.[3][11][12][13] It can also be caused by a sample solvent that is stronger than the mobile phase or a collapse of the column bed.[3][11][14]

Q5: Why is my this compound peak splitting?

Split peaks can occur if there is a problem at the column inlet, such as a blocked frit or a void in the packing material.[4][6][15] Incompatibility between the sample solvent and the mobile phase is another frequent cause.[4][16] If only the this compound peak is splitting, it might indicate the presence of closely eluting isomers or degradation products.[4][6]

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for your this compound analysis, follow this troubleshooting workflow:

G start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_mobile_phase Optimize Mobile Phase pH check_overload->check_mobile_phase If tailing persists resolved Problem Resolved check_overload->resolved If tailing improves check_column Evaluate Column Condition check_mobile_phase->check_column If tailing persists check_mobile_phase->resolved If tailing improves replace_column Replace Column check_column->replace_column If column is old/fouled unresolved Problem Persists check_column->unresolved If column is new use_guard_column Use Guard Column replace_column->use_guard_column use_guard_column->resolved unresolved->start Re-evaluate

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Reduce Sample Concentration/Volume: Inject a diluted sample or a smaller volume to check for column overload.[9][10][13] If the peak shape improves, adjust your sample preparation method accordingly.

  • Optimize Mobile Phase pH: For reversed-phase chromatography, operating at a lower pH can minimize interactions with residual silanol groups.[5][7] Ensure your mobile phase is well-buffered.[1][10]

  • Evaluate Column Condition: Peak tailing can be a sign of a deteriorating column.[1] Check for a blocked inlet frit or a void in the column bed.[5] If a guard column is used, try removing it to see if it is the source of the problem.[1]

  • Replace Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.[2] Consider using a column with high-purity silica (B1680970) or one that is end-capped to reduce silanol interactions.[5]

Issue 2: Peak Fronting

For instances of peak fronting, use the following guide:

G start Peak Fronting Observed check_overload Reduce Injection Volume/Concentration start->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent If fronting persists resolved Problem Resolved check_overload->resolved If fronting improves check_column Inspect Column for Collapse check_solvent->check_column If fronting persists check_solvent->resolved If fronting improves replace_column Replace Column check_column->replace_column If collapse is suspected replace_column->resolved

Caption: Troubleshooting workflow for peak fronting.

Detailed Steps:

  • Reduce Injection Volume/Concentration: This is the most common cause of peak fronting.[11][12][13] Dilute your sample or inject a smaller volume.

  • Match Sample Solvent to Mobile Phase: The sample solvent should be as weak as or weaker than the mobile phase.[11][17] Dissolving the sample in the initial mobile phase is ideal.

  • Inspect Column for Collapse: A physical shock or operating outside the recommended pressure or pH range can cause the column bed to collapse, leading to fronting.[3][11][14] If you suspect this, the column will need to be replaced.

Issue 3: Split Peaks

If you are observing split peaks for this compound, refer to this workflow:

G start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks system_issue Check for Blocked Frit or Column Void check_all_peaks->system_issue Yes single_peak_issue Check Sample Solvent and Method Parameters check_all_peaks->single_peak_issue No replace_frit_column Replace Frit or Column system_issue->replace_frit_column optimize_method Optimize Separation single_peak_issue->optimize_method resolved Problem Resolved replace_frit_column->resolved optimize_method->resolved

Caption: Troubleshooting workflow for split peaks.

Detailed Steps:

  • Determine if All Peaks are Split: If all peaks in your chromatogram are split, the issue is likely with the system before the separation occurs.[4] This points to a blocked inlet frit or a void at the head of the column.[4][6][15]

  • For System-Wide Splitting:

    • Action: Replace the column's inlet frit if possible, or replace the entire column. Using an in-line filter can help prevent this issue.[4]

  • If Only the this compound Peak is Split:

    • Check Sample Solvent: An injection solvent that is too strong or incompatible with the mobile phase can cause peak splitting.[4][16] Try dissolving your sample in the mobile phase.

    • Optimize Separation: It's possible that you are separating two closely eluting compounds.[4] Adjusting the mobile phase composition, temperature, or flow rate may improve resolution.

Data Presentation: Typical HPLC Conditions for this compound Analysis

The following tables summarize typical experimental conditions for the analysis of this compound using HPLC with different detection methods. These can be used as a starting point for method development and troubleshooting.

Table 1: HPLC with Fluorescence Detection

ParameterConditionReference
Column Hypersil ODS, 3 µm, 150 x 4.6 mm[18]
Mobile Phase Methanol/Methylene Chloride (90:10 v/v) with additives[18]
Flow Rate 1.0 mL/min[18]
Detection Fluorescence (Ex: 244 nm, Em: 418 nm) after post-column reduction[18]
Post-Column Reactor Zinc metal (~200 mesh), 50 x 2.0 mm[18]

Table 2: LC-MS/MS Method

ParameterConditionReference
Column Phenyl-Hexyl, 3 µm, 100 x 2.0 mm[19]
Mobile Phase A Methanol/Water (1:1) with formic acid[19]
Mobile Phase B Acetonitrile/Water (8:2) with 1% formic acid[19]
Flow Rate Gradient flow, e.g., 0.4 mL/min[19]
Detection Tandem Mass Spectrometry (APCI, MRM)[19]
Column Temperature 30 °C[20]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plasma

This protocol is a general guideline for the extraction of this compound from plasma samples prior to HPLC analysis.

  • Internal Standard Addition: To 0.5 mL of plasma or serum in a glass tube, add an appropriate internal standard.[19]

  • Protein Precipitation: Add 175 µL of ethanol (B145695) to precipitate proteins.[19] Vortex the sample and then centrifuge.

  • Liquid-Liquid Extraction:

    • Add a suitable extraction solvent like hexane.

    • Vortex thoroughly for several minutes.

    • Centrifuge to separate the layers.[19]

    • Carefully transfer the upper organic layer to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Apply the extract to an SPE cartridge (e.g., Oasis® HLB).[19]

    • Wash the cartridge to remove interferences.

    • Elute the this compound with an appropriate solvent mixture (e.g., acetonitrile/water).[19]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.[19]

    • Reconstitute the residue in a small volume of the mobile phase before injection.

Protocol 2: Improving Peak Shape by Adjusting Mobile Phase

This protocol outlines steps to take when poor peak shape is suspected to be caused by the mobile phase.

  • Check for Contamination: Ensure that all mobile phase solvents are of high purity (HPLC or LC-MS grade) and have been filtered and degassed.[2]

  • Adjust pH for Tailing Peaks: If using a silica-based column and observing tailing with this compound, consider adding a small amount of a weak acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of residual silanol groups.[19]

  • Optimize Buffer Concentration: If a buffer is used, ensure its concentration is sufficient to control the pH, typically in the range of 5-10 mM for reversed-phase chromatography.[1]

  • Solvent Strength Matching: If peak distortion is observed, especially for early eluting peaks, ensure the sample is dissolved in a solvent that is no stronger than the initial mobile phase composition.[17] Reconstituting the sample in the mobile phase is the safest approach.

References

Technical Support Center: Validation of Analytical Methods for Phylloquinone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for phylloquinone (Vitamin K1) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing a method for this compound analysis?

A1: Due to its chemical nature, several factors are critical for the successful analysis of this compound. It is a lipophilic (fat-soluble) vitamin, making its extraction from complex matrices challenging. Furthermore, this compound is highly susceptible to degradation from light and heat, necessitating protective measures throughout the analytical process.[1] In techniques like LC-MS/MS, matrix effects from co-eluting lipids and proteins can cause ion suppression, impacting accuracy and sensitivity.[2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: The choice of technique depends on the required sensitivity and the complexity of the matrix. High-Performance Liquid Chromatography (HPLC) with post-column reduction and fluorescence detection (FLD) is a highly sensitive and selective method.[3][4] HPLC with UV detection is less sensitive but can be used.[5] For the highest sensitivity and specificity, especially in very complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6]

Q3: What are the key validation parameters I need to assess according to regulatory guidelines?

A3: According to guidelines such as those from the International Council for Harmonisation (ICH), key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9]

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: To prevent degradation, all sample preparation steps should be performed under low-light conditions, for example, by using amber glassware or working in a room with yellow light.[1][10] Samples should be kept cool, and exposure to high temperatures should be minimized.[1] It is also crucial to assess the stability of this compound in the analytical solutions and in the matrix over the expected storage duration.[6]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction This compound's lipophilic nature can lead to poor extraction efficiency. For food matrices, consider enzymatic digestion (e.g., with lipase) to break down the matrix and release the analyte.[4][11] For nutritional products with hydrolyzed proteins, modifications to the AOAC Official Method 999.15, such as increasing solvent volumes and extraction time, have been shown to improve recovery by over 10%.[12][13]
Analyte Degradation This compound is sensitive to light. Ensure all extraction and handling steps are performed in amber vials or under light-protected conditions.[1][10] Avoid unnecessary exposure to heat.
Poor Phase Separation During liquid-liquid extraction, emulsions can form, trapping the analyte. Optimize the extraction solvent ratios and consider increasing centrifugation time or force.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is appropriate for the lipophilic nature of this compound and that the loading, washing, and elution steps are optimized. Inadequate washing may lead to matrix effects, while improper elution will result in low recovery.
Issue 2: Poor Chromatographic Performance (Peak Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Steps
Column Contamination Complex matrices, especially those high in lipids, can contaminate the analytical column. Use a guard column and implement a robust sample clean-up procedure, such as SPE, to remove interfering substances.[1]
Inappropriate Column Chemistry For separating the cis and trans isomers of this compound, a C30 column is often effective.[12][13] For general analysis, a standard C18 column is commonly used.[10] Ensure the column is suitable for your specific application.
Mobile Phase Issues Check the pH and composition of the mobile phase. Ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts and poor peak shape.
Sample Overload Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume.
Issue 3: Signal Suppression or Enhancement in LC-MS/MS
Potential Cause Troubleshooting Steps
Matrix Effects Co-eluting matrix components, particularly phospholipids (B1166683) in plasma samples, can interfere with the ionization of this compound.[2] A common diagnostic is a post-extraction spike analysis to quantify the extent of ion suppression or enhancement.[2]
Use of an Internal Standard To compensate for matrix effects and variations during sample preparation, the use of a stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended.[2]
Enhanced Sample Clean-up Implement more rigorous sample preparation to remove interfering components. Techniques like protein precipitation followed by SPE or the use of phospholipid removal plates are effective.[2][6]
Chromatographic Separation Optimize the HPLC method to achieve better separation of this compound from co-eluting matrix components. Adjusting the gradient or using a different column chemistry can be beneficial.

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated analytical methods for this compound in various matrices.

Table 1: HPLC with Fluorescence Detection (HPLC-FLD)

MatrixRecovery (%)LODLOQPrecision (%RSD)Reference(s)
Human Serum91 - 1140.015 ng/mL0.15 ng/mL< 10% (intra- & inter-day)[14][15]
Human Serum98 - 1100.03 ng/mL0.03 ng/mL< 10% (intra- & inter-day)[16]
Infant Formula> 9830 pg (on-column)N/A1.9% (intra-run), 2.35% (between-run)[17]
Various FoodsN/AN/AN/A6.6 - 13.6% (intra- & inter-day)[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

MatrixRecovery (%)LODLOQPrecision (%RSD)Reference(s)
Human Plasma> 92N/A0.14 nmol/LN/A[18]
Human SerumN/A0.0019 ng/mL0.03 ng/mL2.3 - 12.8% (intra-assay), 7.2 - 13.2% (inter-assay)[19]
Food (Hazelnut, Cheese, Broccoli, Pork)94 - 125 (Trueness)N/A0.5 µ g/100 g< 15% (intra- & inter-day)[20]

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Infant Formula (Modified AOAC 999.15)

This protocol is a generalized representation based on modifications to standard methods to handle complex nutritional products.[12][13]

  • Sample Preparation: Reconstitute powdered formula according to product instructions. Accurately weigh a sample portion into a screw-cap tube protected from light.

  • Enzymatic Digestion (if required): For matrices with high lipid content, add a lipase (B570770) solution and incubate to release triglycerides.

  • Solvent Extraction:

  • Purification:

    • Transfer the upper organic layer containing this compound to a clean tube.

    • Perform Solid-Phase Extraction (SPE) using a silica (B1680970) cartridge for further purification and to remove interfering lipids.[1]

  • Final Preparation:

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.[1]

Protocol 2: this compound Extraction from Human Plasma/Serum for LC-MS/MS

This protocol is based on common procedures for biological fluid analysis.[16]

  • Sample Aliquoting: To a 200-500 µL plasma/serum aliquot in a polypropylene (B1209903) tube, add a stable isotope-labeled internal standard (e.g., this compound-d7).[1]

  • Protein Precipitation: Add a protein precipitating agent like acetonitrile (B52724) or ethanol (B145695) (typically 3-4 volumes). Vortex thoroughly.[1][2]

  • Centrifugation: Centrifuge at high speed (e.g., >4000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Extraction/Clean-up:

    • Option A (Liquid-Liquid Extraction): Transfer the supernatant to a new tube. Add an extraction solvent like hexane, vortex, and centrifuge. Collect the hexane layer.[1]

    • Option B (Solid-Phase Extraction): Load the supernatant onto a conditioned SPE cartridge (e.g., C18 or a phospholipid removal plate). Wash with an appropriate solvent to remove interferences, then elute the analyte.[2][16]

  • Final Preparation:

    • Evaporate the final extract to dryness under nitrogen.

    • Reconstitute in a small volume of the initial mobile phase for LC-MS/MS injection.

Visualized Workflows and Logic

Analytical_Workflow General Analytical Workflow for this compound A Sample Receipt & Login (Protect from Light) B Sample Preparation (Homogenization/Reconstitution) A->B C Spike with Internal Standard (e.g., this compound-d7) B->C QC1 Prepare QC Samples (Low, Mid, High) B->QC1 D Extraction (LLE or SPE) C->D E Sample Clean-up (e.g., SPE Purification) D->E F Solvent Evaporation & Reconstitution E->F G Instrumental Analysis (HPLC-FLD or LC-MS/MS) F->G H Data Acquisition & Processing G->H I Quantification (Calibration Curve) H->I J Data Review & Reporting I->J QC1->D

Caption: General analytical workflow for this compound quantification.

Troubleshooting_Tree Troubleshooting Common Issues in this compound Analysis Start Start: Analytical Issue Observed Q1 Is Analyte Recovery Low or Inconsistent? Start->Q1 Q2 Is Chromatographic Peak Shape Poor? Q1->Q2 No A1 Review Extraction Protocol: - Check solvent volumes - Consider enzymatic digestion - Protect from light Q1->A1 Yes Q3 Is there Signal Suppression in LC-MS/MS? Q2->Q3 No A2 Check Column Health: - Use guard column - Perform column wash - Check for sample overload Q2->A2 Yes A3 Improve Sample Clean-up: - Use phospholipid removal SPE - Optimize chromatography - Use isotope-labeled IS Q3->A3 Yes End Issue Resolved Q3->End No A1->End A2->End A3->End

Caption: Decision tree for troubleshooting analytical issues.

References

Validation & Comparative

A Head-to-Head Battle: Cross-Validation of HPLC and LC-MS/MS for Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phylloquinone (Vitamin K1) is paramount for applications ranging from nutritional assessment to pharmacokinetic studies. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and the more advanced Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to facilitate an informed decision for your analytical needs.

The choice between HPLC and LC-MS/MS for this compound analysis is often dictated by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. While both are powerful techniques, LC-MS/MS is generally recognized for its superior sensitivity and specificity, particularly for samples with low concentrations of vitamin K.[1][2]

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method hinges on key performance metrics. The following tables summarize the quantitative performance data for the analysis of this compound in human serum or plasma, offering a direct comparison between HPLC with fluorescence detection and LC-MS/MS.

Table 1: Comparison of Validation Parameters for this compound Analysis

Performance MetricHPLC with Fluorescence Detection (HPLC-FD)LC-MS/MSKey Observations
Limit of Detection (LOD) 0.015 - 0.04 ng/mL[2]0.01 - 0.05 ng/mL[2]Both methods achieve low detection limits, but LC-MS/MS often demonstrates superior sensitivity.[2]
Limit of Quantification (LOQ) 0.15 ng/mL[2]0.05 - 0.16 µg/kg[2]LC-MS/MS generally offers lower quantification limits, crucial for analyzing samples with trace amounts of vitamin K.[2]
Linearity (R²) > 0.99[2]> 0.99[2][3][4]Both techniques exhibit excellent linearity across a range of concentrations.[2]
Accuracy (% Recovery) 91% - 114%[2]86% - 110%[2]Both methods provide high accuracy in quantifying vitamin K.[2]
Precision (CV%) Intra-assay: 6.6% - 13.6%[5]Intra-assay: 2.3% - 14.3%[6][7] Inter-assay: 7.2% - 15.2%[6][7]Both methods demonstrate good precision, with LC-MS/MS often showing slightly better reproducibility.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques. Below are representative protocols for both HPLC and LC-MS/MS analysis of this compound.

Method 1: HPLC with Fluorescence Detection

This widely used method offers high sensitivity and is suitable for the routine quantification of this compound.[8] It typically involves a multi-step sample preparation to remove interfering substances, followed by chromatographic separation and fluorescence detection after post-column chemical reduction of this compound to its fluorescent hydroquinone (B1673460) form.[8]

1. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction): [8]

  • To a 0.5 mL plasma or serum sample, add an internal standard (e.g., a proprietary vitamin K derivative).[8]

  • Precipitate proteins by adding ethanol.[8]

  • Perform liquid-liquid extraction with hexane (B92381).

  • Centrifuge to separate the phases and transfer the upper hexane layer.

  • Apply the extract to a silica (B1680970) solid-phase extraction (SPE) cartridge for cleanup.

  • Wash the cartridge with hexane and elute the vitamin K fraction.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. HPLC Conditions:

  • HPLC System: Standard HPLC system with a pump, autosampler, and fluorescence detector.[8]

  • Column: A reversed-phase C18 column (e.g., 5 µm, 125 mm × 4.0 mm).[1]

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and methylene (B1212753) chloride (e.g., 90:10 v/v) containing a zinc chloride, acetic acid, and sodium acetate (B1210297) solution.[5]

  • Flow Rate: Typically around 1.0 mL/min.[5]

  • Post-Column Reduction: The column eluent passes through a post-column reactor containing zinc particles to reduce this compound to its fluorescent form.[8]

  • Fluorescence Detection: Excitation wavelength of ~244 nm and an emission wavelength of ~430 nm.[8]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for applications requiring the highest sensitivity and specificity.[2] The use of an isotopically labeled internal standard, such as Vitamin K1-d7, ensures high accuracy by compensating for analytical variations.

1. Sample Preparation:

  • To a plasma or serum sample, add the internal standard (Vitamin K1-d7).

  • Precipitate proteins with cold acetonitrile.

  • Centrifuge and transfer the supernatant.

  • Further cleanup can be performed using solid-phase extraction (SPE) with a cartridge like Oasis® HLB.[9]

  • Wash the SPE cartridge and elute the analyte.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: A Phenyl-Hexyl column (e.g., 3 μm particle size, 2.0 mm x 100 mm) is often used.[8]

  • Mobile Phase: A gradient elution is typically employed using a mixture of methanol/water with formic acid (Eluent A) and methanol with formic acid (Eluent B).[9]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[8]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow and Biological Role

To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and the essential biological function of this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC-FD Analysis LOD LOD & LOQ HPLC->LOD Linearity Linearity HPLC->Linearity Accuracy Accuracy & Precision HPLC->Accuracy LCMS LC-MS/MS Analysis LCMS->LOD LCMS->Linearity LCMS->Accuracy Specificity Specificity LCMS->Specificity Data Comparative Data Analysis LOD->Data Linearity->Data Accuracy->Data Specificity->Data Sample Biological Sample (e.g., Plasma, Serum) Preparation Sample Preparation (Extraction & Cleanup) Sample->Preparation Preparation->HPLC Preparation->LCMS Report Validation Report Data->Report

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.

VitaminKCycle VK_hydro Vitamin K Hydroquinone (active form) VK_epoxide Vitamin K 2,3-epoxide VK_hydro->VK_epoxide O2, CO2 GGCX GGCX VK_hydro->GGCX VK_quinone Vitamin K Quinone (dietary form) VK_epoxide->VK_quinone Epoxide Reductase VKOR VKOR VK_epoxide->VKOR VK_quinone->VK_hydro Quinone Reductase Gla Gla Protein (biologically active) Glu Glu Protein (inactive precursor) Glu->Gla Carboxylation Glu->GGCX VKOR->VK_quinone GGCX->VK_epoxide GGCX->Gla

Caption: The Vitamin K cycle illustrating the role of this compound in protein carboxylation.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.[2]

  • HPLC with fluorescence detection is a cost-effective and dependable method suitable for routine analysis where extreme sensitivity is not the primary concern.[2]

  • LC-MS/MS is the preferred method for applications demanding the highest sensitivity and specificity.[2] Its ability to quantify very low levels of this compound makes it indispensable for pharmacokinetic studies, clinical trials with limited sample volumes, and the analysis of complex biological matrices. The use of isotopically labeled internal standards further enhances its accuracy.[2]

Ultimately, a thorough understanding of the performance characteristics and experimental protocols of both HPLC and LC-MS/MS is essential for generating high-quality, reliable data in the analysis of this compound.

References

A Comparative Analysis of Phylloquinone (Vitamin K1) Content in Plant-Based Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of phylloquinone (vitamin K1) content across a diverse range of plant species. This compound, a vital fat-soluble vitamin, plays a crucial role in blood coagulation and bone metabolism.[1][2] Its concentration in plants can vary significantly, influenced by factors such as species, geographical location, and maturation stage.[3][4] This document summarizes quantitative data, details experimental protocols for this compound quantification, and provides a visual workflow to aid researchers in their understanding and application of this essential nutrient.

Quantitative Data Summary

The following table summarizes the this compound content in various plant species, compiled from multiple sources. Green leafy vegetables are consistently the most potent sources of this vitamin.[2][5][6][7] It is important to note that cooking methods can affect this compound levels; for instance, sautéing can increase the apparent content due to the addition of vitamin K-rich oils.[3][8]

Plant CategoryPlant SpeciesThis compound Content (µ g/100g )
Dark Green Leafy Vegetables Kale (cooked)561 - 1062
Collard Greens (cooked)408
Spinach (cooked)380 - 525
Swiss Chard (raw)316
Turnip Greens (cooked)280
Parsley (raw)260
Dandelion Greens (raw)452
Mustard Greens (cooked)438
Beet Greens (cooked)368
Green Vegetables Broccoli (cooked)102 - 180
Broccoli Raab (cooked)241
Brussels SproutsHigh concentrations
Cabbage (green)145
Lettuce (Green Leaf)126
Lettuce (Romaine)102.5
Lettuce (Butterhead)102
Lettuce (Iceberg)24.1
Asparagus (cooked)45.5
Celery29
Other Vegetables Okra (frozen)46.9
Carrots (raw)13
Potatoes (cooked)3
Peppers (green, raw)7.1
Cucumber16.4
Radish1.4
Sweet Potato1.8
Fruits Blueberries14.7 - 27.2
Blackberries14.7 - 25.1
Papayas (raw)3.8
Legumes & Nuts Mung Beans (sprouted, cooked)14
Pine Nuts (dried)15
Cashews (raw)9.7
Red Kidney Beans (cooked)7.5
Hazelnuts4
Oils Soybean OilHigh concentrations
Canola (Rapeseed) OilHigh concentrations
Olive OilHigh concentrations
Cottonseed OilSignificant concentrations
Herbs (dried) MarjoramHigh concentrations
BasilHigh concentrations
ThymeHigh concentrations
OreganoHigh concentrations

Disclaimer: Values are compiled from various sources and can vary based on preparation methods, plant variety, and growing conditions. The original sources should be consulted for specific details.

Experimental Protocols

The quantification of this compound in plant matrices is predominantly achieved through reversed-phase high-performance liquid chromatography (HPLC).[3][9][10] The following protocol is a synthesized methodology based on established practices.

1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the plant material is homogenized to ensure uniformity. For some vegetables, cooking prior to analysis may disrupt the cell wall and improve this compound release.[3]

  • Extraction: The homogenized sample is extracted with a mixture of an organic solvent (e.g., hexane (B92381) or a 2-propanol/hexane mixture).[8][10] Sonication can be employed to enhance the extraction efficiency by further disrupting the plant matrix.[10]

  • Internal Standard: To correct for losses during sample preparation, a known amount of an internal standard, such as vitamin K1(25), is added to the sample before extraction.[8]

2. Purification

  • Solid-Phase Extraction (SPE): The crude extract is purified using a silica-based solid-phase extraction column to remove interfering compounds.[8][10]

  • Further Purification (if necessary): For complex matrices, additional purification steps like liquid-phase reductive extraction or reversed-phase SPE on a C18 column may be required.[10]

3. HPLC Analysis

  • Chromatographic Separation: The purified extract is injected into a reversed-phase HPLC system equipped with a C18 column. The mobile phase typically consists of a mixture of organic solvents like acetonitrile, dichloromethane, and methanol.[10]

  • Detection: this compound is detected using one of the following methods:

    • Fluorescence Detection with Post-Column Reduction: This is a highly sensitive method where the this compound (a quinone) is chemically reduced to its fluorescent hydroquinone (B1673460) form after separation on the HPLC column.[8][10][11][12] A post-column reactor containing a reducing agent like zinc is used for this purpose.[10][12]

    • Mass Spectrometry (MS/MS): LC-MS/MS offers high selectivity and sensitivity for the quantification of vitamin K1 and is increasingly being used.[13]

    • UV Detection: While less sensitive than fluorescence or MS detection, UV detection can also be used.[10]

4. Quantification

  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with known concentrations of this compound standards.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound in plant samples.

Phylloquinone_Analysis_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis start Plant Material homogenize Homogenization start->homogenize add_is Add Internal Standard homogenize->add_is extract Solvent Extraction (e.g., Hexane) add_is->extract spe Solid-Phase Extraction (Silica) extract->spe hplc Reversed-Phase HPLC (C18) spe->hplc reduction Post-Column Reduction (Zinc) hplc->reduction detection Fluorescence Detection reduction->detection quant Quantification detection->quant end

Caption: Experimental workflow for this compound quantification.

References

Validating Surrogate Matrices for Phylloquinone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phylloquinone (Vitamin K1) in biological matrices is paramount for pharmacokinetic studies, nutritional assessment, and clinical diagnostics. A significant challenge in developing quantitative assays for endogenous compounds like this compound is the unavailability of a true blank matrix for calibration standards and quality controls. This guide provides a comprehensive comparison of validated approaches using surrogate matrices to overcome this challenge, supported by experimental data and detailed protocols.

The use of a surrogate matrix—a substitute matrix that is free of the analyte of interest—is a widely accepted strategy in bioanalysis.[1] For this compound, common surrogate matrices include bovine serum albumin (BSA) solutions and stripped human serum or plasma. The critical consideration for validating a surrogate matrix is to demonstrate that it mimics the analytical behavior of the authentic biological matrix, ensuring that the calibration standards prepared in the surrogate accurately reflect the concentration of the analyte in the study samples.

Comparative Analysis of Analytical Methods and Surrogate Matrices

The two primary analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often favored for its superior sensitivity and specificity, which is particularly advantageous when dealing with the low physiological concentrations of this compound.[2]

Below is a summary of the performance of these methods using different surrogate matrices, based on published validation data.

Quantitative Performance Data
Analytical MethodSurrogate MatrixAnalyte(s)Linearity RangePrecision (%RSD)Accuracy (%RE)Recovery (%)Reference
LC-MS/MS 15% Bovine Serum Albumin (BSA) Solutiontrans-Phylloquinone0.400–6000 ng/mL< 9.55% (Intra- & Inter-day)±11.24%Not Reported[3]
cis-Phylloquinone0.400–1200 ng/mL< 9.55% (Intra- & Inter-day)±11.24%Not Reported[3]
LC-MS/MS UV-light Stripped Pooled Human SerumThis compound (K1)0.03–10.0 ng/mLIntra-assay: 2.3-10.4%Within-day: 3.5-10.2%102.6–108.3%[4][5]
Menaquinone-4 (MK-4)0.03–10.0 ng/mLInter-assay: 7.4-12.8%94.0–108.7%[4][5]
Menaquinone-7 (B21479) (MK-7)0.03–10.0 ng/mL100.6–106.7%[4][5]
UPLC-MS/MS Charcoal-Stripped PlasmaThis compound (PK)Not SpecifiedNot ReportedNot ReportedNot Reported[1]
Menaquinone-4 (MK-4)[1]
HPLC-Fluorescence Not Specified (Proprietary Internal Standard)This compound (K1)0.1–110 nmol/LIntra-assay: 3.0-8.2%Good agreement with KEQASNot Reported[6]
Inter-assay: 8.1-16%[6]

Signaling Pathway: The Vitamin K Cycle

This compound is an essential cofactor for the gamma-carboxylation of glutamate (B1630785) residues in vitamin K-dependent proteins, a crucial step in processes like blood coagulation and bone metabolism. This occurs through a cyclic pathway known as the Vitamin K cycle.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation This compound This compound (Vitamin K) KH2 Reduced Vitamin K (KH2) This compound->KH2 Vitamin K Reductase KO Vitamin K Epoxide (KO) KH2->KO γ-Glutamyl Carboxylase (GGCX) Glu Glutamate (Glu) Residue KO->this compound Vitamin K Epoxide Reductase (VKORC1) Gla γ-Carboxyglutamate (Gla) Residue Glu->Gla CO2, O2 Warfarin Warfarin Inhibition Warfarin->this compound Warfarin->KO

Caption: The Vitamin K cycle illustrating the conversion of this compound to its active form for protein carboxylation.

Experimental Workflows and Protocols

The successful implementation of a surrogate matrix approach relies on a well-defined and validated experimental workflow. Below are diagrams and detailed protocols for this compound quantification using LC-MS/MS with two different surrogate matrices.

Experimental Workflow: Surrogate Matrix Approach

Experimental_Workflow cluster_standards Calibration Standards & QCs Preparation cluster_samples Study Sample Preparation cluster_extraction Extraction and Analysis cluster_data Data Processing start_standards Start: Select Surrogate Matrix (e.g., 15% BSA or Stripped Serum) spike_standards Spike with this compound Standards & Internal Standard (e.g., d7-Phylloquinone) start_standards->spike_standards protein_precipitation Protein Precipitation (e.g., with Ethanol) spike_standards->protein_precipitation start_samples Start: Collect Plasma/Serum Samples add_is Add Internal Standard start_samples->add_is add_is->protein_precipitation l_l_extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->l_l_extraction evaporation Evaporation and Reconstitution l_l_extraction->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis quantification Quantification using Calibration Curve lcms_analysis->quantification validation Method Validation (Parallelism, Accuracy, Precision) quantification->validation

Caption: General experimental workflow for this compound quantification using a surrogate matrix approach.

Protocol 1: LC-MS/MS with 15% Bovine Serum Albumin (BSA) as Surrogate Matrix

This protocol is adapted from a validated method for the simultaneous quantification of trans- and cis-phylloquinone isomers in human plasma.[3]

1. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a 15% (w/v) solution of bovine serum albumin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Spike the 15% BSA solution with known concentrations of trans- and cis-phylloquinone standards to create a calibration curve (e.g., 0.400–6000 ng/mL for trans-isomer and 0.400–1200 ng/mL for cis-isomer).

  • Prepare QC samples at low, medium, and high concentrations in the same 15% BSA matrix.

2. Sample Preparation:

  • To a 200 µL aliquot of human plasma, calibrator, or QC sample, add an internal standard (e.g., d7-phylloquinone).

  • Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., n-hexane), vortexing, and centrifuging to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: C30 column (e.g., 15 cm × 4.6 mm, 3 μm).

  • Mobile Phase: A gradient of water, methanol, acetonitrile, and formic acid.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for trans-phylloquinone, cis-phylloquinone, and the internal standard.

4. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the plasma samples by interpolation from the calibration curve.

  • Validate the method by assessing linearity, precision, accuracy, selectivity, and matrix effect.

Protocol 2: LC-MS/MS with UV-Light Stripped Human Serum as Surrogate Matrix

This protocol is based on a method for the quantification of this compound and menaquinones in human serum.[4][5]

1. Preparation of Surrogate Matrix:

  • Pool human serum from multiple donors.

  • Expose the pooled serum to UV light for a sufficient duration to degrade endogenous this compound and menaquinones. The effectiveness of the stripping process should be verified by analyzing a sample of the stripped serum.

2. Preparation of Calibration Standards and QCs:

  • Use the UV-light stripped serum to prepare calibration standards by spiking with known concentrations of this compound (e.g., 0.03–10.0 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the stripped serum.

3. Sample Preparation:

  • To a 350 µL aliquot of serum, calibrator, or QC, add 50 µL of an internal standard (e.g., deuterated this compound).

  • Add 175 µL of ethanol (B145695) to precipitate proteins and centrifuge.

  • Apply the supernatant to a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable solvent mixture (e.g., methanol/isopropanol/hexane).

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Column: A suitable reversed-phase column.

  • Ionization: Electrospray Ionization (ESI) or APCI.

  • Detection: MRM of the transitions for this compound and the internal standard.

4. Data Analysis:

  • Perform quantification and validation as described in Protocol 1. A key validation step is to compare the matrix effect between the stripped serum and authentic serum samples to ensure parallelism.

Conclusion

The validation and use of surrogate matrices are essential for the accurate quantification of endogenous this compound in biological samples. Both bovine serum albumin solutions and stripped serum have been successfully employed as surrogate matrices in validated LC-MS/MS methods. The choice of surrogate matrix and analytical method should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. Rigorous validation, with a particular focus on demonstrating parallelism between the surrogate and authentic matrices, is critical to ensure the reliability of the analytical data.

References

Unlocking Vitamin K1: A Comparative Guide to Phylloquinone Bioaccessibility from Various Food Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the bioaccessibility of phylloquinone (vitamin K1) from different dietary sources is crucial for developing effective nutritional strategies and therapeutic interventions. This guide provides a comprehensive comparison of this compound bioaccessibility from leafy green vegetables, vegetable oils, and supplements, supported by experimental data and detailed methodologies.

This compound, an essential fat-soluble vitamin, plays a critical role in blood coagulation and bone metabolism. While abundant in green leafy vegetables, its absorption by the body—a measure known as bioaccessibility—varies significantly depending on the food matrix. This guide synthesizes findings from key in vitro and human studies to provide a clear comparison of how effectively our bodies can access this vital nutrient from different sources.

Key Findings: Oils and Supplements Lead the Way

Experimental data consistently demonstrate that the bioaccessibility of this compound is significantly higher from vegetable oils and supplements compared to leafy green vegetables. This is largely attributed to the food matrix; in leafy greens, this compound is tightly bound within chloroplast membranes, making it less available for absorption. In contrast, the lipid nature of oils and the readily dissolvable form in supplements facilitate easier incorporation into mixed micelles in the gut, a crucial step for absorption.

In a human study, the absorption of this compound from a supplement was found to be significantly higher than from an equivalent amount of raw spinach.[1] Similarly, in vitro studies using the standardized INFOGEST 2.0 digestion model have shown that the bioaccessibility of this compound from canola oil is substantially greater than from broccoli and spinach.[2][3][4][5]

The physical state and preparation of the food also play a pivotal role. Cooking methods like boiling and stir-frying can disrupt the plant cell wall structure, thereby improving the release and subsequent bioaccessibility of this compound from leafy vegetables.[6] The addition of fat to a meal containing leafy greens has also been shown to enhance this compound absorption, underscoring the importance of dietary fats in the absorption of this fat-soluble vitamin.[7][8]

Quantitative Comparison of this compound Bioaccessibility

The following table summarizes quantitative data from various studies, providing a comparative overview of this compound content and bioaccessibility from different food sources.

Food SourceThis compound Content (µ g/100g )Bioaccessibility (%) (in vitro)Human Absorption (Area Under the Curve, nmol/(L·h))Reference
Leafy Greens
Raw Spinach~495 (in 150g serving)Low4.79 ± 1.11[1]
Boiled Spinach-Higher than raw-[3]
Raw Broccoli~184 (in 1 serving)30% - LowestNo significant difference from spinach or lettuce[1][2][3][4][5]
Raw Romaine Lettuce~179 (in 1 serving)-No significant difference from spinach or broccoli[1]
Various Raw Leafy Greens94 to 182<15%-[6]
Boiled Leafy Greens-3 to 12-fold increase vs. raw-[6]
Stir-fried Leafy Greens-2 to 7-fold increase vs. raw-[6]
Vegetable Oils
Canola Oil-High-[2][3][4][5]
Supplements
This compound Tablet500 µgHigh27.55 ± 10.08[1]
Other
Pasteurized Whole Egg-102% - Highest-[2][3][4][5]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for interpreting the data accurately.

In Vitro Bioaccessibility Assessment: The INFOGEST 2.0 Model

Many recent studies utilize the standardized INFOGEST 2.0 static in vitro digestion model to assess the bioaccessibility of this compound.[3][5][9][10][11][12][13] This method simulates the physiological conditions of the human upper gastrointestinal tract (mouth, stomach, and small intestine) in a controlled laboratory setting.

Protocol Overview:

  • Oral Phase: The food sample is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C for 2 minutes to mimic mastication and initial carbohydrate digestion.

  • Gastric Phase: Simulated gastric fluid containing pepsin and gastric lipase (B570770) is added, and the pH is adjusted to 3.0. The mixture is then incubated at 37°C for 2 hours with continuous mixing to simulate stomach digestion.

  • Intestinal Phase: Simulated intestinal fluid containing pancreatin (B1164899) (a mixture of digestive enzymes including lipase, amylase, and proteases) and bile salts is added, and the pH is adjusted to 7.0. The mixture is incubated for a further 2 hours at 37°C with mixing to simulate digestion in the small intestine.

  • Micellar Fraction Isolation: After the intestinal phase, the digested sample (chyme) is centrifuged to separate the aqueous micellar fraction, which contains the bioaccessible this compound, from the undigested food components.

  • Quantification: The concentration of this compound in the micellar fraction is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[14][15][16][17][18] The bioaccessibility is then calculated as the percentage of this compound in the micellar fraction relative to the total amount initially present in the food sample.

Human Bioavailability Studies

Human studies provide crucial in vivo data on the absorption and utilization of this compound.

Typical Protocol:

  • Subject Recruitment: Healthy volunteers are recruited and often undergo a period of dietary restriction to standardize their baseline vitamin K status.[19][20]

  • Test Meal Administration: On the study day, following an overnight fast, subjects consume a standardized test meal containing a known amount of this compound from a specific food source (e.g., spinach, broccoli, oil, or supplement).[1][7][8][21][22][23] The meal composition, particularly the fat content, is carefully controlled as it influences this compound absorption.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals over a period of several hours (e.g., 9-24 hours) after the test meal.[1][7][8][21][22][23]

  • This compound Analysis: Plasma or serum is separated from the blood samples, and the concentration of this compound is measured using methods like HPLC-MS.[21][22][23]

  • Bioavailability Assessment: The bioavailability is typically determined by calculating the area under the plasma concentration-time curve (AUC). A higher AUC indicates greater absorption of this compound into the bloodstream.[1]

Visualizing the Path to Absorption

The following diagrams illustrate the experimental workflow for assessing this compound bioaccessibility and the key steps in its absorption pathway.

experimental_workflow cluster_invitro In Vitro Bioaccessibility (INFOGEST 2.0) cluster_invivo In Vivo Bioavailability (Human Study) Food Food Sample Oral Oral Phase (Salivary Fluid, Amylase) Food->Oral Gastric Gastric Phase (Gastric Fluid, Pepsin) Oral->Gastric Intestinal Intestinal Phase (Intestinal Fluid, Pancreatin, Bile) Gastric->Intestinal Micelles Micellar Fraction Intestinal->Micelles HPLC HPLC-MS Analysis Micelles->HPLC Bioaccessibility Bioaccessibility (%) HPLC->Bioaccessibility TestMeal Test Meal (Known this compound) Subject Human Subject TestMeal->Subject Blood Blood Sampling (Time course) Subject->Blood Plasma Plasma this compound Blood->Plasma AUC AUC Calculation Plasma->AUC

Experimental workflows for in vitro and in vivo this compound bioaccessibility assessment.

phylloquinone_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) DietaryPK Dietary this compound (from food matrix) Micelle Mixed Micelles DietaryPK->Micelle BileSalts Bile Salts & Lipids BileSalts->Micelle SRBI SR-BI Micelle->SRBI Uptake CD36 CD36 Micelle->CD36 Uptake Transport Carrier-Mediated Transport SRBI->Transport CD36->Transport Chylomicrons Chylomicrons Transport->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Secretion

Simplified pathway of this compound absorption in the small intestine.

Conclusion

The bioaccessibility of this compound is highly dependent on the food source. While leafy green vegetables are rich in this vitamin, their complex matrix limits its release and subsequent absorption. In contrast, this compound from vegetable oils and supplements is more readily available. Cooking and the co-ingestion of fats can significantly improve the bioaccessibility of this compound from plant sources. For researchers and drug development professionals, these findings are critical for designing dietary recommendations and formulating supplements to ensure optimal vitamin K status. Further research into the specific mechanisms of this compound absorption and the impact of various food processing techniques will continue to refine our understanding and application of this essential nutrient.

References

A Researcher's Guide to Inter-Laboratory Comparison of Phylloquinone (Vitamin K1) Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of phylloquinone (Vitamin K1) is paramount for applications ranging from nutritional assessment to clinical diagnostics and pharmacokinetic studies. This guide provides an objective comparison of the most prevalent analytical methods for this compound measurement, supported by experimental data from various studies. It aims to assist in the selection of the most suitable methodology by evaluating performance based on key analytical parameters and outlining detailed experimental protocols.

An international effort to standardize the measurement of Vitamin K1 is coordinated through the Vitamin K External Quality Assurance Scheme (KEQAS). This scheme is crucial for assessing the performance and variability among different laboratories and methods. Data from KEQAS has highlighted significant inter-laboratory variation, with a mean coefficient of variation (CV) of 29.6% among 17 participating laboratories over a six-year period, underscoring the need for robust and well-validated methods.[1]

Quantitative Performance of this compound Quantification Methods

The choice of an analytical method for this compound quantification often involves a trade-off between sensitivity, selectivity, cost, and throughput. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common techniques.[1] The following tables summarize the quantitative performance of these and other methods based on published data.

Table 1: Performance Characteristics of HPLC-based Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Precision (%RSD)
HPLC-Fluorescence Human Serum/Plasma2-4 pg[2]; 0.015 ng/mL[3]; 0.03 ng/mL[4]0.15 ng/mL[3]>0.9976%[5]Intra-assay: 4.2%, Inter-assay: 4.9%[6]; Inter- and Intra-assay: 6.6-13.6%[5]
HPLC-UV Human/Bovine Serum0.33 ng/mLNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Performance Characteristics of Mass Spectrometry-based Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Precision (%RSD)
LC-MS/MS Human Plasma/SerumNot Reported0.05 - 0.14 nmol/L> 0.98> 92% (99% - 108%)Intra-assay: 2.3% - 10.4%, Inter-assay: 7.4% - 12.8%[7]
LC-APCI-MS Plasma0.05 pmol/injectionNot ReportedUp to 5.4 µg/L> 98%[5]6.6%[5]
GC-MS Not SpecifiedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 3: Comparison with Immunoassays

Recent studies comparing commercially available Enzyme-Linked Immunosorbent Assays (ELISAs) with a validated HPLC method have shown a lack of consensus.[6] One ELISA reported this compound concentrations 37% lower than HPLC, while another reported them over 700% higher.[6] Furthermore, the ELISAs failed to detect significant changes in plasma this compound levels during depletion and supplementation studies, unlike HPLC.[6] These findings suggest that currently available ELISAs may not be reliable for quantitative analysis of this compound and require rigorous validation.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the validation of new assays. Below are protocols for the two most prevalent techniques for this compound quantification.

Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

This method is widely used due to its high sensitivity and selectivity, especially after post-column reduction to convert this compound to its fluorescent hydroquinone (B1673460) form.[2]

1. Sample Preparation (Solid-Phase Extraction): [1]

  • To 500 µL of serum, add an internal standard.

  • Add 2 mL of ethanol (B145695) to precipitate proteins.

  • Vortex the mixture and then extract with 4 mL of hexane.

  • Centrifuge to separate the layers.

  • Further purify the extract using solid-phase extraction (SPE).[2]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column.[2]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727), 2-propanol, and acetonitrile (B52724).[2] Some methods use a mobile phase containing 880 mL of methanol, 100 mL of acetonitrile, 1.1 g of zinc acetate, 10 mL of acetic acid, and 10 mL of water per liter.[3]

  • Flow Rate: 0.8 mL/min.[2][3]

3. Post-Column Reduction:

  • Use a post-column reactor with zinc to convert vitamin K to its fluorescent hydroquinone form.[2][3]

4. Detection:

  • Fluorescence Detector: Excitation at 246 nm and emission at 430 nm.[3]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, often with simpler sample preparation compared to HPLC-FD. The use of a stable isotope-labeled internal standard, such as Vitamin K1-d7, is critical for accuracy.

1. Sample Preparation (Protein Precipitation and SPE):

  • To 200 µL of a plasma sample, calibrator, or QC in a polypropylene (B1209903) tube, add 20 µL of the Vitamin K1-d7 internal standard working solution and vortex.

  • Add 400 µL of cold acetonitrile to precipitate proteins and vortex for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge, load the supernatant, wash the cartridge to remove interferences, and then elute the analyte.

2. Chromatographic Conditions:

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with a modifier) and mobile phase B (e.g., methanol with a modifier).

  • Flow Rate: Dependent on the specific column and system.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive ion mode.

  • Detection: Tandem mass spectrometry using multiple reaction monitoring (MRM). For this compound, the precursor ion is m/z 451.3 and the product ion is m/z 186.8.

Mandatory Visualizations

To aid in the understanding of complex processes, the following diagrams illustrate key workflows and biological pathways.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase P1 Define Study Protocol & Analytes P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Test Materials P2->P3 E1 Distribute Test Materials & Instructions P3->E1 E2 Laboratories Perform Measurements E1->E2 E3 Laboratories Submit Results E2->E3 A1 Statistical Analysis of Data E3->A1 A2 Assess Laboratory Performance A1->A2 A3 Publish Inter-laboratory Comparison Report A2->A3

Caption: Workflow of an Inter-laboratory Comparison Study.

G cluster_proteins Vitamin K-Dependent Proteins This compound This compound (Vitamin K1) Phylloquinone_hydroquinone Vitamin K hydroquinone This compound->Phylloquinone_hydroquinone Reduction GGCX Gamma-glutamyl carboxylase (GGCX) Gla Active Protein (Gla residue) GGCX->Gla Carboxylation Phylloquinone_epoxide Vitamin K epoxide GGCX->Phylloquinone_epoxide Oxidation VKOR Vitamin K epoxide reductase (VKOR) VKOR->this compound Recycling Glu Inactive Protein (Glu residue) Glu->GGCX Phylloquinone_hydroquinone->GGCX Phylloquinone_epoxide->VKOR Reduction Warfarin Warfarin Warfarin->VKOR Inhibits

Caption: The Vitamin K Cycle and its Role in Protein Carboxylation.

References

A Researcher's Guide to Validating Anti-Phylloquinone Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phylloquinone (Vitamin K1) is paramount for studies in coagulation, bone metabolism, and vascular health. While immunoassays offer high throughput and ease of use, the specificity of the antibody is the bedrock upon which reliable data is built. This guide provides a direct comparison of validation methodologies, presenting the supporting experimental data and protocols necessary to rigorously assess the specificity of an anti-phylloquinone antibody.

Core Validation Strategy: A Multi-Pillar Approach

Validating an antibody against a small molecule like this compound requires a different approach than for protein targets. Genetic methods like knockout/knockdown are not applicable. Therefore, we rely on a strategy centered on chemical specificity and orthogonal method comparison.

G cluster_0 Initial Screening & Characterization cluster_1 Specificity & Performance Validation cluster_2 Final Assessment A Titer Determination (Direct ELISA) B Competitive ELISA Development A->B C Cross-Reactivity Profiling (vs. Vitamin K Analogues) B->C Assess Specificity D Orthogonal Method Comparison (vs. LC-MS/MS) B->D Assess Accuracy E Comprehensive Data Analysis C->E D->E F Validated for Use E->F

Caption: Workflow for validating anti-phylloquinone antibody specificity.

Comparison of Anti-Phylloquinone Antibodies

The following table summarizes hypothetical performance data for three distinct monoclonal antibodies (Ab-1, Ab-2, Ab-3) subjected to a rigorous validation process.

Parameter Antibody 1 (Ab-1) Antibody 2 (Ab-2) Antibody 3 (Ab-3) Acceptance Criteria
Assay Format Competitive ELISACompetitive ELISACompetitive ELISA-
IC50 (this compound) 1.5 ng/mL1.8 ng/mL12.0 ng/mL< 5 ng/mL
Lower Limit of Quantitation (LLOQ) 0.16 ng/mL0.20 ng/mL1.5 ng/mL< 0.25 ng/mL
Cross-Reactivity (Menaquinone-4) 1.2%15.5%2.1%< 5%
Cross-Reactivity (Menaquinone-7) 0.5%11.2%0.8%< 5%
Cross-Reactivity (Warfarin) < 0.1%< 0.1%< 0.1%< 0.1%
Plasma Sample Correlation (vs. LC-MS/MS) R² = 0.96R² = 0.85R² = 0.94R² > 0.95

Comparison with Gold-Standard Analytical Methods

Immunoassays provide significant advantages in throughput and simplicity, but it is crucial to understand their performance relative to established analytical chemistry techniques.

Parameter Competitive ELISA (Ab-1) HPLC with Fluorescence Detection LC-MS/MS
Principle Competitive ImmunobindingChromatography, Post-Column Reduction, FluorescenceChromatography, Mass-to-Charge Ratio
Sensitivity (LLOQ) ~0.16 ng/mL~0.03 - 0.04 ng/mL[1]~0.03 ng/mL[1]
Specificity High (if validated)HighVery High (Gold Standard)
Throughput High (96-well plate format)Low to MediumMedium
Sample Prep Time Low (~30 mins)High (Extraction + SPE)[2]High (Extraction + SPE)[3]
Cost per Sample LowMediumHigh
Expertise Required LowHighHigh

Experimental Protocols

Competitive ELISA for this compound Quantification

This protocol is based on the principle of competition between this compound in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a pre-coated anti-phylloquinone antibody.

G cluster_0 Competitive ELISA Principle A Anti-Phylloquinone Antibody Coated Well C Antibody Binding Sites (Limited) A->C B Sample (Free this compound) + Biotin-Phylloquinone Conjugate B->C D Wash Step (Removes Unbound Molecules) C->D E Add Streptavidin-HRP D->E F Wash Step E->F G Add TMB Substrate F->G H Color Development (Inversely Proportional to Sample this compound) G->H

Caption: Principle of the competitive ELISA for this compound.

Methodology:

  • Plate Preparation: A 96-well microplate is pre-coated with a capture anti-phylloquinone antibody (e.g., Ab-1).

  • Sample/Standard Incubation: Add 50 µL of standards, controls, or samples to the appropriate wells.[4]

  • Competitive Reaction: Immediately add 50 µL of biotin-labeled this compound solution to each well. Cover the plate and incubate for 1 hour at 37°C.[4] During this time, the free this compound from the sample and the biotin-labeled this compound compete for binding to the coated antibody.

  • Wash: Aspirate the wells and wash three times with 200 µL of wash buffer per well.[5]

  • Enzyme Conjugation: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Cover and incubate for 45 minutes at 37°C.[6]

  • Wash: Repeat the wash step as in step 4, but for five cycles.[6]

  • Substrate Addition: Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.[6] Incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

  • Calculation: The concentration of this compound is inversely proportional to the OD. Calculate concentrations by plotting a standard curve (OD vs. log concentration) and interpolating the sample values.

Cross-Reactivity Determination

Specificity is determined by testing the antibody's ability to bind to structurally similar molecules. Methodology:

  • Prepare standard curves for this compound and each potential cross-reactant (e.g., Menaquinone-4, Menaquinone-7 (B21479), Warfarin).

  • Determine the IC50 value (concentration that causes 50% inhibition of the maximum signal) for this compound and each analogue from their respective curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analogue) x 100

Orthogonal Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a gold-standard method for the absolute quantification of small molecules in complex matrices.[1] Comparing ELISA results from a panel of biological samples (e.g., 30+ plasma samples) against LC-MS/MS data is the definitive test of accuracy in a real-world context.

Methodology Outline:

  • Sample Preparation: Plasma samples (0.5 mL) are subjected to protein precipitation with ethanol, followed by liquid-liquid extraction with n-hexane to isolate lipids, including this compound.[2] The extract is then purified using solid-phase extraction (SPE).[2][3]

  • Chromatographic Separation: The purified extract is injected into an HPLC system, typically with a Phenyl-Hexyl column, to separate this compound from other compounds.[3]

  • Mass Spectrometric Detection: The separated compounds are ionized (often using APCI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[3]

  • Data Analysis: A correlation plot (linear regression) is generated comparing the concentration values obtained from the ELISA and the LC-MS/MS for each sample. An R² value > 0.95 indicates excellent agreement.

Biological Context: The Vitamin K Cycle

Understanding the biological role of this compound underscores the importance of specific measurement. This compound is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues in specific proteins, such as coagulation factors.

G This compound This compound (Vitamin K) Hydroquinone Vitamin K Hydroquinone (KH2) This compound->Hydroquinone Quinone Reductase GGCX GGCX Enzyme Hydroquinone->GGCX Epoxide Vitamin K Epoxide (KO) Epoxide->this compound VKOR GGCX->Epoxide GlaProtein Gla-Protein (Active) GGCX->GlaProtein Carboxylation VKOR VKOR Enzyme Protein Glu-Protein (e.g., Prothrombin) Protein->GGCX Warfarin Warfarin Warfarin->VKOR Inhibits

Caption: The Vitamin K cycle's role in protein carboxylation.

References

A Comparative Analysis of Phylloquinone Levels in Wild-Type vs. Mutant Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phylloquinone (Vitamin K1) levels in wild-type plants and various mutant strains, supported by experimental data. This compound is a crucial component of the photosynthetic electron transport chain and its biosynthesis is a key area of study for understanding plant metabolism and developing novel herbicides or plant-based therapeutics.

Data Presentation: this compound Levels in Wild-Type and Mutant Arabidopsis thaliana

The following table summarizes the quantitative data on this compound content in different Arabidopsis thaliana genotypes. The data has been compiled from multiple studies and normalized to represent the percentage of this compound present compared to the wild-type (Col-0) control.

GenotypeGene(s) MutatedEffect on this compound Biosynthesis PathwayThis compound Level (% of Wild-Type)Reference(s)
Wild-Type (Col-0) -Normal biosynthesis100%-
vte5-2 folk-2VTE5, FOLKImpaired phytol (B49457) phosphorylation (salvage pathway)~40%[1][2][3][4]
vte6-1 / vte6-2VTE6Blocked conversion of phytyl-phosphate to phytyl-diphosphateNot detectable[5][6][7]
vte6-3VTE6Reduced activity of phytyl-phosphate kinase (knockdown)~10%[5][6][7]
AtmenGAtmenG (At1g23360)Blocked final methylation step of this compound synthesisDevoid of this compound[8]
phyllaPHYLLO (fused menF, menD, menC, menH)Disruption of multiple early steps in the naphthoquinone ring synthesisNot detectable[9][10]

Experimental Protocols

The determination of this compound levels in plant tissues typically involves extraction, purification, and quantification using High-Performance Liquid Chromatography (HPLC).

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0 for wild-type).

  • Growth: Plants are typically grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at a constant temperature of 22°C.

Extraction of this compound
  • Harvest leaf tissue from 4- to 6-week-old plants.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extract the lipids by adding a solution of 2-propanol and hexane (B92381) to the powdered tissue.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Collect the upper hexane phase containing the lipids.

  • Repeat the extraction of the pellet with hexane to ensure complete recovery.

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen gas.

Sample Purification
  • Redissolve the dried lipid extract in a small volume of hexane.

  • Purify the extract using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge.

  • Wash the cartridge with hexane to remove nonpolar compounds.

  • Elute the this compound fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether.

  • Evaporate the eluted fraction to dryness under nitrogen.

Quantification by HPLC
  • Reconstitute the purified sample in the HPLC mobile phase.

  • Inject the sample onto a reverse-phase C18 HPLC column.[11][12]

  • Use a mobile phase typically consisting of a mixture of methanol (B129727) and an organic solvent like methylene (B1212753) chloride or acetonitrile.[11]

  • Detection is commonly achieved using a fluorescence detector after post-column chemical reduction of this compound to its hydroquinone (B1673460) form, which is highly fluorescent.[11] Excitation and emission wavelengths are typically set around 244 nm and 418 nm, respectively.[11]

  • Alternatively, quantification can be performed using mass spectrometry (LC-MS) for higher specificity and sensitivity.[13][14]

  • Quantify the this compound content by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure this compound standard.

Mandatory Visualization

This compound Biosynthesis Pathway and the Impact of Mutations

The following diagram illustrates the key steps in the this compound biosynthesis pathway in Arabidopsis thaliana, highlighting the points at which the discussed mutations exert their effects. The pathway involves enzymes located in both the plastids and peroxisomes.

Phylloquinone_Biosynthesis cluster_Plastid Plastid cluster_Salvage Phytyl-PP Salvage Pathway cluster_Peroxisome Peroxisome Chorismate Chorismate PHYLLO PHYLLO (MenF, D, C, H) Chorismate->PHYLLO Multiple steps OSB o-Succinylbenzoate PHYLLO->OSB MenE MenE OSB->MenE OSB->MenE Transport DHNA_CoA DHNA-CoA DHNAT DHNAT DHNA_CoA->DHNAT DHNA 1,4-Dihydroxy-2-naphthoate MenA MenA DHNA->MenA DHNA->MenA Transport Phytyl_PP Phytyl-PP Phytyl_PP->MenA DMPQ Demethylthis compound MenG AtmenG DMPQ->MenG This compound This compound (Vitamin K1) MenG->this compound Methylation MenA->DMPQ Prenylation Phytol Phytol (from Chlorophyll) VTE5_FOLK VTE5 / FOLK Phytol->VTE5_FOLK Phytyl_P Phytyl-P VTE6 VTE6 Phytyl_P->VTE6 VTE5_FOLK->Phytyl_P VTE6->Phytyl_PP OSB_CoA OSB-CoA MenE->OSB_CoA MenB MenB MenB->DHNA_CoA DHNAT->DHNA OSB_CoA->MenB mut_phylla phylla mutant (No PhQ) mut_phylla->PHYLLO mut_vte5_folk vte5 folk mutant (~40% PhQ) mut_vte5_folk->VTE5_FOLK mut_vte6 vte6 mutant (No PhQ) mut_vte6->VTE6 mut_menG AtmenG mutant (No PhQ) mut_menG->MenG

Caption: this compound biosynthesis pathway and effects of mutations.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound from plant leaf tissue.

Experimental_Workflow Start Plant Leaf Tissue (Wild-Type and Mutants) Extraction Lipid Extraction (2-Propanol/Hexane) Start->Extraction Purification Solid-Phase Extraction (Silica Cartridge) Extraction->Purification Quantification HPLC Analysis Purification->Quantification Detection Fluorescence or Mass Spectrometry Detection Quantification->Detection Data_Analysis Data Analysis and Comparison Detection->Data_Analysis

Caption: Workflow for this compound quantification in plants.

References

A Comparative Guide to In Vitro Digestion Models for Phylloquinone Bioaccessibility Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of phylloquinone (vitamin K1) bioaccessibility is crucial for understanding its nutritional impact and developing effective delivery systems. In vitro digestion models offer a valuable, high-throughput alternative to expensive and ethically complex in vivo studies. This guide provides a comparative overview of a prominent in vitro digestion model, its validation for this compound bioaccessibility, and the supporting experimental data.

Performance Comparison of In Vitro Digestion Models

The INFOGEST 2.0 method is a globally recognized, standardized static in vitro digestion model.[1][2][3] Recent research has focused on validating and optimizing this model specifically for fat-soluble vitamins like this compound, leading to the development of the "INFOGEST 2.0 – vit K" method.[1][2] A key modification in this optimized method is the inclusion of a standard meal to ensure a more physiologically relevant and stable digestion environment, which is crucial for assessing lipophilic compounds.[2][3][4][5]

The bioaccessibility of this compound is significantly influenced by the food matrix. The following table summarizes the bioaccessibility of this compound from various food sources as determined by the validated INFOGEST 2.0 – vit K model.

Food MatrixThis compound Bioaccessibility (%)Key Observations
Broccoli 30% - 40%The lowest bioaccessibility was observed in broccoli.[2][3][4][5]
Spinach Varies with preparationRaw spinach showed lower bioaccessibility compared to boiled spinach when the amount of this compound was standardized.[2]
Pasteurised Whole Egg HighAmong the highest bioaccessibility was found in egg.[2][3][4][5]
Canola Oil HighCanola oil also demonstrated high this compound bioaccessibility.[2][3][4][5]
Natto Moderate to HighThe bioaccessibility of vitamin K vitamers in natto was generally high.[2]
Cheese 6.4% - 80%A significant variation in bioaccessibility was observed across different cheese products, which could not be explained by ripening time, starter culture, fat, or water content alone.[6][7]
Supplements HighVitamin K supplements generally showed high bioaccessibility.[2]

Data synthesized from Jensen et al. (2022) and Jensen et al. (2021).[2][6]

In vivo studies in humans have also shown that the absorption of this compound is greater from a supplement compared to raw spinach.[8] This aligns with the in vitro findings that the food matrix plays a critical role in this compound bioaccessibility.[2][9] Cooking vegetables has been shown to improve this compound bioaccessibility by disrupting the plant cell wall.[10]

Experimental Protocols

A detailed, validated protocol is essential for reproducible in vitro digestion studies. The following section outlines the INFOGEST 2.0 – vit K method.

Optimized INFOGEST 2.0 – vit K Protocol

This protocol was optimized for the determination of vitamin K bioaccessibility and includes a standard meal to create a more stable and concentration-independent digestion process.[2]

1. Preparation of Standard Meal:

  • A typical Danish meal is often used as a standard. The composition should be well-defined and homogenized.

2. Sample Preparation:

  • The digested sample is prepared by combining 60% (w/w) of the standard meal with 40% (w/w) of the food matrix of interest.[2]

3. Oral Phase (2 minutes):

  • Mix the sample with simulated salivary fluid (SSF) containing α-amylase.

  • Adjust pH to 7.0.

  • Incubate at 37°C with constant mixing.

4. Gastric Phase (2 hours):

  • Add simulated gastric fluid (SGF) containing pepsin.

  • Adjust pH to 3.0 with HCl.

  • Incubate at 37°C with constant mixing.

5. Intestinal Phase (2 hours):

  • Add simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts.

  • Adjust pH to 7.0 with NaOH.

  • Incubate at 37°C with constant mixing.

6. Micelle Fraction Isolation:

  • After the intestinal phase, centrifuge the digestate to separate the aqueous, micellar phase from the solid food remnants.

  • The supernatant, which contains the bioaccessible this compound incorporated into mixed micelles, is collected for analysis.

7. Quantification:

  • This compound content in the micellar fraction and the original food matrix is quantified using methods such as LC-ESI-MS/MS.[1]

  • Bioaccessibility is calculated as the percentage of this compound in the micellar fraction relative to the total amount in the initial sample.

Visualizing the Process

Diagrams can clarify complex experimental workflows and relationships. The following are Graphviz diagrams illustrating the in vitro digestion process.

In_Vitro_Digestion_Workflow cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Food_Matrix Food Matrix + Standard Meal SSF Simulated Salivary Fluid (α-amylase, pH 7.0) Food_Matrix->SSF 2 min 37°C Oral_Digesta Oral Digesta SSF->Oral_Digesta SGF Simulated Gastric Fluid (Pepsin, pH 3.0) Oral_Digesta->SGF 2 hours 37°C Gastric_Chyme Gastric Chyme SGF->Gastric_Chyme SIF Simulated Intestinal Fluid (Pancreatin, Bile, pH 7.0) Gastric_Chyme->SIF 2 hours 37°C Intestinal_Digesta Intestinal Digesta SIF->Intestinal_Digesta Centrifugation Centrifugation Intestinal_Digesta->Centrifugation Micellar_Fraction Micellar Fraction (Bioaccessible this compound) Centrifugation->Micellar_Fraction Quantification Quantification (LC-MS/MS) Micellar_Fraction->Quantification

Caption: Workflow of the INFOGEST 2.0 – vit K in vitro digestion model.

Signaling_Pathway_Comparison cluster_static Static In Vitro Digestion Model cluster_dynamic Dynamic In Vitro Digestion Model s_oral Oral Phase (Fixed enzyme concentration) s_gastric Gastric Phase (Fixed enzyme concentration, pH drop) s_oral->s_gastric s_intestinal Intestinal Phase (Fixed enzyme & bile concentration) s_gastric->s_intestinal s_analysis Endpoint Analysis s_intestinal->s_analysis d_intestinal Intestinal Phase (Continuous secretion & absorption simulation) d_oral Oral Phase (Simulated mastication) d_gastric Gastric Phase (Gradual pH change, enzyme secretion) d_oral->d_gastric d_gastric->d_intestinal d_analysis Time-course Analysis d_intestinal->d_analysis

Caption: Comparison of static and dynamic in vitro digestion model stages.

References

Dietary Fat Composition: A Key Determinant in Phylloquinone Absorption and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate factors governing the absorption of essential nutrients is paramount. Among these, the bioavailability of phylloquinone (vitamin K1), a critical fat-soluble vitamin, is significantly influenced by the composition of dietary fats. This guide provides a comparative analysis of the effects of different dietary fats—saturated, monounsaturated, and polyunsaturated—on this compound absorption, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Absorption with Different Dietary Fats

The following table summarizes key quantitative data from studies investigating the impact of various dietary fats on this compound absorption. The data highlights the superior bioavailability of this compound when co-ingested with fats, and suggests potential differences between fat types.

Dietary Fat SourcePrimary Fat TypeStudy PopulationKey Findings on this compound (PK) AbsorptionReference
Butter Saturated5 healthy volunteersCirculating PK levels were substantially lower after consuming spinach with butter (7.5-fold lower) and without butter (24.3-fold lower) compared to a pharmaceutical PK preparation, indicating butter significantly enhances absorption from a food matrix.[1]Gijsbers et al. (1996)
Corn Oil Polyunsaturated (PUFA)26 healthy young menA diet enriched with corn oil resulted in significantly reduced fasting plasma this compound levels compared to an olive/sunflower oil diet, despite similar this compound intake.Schurgers et al.
Olive Oil/Sunflower Oil Mixture Monounsaturated (MUFA)26 healthy young menA diet enriched with an olive/sunflower oil mixture did not significantly reduce fasting plasma this compound levels.[2]Schurgers et al.
General Fat Intake Mixed22-30 year old adultsThe absorption of this compound from a standard test meal containing 27% energy from fat was significantly lower from spinach compared to a this compound tablet.Garber et al. (1999)
Vegetable Oil Mixed7 healthy volunteersThe bioavailability of this compound from kale consumed with vegetable oil was found to be approximately 4.7%.[3]Novotny et al. (2010)

Experimental Protocols

A comprehensive understanding of the methodologies employed in these studies is crucial for interpretation and replication. Below is a detailed experimental protocol from a key human intervention study.

Protocol: Gijsbers et al. (1996) - Effect of Butter on this compound Absorption from Spinach

1. Study Design: A crossover study involving five healthy volunteers who each underwent three study periods in a sequential manner.

2. Participants: Five healthy adult volunteers. Participants were instructed to maintain their usual dietary habits but to avoid vitamin K-rich foods for a specified period before each test.

3. Intervention:

  • Week 1: Administration of 1 mg (2.2 µmol) of a commercially available, detergent-solubilized this compound preparation (Konakion®) after an overnight fast.

  • Week 2: Consumption of a meal consisting of 227g of boiled spinach (containing approximately 2.2 µmol of this compound) with 25g of butter.

  • Week 3: Consumption of a meal of 227g of boiled spinach without added fat.

4. Blood Sampling: Venous blood samples were collected at baseline (0 hours) and at regular intervals (e.g., 2, 4, 6, 8, 10, 12, and 24 hours) after the ingestion of the test meal or supplement.

5. Sample Processing and Analysis:

  • Blood samples were centrifuged to separate plasma.

  • Plasma this compound concentrations were determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection after post-column reduction. This method allows for the sensitive and specific quantification of this compound in plasma.

6. Data Analysis: The primary outcome measure was the plasma this compound concentration-time curve. The area under the curve (AUC) was calculated to determine the relative bioavailability of this compound from the different test meals compared to the pharmaceutical preparation.

Visualizing the Experimental Workflow and Absorption Pathway

To further elucidate the experimental design and the physiological processes involved, the following diagrams are provided in the DOT language for Graphviz.

G cluster_protocol Experimental Workflow: this compound Absorption Study A Participant Recruitment & Screening B Dietary Control & Washout Period A->B C Test Meal Administration (e.g., Spinach with/without Fat) B->C D Serial Blood Sampling (0-24 hours) C->D E Plasma Separation D->E F This compound Extraction E->F G HPLC Analysis F->G H Pharmacokinetic Data Analysis (AUC Calculation) G->H

Caption: A typical experimental workflow for a human clinical trial investigating this compound absorption.

G cluster_absorption General Mechanism of this compound Absorption Diet Dietary this compound (e.g., from Spinach) Micelles Mixed Micelles Diet->Micelles Fat Dietary Fat (e.g., Butter, Olive Oil) Fat->Micelles Bile Bile Acids Bile->Micelles Enterocyte Intestinal Enterocyte Micelles->Enterocyte Passive Diffusion Chylomicrons Chylomicrons Enterocyte->Chylomicrons Incorporation Lymph Lymphatic System Chylomicrons->Lymph Blood Bloodstream Lymph->Blood Lipoproteins Lipoproteins (VLDL, LDL, HDL) Blood->Lipoproteins Tissues Target Tissues (Liver, Bone, etc.) Lipoproteins->Tissues

Caption: The crucial role of dietary fat in the formation of mixed micelles for this compound absorption.

Discussion and Conclusion

The presented data consistently demonstrate that dietary fat is a prerequisite for the efficient absorption of this compound, particularly from plant-based sources where it is tightly bound within chloroplast membranes.[1] The study by Gijsbers et al. (1996) provides clear evidence for the enhancing effect of butter, a predominantly saturated fat, on this compound bioavailability from spinach.[1]

Furthermore, the research by Schurgers et al. suggests that the type of fatty acid may also be a critical factor.[2] Their findings indicate that a diet rich in polyunsaturated fatty acids (from corn oil) may lead to lower circulating this compound levels compared to a diet rich in monounsaturated fatty acids (from an olive and sunflower oil blend).[2] This suggests a potential inhibitory or competitive interaction of PUFAs with this compound absorption or transport, a hypothesis that warrants further investigation. In vitro studies have also suggested that long-chain unsaturated fatty acids might decrease the extent of vitamin K1 absorption.

For researchers and professionals in drug development, these findings have significant implications. When designing clinical trials involving this compound or developing formulations for vitamin K supplementation, the quantity and composition of dietary fat in the accompanying meals must be carefully controlled and considered. The choice of fat source could significantly impact the pharmacokinetic profile and ultimately the therapeutic efficacy of the administered this compound. Future research should aim to conduct head-to-head comparative studies of saturated, monounsaturated, and polyunsaturated fats to provide a more definitive hierarchy of their effects on this compound bioavailability. A deeper understanding of the molecular mechanisms and signaling pathways involved will also be crucial for optimizing the delivery and efficacy of this essential vitamin.

References

Serum Phylloquinone: A Validated Biomarker for Long-Term Vitamin K Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

The accurate assessment of long-term vitamin K status is crucial for understanding its role in health and disease, from bone metabolism to cardiovascular health. While various methods exist, serum phylloquinone (vitamin K1) has emerged as a robust and reliable biomarker for long-term exposure. This guide provides an objective comparison of serum this compound with other biomarkers, supported by experimental data, detailed methodologies, and clear visualizations to aid researchers, scientists, and drug development professionals in their study design and interpretation.

Comparison of Vitamin K Status Biomarkers

Serum this compound provides a direct measure of the primary dietary form of vitamin K. Its validation as a long-term biomarker is supported by its correlation with dietary intake and its reproducibility over time. Below is a comparison with other commonly used biomarkers.

BiomarkerPrincipleAdvantagesDisadvantagesCorrelation with Dietary this compound
Serum/Plasma this compound Direct measurement of circulating vitamin K1.Reflects recent and long-term intake, good reproducibility, standardized measurement protocols available.[1][2]Can be influenced by recent diet and lipid concentrations.[3][4]Weak to moderate (r = 0.16 - 0.74).[1][5]
Food Frequency Questionnaires (FFQs) Estimation of dietary intake over a period.Non-invasive, inexpensive, captures long-term dietary patterns.Prone to recall bias and measurement error, requires validated questionnaires for specific populations.[5][6]Serves as a reference for validation.
Undercarboxylated Vitamin K-Dependent Proteins (e.g., PIVKA-II, ucOC) Measures the proportion of inactive vitamin K-dependent proteins, which increases with vitamin K deficiency.[4][7]Functional marker of vitamin K status in specific tissues (e.g., liver, bone).[4][8]May be influenced by factors other than vitamin K status (e.g., certain diseases, vitamin D levels).[9][10]Modestly correlated with serum this compound.[7]
Serum Menaquinones (MKs) Direct measurement of circulating vitamin K2 forms.Reflects intake of fermented foods and animal products.Generally present at very low concentrations in circulation, making accurate measurement challenging.[3][7]Not a direct measure of this compound intake.

Performance and Reproducibility of Serum this compound Measurement

The reliability of serum this compound as a biomarker hinges on the precision and accuracy of its measurement. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

MethodIntra-assay CV (%)Inter-assay CV (%)Key Features
HPLC with Fluorescence Detection 3.0 - 8.2[2]8.1 - 16[2]Widely used, good sensitivity after post-column reduction.[2][11][12]
LC-MS/MS 2.3 - 14.3[13]7.4 - 15.2[13]High specificity and sensitivity, allows for simultaneous measurement of different vitamin K forms.[13][14]

Experimental Protocols

Accurate quantification of serum this compound is critical. Below are summarized methodologies for the two primary analytical techniques.

Method 1: HPLC with Fluorescence Detection

This method relies on the separation of this compound from other serum components followed by post-column chemical reduction to a fluorescent derivative for sensitive detection.

Sample Preparation:

  • Liquid-Liquid Extraction: Serum or plasma is mixed with an internal standard (e.g., a proprietary vitamin K derivative) and a solvent like ethanol (B145695) to precipitate proteins. This compound is then extracted into an organic solvent such as hexane (B92381).[9][11]

  • Solid-Phase Extraction (SPE): The hexane extract is further purified using a silica (B1680970) SPE cartridge to remove interfering lipids.[11][13]

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[9]

Chromatography and Detection:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of organic solvents (e.g., methanol (B129727), dichloromethane) is employed.[12]

  • Post-Column Reduction: After separation, the column effluent is passed through a reactor containing a reducing agent (e.g., zinc particles) to convert this compound to its fluorescent hydroquinone (B1673460) form.[2][12]

  • Detection: The fluorescent derivative is detected using a fluorescence detector with excitation and emission wavelengths typically around 244 nm and 430 nm, respectively.[9][12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of this compound and can simultaneously measure other vitamin K vitamers.

Sample Preparation:

  • Protein Precipitation: An organic solvent like ethanol is added to the serum sample containing an internal standard (often a deuterated form of this compound) to precipitate proteins.[11]

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge for purification.[11]

  • Elution and Reconstitution: The analyte is eluted, the solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[11]

LC-MS/MS Analysis:

  • Chromatography: A Phenyl-Hexyl column is often used for separation with a gradient elution of methanol and water containing formic acid.[11]

  • Ionization: Atmospheric pressure chemical ionization (APCI) is a common ionization technique for vitamin K analysis.[14]

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of this compound and its internal standard, ensuring high selectivity.

Visualizing the Validation and Function of Serum this compound

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the biomarker validation workflow and the metabolic role of this compound.

biomarker_validation cluster_intake Dietary Intake cluster_biomarker Biomarker Measurement cluster_functional Functional Outcomes Diet This compound Intake (e.g., Leafy Greens, Oils) FFQ Food Frequency Questionnaire (FFQ) Diet->FFQ Assessment Serum Serum this compound Diet->Serum Absorption FFQ->Serum Correlation (Validation) HPLC HPLC / LC-MS/MS Quantification Serum->HPLC Analysis VKDP Vitamin K-Dependent Proteins (VKDPs) Serum->VKDP Metabolic Function PIVKA Undercarboxylated VKDPs (e.g., PIVKA-II) VKDP->PIVKA Deficiency Indicator Health Health Outcomes (e.g., Bone Health) VKDP->Health Physiological Role

Caption: Workflow for validating serum this compound as a biomarker.

vitamin_k_cycle Simplified Vitamin K Cycle and its Role in Protein Carboxylation cluster_carboxylation γ-Carboxylation of VKDPs cluster_cycle Vitamin K Cycle Glutamate Glutamate Residue (on VKDP precursor) Gla γ-Carboxyglutamate Residue (Active VKDP) Glutamate->Gla Carboxylation Epoxide Vitamin K Epoxide (KO) Glutamate->Epoxide This compound This compound (Vitamin K1) Hydroquinone Vitamin K Hydroquinone (KH2) This compound->Hydroquinone VKOR Hydroquinone->Gla Hydroquinone->Epoxide γ-Glutamyl Carboxylase Epoxide->this compound VKOR

Caption: Role of this compound in vitamin K-dependent protein carboxylation.

References

Comparative Transcriptomics of High vs. Low Phylloquinone-Producing Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of phylloquinone (vitamin K1) production in plants is crucial for endeavors ranging from biofortification to the discovery of novel metabolic engineering targets. This guide provides a comparative overview of the transcriptomic landscapes in plants with naturally high and low levels of this compound, offering insights into the regulatory and biosynthetic pathways that govern its accumulation.

This compound is a vital lipid-soluble vitamin synthesized in the chloroplasts of plants and cyanobacteria, where it functions as a key electron carrier in Photosystem I.[1] Dietary intake of this compound is essential for human health, playing a critical role in blood coagulation and bone metabolism. The concentration of this vital nutrient varies significantly across different plant tissues and species. Leafy green vegetables, such as spinach (Spinacia oleracea) and kale (Brassica oleracea), are rich sources, while root and tuber vegetables like carrots (Daucus carota) and potatoes (Solanum tuberosum) contain substantially lower amounts. These natural variations provide a basis for comparative transcriptomic studies to elucidate the genetic determinants of high-level this compound accumulation.

Comparative Analysis of Gene Expression

While direct, peer-reviewed comparative transcriptomic studies between high and low this compound-producing plants are not extensively available, we can infer the expected differential gene expression based on the known biosynthetic pathway and publicly available transcriptomic data from representative species. High this compound content is anticipated to correlate with the upregulation of genes encoding the enzymes in the this compound biosynthesis pathway.

Below is a summary table of key genes in the this compound biosynthesis pathway, with their functions and hypothesized differential expression patterns between a high this compound-producing tissue (leaf) and a low this compound-producing tissue (root/tuber). The gene identifiers from the model organism Arabidopsis thaliana are provided as a reference.

Gene Name (Arabidopsis)Gene Identifier (Arabidopsis)Function in this compound BiosynthesisExpected Expression in High-Phylloquinone Tissue (e.g., Spinach Leaf)Expected Expression in Low-Phylloquinone Tissue (e.g., Carrot Root)
PHYLLO/MenF, MenD, MenC, MenH AT1G68590A multi-functional protein catalyzing the initial steps of the pathway, including the synthesis of o-succinylbenzoate.[1][2]HighLow
MenE AT4G39910o-succinylbenzoate-CoA ligaseHighLow
MenB AT1G60620Naphthoate synthaseHighLow
MenA AT4G28530PhytyltransferaseHighLow
MenG AT1G23360Demethylthis compound methyltransferaseHighLow
VTE5 AT5G04490Phytol (B49457) kinase, involved in the salvage pathway for the phytyl side chain.[3][4]HighLow
FOLK AT2G38660Farnesol (B120207) kinase, also contributing to the phytyl diphosphate (B83284) pool.[3][4]HighLow
NDC1 AT5G08740Type II NAD(P)H dehydrogenase, required for the methylation step.[5]HighLow

Experimental Protocols

To conduct a comparative transcriptomic study of high versus low this compound-producing plants, the following experimental workflow is recommended:

Plant Material and Growth Conditions
  • High-Phylloquinone Plant: Spinach (Spinacia oleracea) or Kale (Brassica oleracea).

  • Low-Phylloquinone Plant: Carrot (Daucus carota) or Potato (Solanum tuberosum).

  • Growth: Grow plants under controlled environmental conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod) to minimize variability.

  • Tissue Collection: Harvest leaf tissue from the high-phylloquinone plant and root/tuber tissue from the low-phylloquinone plant at a comparable developmental stage. Collect at least three biological replicates for each plant type. Immediately freeze the samples in liquid nitrogen and store at -80°C.

RNA Extraction and Library Preparation
  • RNA Extraction: Extract total RNA from the collected tissues using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

Sequencing and Data Analysis
  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Read Mapping: Align the quality-filtered reads to the respective reference genomes of the selected plant species using a splice-aware aligner such as HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Perform differential gene expression analysis between the high and low this compound-producing samples using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered differentially expressed.

  • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the differentially expressed genes to identify over-represented biological processes and metabolic pathways.

Visualizations

This compound Biosynthesis Pathway

Phylloquinone_Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate PHYLLO (MenF) o_Succinylbenzoate o_Succinylbenzoate Isochorismate->o_Succinylbenzoate PHYLLO (MenD, C, H) o_Succinylbenzoate_CoA o_Succinylbenzoate_CoA o_Succinylbenzoate->o_Succinylbenzoate_CoA MenE Dihydroxynaphthoate Dihydroxynaphthoate o_Succinylbenzoate_CoA->Dihydroxynaphthoate MenB Demethylthis compound Demethylthis compound Dihydroxynaphthoate->Demethylthis compound MenA Phytyl_DP Phytyl-PP Phytyl_DP->Demethylthis compound This compound This compound (Vitamin K1) Demethylthis compound->this compound MenG NDC1

Caption: Simplified this compound biosynthesis pathway in plants.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Plant_Material High vs. Low this compound Plants Tissue_Harvest Tissue Harvest (Leaf vs. Root/Tuber) Plant_Material->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Alignment to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Annotation Functional Annotation & Pathway Analysis DEA->Annotation

Caption: Workflow for comparative transcriptomic analysis.

References

The Quest for Vitamin K1: A Comparative Guide to Phylloquinone Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of phylloquinone (Vitamin K1) from various matrices is a critical first step in analysis and formulation. The choice of solvent system significantly impacts the yield and purity of the extracted this compound. This guide provides an objective comparison of different solvent systems for this compound extraction, supported by experimental data and detailed protocols.

The lipophilic nature of this compound necessitates the use of organic solvents for its effective extraction from plant and animal tissues.[1] Common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more modern techniques like ultrasound-assisted solvent extraction (UASE) and pressurized liquid extraction (PLE).[1][2][3] The selection of an appropriate solvent or solvent mixture is paramount for maximizing extraction efficiency while minimizing the co-extraction of interfering substances.

Comparative Analysis of Solvent System Efficiency

The following table summarizes quantitative data on the extraction efficiency of this compound using various solvent systems, as reported in several studies. The efficiency is presented as the concentration of this compound extracted from different sample matrices.

Solvent SystemExtraction MethodSample MatrixThis compound Concentration (µ g/100g )Reference
2-propanol/hexane (B92381)Direct Solvent ExtractionLegumes (Soybean)37.77
2-propanol/hexaneDirect Solvent ExtractionNuts (Pine nut)22.31[4]
n-hexane/ethyl acetate (B1210297) (4:1, v/v)Ultrasound-Assisted Solvent Extraction (UASE)Iceberg Lettuce19.94 (µg/g dry weight)[3]
n-hexane/ethyl acetate (4:1, v/v)Pressurized Liquid Extraction (PLE)Iceberg Lettuce21.28 (µg/g dry weight)[3]
2-propanol-hexaneLiquid-Liquid ExtractionMeat and fish products10-100 (ng/g)[5]
2-propanol/hexane (3:2 v/v)Sonication followed by SPEVegetable Juice-[6]
HexaneInitial Extraction followed by SPEVegetables-
EthanolDirect ExtractionArabidopsis leavesSufficient for direct HPLC detection[7]

Note: Direct comparison of absolute values should be done with caution due to variations in sample matrices, specific experimental conditions, and reporting units (e.g., µ g/100g vs. µg/g dry weight).

From the available data, it is evident that solvent systems composed of a polar solvent (like 2-propanol or ethanol) in combination with a non-polar solvent (like hexane) are commonly employed and effective for extracting this compound.[4][5][6] The choice between different methods, such as direct solvent extraction, UASE, or PLE, also influences the final yield.[3] For instance, in iceberg lettuce, PLE with an n-hexane/ethyl acetate mixture showed a slightly higher predicted yield than UASE with the same solvent system.[3]

Experimental Protocols

Below are detailed methodologies for key this compound extraction experiments cited in this guide.

Direct Solvent Extraction of this compound from Legumes and Nuts

This protocol is adapted from a study comparing extraction methods for this compound in legumes and nuts.[4]

  • Sample Preparation: Accurately weigh 1.0 g of the homogenized sample into a 125 mL round-bottom glass bottle.

  • Extraction:

    • Add a suitable volume of the 2-propanol/hexane solvent mixture.

    • Homogenize the mixture using a Polytron homogenizer for 1 minute.

    • Centrifuge the mixture to separate the phases.

    • Collect the supernatant (the hexane layer containing the extracted this compound).

  • Analysis: The collected extract is then typically purified and concentrated before analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4]

Ultrasound-Assisted Solvent Extraction (UASE) of this compound from Vegetables

This protocol is based on a study that optimized UASE for this compound extraction from iceberg lettuce.[3]

  • Sample Preparation: Place 0.1 g of a freeze-dried plant sample into a centrifuge tube.

  • Extraction:

    • Add 15 mL of the extraction mixture (n-hexane/ethyl acetate, 4:1 v/v).

    • Perform ultrasonication in a controlled environment (e.g., 20 min, 37 and 80 kHz, 50 °C, 100% power).

    • Centrifuge the mixture for 10 minutes at 2700 rpm to separate the extract from the plant material.

  • Analysis: The resulting supernatant is then analyzed, typically by LC-MS/MS, for this compound content.[3]

Liquid-Liquid Extraction of this compound from Animal Products

This protocol is a general method for extracting this compound from meat and fish products.[5]

  • Sample Preparation: Homogenize the animal tissue sample.

  • Extraction:

    • Add a 2-propanol-hexane solvent mixture to the homogenized sample.

    • Vortex or shake vigorously to ensure thorough mixing and extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the upper hexane layer containing the this compound.

  • Purification and Analysis: The extract is then purified, often using semi-preparative HPLC, before quantification by HPLC with fluorescence detection.[5]

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the solvent extraction of this compound, from sample preparation to final analysis.

Phylloquinone_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_purification Purification & Analysis Sample Sample Matrix (e.g., Vegetables, Animal Tissue) Homogenization Homogenization/ Lyophilization Sample->Homogenization SolventAddition Addition of Solvent System Homogenization->SolventAddition ExtractionMethod Extraction (e.g., Sonication, UASE, PLE) SolventAddition->ExtractionMethod PhaseSeparation Phase Separation (Centrifugation) ExtractionMethod->PhaseSeparation SupernatantCollection Supernatant Collection PhaseSeparation->SupernatantCollection Purification Purification (e.g., SPE) SupernatantCollection->Purification Analysis Analysis (HPLC, LC-MS/MS) Purification->Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Phylloquinone (Vitamin K1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of phylloquinone in a laboratory setting. Adherence to these step-by-step procedures is crucial for ensuring personnel safety, maintaining environmental compliance, and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[1][2]

  • Body Protection: A standard laboratory coat is required to protect from splashes and contamination.[1][2]

Quantitative Data for Disposal Considerations

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Physical State Viscous Liquid[3]
Melting Point ~ -20 °C / -4 °F[3]
Boiling Point ~ 140 °C / 284 °F @ 0.001mmHg[3]
Flash Point > 110 °C / > 230 °F[3]
Solubility Insoluble in water; Soluble in ethanol (B145695) and acetone.[4]
Stability Stable to heat and moisture but may be altered by light.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local environmental regulations. It should never be discharged down the drain or discarded as regular trash.[1][6]

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it as hazardous chemical waste.[1] This includes unused or expired product, solutions, spill cleanup materials, and contaminated labware.[7]

  • If this compound is mixed with solvents, the entire solution must be disposed of as hazardous waste.[1]

  • Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[7] If using solvents, segregate halogenated and non-halogenated solvent wastes into distinct containers.[1]

2. Waste Preparation:

  • For Solid this compound: Dissolve the solid waste in a minimal amount of a suitable organic solvent, such as ethanol, before adding it to the waste container.[7]

  • For Liquid this compound/Solutions: No additional preparation is needed. The liquid can be directly transferred to the designated waste container.[7]

3. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container.[1]

  • The container must be clearly labeled as "Hazardous Waste." [1]

  • The label must include:

    • The full chemical name: "this compound (Vitamin K1) Waste".[1]

    • The concentration and quantity of the waste.[1]

    • The date the waste was first added to the container.[1]

    • Any associated hazards (e.g., "Harmful to aquatic life").[1]

4. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of waste generation.[1][7]

  • The container must be kept securely closed at all times, except when adding waste.[1]

  • Ensure the storage area has secondary containment to prevent spills from reaching drains.[1]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[1][7][8]

  • Provide the disposal service with all necessary information about the waste as indicated on the label.[1] The final disposal method will likely be incineration.[7]

Experimental Protocols

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • For Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[1][8]

    • Carefully shovel the absorbed material into a suitable, sealable container for disposal.[1]

    • All materials used for the cleanup must be disposed of as hazardous waste.[1]

    • Clean the spill area with soap and water.[6]

  • For Large Spills:

    • Evacuate the area immediately.[1]

    • Contact your institution's emergency response team for handling and cleanup.[1]

Decontamination Protocol

All non-disposable equipment and containers that have been in contact with this compound must be decontaminated.

  • Empty Containers:

    • A container that has held this compound should be treated as hazardous waste.[1]

    • If required by regulations for acute hazardous waste, triple-rinse the container with a suitable solvent (e.g., ethanol).[1]

    • Collect the rinseate (the solvent from rinsing) and dispose of it as hazardous chemical waste.[1]

    • After proper decontamination, deface the original labels before recycling or disposing of the empty container as regular trash.[1]

  • Laboratory Equipment:

    • Remove any visible contamination by wiping with a disposable cloth.[7]

    • Wash the equipment thoroughly with warm, soapy water.[7]

    • Rinse the equipment with an appropriate organic solvent, such as ethanol, to remove any residual fat-soluble this compound.[7]

Mandatory Visualizations

Phylloquinone_Disposal_Workflow start Start: Handle this compound (with full PPE) gen_waste Generate Waste (Unused chemical, contaminated items, empty containers) start->gen_waste segregate 1. Segregate Waste Stream (Separate from other chemicals) gen_waste->segregate prep_solid 2a. Prepare Solid Waste (Dissolve in minimal organic solvent) segregate->prep_solid Solid Waste prep_liquid 2b. Prepare Liquid Waste (No preparation needed) segregate->prep_liquid Liquid Waste container 3. Transfer to Labeled Hazardous Waste Container prep_solid->container prep_liquid->container storage 4. Store in Designated Satellite Accumulation Area (SAA) container->storage ehs 5. Arrange Pickup with EHS or Licensed Contractor storage->ehs end End: Compliant Disposal ehs->end

Caption: Step-by-step workflow for the compliant disposal of this compound waste.

Spill_Response_Workflow spill Spill Occurs size Assess Spill Size spill->size small_spill Small Spill size->small_spill Small large_spill Large Spill size->large_spill Large absorb 1. Contain with Absorbent Material small_spill->absorb evacuate 1. Evacuate Area large_spill->evacuate collect 2. Collect Material into Sealed Container absorb->collect dispose 3. Dispose of all materials as Hazardous Waste collect->dispose contact_ehs 2. Contact Emergency Response / EHS evacuate->contact_ehs

Caption: Logical workflow for responding to a this compound spill in the laboratory.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Phylloquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like Phylloquinone (Vitamin K1). Adherence to proper safety protocols not only protects personnel from potential hazards but also maintains the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive selection of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Wear safety glasses with side shields or chemical safety goggles. A face shield may also be necessary for additional protection from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[2]
Body Protection A standard laboratory coat or long-sleeved clothing should be worn to prevent skin contact.[3]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[3][4] For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any aerosols or vapors.[2]

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]

  • Avoid the formation of dust or aerosols.[1]

Storage:

  • Store this compound in a tightly sealed, light-resistant container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1] Many suppliers recommend refrigeration or storage in a freezer at -20°C.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_disposal Waste Disposal Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Small_Spill Small Spill Assess->Small_Spill  Minor Large_Spill Large Spill Assess->Large_Spill  Major Absorb Absorb with Inert Material (e.g., sand, vermiculite) Small_Spill->Absorb Collect Collect Absorbed Material Absorb->Collect Package Package Waste in Labeled, Sealed Container Collect->Package Clean Clean Spill Area Dispose Dispose as Hazardous Waste Clean->Dispose Evacuate Evacuate Immediate Area Large_Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Dikes Ventilate->Contain Contact_EHS Contact Emergency Response Team Contain->Contact_EHS Contact_EHS->Package Package->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal:

  • All waste materials, including spilled this compound, contaminated absorbent materials, and empty containers, should be treated as hazardous chemical waste.[2]

  • Collect waste in a designated, leak-proof, and clearly labeled container.[2] The label should include the full chemical name and any associated hazards.[2]

  • Dispose of the hazardous waste through a licensed disposal company, following all federal, state, and local environmental regulations.[1][2] Do not dispose of this compound down the drain.[1][2]

First Aid Measures

In case of accidental exposure, follow these first-aid procedures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][4]

By adhering to these safety protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information regarding the products you are using.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.